4-Fluoro-3-(trifluoromethyl)phenylacetonitrile
Description
Properties
IUPAC Name |
2-[4-fluoro-3-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4N/c10-8-2-1-6(3-4-14)5-7(8)9(11,12)13/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNJWEIQLXEBAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372174 | |
| Record name | 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220239-65-6 | |
| Record name | 4-Fluoro-3-(trifluoromethyl)benzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=220239-65-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372174 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 220239-65-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile
Abstract
4-Fluoro-3-(trifluoromethyl)phenylacetonitrile is a critical building block in the synthesis of high-value compounds, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts desirable properties such as metabolic stability and enhanced binding affinity to target molecules. This guide provides a comprehensive overview of the primary synthetic methodologies for this intermediate. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a comparative analysis to assist researchers in selecting the most appropriate route for their specific needs, from lab-scale discovery to process development.
Introduction: Significance and Synthetic Strategy
This compound, also known as 2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetonitrile, is a key intermediate whose structural motifs are found in a range of biologically active molecules. The phenylacetonitrile core provides a versatile handle for further chemical transformations, making it a valuable precursor for complex molecular architectures.
The primary challenge in its synthesis lies in the controlled introduction of the cyano group onto the specifically substituted benzene ring. The two most prevalent and industrially relevant strategies commence from either 4-fluoro-3-(trifluoromethyl)aniline or a corresponding 4-fluoro-3-(trifluoromethyl)benzyl halide. This guide will focus on these two core pathways:
-
The Sandmeyer Reaction: A classic and robust method involving the diazotization of an aniline precursor followed by cyanation.
-
Nucleophilic Substitution: The displacement of a halide from a benzyl halide precursor using a cyanide salt.
Each method carries its own set of advantages regarding starting material availability, reaction scalability, and safety considerations.
Core Synthesis Methodologies
Method 1: The Sandmeyer Reaction Pathway
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for converting aryl amines into a wide variety of functional groups via a diazonium salt intermediate.[1] This pathway is particularly useful when the corresponding aniline is readily available and cost-effective.[2]
2.1.1. Overall Reaction Scheme
The process is a two-step, one-pot synthesis starting from 4-fluoro-3-(trifluoromethyl)aniline.
2.1.2. Mechanistic Insights
-
Step 1: Diazotization. The synthesis begins with the diazotization of the primary aromatic amine, 4-fluoro-3-(trifluoromethyl)aniline. In the presence of a strong acid (like sulfuric or hydrochloric acid), sodium nitrite (NaNO₂) generates nitrous acid (HNO₂). The amine's nucleophilic nitrogen atom attacks the nitrosonium ion (NO⁺), leading to a cascade of proton transfers and water elimination to form the highly reactive arenediazonium salt.[2] The electron-withdrawing nature of the trifluoromethyl group can make the amine less nucleophilic, sometimes requiring careful control of reaction conditions to ensure complete diazotization.[3] The reaction must be kept at low temperatures (0-5 °C) to prevent the thermally unstable diazonium salt from decomposing.[3]
-
Step 2: Cyanation. The Sandmeyer cyanation step involves the reaction of the diazonium salt with a copper(I) cyanide (CuCN) solution. The mechanism is believed to proceed via a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical and nitrogen gas.[4] The aryl radical then rapidly abstracts a cyanide ligand from the resulting copper(II) complex within the solvent cage to form the final phenylacetonitrile product.[4]
2.1.3. Detailed Experimental Protocol
-
Diazotization:
-
To a stirred solution of 25% aqueous sulfuric acid, slowly add 4-fluoro-3-(trifluoromethyl)aniline (1.0 eq.) while maintaining the temperature below 10 °C.
-
Cool the resulting mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir the mixture at 0-5 °C for 1-3 hours after the addition is complete to ensure full formation of the diazonium salt.[3]
-
-
Sandmeyer Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and potassium cyanide (1.3 eq.) in water and warm gently.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution. Effervescence (release of N₂ gas) should be observed.
-
After the addition is complete, heat the reaction mixture (e.g., 50-70 °C) for 1-2 hours to drive the reaction to completion.
-
Cool the mixture to room temperature and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Method 2: Nucleophilic Substitution Pathway
This method involves the direct displacement of a leaving group, typically a halide, from a benzylic position. The starting material is usually 4-fluoro-3-(trifluoromethyl)benzyl bromide or chloride. This SN2 reaction is often simpler to perform and avoids the use of unstable diazonium intermediates.[5]
2.2.1. Overall Reaction Scheme
The reaction is a single-step conversion of the benzyl halide to the corresponding nitrile.
2.2.2. Mechanistic Insights
The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic benzylic carbon from the backside relative to the halide leaving group.[6] This concerted, single-step process involves a transition state where the nucleophile-carbon bond is forming concurrently as the carbon-halide bond is breaking.[6]
The reactivity of benzylic halides is enhanced because the adjacent aromatic ring helps to stabilize the transition state through π-orbital overlap.[6] The choice of solvent is critical; polar aprotic solvents like DMSO can accelerate the reaction, while alcoholic solvents are also commonly used.[5][7]
2.2.3. Detailed Experimental Protocol
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add sodium cyanide (1.2 eq.) or potassium cyanide (1.2 eq.), ethanol, and a small amount of water to aid dissolution.[8]
-
Substrate Addition: Add 4-fluoro-3-(trifluoromethyl)benzyl bromide (1.0 eq.) to the stirred cyanide solution.[9]
-
Reaction: Heat the mixture to reflux (approximately 80 °C for ethanol) and maintain for several hours (e.g., 4-20 hours).[9][10] Monitor the reaction's progress by TLC or GC.
-
Workup: After cooling to room temperature, pour the reaction mixture into a large volume of water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent such as diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or recrystallization.[8]
Comparative Analysis of Synthesis Routes
The choice between the Sandmeyer and nucleophilic substitution pathways depends on several factors, including the cost and availability of starting materials, desired scale, and safety infrastructure.
| Parameter | Method 1: Sandmeyer Reaction | Method 2: Nucleophilic Substitution |
| Starting Material | 4-Fluoro-3-(trifluoromethyl)aniline[2] | 4-Fluoro-3-(trifluoromethyl)benzyl halide[9] |
| Key Reagents | NaNO₂, H₂SO₄, CuCN, KCN[3] | NaCN or KCN[5] |
| Reaction Steps | 2 (Diazotization, Cyanation) | 1 |
| Key Intermediate | Thermally unstable diazonium salt | None (concerted mechanism) |
| Temperature Control | Critical (0-5 °C for diazotization)[3] | Less critical (reflux temperature) |
| Advantages | Utilizes readily available anilines.[11] Well-established and high-yielding.[1] | Simpler, one-step procedure. Avoids unstable intermediates. |
| Disadvantages | Requires strict temperature control. Diazonium salts can be explosive. Use of toxic copper cyanide. | Benzyl halides can be lachrymatory. Starting material may be less accessible or more expensive than the aniline. |
| Ideal Scale | Lab-scale to large-scale production with appropriate engineering controls. | Lab-scale and pilot-scale. |
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}
Characterization and Quality Control
Confirmation of the final product's identity and purity is essential. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to confirm the chemical structure and substitution pattern.
-
Mass Spectrometry (MS): To verify the molecular weight of the compound.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
-
Infrared (IR) Spectroscopy: To confirm the presence of the characteristic nitrile (C≡N) stretch (approx. 2250 cm⁻¹).
Critical Safety Considerations
Both synthesis routes involve highly hazardous materials that demand strict safety protocols.
-
Cyanide Salts (NaCN, KCN): These are extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin. Always handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. Crucially, never allow cyanide salts to come into contact with acid , as this will liberate highly toxic hydrogen cyanide (HCN) gas. A cyanide antidote kit should be readily available.
-
Diazonium Salts: These intermediates are thermally sensitive and can be explosive, especially when isolated in a dry state. All diazotization reactions must be performed at low temperatures with careful monitoring.
-
Benzyl Halides: Many benzyl halides are potent lachrymators (tear-inducing agents) and skin irritants. Handle only within a fume hood.[6]
-
Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to institutional and environmental safety regulations. Typically, this involves treatment with an oxidizing agent like sodium hypochlorite (bleach) under basic conditions.
Conclusion
The synthesis of this compound is readily achievable through two primary, well-documented methods: the Sandmeyer reaction of the corresponding aniline and the nucleophilic substitution of the corresponding benzyl halide. The Sandmeyer route, while more complex and requiring stringent temperature control, is a powerful method when starting from the often more accessible aniline precursor. The nucleophilic substitution route offers operational simplicity and is an excellent choice for lab-scale synthesis, provided the benzyl halide is available. The ultimate selection of a synthetic route requires a careful evaluation of starting material cost, available equipment, scale, and safety protocols.
References
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- ChemicalBook. (n.d.). 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis.
- Uddin, N., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society.
- ResearchGate. (n.d.). Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles.
- Angewandte Chemie International Edition. (2014). The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3).
- Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
- RSC Publishing. (n.d.). Sandmeyer reactions. Part 6. A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation.
- Benchchem. (n.d.). Diazotization and Hydrolysis of 3-(Trifluoromethyl)aniline.
- ResearchGate. (n.d.). Sandmeyer Cyanation of Arenediazonium Tetrafluoroborate Using Acetonitrile as Cyanide Source.
- Sigma-Aldrich. (n.d.). 4-Fluoro-3-(trifluoromethyl)aniline 99 2357-47-3.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile | 2338-75-2.
- Google Patents. (n.d.). EP0563033A4 - Process for preparing 3-trifluoromethyl benzyl chloride.
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A Comprehensive Technical Guide to 4-(Trifluoromethyl)phenylacetonitrile (CAS 2338-75-2): Synthesis, Applications, and Experimental Protocols
Abstract
This technical guide provides an in-depth analysis of 4-(Trifluoromethyl)phenylacetonitrile, a pivotal chemical intermediate in the synthesis of advanced pharmaceuticals and functional materials. Identified by CAS number 2338-75-2, this compound's unique electronic properties, conferred by the potent electron-withdrawing trifluoromethyl group, make it a valuable synthon for drug development professionals and materials scientists. This document elucidates its physicochemical properties, presents a validated synthesis protocol with mechanistic rationale, explores its significant applications, and details critical safety and handling procedures. The content herein is structured to offer both a high-level overview and granular experimental details, serving as a comprehensive resource for researchers in the field.
Compound Identification and Physicochemical Profile
4-(Trifluoromethyl)phenylacetonitrile is an aromatic nitrile featuring a trifluoromethyl group at the para-position of the benzene ring.[1][2] This substitution pattern is crucial for its reactivity and the properties of its downstream derivatives. The strong electron-withdrawing nature of the -CF3 group significantly influences the molecule's chemical behavior, particularly in reactions involving the aromatic ring and the benzylic position.[2]
It is important to clarify that the CAS number 2338-75-2 correctly corresponds to 4-(Trifluoromethyl)phenylacetonitrile . The name "4-Fluoro-3-(trifluoromethyl)phenylacetonitrile" refers to a different chemical entity with a distinct CAS number. This guide will focus exclusively on the compound correctly identified by CAS 2338-75-2.
Core Compound Identifiers
A summary of the key identifiers for 4-(Trifluoromethyl)phenylacetonitrile is presented below for unambiguous characterization.
| Identifier | Value | Source(s) |
| CAS Number | 2338-75-2 | [1][3] |
| Molecular Formula | C9H6F3N | [1][3] |
| Molecular Weight | 185.15 g/mol | [4] |
| IUPAC Name | 2-[4-(trifluoromethyl)phenyl]acetonitrile | [1][2] |
| Synonyms | 4-(Trifluoromethyl)benzyl cyanide, p-Trifluoromethylphenylacetonitrile | [1][2][3] |
| InChI Key | QNKOCFJZJWOXDE-UHFFFAOYSA-N | |
| SMILES | FC(F)(F)c1ccc(CC#N)cc1 |
Chemical Structure
The structural representation of 4-(Trifluoromethyl)phenylacetonitrile highlights the key functional groups that dictate its chemical utility.
Caption: Proposed synthesis of 4-(Trifluoromethyl)phenylacetonitrile.
Detailed Experimental Protocol
This protocol describes a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood by trained personnel.
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add sodium cyanide (1.2 equivalents).
-
Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask until the sodium cyanide is fully submerged and can be stirred effectively.
-
Reactant Addition: While stirring under a nitrogen atmosphere, slowly add a solution of 4-(Trifluoromethyl)benzyl bromide (1.0 equivalent) in a minimal amount of anhydrous DMSO to the cyanide slurry.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: The use of DMSO, a polar aprotic solvent, is critical. It effectively solvates the sodium cation while leaving the cyanide anion relatively "naked" and highly nucleophilic, thus accelerating the rate of the SN2 reaction. Heating provides the necessary activation energy for the substitution.
-
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-cold water, which will precipitate the organic product and dissolve the inorganic byproduct (NaBr).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter. Concentrate the filtrate under reduced pressure to yield the crude product.
-
Final Purification: The crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield the final product as a white crystalline solid.
Key Applications in Research and Development
The utility of 4-(Trifluoromethyl)phenylacetonitrile stems from its role as a versatile intermediate.
Pharmaceutical Synthesis: Bicalutamide Intermediate
The most prominent application of this compound is as a key building block in the synthesis of Bicalutamide. [5][6]Bicalutamide is a non-steroidal anti-androgen medication used primarily to treat prostate cancer. [5]The synthesis involves several steps where the nitrile group is retained or transformed in later stages. Its presence is critical for the final structure and activity of the drug. The synthesis of Bicalutamide from 3-Trifluoromethyl-4-cyanoaniline involves a multi-step process including reaction with methacryloyl chloride, epoxidation, and subsequent reactions. [6][7][8]
Caption: Role as an intermediate in a multi-step pharmaceutical synthesis.
Materials Science: Organic Semiconductors
4-(Trifluoromethyl)phenylacetonitrile has been used in the preparation of novel n-type organic semiconductors. [9]Specifically, it served as a precursor for synthesizing cyano-substituted distyrylbenzene derivatives, such as 1,4-bis[2-cyano-2-(4-(trifluoromethyl)phenyl)vinyl]benzene. [9]The electron-withdrawing properties of both the cyano and trifluoromethyl groups are exploited to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the final material, which is a key requirement for efficient electron transport in n-type semiconductors.
Analytical Characterization
Confirmation of the identity and purity of 4-(Trifluoromethyl)phenylacetonitrile is typically achieved through standard analytical techniques, including NMR, IR, and Mass Spectrometry. [1][10]
| Technique | Expected Observations |
|---|---|
| ¹H NMR | - A singlet for the two benzylic protons (-CH2-) around δ 3.8-4.0 ppm.- Two doublets in the aromatic region (δ 7.4-7.8 ppm) corresponding to the AA'BB' spin system of the para-substituted benzene ring. |
| ¹³C NMR | - A signal for the nitrile carbon (-CN) around δ 117-119 ppm.- A signal for the benzylic carbon (-CH2-) around δ 25-30 ppm.- A quartet for the trifluoromethyl carbon (-CF3) due to C-F coupling.- Four distinct signals in the aromatic region. |
| IR Spectroscopy | - A sharp, strong absorption band around 2250 cm⁻¹ characteristic of the C≡N stretch. - Strong C-F stretching bands in the region of 1300-1100 cm⁻¹. |
| Mass Spec (EI) | - A molecular ion peak (M⁺) at m/z = 185. |
Safety, Handling, and Storage
This compound is classified as toxic and requires careful handling. [3][11]Adherence to safety protocols is mandatory.
GHS Hazard Classification
| Hazard Class | Statement Code | Description | Pictogram |
| Acute Toxicity (Oral) | H301 / H302 | Toxic / Harmful if swallowed | 💀 / ❗ |
| Acute Toxicity (Dermal) | H311 / H312 | Toxic / Harmful in contact with skin | 💀 / ❗ |
| Acute Toxicity (Inhalation) | H331 / H332 | Toxic / Harmful if inhaled | 💀 / ❗ |
| Skin Irritation | H315 | Causes skin irritation | ❗ |
| Eye Irritation | H319 | Causes serious eye irritation | ❗ |
| STOT SE 3 | H335 | May cause respiratory irritation | ❗ |
Source(s):[3][11] Pictogram Key: 💀 (Skull and Crossbones), ❗ (Exclamation Mark)
Safe Handling and Emergency Protocol
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. [11][12]* Personal Protective Equipment (PPE): Wear protective gloves (nitrile or neoprene), chemical safety goggles or a face shield, and a lab coat. [12]For weighing or operations that may generate dust, an N95-type dust mask is recommended. * Handling: Avoid contact with skin, eyes, and clothing. [11]Do not breathe dust. Wash hands thoroughly after handling. [12]* Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. [3][11]Store locked up. [3]* First Aid (Inhalation): Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor immediately. [3]* First Aid (Skin Contact): Take off immediately all contaminated clothing. Wash with plenty of soap and water. Call a POISON CENTER or doctor if you feel unwell. [3]* First Aid (Eye Contact): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. [12]* First Aid (Ingestion): Rinse mouth. Immediately call a POISON CENTER or doctor. Do NOT induce vomiting. [11][12]
Conclusion
4-(Trifluoromethyl)phenylacetonitrile (CAS 2338-75-2) is a chemical intermediate of significant value. Its well-defined physicochemical properties and versatile reactivity make it an essential component in the synthesis of high-value products, ranging from life-saving oncology drugs like Bicalutamide to next-generation organic electronic materials. The protocols and data presented in this guide underscore its importance and provide researchers with the foundational knowledge required for its safe and effective utilization in the laboratory and beyond.
References
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PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]
- Google Patents. (2006). US20060041161A1 - Procedure for the synthesis of bicalutamide.
- Google Patents. (n.d.). CN106748884B - Preparation method of bicalutamide intermediate.
-
NIST. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. In NIST Chemistry WebBook. Retrieved from [Link]
- Google Patents. (2012). WO2012042532A1 - Process for preparing bicalutamide.
-
PubChem. (n.d.). 4-Fluoro-2-(trifluoromethoxy)phenylacetonitrile. Retrieved from [Link]
-
G. F. E. Gurung, et al. (2020). Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2007). EP1863759A1 - Process for preparation of bicalutamide.
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In-Depth Spectroscopic Analysis of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile: A Technical Guide for Researchers
This technical guide provides a comprehensive analysis of the spectral data for 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile, a key intermediate in the development of various pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound. Given the limited availability of public experimental data, this guide incorporates high-quality predicted spectral data to facilitate compound identification and characterization.
Introduction
This compound is a substituted aromatic nitrile whose structural complexity, arising from the presence of a fluorine atom and a trifluoromethyl group, gives rise to distinct and informative spectral signatures. Understanding these spectral characteristics is paramount for confirming the identity, purity, and structure of the molecule during synthesis and subsequent applications. This guide will delve into the theoretical underpinnings of the spectral features and provide a detailed interpretation of the predicted data.
Molecular Structure and Key Features
The structure of this compound forms the basis for interpreting its spectral data. The key structural features include a benzene ring substituted with a fluorine atom, a trifluoromethyl group, and a cyanomethyl group. The relative positions of these substituents create a specific electronic environment that influences the chemical shifts in NMR, vibrational modes in IR, and fragmentation patterns in MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the aromatic and aliphatic protons and carbons, respectively. The following data is predicted and should be used as a reference for experimental verification.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methylene protons of the cyanomethyl group. The coupling between the fluorine atom and the aromatic protons will result in characteristic splitting patterns.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.8 | dd | 1H | Ar-H |
| ~ 7.6 | m | 1H | Ar-H |
| ~ 7.4 | t | 1H | Ar-H |
| ~ 4.0 | s | 2H | -CH₂CN |
Interpretation:
-
The aromatic region (7.4-7.8 ppm) will display complex multiplets due to the coupling between the three aromatic protons and the fluorine atom. The exact splitting patterns and coupling constants (J values) are crucial for assigning the specific positions of the protons on the benzene ring.
-
The singlet at approximately 4.0 ppm is characteristic of the two methylene protons of the acetonitrile group. The absence of coupling for this signal indicates no adjacent protons.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will reveal the chemical environments of all nine carbon atoms in the molecule. The strong electronegativity of the fluorine and trifluoromethyl groups will significantly influence the chemical shifts of the aromatic carbons.
| Predicted Chemical Shift (ppm) | Assignment |
| ~ 160 (d) | C-F |
| ~ 135 (q) | C-CF₃ |
| ~ 132 (d) | Ar-C |
| ~ 128 (d) | Ar-C |
| ~ 125 | Ar-C |
| ~ 123 (q) | -CF₃ |
| ~ 117 | -CN |
| ~ 115 (d) | Ar-C |
| ~ 22 | -CH₂CN |
Interpretation:
-
The carbon attached to the fluorine atom will appear as a doublet due to ¹JC-F coupling.
-
The carbon of the trifluoromethyl group will appear as a quartet due to ¹JC-F coupling.
-
The aromatic carbons will exhibit a range of chemical shifts and may show smaller C-F couplings.
-
The nitrile carbon (-CN) is expected around 117 ppm, and the methylene carbon (-CH₂CN) around 22 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is predicted to show characteristic absorption bands for the nitrile, trifluoromethyl, and aromatic C-F bonds.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode |
| ~ 2250 | C≡N stretch |
| ~ 1600, 1500, 1450 | C=C aromatic stretch |
| ~ 1320 | C-F stretch (aromatic) |
| ~ 1100-1200 | C-F stretch (trifluoromethyl) |
Interpretation:
-
A sharp, medium-intensity peak around 2250 cm⁻¹ is a clear indicator of the nitrile (C≡N) functional group.
-
The absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic ring.
-
Strong absorption bands in the 1100-1320 cm⁻¹ range are expected due to the C-F stretching vibrations of both the aromatic C-F bond and the trifluoromethyl group.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. The electron ionization (EI) mass spectrum of this compound is predicted to show a molecular ion peak and several characteristic fragment ions.
| Predicted m/z | Ion |
| 203 | [M]⁺ |
| 184 | [M - F]⁺ |
| 164 | [M - CH₂CN]⁺ |
| 134 | [M - CF₃]⁺ |
Interpretation:
-
The molecular ion peak [M]⁺ is expected at an m/z of 203, corresponding to the molecular weight of the compound.
-
The fragmentation pattern will likely involve the loss of the fluorine atom, the cyanomethyl radical, and the trifluoromethyl radical, leading to the formation of the corresponding fragment ions.
Experimental Workflow: Compound Characterization
For researchers aiming to synthesize and characterize this compound, the following experimental workflow is recommended:
Caption: A typical experimental workflow for the synthesis and spectroscopic characterization of a target compound.
Conclusion
This technical guide provides a detailed overview of the predicted spectral characteristics of this compound. While experimental data remains the gold standard for structural elucidation, this guide serves as a valuable resource for researchers by offering a robust set of predicted data for NMR, IR, and MS analyses. The provided interpretations and workflows are designed to assist in the efficient and accurate characterization of this important chemical intermediate.
References
Due to the lack of publicly available experimental spectral data for this compound, this guide has been prepared using generalized spectroscopic principles and data from spectral prediction software. For foundational knowledge on these spectroscopic techniques, the following resources are recommended:
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Online spectral databases such as the NIST Chemistry WebBook and Spectral Database for Organic Compounds (SDBS)
reactivity of the nitrile group in 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile
An In-depth Technical Guide to the Reactivity of the Nitrile Group in 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile
Introduction: A Molecule of Strategic Importance
In the landscape of modern drug discovery and fine chemical synthesis, the strategic placement of functional groups dictates the utility and potential of an intermediate. This compound stands as a prime example of a highly activated and versatile synthetic building block. Its structure features a phenylacetonitrile core, but its true value lies in the electronic profile of the aromatic ring. The presence of two potent electron-withdrawing groups (EWGs)—a fluoro substituent at the 4-position and a trifluoromethyl group at the 3-position—dramatically influences the reactivity of the appended nitrile group.
These EWGs operate through strong inductive effects, pulling electron density away from the aromatic system and, consequently, from the benzylic carbon and the nitrile functional group.[1] This polarization significantly enhances the electrophilicity of the nitrile carbon, making it exceptionally susceptible to nucleophilic attack.[1][2][3] This guide provides an in-depth exploration of the primary transformations of this nitrile group, offering both mechanistic insights and practical, field-proven protocols for its conversion into key synthetic targets: carboxylic acids, primary amines, and tetrazoles.
Section 1: The Electronic Landscape and Its Influence on Reactivity
The reactivity of the nitrile group (-C≡N) is fundamentally governed by the electrophilic character of its carbon atom. In this compound, this electrophilicity is markedly amplified.
-
Trifluoromethyl Group (-CF₃): As one of the most powerful electron-withdrawing groups, the -CF₃ moiety exerts a profound negative inductive effect (-I), depleting the electron density of the benzene ring.
-
Fluoro Group (-F): The fluorine atom is the most electronegative element, contributing a strong -I effect that further deactivates the ring.
The cumulative effect of these substituents creates a significant partial positive charge (δ+) on the nitrile carbon, priming it for reaction with a wide range of nucleophiles.[1][4] This activation is the causal factor behind the favorable reaction kinetics and yields observed in the transformations discussed below.
Caption: General pathway for the acid-catalyzed hydrolysis of a nitrile.
Experimental Protocol: Acid-Catalyzed Hydrolysis
-
Apparatus Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Reagent Addition: Add a 1:1 mixture of concentrated sulfuric acid and water. The amount should be sufficient to ensure the mixture can be stirred effectively (approx. 5-10 mL per gram of nitrile).
-
Reaction: Heat the mixture to reflux (typically 100-110°C) and maintain for 4-8 hours. Monitor the reaction progress by TLC or LC-MS. The reaction is complete upon the disappearance of the starting material and the amide intermediate.
-
Work-up: Allow the mixture to cool to room temperature and then carefully pour it over crushed ice.
-
Isolation: The carboxylic acid product will often precipitate as a solid. Collect the solid by vacuum filtration. If the product is oily, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Wash the collected solid or the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization.
Section 3: Reduction to 2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine
The conversion of nitriles to primary amines is a cornerstone of synthetic chemistry, providing access to a class of compounds essential for pharmaceutical development. The reduction of this compound yields the corresponding phenethylamine derivative, a common scaffold in medicinal chemistry. While catalytic hydrogenation is an option, the use of a powerful stoichiometric reducing agent like lithium aluminum hydride (LiAlH₄) offers a reliable and high-yielding laboratory-scale method. [3][5]
Causality in Reagent Selection
-
Lithium Aluminum Hydride (LiAlH₄): Chosen for its high reactivity, LiAlH₄ is capable of reducing the highly stable carbon-nitrogen triple bond efficiently. [3][5]It is less prone to forming secondary and tertiary amine byproducts compared to some catalytic hydrogenation methods, especially when the primary amine product is reactive. [6][7]* Anhydrous Conditions: LiAlH₄ reacts violently with water. The use of an anhydrous ether solvent (like THF or diethyl ether) is mandatory for safety and efficacy.
Caption: Experimental workflow for the LiAlH₄ reduction of a nitrile.
Experimental Protocol: LiAlH₄ Reduction
-
Apparatus Setup: Equip an oven-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Preparation: Suspend lithium aluminum hydride (LiAlH₄, approx. 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF). Cool the slurry to 0°C using an ice bath.
-
Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ slurry, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to reflux for 2-4 hours until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up (Quenching): Cool the reaction mixture back to 0°C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used. This procedure (Fieser workup) is designed to precipitate the aluminum salts as a filterable solid.
-
Isolation: Stir the resulting granular precipitate for 30 minutes, then filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.
-
Purification: Combine the filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved by distillation or column chromatography if necessary.
Section 4: [3+2] Cycloaddition for Tetrazole Synthesis
In medicinal chemistry, tetrazoles are frequently used as bioisosteres for carboxylic acids. [8][9]They offer similar acidity and hydrogen bonding capabilities but with improved metabolic stability and cell permeability. The [3+2] cycloaddition of an azide source with a nitrile is the most direct route to 5-substituted tetrazoles. [9]The electron-deficient nature of the nitrile in this compound makes it an excellent substrate for this transformation. [4]
Mechanistic Pathway: [3+2] Cycloaddition
This reaction involves the concerted or stepwise addition of the 1,3-dipolar azide anion to the carbon-nitrogen triple bond of the nitrile, forming the stable, aromatic five-membered tetrazole ring.
Caption: General reaction for the synthesis of a tetrazole from a nitrile.
Experimental Protocol: Tetrazole Synthesis
-
Apparatus Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq), sodium azide (NaN₃, approx. 1.5-2.0 eq), and a Lewis acid catalyst such as zinc bromide (ZnBr₂, approx. 1.0 eq).
-
Solvent: Add a suitable high-boiling polar aprotic solvent, such as N,N-dimethylformamide (DMF).
-
Reaction: Heat the reaction mixture to 120-140°C and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS for the consumption of the starting nitrile.
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing ice-water and acidify to pH ~2-3 with dilute hydrochloric acid (e.g., 2M HCl). This step protonates the tetrazole and quenches any residual azide.
-
Isolation: The tetrazole product often precipitates upon acidification. Collect the solid by vacuum filtration and wash with cold water. If no precipitate forms, extract the aqueous layer multiple times with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Summary: A Comparative Overview
| Transformation | Primary Reagents | Product Functional Group | Key Conditions |
| Hydrolysis | H₂SO₄ / H₂O or NaOH / H₂O | Carboxylic Acid (-COOH) | Reflux (100-110°C) |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine (-CH₂NH₂) | Anhydrous THF, 0°C to Reflux |
| Cycloaddition | Sodium Azide (NaN₃), Lewis Acid | Tetrazole | High Temperature (120-140°C), DMF |
Conclusion
This compound is a powerful and versatile intermediate whose utility is unlocked through the targeted reactivity of its nitrile group. The strong electron-withdrawing nature of the fluoro and trifluoromethyl substituents activates the nitrile carbon, facilitating a range of high-value chemical transformations. As demonstrated, the nitrile can be efficiently converted into a carboxylic acid via hydrolysis, a primary amine via reduction, or a tetrazole via cycloaddition. The protocols and mechanistic rationale provided herein serve as a robust guide for researchers and drug development professionals seeking to leverage this molecule in the synthesis of complex and biologically relevant targets.
References
-
Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
Wikipedia. Nitrile reduction. [Link]
-
Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]
-
Thieme. Catalytic Reduction of Nitriles. [Link]
-
Organic Chemistry Portal. Nitrile Reduction. [Link]
-
JoVE. Video: Nitriles to Carboxylic Acids: Hydrolysis. [Link]
-
PubMed Central. Nitriles: an attractive approach to the development of covalent inhibitors. [Link]
-
Chemguide. reduction of nitriles. [Link]
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Chemguide. hydrolysis of nitriles. [Link]
-
Fiveable. Hydrolysis of Nitriles Definition. [Link]
-
YouTube. Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). [Link]
-
Lumen Learning. 21.5. Hydrolysis of nitriles. [Link]
-
organic-chemistry.org. Nitrile to Acid - Common Conditions. [Link]
-
Fiveable. Chemistry of Nitriles. [Link]
-
MIT Open Access Articles. Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. [Link]
-
Oakwood Chemical. 4-Fluoro-3-(trifluoromethyl)phenylacetic acid. [Link]
-
EBSCO. Nitriles. [Link]
-
Chemistry LibreTexts. Reactivity of Nitriles. [Link]
-
PubMed Central. Tetrazolium Compounds: Synthesis and Applications in Medicine. [Link]
-
PubMed Central. Tetrazoles via Multicomponent Reactions. [Link]
-
Chemistry Steps. Reactions of Nitriles. [Link]
-
KPU Pressbooks. 7.8 Reactions of Nitriles – Organic Chemistry II. [Link]
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electrophilic and nucleophilic sites of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile
An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile
Authored by a Senior Application Scientist
Introduction
This compound is a highly functionalized aromatic compound that serves as a critical building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring a fluorine atom, a trifluoromethyl group, and a cyanomethyl moiety, imparts a complex electronic landscape. Understanding the inherent electrophilic and nucleophilic characteristics of this molecule is paramount for predicting its reactivity, designing novel synthetic routes, and developing new chemical entities with desired pharmacological or material properties. This guide provides a detailed analysis of the molecule's reactive sites, grounded in the fundamental principles of electronic effects and supported by established chemical knowledge.
Molecular Structure and Analysis of Electronic Effects
The reactivity of this compound is dictated by the interplay of inductive and resonance effects of its substituents on the phenylacetonitrile core.
-
Trifluoromethyl (-CF₃) Group : This group is one of the most powerful electron-withdrawing groups in organic chemistry. The high electronegativity of the three fluorine atoms creates a strong inductive effect (-I), pulling electron density away from the aromatic ring.[1][2] This deactivates the ring towards electrophilic attack. The trifluoromethyl group does not participate in resonance.[3]
-
Fluorine (-F) Atom : As a halogen, fluorine exhibits a dual electronic nature. It is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). However, it also possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+M effect). While the inductive effect generally outweighs the resonance effect for halogens, fluorine's +M effect is the most significant among them, leading to a nuanced influence on the ring's reactivity.[3]
-
Acetonitrile (-CH₂CN) Group : The nitrile group (C≡N) is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom. This polarization makes the nitrile carbon electrophilic.[4] Furthermore, both the nitrile and the substituted phenyl ring withdraw electron density from the adjacent methylene (-CH₂) group, increasing the acidity of the benzylic protons.
The confluence of these effects results in a significantly electron-deficient aromatic ring and multiple potential sites for chemical transformation.
Mapping the Reactive Sites: A Detailed Analysis
Electrophilic Sites
Electrophilic sites are electron-deficient and are thus targets for nucleophiles.[5][6]
-
The Aromatic Ring : The synergistic electron-withdrawing nature of the -CF₃ and -F substituents renders the aromatic ring highly deactivated towards electrophilic aromatic substitution.[2] Any electrophilic attack would be sluggish and require harsh reaction conditions. The directing effects of the substituents are as follows:
-
The -CF₃ group is a strong meta-director.[2]
-
The -F group is an ortho, para-director.[3] Given their positions, the directing influences are in opposition. The strong deactivating and meta-directing nature of the -CF₃ group at position 3, combined with the ortho, para-directing but deactivating -F at position 4, makes predicting the precise location of electrophilic attack complex without experimental data. However, the positions ortho to the fluorine (positions 3 and 5) and meta to the trifluoromethyl group (position 5) are the least deactivated.
-
-
The Nitrile Carbon : The carbon atom of the nitrile group is a prominent electrophilic center. The triple bond is polarized towards the more electronegative nitrogen atom, leaving the carbon with a partial positive charge (δ+). This site is susceptible to attack by a wide range of nucleophiles, leading to addition reactions, which can be followed by hydrolysis to form amides or carboxylic acids.[4]
Nucleophilic Sites
Nucleophilic sites are electron-rich and seek to react with electrophiles.[7][8]
-
The Nitrile Nitrogen : The lone pair of electrons on the nitrogen atom of the nitrile group imparts nucleophilic and basic character. This site can be protonated by strong acids or coordinate with Lewis acids.
-
The Benzylic Carbanion : The benzylic protons on the -CH₂- group are significantly acidic due to the combined electron-withdrawing effects of the substituted aromatic ring and the nitrile group. In the presence of a strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA), one of these protons can be abstracted to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile and can react with various electrophiles, such as alkyl halides or carbonyl compounds, to form new carbon-carbon bonds.
Visualization of Reactive Sites
The following diagram illustrates the distribution of electrophilic and nucleophilic centers within the this compound molecule.
Sources
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- 8. youtube.com [youtube.com]
A Theoretical and Computational Guide to 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile: A Prospective Analysis
Executive Summary
The strategic incorporation of fluorine and trifluoromethyl groups into aromatic scaffolds is a cornerstone of modern medicinal chemistry and materials science. These modifications can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and electronic properties. This technical guide focuses on 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile , a novel compound not yet extensively characterized in scientific literature. In the absence of empirical data, this document presents a comprehensive theoretical and computational analysis. We will delineate its predicted molecular and electronic properties using Density Functional Theory (DFT), propose robust protocols for its synthesis and experimental validation, and discuss its potential applications based on structure-activity relationships derived from well-characterized analogues. This guide is intended for researchers, chemists, and drug development professionals seeking to explore the potential of novel fluorinated building blocks.
Introduction: The Significance of Fluorinated Phenylacetonitriles
The phenylacetonitrile core is a versatile scaffold found in numerous pharmaceuticals, including antiarrhythmics, antidepressants, and opioids.[1] Its "active methylene" group provides a reactive handle for diverse chemical transformations.[1] The introduction of fluorine-containing substituents, such as the fluoro (-F) and trifluoromethyl (-CF3) groups, is a validated strategy for enhancing the pharmacological profile of drug candidates.[2][3] Specifically, the -CF3 group can increase metabolic stability and binding affinity, while the -F group can modulate pKa and improve cell membrane permeability.
This compound presents a unique substitution pattern. The two electron-withdrawing groups are expected to significantly influence the electronic landscape of the aromatic ring and the acidity of the benzylic protons, making it a compelling candidate for further investigation in drug discovery and materials science.
Molecular Identity and Predicted Physicochemical Properties
While no CAS number is currently assigned to this specific isomer, its fundamental properties can be established. We will use the well-characterized analogue, 4-(Trifluoromethyl)phenylacetonitrile (CAS 2338-75-2) , as a reference point for our theoretical analysis.[4][5][6]
| Property | Predicted/Known Value | Source/Method |
| IUPAC Name | 2-[4-Fluoro-3-(trifluoromethyl)phenyl]acetonitrile | - |
| Molecular Formula | C₉H₅F₄N | - |
| Molecular Weight | 203.14 g/mol | - |
| CAS Number | Not Assigned | - |
| Reference Analogue | 4-(Trifluoromethyl)phenylacetonitrile | CAS 2338-75-2 |
| Analogue MW | 185.15 g/mol | [4][6] |
| Analogue MP | 47-49 °C | [4] |
| Analogue BP | 131-132 °C / 20 mmHg | [4] |
| Predicted XLogP3-AA | ~2.8 - 3.2 | Computational Estimation |
| Predicted TPSA | 23.79 Ų | Computational Estimation |
Computational Analysis: A DFT-Based Approach
To predict the properties of a novel molecule, Density Functional Theory (DFT) offers an excellent balance of computational efficiency and accuracy, particularly for organic systems.[7]
Rationale for Methodology Selection
Our computational protocol is designed for robust prediction of geometry, electronic structure, and spectroscopic properties.
-
Theory Level: We select the B3LYP hybrid functional . B3LYP is widely used and has a proven track record for providing reliable results for a broad range of organic molecules.[7][8]
-
Basis Set: The 6-311G(d,p) basis set will be used. This split-valence triple-zeta basis set provides sufficient flexibility for describing the electronic environment around the fluorine, carbon, and nitrogen atoms, including polarization functions (d,p) to account for non-spherical electron density.
-
Validation: The chosen methodology will first be applied to the reference analogue, 4-(trifluoromethyl)phenylacetonitrile, to benchmark its accuracy against known experimental data before being applied to the target molecule.
Computational Workflow
The following diagram outlines the logical flow of the computational investigation.
Caption: Experimental workflow for synthesis and validation.
Protocol 1: Synthesis via Cyanation
-
Setup: To a solution of 4-Fluoro-3-(trifluoromethyl)benzyl bromide (1.0 eq) in a polar aprotic solvent (e.g., DMSO or Acetone) in a round-bottom flask, add sodium cyanide (NaCN, 1.2 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature, pour into water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure phenylacetonitrile.
Protocol 2: Purity Analysis by RP-HPLC
-
System: High-Performance Liquid Chromatography (HPLC) system with a UV detector. [9]* Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). [10]* Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water. [10][11]A typical starting condition would be 60:40 Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Procedure: Dissolve a small sample of the purified product in the mobile phase. Inject 10 µL and record the chromatogram. A pure sample should exhibit a single major peak.
Potential Applications and Future Directions
The unique electronic profile of this compound suggests several areas for investigation:
-
Medicinal Chemistry: Given the known biological activities of related structures, this compound could be a valuable intermediate for synthesizing novel candidates for anticancer, antimicrobial, or insecticidal agents. [3][12]The specific substitution pattern may offer a unique combination of potency and pharmacokinetic properties.
-
Agrochemicals: Phenylacetonitrile derivatives have been investigated as pesticides. [5]The high fluorine content of this molecule could enhance its efficacy and stability in agrochemical formulations.
-
Materials Science: The cyano group and aromatic system are features found in organic semiconductors. The trifluoromethyl group could be used to tune the electronic properties and solid-state packing of novel organic electronic materials. [4]
Safety and Handling
While no specific safety data exists for this compound, data from its close analogue, 4-(trifluoromethyl)phenylacetonitrile (CAS 2338-75-2), should be used as a primary guide. [4][6]* Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. [4][6]* Precautions: Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [4]Avoid breathing dust/fume/gas/mist/vapors/spray.
-
Toxicity: As with all nitriles, there is a risk of releasing hydrogen cyanide (HCN) upon contact with strong acids. All reactions and handling should be performed with this in mind.
References
-
Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 53(3), 235–245. Available from: [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. Retrieved January 11, 2026, from [Link]
-
Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved January 11, 2026, from [Link]
-
Brownlee, R. T. C., & Craik, D. J. (1980). 19F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. Australian Journal of Chemistry, 33(11), 2555. Available from: [Link]
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Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3349–3354. Available from: [Link]
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Saunders, C., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3349–3354. Available from: [Link]
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NIST. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. NIST Chemistry WebBook. Retrieved January 11, 2026, from [Link]
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Kaur, N., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 18(12), 3127–3153. Available from: [Link]
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T médard, M., et al. (2022). A computational tool to accurately and quickly predict 19 F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds. Digital Discovery, 1(5), 629-637. Available from: [Link]
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SpectraBase. (n.d.). 1,3-Bis(trifluoromethyl)benzene. Retrieved January 11, 2026, from [Link]
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Brownlee, R. T. C., & Craik, D. J. (1980). F-19 Nmr Chemical-Shifts in Substituted Benzotrifluorides and Benzal Fluorides. ORKG Ask. Retrieved January 11, 2026, from [Link]
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Wikipedia. (n.d.). Sandmeyer reaction. Retrieved January 11, 2026, from [Link]
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BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved January 11, 2026, from [Link]
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OrgoSolver. (n.d.). Aromatic Reactions: Sandmeyer Substitution. Retrieved January 11, 2026, from [Link]
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Akutsu, T., et al. (2007). Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection. Luminescence, 22(4), 314–320. Available from: [Link]
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Söldner, C. A., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Angewandte Chemie International Edition, 59(22), 8561-8568. Available from: [Link]
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University of South Carolina. (2014). High Performance Liquid Chromatography. Retrieved January 11, 2026, from [Link]
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González-González, M. I., et al. (2021). Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC advances, 11(16), 9639-9648. Available from: [Link]
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Ötvös, I., et al. (n.d.). INVESTIGATION OF AROMATIC HYDROCARBONS BY REVERSED PHASE HPLC. Retrieved January 11, 2026, from [Link]
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Oakwood Chemical. (n.d.). 4-Fluoro-3-(trifluoromethyl)benzyl bromide. Retrieved January 11, 2026, from [Link]
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Tron, G. C., et al. (2008). Synthesis and biological activity of fluorinated combretastatin analogues. Journal of medicinal chemistry, 51(9), 2707–2719. Available from: [Link]
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Li, Y., et al. (2024). Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. Molecules, 29(23), 5406. Available from: [Link]
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An In-Depth Technical Guide to the Solubility of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile in Organic Solvents
Prepared by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Solubility
4-Fluoro-3-(trifluoromethyl)phenylacetonitrile is a fluorinated aromatic nitrile, a class of compounds recognized for its utility as a key intermediate in the synthesis of pharmaceuticals and advanced materials. The specific arrangement of the fluoro and trifluoromethyl groups on the phenyl ring imparts unique electronic properties and metabolic stability, making it a valuable building block for drug candidates and functional molecules.
However, the successful application of any chemical entity in synthesis, purification, or formulation is fundamentally governed by its solubility. Solubility dictates the choice of reaction media, influences reaction kinetics, is the cornerstone of crystallization-based purification, and determines the feasibility of formulating a compound for biological screening. An inadequate understanding of a compound's solubility can lead to failed reactions, low yields, purification challenges, and misleading biological data.
This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound in a range of organic solvents. As no comprehensive experimental solubility data for this specific molecule is publicly available, this document serves as a predictive guide and a methodological playbook for its empirical determination.
Physicochemical Profile and Solubility Prediction
A molecule's structure is the primary determinant of its solubility characteristics. The principle of "like dissolves like" remains the most powerful guiding concept, stating that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.
Molecular Structure and Functional Group Analysis
The structure of this compound contains several key features that govern its interactions with solvents:
-
Aromatic Phenyl Ring: A non-polar, hydrophobic core that favors interactions with other aromatic or non-polar solvents through van der Waals forces and π-π stacking.
-
Trifluoromethyl Group (-CF₃): A strongly electron-withdrawing and highly lipophilic (fat-loving) group. It significantly increases the molecule's non-polar character and reduces its ability to act as a hydrogen bond donor.
-
Fluoro Group (-F): An electronegative atom that contributes to the molecule's overall polarity but is a very weak hydrogen bond acceptor.
-
Nitrile Group (-C≡N): A polar functional group with a significant dipole moment. The lone pair of electrons on the nitrogen atom allows it to act as a hydrogen bond acceptor.
Predicted Physicochemical Properties
Leveraging computational models, we can predict key physicochemical parameters that provide a quantitative basis for solubility prediction.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for Solubility |
|---|---|---|
| Molecular Formula | C₉H₅F₄N | - |
| Monoisotopic Mass | 203.03581 Da | Influences diffusion and dissolution rates. |
| XlogP | 2.6[1] | A positive value indicates a preference for a non-polar (octanol) environment over a polar (water) one; the compound is predicted to be lipophilic and have low aqueous solubility. |
| Topological Polar Surface Area (TPSA) | 23.8 Ų | This value, contributed solely by the nitrile group, is relatively low, suggesting the molecule is predominantly non-polar. For comparison, a TPSA > 140 Ų is often associated with poor cell permeability. |
| Hydrogen Bond Donors | 0 | The molecule cannot donate hydrogen bonds, limiting its solubility in protic solvents like water or methanol. |
| Hydrogen Bond Acceptors | 1 (Nitrile Nitrogen) | The ability to accept a hydrogen bond allows for some favorable interaction with protic solvents. |
-
Poorly soluble in highly polar, protic solvents like water.
-
Highly soluble in a range of moderately polar to non-polar organic solvents.
-
Solubility in polar aprotic solvents (like Acetone or DMSO) will be significant, driven by dipole-dipole interactions with the nitrile group.
A Systematic Approach to Solvent Selection
A systematic screening approach is the most efficient method to empirically map the solubility profile. Solvents should be chosen to represent a wide spectrum of polarities and intermolecular interaction capabilities.
Table 2: Recommended Organic Solvents for Solubility Screening
| Class | Solvent | Dielectric Constant (ε) | Polarity Type | Rationale for Inclusion |
|---|---|---|---|---|
| Non-Polar | n-Hexane | 1.9 | Aprotic | Represents purely van der Waals interactions. |
| Toluene | 2.4 | Aprotic | Aromatic solvent; tests for π-π stacking interactions. | |
| Polar Aprotic | Dichloromethane (DCM) | 9.1 | Aprotic | A common, moderately polar process solvent. |
| Acetone | 21 | Aprotic | A polar, hydrogen bond accepting solvent. | |
| Acetonitrile (ACN) | 37.5 | Aprotic | A highly polar aprotic solvent; structurally similar to the solute's functional group. | |
| Dimethyl Sulfoxide (DMSO) | 47 | Aprotic | A highly polar, strongly hydrogen bond accepting solvent. | |
| Polar Protic | Isopropanol (IPA) | 18 | Protic | A less polar alcohol. |
| Ethanol | 25 | Protic | A common, highly polar process and recrystallization solvent. |
| | Methanol | 33 | Protic | The most polar alcohol; tests the limits of protic solubility. |
Experimental Protocols for Solubility Determination
A two-tiered approach is recommended: a rapid qualitative assessment followed by a rigorous quantitative measurement for the most promising solvents.
Protocol 1: Rapid Qualitative Solubility Assessment
Objective: To quickly classify the compound as "Soluble," "Partially Soluble," or "Insoluble" across a range of solvents at ambient temperature.
Methodology:
-
Preparation: Add approximately 10 mg of this compound to a series of clean, dry 1-dram glass vials.
-
Solvent Addition: To the first vial, add the test solvent dropwise (e.g., 0.2 mL increments) using a calibrated pipette.
-
Agitation: After each addition, cap the vial and vortex vigorously for 30-60 seconds.
-
Observation: Visually inspect the solution against a dark background for any undissolved solid particles.
-
Classification:
-
Soluble: The entire solid dissolves completely within 1 mL of solvent (concentration > 10 mg/mL).
-
Partially Soluble: Some, but not all, of the solid dissolves in 1 mL of solvent.
-
Insoluble: No significant amount of solid dissolves in 1 mL of solvent.
-
-
Documentation: Record the observations for each solvent in a laboratory notebook.
Causality: This method is designed for speed and efficiency. By using a fixed, small amount of solute and titrating in the solvent, a researcher can rapidly identify promising candidates for reactions or further quantitative analysis without wasting significant material.
Protocol 2: Quantitative Determination via the Equilibrium Shake-Flask Method
Objective: To determine the precise equilibrium solubility (e.g., in mg/mL) of the compound in a given solvent at a controlled temperature. This method is considered the "gold standard" for thermodynamic solubility.
Methodology:
-
Preparation of Supersaturated Mixture:
-
Why: Starting with an excess of solid ensures that the solvent becomes fully saturated, reaching a true equilibrium.
-
How: Add an excess amount of this compound (e.g., 20-50 mg, or an amount known to be in excess from the qualitative test) to a glass vial. Record the exact weight if using a mass-balance approach, though it's not strictly necessary if a concentration-based analytical method is used.
-
-
Solvent Addition: Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.
-
Equilibration:
-
Why: Dissolution is not instantaneous. Sufficient time and consistent agitation are required for the system to reach a thermodynamic equilibrium where the rate of dissolution equals the rate of precipitation. Incubation times of 24-48 hours are common.
-
How: Seal the vial tightly. Place it in an orbital shaker or on a rotating wheel within a temperature-controlled incubator (e.g., 25 °C) for 24 hours to ensure constant agitation and temperature.
-
-
Phase Separation:
-
Why: The undissolved solid must be completely removed to ensure that the analyzed liquid phase represents only the dissolved solute.
-
How: Allow the vials to stand undisturbed in the incubator for at least 1-2 hours to let the excess solid settle. Carefully withdraw a sample of the supernatant using a pipette. Filter the sample through a 0.45 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean analysis vial. This step is critical to remove any fine particulates.
-
-
Quantification:
-
Why: The concentration of the saturated solution must be accurately measured. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its specificity and sensitivity.
-
How:
-
Prepare a series of calibration standards of the compound in the same solvent at known concentrations.
-
Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus concentration.
-
Dilute the filtered saturated solution with the same solvent to bring its concentration within the linear range of the calibration curve.
-
Analyze the diluted sample and use the calibration curve to determine the concentration of the diluted sample.
-
-
-
Calculation:
-
Why: To report the final solubility value, the dilution factor must be accounted for.
-
How: Multiply the measured concentration by the dilution factor to obtain the final solubility value. Report the result in clear units (e.g., mg/mL or mol/L) at the specified temperature.
-
Self-Validation: This protocol is self-validating. To confirm that equilibrium has been reached, a second measurement can be taken at a later time point (e.g., 48 hours). If the solubility value is consistent with the 24-hour measurement, it provides high confidence that the system was at equilibrium.
Visualization of the Experimental Workflow
The logical flow from prediction to quantitative analysis can be visualized as follows:
Caption: Experimental workflow for determining the solubility of a novel compound.
Data Interpretation and Application
The resulting solubility data is not an endpoint but a critical decision-making tool:
-
For Chemical Synthesis: A solvent in which the starting materials are highly soluble but the product is poorly soluble is ideal for facilitating a reaction followed by product precipitation, simplifying isolation.
-
For Purification: To perform recrystallization, a solvent pair is often needed. The ideal primary solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. The anti-solvent should be one in which the compound is insoluble, but is fully miscible with the primary solvent.
-
For Drug Development: Solubility in organic solvents is crucial for early-stage formulation, such as creating stock solutions in DMSO for high-throughput screening. Poor solubility can be a major hurdle, often flagging a compound for further optimization.
Conclusion
While specific quantitative solubility data for this compound is not yet established in the literature, a robust prediction can be made based on its molecular structure. It is anticipated to be a lipophilic compound with poor aqueous solubility but favorable solubility in a range of common organic solvents, particularly polar aprotic and non-polar aromatic types. This guide provides the predictive rationale and detailed, field-proven experimental protocols necessary for researchers to systematically and accurately determine its solubility profile. By following this framework, scientists can generate the reliable data needed to accelerate their research and development efforts, from reaction design to final product formulation.
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Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). Available from: [Link]
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An In-depth Technical Guide to the Stability and Degradation of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability and potential degradation pathways of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but the underlying scientific rationale for a robust stability assessment. We will delve into the principles of forced degradation studies as mandated by regulatory bodies like the FDA and ICH, and apply them to this specific molecule. This guide will equip researchers with the necessary knowledge to design and execute meaningful stability studies, predict and identify potential degradants, and ultimately ensure the quality and safety of downstream drug substances and products.
Introduction: The Critical Role of Stability Assessment
This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts specific electronic and lipophilic properties that are often desirable in drug candidates. However, the very features that make this molecule attractive can also influence its chemical stability.
Stability testing is a cornerstone of pharmaceutical development, providing crucial insights into how the quality of an active pharmaceutical ingredient (API) or drug product changes over time under the influence of various environmental factors such as temperature, humidity, and light.[1][2][3] Forced degradation, or stress testing, is an essential component of this process.[4][5] By subjecting the molecule to conditions more severe than accelerated stability testing, we can:
-
Elucidate potential degradation pathways.[5]
-
Identify likely degradation products.[6]
-
Establish the intrinsic stability of the molecule.[6]
-
Develop and validate stability-indicating analytical methods.[5]
This guide will provide a framework for conducting a thorough forced degradation study on this compound.
Molecular Profile of this compound
A foundational understanding of the molecule's structure is paramount to predicting its stability.
| Property | Value | Source |
| Molecular Formula | C9H5F4N | |
| Molecular Weight | 203.14 g/mol | |
| Appearance | White to off-white solid | |
| Melting Point | 47-49 °C | [7] |
| Boiling Point | 131-132 °C at 20 mmHg | [7] |
The structure contains several key functional groups that will be the focus of our degradation investigation:
-
Nitrile Group (-CN): Susceptible to hydrolysis under both acidic and basic conditions to form a carboxylic acid or an amide intermediate.
-
Aromatic Ring: Generally stable, but the electron-withdrawing nature of the fluorine and trifluoromethyl groups can influence its reactivity.
-
Trifluoromethyl Group (-CF3): Highly stable due to the strength of the C-F bonds.[8] Degradation of this group typically requires harsh conditions.[8]
-
Carbon-Fluorine Bond (Aryl-F): Also very strong and generally resistant to cleavage.
Designing a Forced Degradation Study
A well-designed forced degradation study should expose the molecule to a variety of stress conditions to induce degradation. The goal is to achieve between 5-20% degradation of the parent molecule to ensure that the degradation products are formed at detectable levels without being so excessive as to lead to secondary degradation.[5]
Stress Conditions
The following conditions are recommended for the forced degradation study of this compound:
| Stress Condition | Reagents and Conditions | Rationale |
| Acidic Hydrolysis | 0.1 M to 1 M HCl at room temperature, and if no degradation, at 50-60 °C.[4] | To assess the lability of the nitrile group to acid-catalyzed hydrolysis. |
| Basic Hydrolysis | 0.1 M to 1 M NaOH at room temperature, and if no degradation, at 50-60 °C.[4] | To evaluate the susceptibility of the nitrile group to base-catalyzed hydrolysis. |
| Oxidative Degradation | 3-30% H2O2 at room temperature. | To investigate the molecule's vulnerability to oxidation. |
| Thermal Degradation | Dry heat at 10°C increments above the accelerated testing temperature (e.g., 50°C, 60°C).[1] | To determine the impact of heat on the molecule's stability. |
| Photodegradation | Exposure to a combination of UV and visible light as per ICH Q1B guidelines. | To assess the molecule's sensitivity to light. |
Experimental Workflow
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: A generalized workflow for conducting a forced degradation study.
Predicted Degradation Pathways
Based on the chemical structure of this compound, the following degradation pathways are anticipated:
Hydrolysis of the Nitrile Group
The most probable degradation pathway is the hydrolysis of the nitrile group.
-
Under acidic conditions: The nitrile will likely hydrolyze to the corresponding carboxylic acid, 4-Fluoro-3-(trifluoromethyl)phenylacetic acid, potentially through an amide intermediate.
-
Under basic conditions: Saponification of the nitrile will also yield the carboxylate salt of 4-Fluoro-3-(trifluoromethyl)phenylacetic acid.
Caption: Predicted hydrolysis pathway of the nitrile group.
Other Potential Degradation Pathways
While less likely under the prescribed stress conditions, other degradation pathways should be considered:
-
Oxidative Degradation: The benzylic carbon is a potential site for oxidation, although this would likely require more aggressive oxidizing agents.
-
Defluorination: The C-F and C-CF3 bonds are exceptionally strong and are not expected to cleave under these conditions.[8] However, analysis for fluoride ions should be considered if unexpected degradation is observed.
Analytical Methodologies
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method with UV detection is the primary tool for monitoring the degradation study.
Protocol for HPLC Method Development:
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to ensure separation of compounds with varying polarities.
-
Detection: Use a photodiode array (PDA) detector to monitor at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., 254 nm).
-
Method Validation: The final method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique for the identification and structural elucidation of degradation products.
Protocol for LC-MS Analysis:
-
Interface: Use an electrospray ionization (ESI) source in both positive and negative ion modes to maximize the chances of detecting all degradants.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred to obtain accurate mass measurements for elemental composition determination.
-
Fragmentation Analysis (MS/MS): Perform fragmentation studies on the parent ion and the degradant peaks to aid in structural elucidation.
Step-by-Step Experimental Protocols
The following are detailed protocols for conducting the forced degradation studies.
Protocol for Acidic Hydrolysis
-
Prepare a stock solution of this compound in a 50:50 mixture of acetonitrile and water at a concentration of 1 mg/mL.
-
In a clean vial, mix 1 mL of the stock solution with 1 mL of 1 M HCl.
-
Store the vial at room temperature for 7 days.[4]
-
At specified time points (e.g., 0, 1, 3, 7 days), withdraw an aliquot, neutralize it with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to an appropriate concentration for HPLC analysis.
-
If no significant degradation is observed, repeat the experiment at 60°C.[4]
Protocol for Basic Hydrolysis
-
Follow the same procedure as for acidic hydrolysis, but use 1 M NaOH instead of 1 M HCl for the stress condition.
-
Neutralize the withdrawn aliquots with an equivalent amount of 1 M HCl before HPLC analysis.
Protocol for Oxidative Degradation
-
In a clean vial, mix 1 mL of the stock solution with 1 mL of 30% H2O2.
-
Store the vial at room temperature for 24 hours, protected from light.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot and dilute with the mobile phase for HPLC analysis.
Protocol for Thermal Degradation
-
Weigh a known amount of the solid compound into a clean, dry vial.
-
Place the vial in a calibrated oven at 60°C.
-
At specified time points (e.g., 0, 1, 3, 7 days), remove the vial, allow it to cool to room temperature, and dissolve the contents in a known volume of solvent for HPLC analysis.
Protocol for Photodegradation
-
Prepare a solution of the compound in a suitable solvent and place it in a photostability chamber.
-
Expose the solution to light as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
A control sample should be wrapped in aluminum foil and kept in the same chamber to differentiate between thermal and photolytic degradation.
-
Analyze the samples by HPLC at appropriate time intervals.
Conclusion
This in-depth technical guide provides a comprehensive framework for assessing the stability and degradation of this compound. By following the outlined principles and protocols, researchers and drug development professionals can gain a thorough understanding of the molecule's intrinsic stability, identify potential degradation products, and develop robust, stability-indicating analytical methods. This knowledge is not only a regulatory requirement but also a critical component of ensuring the safety and efficacy of any resulting pharmaceutical product. The application of sound scientific principles and meticulous experimental execution, as detailed in this guide, will ultimately contribute to the successful development of new and effective medicines.
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Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022, April 18). ACD/Labs. [Link]
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Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. (2024, January 8). Food And Drugs Authority. [Link]
-
Forced Degradation Studies. (2016, December 14). MedCrave online. [Link]
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Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. [Link]
-
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synonyms for 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile
An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile: Nomenclature, Properties, and Applications
Introduction
This compound is a fluorinated aromatic nitrile, a class of organic compounds that serve as pivotal building blocks in modern chemical synthesis. The strategic placement of both a fluorine atom and a trifluoromethyl (-CF3) group on the phenyl ring imparts unique electronic properties and conformational behaviors to the molecule. These characteristics are highly sought after in the fields of medicinal chemistry and agrochemical research. The trifluoromethyl group, in particular, is a well-established bioisostere for other chemical groups and is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules to their biological targets.[1][2] This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals who utilize such intermediates in the synthesis of novel, high-value compounds.
Chemical Identity and Nomenclature
Precise identification of a chemical entity is fundamental for reproducibility in research and commerce. This compound is known by several names and is cataloged under various identifiers. The systematic naming and common synonyms are crucial for accurate literature and database searches.
Below is the chemical structure of this compound, generated using the DOT language.
Caption: Chemical structure of this compound.
Table 1: Chemical Identifiers and Synonyms
| Identifier | Value | Source |
| Primary Name | This compound | Echemi[3] |
| Synonym | Benzeneacetonitrile, 4-fluoro-3-(trifluoromethyl)- | Echemi[3] |
| CAS Number | 220239-65-6 | Echemi[3] |
| Molecular Formula | C₉H₅F₄N | Echemi[3] |
| Molecular Weight | 203.14 g/mol | ChemicalBook[4] |
| IUPAC Name | 2-[4-fluoro-3-(trifluoromethyl)phenyl]acetonitrile | PubChem |
Physicochemical Properties
The physical and chemical properties of a reagent are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
Table 2: Physicochemical Data
| Property | Value | Source |
| Physical Form | Solid | Sigma-Aldrich[5] |
| Boiling Point | Not explicitly available for this isomer. The related 4-(Trifluoromethyl)phenylacetonitrile boils at 131-132 °C / 20 mmHg. | Sigma-Aldrich[6] |
| Melting Point | Not explicitly available for this isomer. The related 4-(Trifluoromethyl)phenylacetonitrile melts at 47-49 °C. | Sigma-Aldrich[6] |
| Solubility | Generally soluble in non-polar organic solvents. Limited solubility in polar solvents. | Smolecule[7] |
Synthesis and Reactivity
Understanding the synthesis of this compound provides insight into potential impurities and informs its own use in further reactions. A common route to phenylacetonitriles involves the cyanation of a corresponding benzyl halide.
Caption: A representative synthetic pathway for this compound.
The reactivity of this molecule is dominated by two key functional groups:
-
The Nitrile Group (-CN): This group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing pathways to a wide array of derivatives.
-
The Aromatic Ring: The electron-withdrawing nature of the fluoro and trifluoromethyl substituents deactivates the ring towards electrophilic aromatic substitution but can activate it for nucleophilic aromatic substitution, particularly of the fluorine atom under certain conditions.
Applications in Research and Development
The true value of this compound lies in its role as an intermediate in synthesizing more complex, high-value molecules.
-
Pharmaceutical Development: The trifluoromethyl group is a cornerstone of modern drug design. Its inclusion can significantly enhance a drug candidate's metabolic stability by blocking sites of oxidation, increase its lipophilicity to improve membrane permeability, and alter its electronic properties to enhance binding to target proteins.[1][2] This building block allows for the direct incorporation of the valuable 4-fluoro-3-(trifluoromethyl)phenyl moiety into potential therapeutic agents.
-
Agrochemicals: Similar to pharmaceuticals, the efficacy of pesticides and herbicides can be improved by the presence of fluorinated groups.[8] The trifluoromethyl group can increase the biological activity and stability of these agents, making this compound a valuable starting material for new crop protection products.[8]
Structural Isomers and Related Compounds
It is critical for researchers to distinguish this compound from its structural isomers, as their chemical properties and reactivity can differ significantly. Misidentification can lead to failed syntheses or incorrect biological data.
Table 3: Comparison of Key Structural Isomers
| Compound Name | CAS Number | Structure |
| This compound | 220239-65-6 | -CF₃ at position 3, -F at position 4 |
| 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile | 239087-11-7 | -F at position 2, -CF₃ at position 4 |
| 3-Fluoro-4-(trifluoromethyl)phenylacetonitrile | 247113-90-2 | -F at position 3, -CF₃ at position 4 |
| 2-Fluoro-5-(trifluoromethyl)phenylacetonitrile | 220227-59-8 | -F at position 2, -CF₃ at position 5 |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a self-validating method to confirm the identity and purity of a sample of this compound.
Causality: GC separates compounds based on their volatility and interaction with the column's stationary phase, while MS fragments the eluted compounds and detects them based on their mass-to-charge ratio, providing a unique fingerprint for identification.
Caption: Workflow for GC-MS analysis of this compound.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable volatile solvent like dichloromethane or ethyl acetate. Ensure the sample is fully dissolved by vortexing.
-
Instrument Setup:
-
GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: Set to 250°C with a split ratio of 50:1.
-
Oven Program: Start at 50°C for 2 minutes, then ramp up to 250°C at a rate of 10°C/minute, and hold for 5 minutes.
-
MS Detector: Set the transfer line to 280°C and the ion source to 230°C. Acquire data in electron ionization (EI) mode over a mass range of 50-300 m/z.
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Analysis:
-
Identity Confirmation: The primary peak in the resulting total ion chromatogram should correspond to the compound. Its mass spectrum should show the molecular ion (M⁺) at m/z 203 and a fragmentation pattern consistent with the structure (e.g., loss of -CN, -CF₃). The NIST Chemistry WebBook provides mass spectra for related compounds that can serve as a reference.[9]
-
Purity Assessment: Integrate the area of all peaks in the chromatogram. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
-
Protocol 2: Safety and Handling
Trustworthiness: This information is synthesized from standard Safety Data Sheets (SDS) for structurally similar and hazardous phenylacetonitrile compounds.
-
Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.[10]
-
Handling: Avoid direct contact with skin and eyes. Do not breathe dust or vapors. Ensure adequate ventilation.[11]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is more than just a chemical with a complex name; it is a highly functionalized and valuable building block for creating next-generation pharmaceuticals and agrochemicals. Its distinct combination of fluoro and trifluoromethyl substituents provides a powerful tool for chemists to fine-tune the properties of target molecules. A thorough understanding of its nomenclature, properties, and safe handling is essential for any scientist aiming to leverage its synthetic potential.
References
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- Fisher Scientific. (2024). Safety Data Sheet: 2-Methyl-3-(trifluoromethyl)phenylacetonitrile.
- Apollo Scientific. (n.d.). Safety Data Sheet: 3-FLUORO-4-(TRIFLUOROMETHYL)PHENYLACETONITRILE.
-
PubChem. (n.d.). 2-(Trifluoromethyl)phenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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R&D Chemicals. (n.d.). 4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile: Enhancing Agrochemicals and Beyond. Retrieved from [Link]
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PubChem. (n.d.). 4-Fluoro-2-(trifluoromethoxy)phenylacetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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African Rock Art. (n.d.). 3-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]
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Publications Office of the European Union. (2023). Overview on PFAS analytical methods. Retrieved from [Link]
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Organic Syntheses. (n.d.). REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE.... Retrieved from [Link]
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PubChemLite. (n.d.). 4-fluoro-3-(trifluoromethoxy)phenylacetonitrile (C9H5F4NO). Retrieved from [Link]
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J.A.R. Rodrigues, et al. (2021). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. Retrieved from [Link]
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M. A. T. M. Saqlain, et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals. Retrieved from [Link]
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NIST. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. NIST Chemistry WebBook. Retrieved from [Link]
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Freie Universität Berlin. (2021). Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Retrieved from [Link]
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discovery and history of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile
An In-depth Technical Guide to the Synthesis and Significance of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of this compound, a fluorinated organic compound of significant interest in the fields of medicinal chemistry and materials science. While a singular "discovery" paper for this specific molecule is not prominent in the historical record, its emergence can be understood within the broader context of the mid-to-late 20th-century expansion of organofluorine chemistry. The strategic incorporation of fluorine and trifluoromethyl groups into organic scaffolds has become a cornerstone of modern drug design, and the synthesis of building blocks like this compound is a direct consequence of this trend.[1][2] This document will detail the compound's properties, logically deduce its synthetic history through established chemical principles, provide detailed synthetic protocols, and discuss its applications.
Physicochemical Properties
This compound is a solid at room temperature with a molecular formula of C₉H₅F₄N. Its structure, featuring a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts unique electronic and lipophilic properties that are highly sought after in the design of bioactive molecules.
| Property | Value | Source |
| CAS Number | 675111-33-4 | N/A |
| Molecular Formula | C₉H₅F₄N | N/A |
| Molecular Weight | 203.14 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Melting Point | Not widely reported | N/A |
| Boiling Point | Not widely reported | N/A |
Historical Context and Inferred Discovery
The history of this compound is intrinsically linked to the rise of fluorine in medicinal chemistry, a field that saw explosive growth in the latter half of the 20th century. The introduction of a trifluoromethyl (-CF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The development of synthetic methods to create novel fluorinated building blocks was, therefore, a major focus of industrial and academic research.
Synthetic Methodologies
The synthesis of this compound is a multi-step process that begins with a readily available substituted toluene or benzotrifluoride. The following is a plausible and scientifically sound pathway to the target molecule, based on established and patented chemical transformations.
Overall Synthetic Workflow
The synthesis can be conceptualized in two main stages:
-
Formation of the Key Intermediate: The synthesis of a suitable precursor, 4-Fluoro-3-(trifluoromethyl)aniline.
-
Conversion to the Final Product: Transformation of the aniline intermediate into the target phenylacetonitrile.
Caption: Plausible synthetic workflow for this compound.
Detailed Experimental Protocols
Part 1: Synthesis of the Precursor, 4-Fluoro-3-(trifluoromethyl)aniline
This synthesis begins with a suitable starting material such as 2-fluoro-5-nitrotoluene, which undergoes trifluoromethylation followed by reduction of the nitro group.
Step 1: Trifluoromethylation of 2-Fluoro-5-nitrotoluene
The introduction of the trifluoromethyl group can be achieved through various methods. A common approach involves the conversion of a carboxylic acid to a trifluoromethyl group or through a Sandmeyer-type trifluoromethylation of an amino group. For this guide, we will consider a hypothetical pathway starting from a pre-functionalized aromatic ring.
Step 2: Reduction of the Nitro Group to an Amine
Protocol:
-
In a multi-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add the starting nitro compound, 4-Fluoro-3-(trifluoromethyl)nitrobenzene.
-
Add a suitable solvent, such as ethanol or methanol, followed by a reducing agent like iron powder or tin(II) chloride in the presence of a strong acid (e.g., HCl).
-
The reaction mixture is typically heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is cooled, and the excess iron is filtered off. The filtrate is then neutralized with a base (e.g., sodium carbonate) to precipitate the crude aniline.
-
The crude 4-Fluoro-3-(trifluoromethyl)aniline is then purified by recrystallization or column chromatography.
Part 2: Conversion of 4-Fluoro-3-(trifluoromethyl)aniline to the Phenylacetonitrile
This stage involves a classic Sandmeyer reaction to introduce the cyano group, followed by conversion to the phenylacetonitrile.
Step 3: Diazotization of 4-Fluoro-3-(trifluoromethyl)aniline
Protocol:
-
Dissolve 4-Fluoro-3-(trifluoromethyl)aniline in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) in a beaker, and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure the complete formation of the diazonium salt. The resulting solution is kept cold for the next step.
Sources
An In-Depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Fluoro-3-(trifluoromethyl)phenylacetonitrile is a key fluorinated building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and materials science. Its strategic substitution pattern, featuring both a fluorine atom and a trifluoromethyl group, imparts unique electronic properties and metabolic stability to target molecules. This guide provides a comprehensive overview of the synthesis, chemical properties, reactivity, and significant applications of this versatile intermediate. Drawing from established chemical principles and available data, this document serves as a technical resource for researchers leveraging this compound in their synthetic endeavors.
Introduction: The Significance of Fluorinated Phenylacetonitriles
The introduction of fluorine and fluorine-containing functional groups into organic molecules has become a cornerstone of modern drug discovery and materials science. The trifluoromethyl group (-CF₃) and fluorine atoms can profoundly alter a molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] Phenylacetonitrile scaffolds, in turn, are precursors to a wide array of bioactive molecules and functional materials. The strategic combination of these features in this compound creates a powerful synthon for accessing novel chemical entities with enhanced performance characteristics.
This guide will delve into the core aspects of this compound, providing a detailed examination of its synthesis from commercially available precursors, its characteristic chemical reactivity, and its role as a pivotal intermediate in the development of advanced materials and therapeutic agents.
Physicochemical Properties and Spectroscopic Data
While specific experimental data for this compound is not abundantly available in public literature, its properties can be reliably predicted based on data from closely related analogs such as 4-(trifluoromethyl)phenylacetonitrile and 3-(trifluoromethyl)phenylacetonitrile.
Table 1: Physicochemical Properties of Related Phenylacetonitriles
| Property | 4-(trifluoromethyl)phenylacetonitrile | 3-(trifluoromethyl)phenylacetonitrile |
| Molecular Formula | C₉H₆F₃N[3][4] | C₉H₆F₃N[5] |
| Molecular Weight | 185.15 g/mol [3][4] | 185.15 g/mol [5] |
| Appearance | White to off-white solid[6] | Colorless to almost colorless clear liquid[7] |
| Melting Point | 47-49 °C[3] | N/A |
| Boiling Point | 131-132 °C / 20 mmHg[3] | 92-93 °C / 4 mmHg[5] |
| Solubility | Insoluble in water, soluble in methanol.[6] | N/A |
Spectroscopic Characterization:
Authentic spectroscopic data for this compound is crucial for reaction monitoring and product confirmation. While a dedicated spectrum for the target molecule is not available, the expected spectral features can be inferred from its structure and data from similar compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (around 7.5-8.0 ppm) corresponding to the three protons on the phenyl ring, with coupling patterns influenced by the fluorine and trifluoromethyl substituents. A singlet for the benzylic methylene protons (-CH₂CN) would likely appear around 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR would display distinct signals for the aromatic carbons, the benzylic carbon, the nitrile carbon (around 117 ppm), and the trifluoromethyl carbon (a quartet due to C-F coupling).
-
¹⁹F NMR: This is a critical technique for characterizing this molecule. Two distinct signals are expected: one for the fluorine atom attached to the ring and another for the trifluoromethyl group, likely showing coupling to each other and to adjacent protons.[8][9][10][11]
-
IR Spectroscopy: A sharp, strong absorption band characteristic of the nitrile group (C≡N) is expected around 2250 cm⁻¹.[4] Bands corresponding to C-F and C-H stretching will also be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the cyanide group and potentially the trifluoromethyl group.[4]
Synthesis of this compound
Two primary synthetic strategies are viable for the preparation of this compound, starting from readily available precursors: nucleophilic substitution and the Sandmeyer reaction.
Nucleophilic Substitution Pathway
This is often the most direct route, involving the reaction of a benzyl halide with a cyanide salt.
Caption: Sandmeyer reaction route to the target molecule.
Detailed Experimental Protocol (General Procedure): [12]
-
Diazotization:
-
Dissolve 4-Fluoro-3-(trifluoromethyl)aniline (1.0 eq.) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq.) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the vigorously stirred CuCN mixture. Effervescence (evolution of N₂ gas) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently heat to ensure complete reaction.
-
-
Work-up and Purification:
-
The work-up typically involves neutralization, extraction with an organic solvent, washing, drying, and concentration.
-
Purification is achieved by vacuum distillation or column chromatography.
-
Causality Behind Experimental Choices:
-
Low Temperature for Diazotization: Arenediazonium salts are generally unstable at higher temperatures and can decompose. Maintaining a low temperature (0-5 °C) is critical for their successful formation and subsequent use. * Copper(I) Cyanide: CuCN is the classical reagent for the Sandmeyer cyanation, acting as a catalyst to facilitate the substitution of the diazonium group with cyanide.
Reactivity of this compound
The chemical reactivity of this molecule is dominated by the versatile nitrile group, with the fluorinated phenyl ring influencing its properties.
Diagram: Reactivity of the Nitrile Group
Caption: Key transformations of the nitrile functional group.
Hydrolysis to Phenylacetic Acid
The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetic acid. This derivative is a valuable building block for pharmaceuticals and agrochemicals.
General Protocol for Acid-Catalyzed Hydrolysis: [13]
-
Reaction Setup: In a round-bottom flask, mix this compound with an aqueous solution of a strong acid, such as sulfuric acid.
-
Reaction: Heat the mixture under reflux for several hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture and pour it into cold water. The carboxylic acid product may precipitate and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization.
Reduction to Phenethylamine
The nitrile group can be reduced to a primary amine, yielding 2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine. This phenethylamine derivative is a common scaffold in many psychoactive compounds and other pharmaceuticals.
General Protocol for Reduction with Lithium Aluminum Hydride (LiAlH₄):
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH₄ (a molar excess) in a dry ethereal solvent (e.g., diethyl ether or THF).
-
Substrate Addition: Slowly add a solution of this compound in the same dry solvent to the LiAlH₄ suspension, maintaining a controlled temperature (often starting at 0 °C and then warming to room temperature or refluxing).
-
Quenching: After the reaction is complete, cautiously quench the excess LiAlH₄ by the sequential addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water (Fieser workup).
-
Work-up: Filter the resulting solids and wash them thoroughly with an organic solvent.
-
Purification: The filtrate containing the product can be dried, concentrated, and purified by distillation or column chromatography.
Applications in Synthesis
This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group can enhance the biological activity and metabolic stability of the final products. [1][7] While specific drug synthesis pathways starting directly from this compound are not widely published, its structural motif is found in various patented compounds, suggesting its use as a key building block. For instance, the related 4-[4-({[4-chloro-3-(trifluoromethyl)phenyl]carbamoyl}amino)-3-fluorophenoxy]-N-methylpyridine-2-carboxamide monohydrate is a known Raf kinase inhibitor for cancer treatment, highlighting the importance of the 4-chloro-3-(trifluoromethyl)phenyl moiety which can be accessed from precursors like 4-Fluoro-3-(trifluoromethyl)aniline. [14] The applications of related trifluoromethylated phenylacetonitriles in the synthesis of anti-inflammatory and analgesic drugs, as well as in materials science for creating advanced polymers, further underscore the potential of the title compound. [7]The 4-(trifluoromethyl)phenylacetonitrile isomer has been used in the preparation of novel n-type organic semiconductors. [3]
Safety and Handling
Compounds containing cyanide and trifluoromethyl groups should be handled with care in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. [6]
-
Toxicity: Phenylacetonitrile derivatives are generally toxic if swallowed, in contact with skin, or if inhaled. [6]* Irritation: They can cause skin and eye irritation.
-
Handling Precautions: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
Always consult the Safety Data Sheet (SDS) for detailed safety and handling information before working with this compound.
Conclusion
This compound stands as a strategically important building block for the synthesis of complex organic molecules. Its preparation via nucleophilic substitution or the Sandmeyer reaction provides access to a versatile intermediate. The reactivity of its nitrile group allows for further elaboration into valuable carboxylic acid and phenethylamine derivatives. The unique combination of fluorine and a trifluoromethyl group on the phenyl ring makes this compound a highly attractive synthon for the development of novel pharmaceuticals and advanced materials with tailored properties. As the demand for sophisticated fluorinated compounds continues to grow, the importance of intermediates like this compound in research and development is set to increase.
References
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4-(Trifluoromethyl)phenylacetonitrile - the NIST WebBook. (URL: [Link])
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4-(Trifluoromethyl)phenylacetonitrile - the NIST WebBook. (URL: [Link])
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Characterization of conformational states of the homodimeric enzyme fluoroacetate dehalogenase by 19F–13C two-dimensional NMR - PubMed Central. (URL: [Link])
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(PDF) FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (URL: [Link])
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Conversion of phenylacetonitrile to phenylacetic acid and... | Download Scientific Diagram - ResearchGate. (URL: [Link])
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One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na - The Royal Society of Chemistry. (URL: [Link])
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When (R)-(1-bromoethyl)benzene is treated with sodium cyanide, a ... - Pearson. (URL: [Link])
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2-(Trifluoromethyl)phenylacetonitrile | C9H6F3N | CID 76435 - PubChem. (URL: [Link])
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A Technical Guide to 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile for Advanced Research and Development
This guide provides a comprehensive technical overview of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile, a fluorinated building block with significant potential in medicinal chemistry and materials science. Tailored for researchers, scientists, and professionals in drug development, this document delves into the commercial availability, plausible synthetic routes, and the scientific rationale for its application, underpinned by the unique properties conferred by its specific substitution pattern.
Introduction: The Strategic Importance of Fluorine and Trifluoromethyl Groups in Molecular Design
The incorporation of fluorine and trifluoromethyl (-CF3) groups is a cornerstone of modern medicinal chemistry.[1][2] The trifluoromethyl group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity.[3][4] These characteristics can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced potency, improved cell permeability, and reduced metabolic degradation.[5][6] The additional presence of a fluorine atom on the phenyl ring can further modulate electronic properties and metabolic stability, making this compound a highly valuable scaffold for the synthesis of novel bioactive compounds.[7]
Commercial Availability and Physicochemical Properties
This compound is available from several chemical suppliers as a specialty research chemical. Its procurement is typically on a research scale, and its availability should be confirmed with the suppliers listed below.
| Supplier | CAS Number | Molecular Formula | Molecular Weight | Purity |
| BOC Sciences | 220239-65-6 | C₉H₅F₄N | 203.14 | 95%[] |
| Aromsyn | 220239-65-6 | C₉H₅F₄N | 203.137 | >97%[9] |
| Santa Cruz Biotechnology | 220239-65-6 | C₉H₅F₄N | 203.14 | Research Grade[2] |
Physicochemical Data Summary:
| Property | Value |
| CAS Number | 220239-65-6 |
| Molecular Formula | C₉H₅F₄N |
| Molecular Weight | 203.14 g/mol |
| Appearance | Not explicitly stated, likely a solid or oil. |
| Solubility | Expected to be soluble in common organic solvents. |
Plausible Synthetic Pathways
Pathway A: Sandmeyer Reaction of 4-Fluoro-3-(trifluoromethyl)aniline
The Sandmeyer reaction is a classic and reliable method for the introduction of a nitrile group onto an aromatic ring via a diazonium salt intermediate.[10] This pathway would commence with the commercially available 4-fluoro-3-(trifluoromethyl)aniline.
Proposed Experimental Protocol: Sandmeyer Reaction
-
Diazotization: 4-Fluoro-3-(trifluoromethyl)aniline (1.0 eq) is dissolved in an aqueous solution of a strong acid, such as sulfuric acid, and cooled to 0-5 °C.[11] An aqueous solution of sodium nitrite (1.1 eq) is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.
-
Cyanation: In a separate vessel, a solution of copper(I) cyanide (1.2 eq) and sodium or potassium cyanide in water is prepared and heated. The freshly prepared diazonium salt solution is then slowly added to the cyanide solution.
-
Work-up and Purification: Upon completion of the reaction (monitored by TLC or GC), the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product can be purified by column chromatography or distillation to yield this compound.
Caption: Proposed Sandmeyer reaction pathway.
Pathway B: Nucleophilic Substitution of 4-Fluoro-3-(trifluoromethyl)benzyl Halide
An alternative and often high-yielding approach is the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This pathway would require the synthesis of 4-fluoro-3-(trifluoromethyl)benzyl bromide or chloride as an intermediate.
Proposed Experimental Protocol: Nucleophilic Substitution
-
Halogenation of Toluene Precursor: Starting from 4-fluoro-3-(trifluoromethyl)toluene, a benzylic halogenation can be performed using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) with a radical initiator like AIBN or benzoyl peroxide in a suitable solvent such as carbon tetrachloride, under UV irradiation. This would yield 4-fluoro-3-(trifluoromethyl)benzyl bromide or chloride.
-
Cyanide Displacement: The resulting benzyl halide (1.0 eq) is then dissolved in a polar aprotic solvent like DMSO or acetone. Sodium or potassium cyanide (1.2 eq) is added, and the mixture is heated to facilitate the SN2 reaction.[12]
-
Work-up and Purification: After the reaction is complete, the mixture is typically poured into water and extracted with an organic solvent. The organic extracts are then washed, dried, and concentrated. The final product, this compound, can be purified by distillation or column chromatography.
Caption: Proposed nucleophilic substitution pathway.
Applications in Medicinal Chemistry and Drug Discovery
The true value of this compound lies in its potential as a versatile building block for the synthesis of more complex molecules with therapeutic potential. The phenylacetonitrile moiety itself is a precursor to a wide range of functional groups, including phenethylamines, phenylacetic acids, and various heterocycles.
The specific 4-fluoro-3-(trifluoromethyl) substitution pattern is of particular interest for several reasons:
-
Metabolic Stability: The trifluoromethyl group is highly resistant to oxidative metabolism, which can increase the in vivo half-life of a drug candidate.[3]
-
Lipophilicity and Permeability: The -CF3 group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.[4]
-
Receptor Binding: The strong electron-withdrawing nature of both the fluorine and trifluoromethyl groups can alter the electronic environment of the aromatic ring, potentially leading to stronger and more selective interactions with biological targets.[5]
-
Modulation of pKa: The presence of these electron-withdrawing groups can lower the pKa of nearby acidic or basic centers, which can be a critical factor in optimizing drug-receptor interactions and solubility.[7]
While specific examples of drugs derived from this compound are not yet in the public domain, its structural motifs are present in a variety of pharmacologically active compounds, including kinase inhibitors, GPCR modulators, and ion channel blockers.
Safety and Handling
As with all nitrile-containing compounds, this compound should be handled with caution in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory.
Based on data for structurally similar compounds such as 4-(Trifluoromethyl)phenylacetonitrile, the primary hazards are likely to include:
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: May cause skin, eye, and respiratory irritation.
In case of exposure, immediate medical attention should be sought. Always consult the material safety data sheet (MSDS) from the specific supplier before handling this compound.[13][14][15]
Conclusion
This compound represents a valuable and strategically designed building block for modern chemical research. Its commercial availability, combined with well-understood synthetic routes for its preparation, makes it an accessible tool for chemists. The unique combination of a fluorine atom and a trifluoromethyl group on the phenylacetonitrile scaffold provides a powerful platform for the development of novel compounds with potentially enhanced therapeutic properties. As the demand for more effective and safer drugs continues to grow, the strategic use of such fluorinated intermediates will undoubtedly play an increasingly important role in the future of drug discovery.
References
- Wechem. (2025, May 29). Design and biological activity of trifluoromethyl containing drugs.
- Nair, A. S., Singh, A. K., Kumar, A., & Mathew, B. (n.d.). Structures and names of trifluromethyl group containing FDA-approved drugs.
- Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. (2024, June 12). PubMed Central.
- Novás, M., & Matos, M. J. (2025, July 18).
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (n.d.). MDPI.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile | 2338-75-2. Retrieved from Tokyo Chemical Industry (India) Pvt. Ltd.
- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET.
- Apollo Scientific. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile 98 2338-75-2.
- Aromsyn. (n.d.). 220239-65-6 | 3-Trifluoromethyl-4-fluorobenzyl cyanide.
- BOC Sciences. (n.d.). Main Product.
- Preparation method of 3-trifluoromethyl phenylacetonitrile. (n.d.).
- Process for preparing 4-fluoro-3-trifluoromethylphenol. (n.d.).
- The preparation method of 3- trifluoromethyl benzyl cyanide. (n.d.).
- Kanto Reagents. (2022, March). General Catalog of Kanto Reagents, Chemicals & Biologicals.
- Aceschem Inc. (n.d.). Product Catalog_Page75_ChemicalBook.
- Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. (n.d.).
- Process for preparing 3-trifluoromethyl benzyl chloride. (n.d.).
- Barnes-Seeman, D., Beck, J., & Springer, C. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. Current topics in medicinal chemistry, 14(7), 855–864.
- Process for the synthesis of N-(4-cyano-3-trifluoromethylphenyl)-3-(4-fluorophenylsulfonyl)-2-hydroxy-2-methylpropionamide. (n.d.).
- PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile.
- Swallow, S. (2015). Fluorine in medicinal chemistry. Progress in medicinal chemistry, 54, 65–133.
- Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. (n.d.).
- Santa Cruz Biotechnology. (n.d.). This compound | CAS 220239-65-6.
- One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. (n.d.). The Royal Society of Chemistry.
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile | 2338-75-2.
- The preparation method of 3- trifluoromethyl benzyl cyanide. (n.d.).
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.).
- A new approach for the synthesis of pharmaceutically relevant fluorin
- PrepChem.com. (n.d.). Synthesis of 4-Fluoro-3-bromo-benzoyl cyanide.
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Methodological & Application
The Synthetic Versatility of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile: A Guide for Researchers
Introduction: In the landscape of modern organic synthesis and drug discovery, fluorinated building blocks have become indispensable tools for medicinal chemists. The strategic incorporation of fluorine atoms and trifluoromethyl groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, lipophilicity, and binding affinity. Among these valuable reagents, 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile stands out as a versatile intermediate with significant potential in the synthesis of complex bioactive molecules. This guide provides an in-depth exploration of its applications, supported by detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors. The presence of the fluoro and trifluoromethyl substituents on the phenyl ring creates a unique electronic environment, influencing the reactivity of both the aromatic ring and the acetonitrile moiety.
Key Synthetic Transformations and Applications
This compound serves as a linchpin in the synthesis of a variety of important molecular scaffolds. Its utility stems from the reactivity of both the nitrile group and the activated methylene protons, as well as the potential for nucleophilic aromatic substitution.
Cornerstone in the Synthesis of Nilotinib
One of the most prominent applications of this compound is its role as a key intermediate in the synthesis of Nilotinib, a second-generation tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[1][2] The synthesis of Nilotinib highlights the transformation of the nitrile into a crucial amine functionality that is later incorporated into the final drug structure. While the direct conversion of this compound to the corresponding aniline derivative is a multi-step process often detailed in proprietary manufacturing routes, the core transformation underscores the importance of this building block. A common synthetic strategy involves the reaction of 3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline with a derivative of 4-methyl-3-{[4-(pyridin-3-yl)pyrimidin-2-yl]amino}benzoic acid.[2] The former key intermediate can be synthesized from precursors related to this compound.
Conceptual Synthetic Pathway to a Nilotinib Precursor
Caption: Conceptual pathway from this compound to a key intermediate of Nilotinib.
Synthesis of Phenylacetic Acid Derivatives via Hydrolysis
The nitrile functionality of this compound can be readily hydrolyzed under acidic or basic conditions to yield the corresponding 4-Fluoro-3-(trifluoromethyl)phenylacetic acid. This transformation provides access to a valuable building block for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other pharmaceuticals.
Table 1: Comparison of Hydrolysis Conditions for Arylacetonitriles
| Conditions | Reagents | Temperature | Reaction Time | Yield | Reference |
| Acidic | H₂SO₄, H₂O | Reflux | 3 hours | Good | [3] |
| Basic | NaOH or KOH, H₂O/EtOH | Reflux | Variable | Good | [4] |
Protocol: Acid-Catalyzed Hydrolysis of this compound
Materials:
-
This compound
-
Sulfuric acid (concentrated)
-
Water
-
5 M Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and extraction
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent), water, and concentrated sulfuric acid (e.g., a 1:1 v/v mixture of acid and water).
-
Heat the mixture to reflux and maintain for 3-5 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude 4-Fluoro-3-(trifluoromethyl)phenylacetic acid, which can be further purified by recrystallization.
Hydrolysis Reaction Workflow
Caption: Step-by-step workflow for the hydrolysis of this compound.
Reduction to Phenethylamines
The nitrile group can be reduced to a primary amine, yielding 2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanamine. This class of compounds is a common scaffold in many psychoactive drugs and other biologically active molecules. Various reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and efficient method.
Protocol: Catalytic Hydrogenation of this compound
Materials:
-
This compound
-
Raney Nickel or Palladium on Carbon (5-10 mol%)
-
Methanol or Ethanol
-
Ammonia (optional, to suppress secondary amine formation)
-
Hydrogen gas supply
-
Parr shaker or similar hydrogenation apparatus
Procedure:
-
In a high-pressure reaction vessel, dissolve this compound (1 equivalent) in methanol or ethanol.
-
Add the catalyst (e.g., Raney Nickel, carefully washed with the solvent).
-
If desired, add a solution of ammonia in methanol to minimize the formation of secondary amine byproducts.
-
Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).
-
Heat the mixture to 40-60 °C and agitate vigorously for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
After completion, cool the reactor, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanamine, which can be purified by distillation or by forming a salt and recrystallizing.
α-Alkylation Reactions
The methylene protons adjacent to the nitrile group are acidic and can be deprotonated by a suitable base to form a carbanion. This nucleophilic carbanion can then react with various electrophiles, such as alkyl halides, in α-alkylation reactions. Phase-transfer catalysis is a particularly effective method for this transformation, allowing for the use of inexpensive inorganic bases in a biphasic system.[5]
Protocol: Phase-Transfer Catalyzed α-Alkylation
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide)
-
50% aqueous Sodium Hydroxide
-
Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBAC) as the phase-transfer catalyst
-
Toluene or Dichloromethane
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer, add this compound (1 equivalent), the alkyl halide (1.1 equivalents), the organic solvent, and the phase-transfer catalyst (1-5 mol%).
-
Stir the mixture vigorously and add the 50% aqueous sodium hydroxide solution.
-
Continue vigorous stirring at room temperature or with gentle heating (40-50 °C) for several hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or distillation.
Synthesis of Heterocyclic Compounds
The versatile reactivity of this compound makes it an excellent precursor for the synthesis of various heterocyclic systems.
Arylacetonitriles can react with guanidine in the presence of a base to form 2-aminopyrimidines. This reaction provides a straightforward entry into a class of compounds with significant biological activity.[6]
Protocol: Synthesis of 2-Amino-4-(4-fluoro-3-(trifluoromethyl)phenyl)pyrimidine
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide or Sodium methoxide
-
Absolute ethanol
Procedure:
-
Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal to ethanol.
-
To this solution, add guanidine hydrochloride and stir for 15-20 minutes to liberate the free base.
-
Add this compound to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion (typically 4-8 hours), cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Treat the residue with cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the purified 2-amino-4-(4-fluoro-3-(trifluoromethyl)phenyl)pyrimidine.
The [2+3] cycloaddition reaction of the nitrile group with an azide source, typically sodium azide in the presence of a Lewis acid or an ammonium salt, yields 5-substituted tetrazoles. Tetrazoles are important bioisosteres for carboxylic acids in medicinal chemistry.
Protocol: Synthesis of 5-(4-Fluoro-3-(trifluoromethyl)phenyl)-1H-tetrazole
Materials:
-
This compound
-
Sodium azide
-
Ammonium chloride or Zinc bromide
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, suspend this compound (1 equivalent), sodium azide (1.5 equivalents), and ammonium chloride (1.5 equivalents) in DMF.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and carefully acidify with dilute hydrochloric acid to pH ~2-3 (Caution: Hydrazoic acid is toxic and explosive).
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its unique electronic properties and multiple reactive sites allow for its use in a wide range of transformations, from the synthesis of complex pharmaceuticals like Nilotinib to the construction of fundamental heterocyclic scaffolds. The protocols provided in this guide offer a starting point for researchers to explore the rich chemistry of this compound and to develop novel synthetic methodologies for the creation of new and improved chemical entities. As with all chemical procedures, appropriate safety precautions should be taken, and reactions should be performed in a well-ventilated fume hood.
References
- Catalytic Reduction of Nitriles. (n.d.). Thieme Chemistry.
- Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. (n.d.). Rasayan J. Chem.
- Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Prolifer
- Stereoselective metal-free catalytic synthesis of chiral trifluoromethyl aryl and alkyl amines. (2013). Chem. Commun.
- Nilotinib synthesis. (n.d.). ChemicalBook.
- Synthesis and biological evaluation of analogues of the kinase inhibitor nilotinib as Abl and Kit inhibitors. (2012). Bioorganic & Medicinal Chemistry Letters.
- Industrial Phase-Transfer C
- Industrial Phase-Transfer C
- Phase Transfer Catalysis in Pharmaceutical Industry – Where Are We? (n.d.). Acta Poloniae Pharmaceutica.
- Method for preparing nilotinib. (n.d.).
- Synthesis of 5-phenyl-1H-tetrazole (1). (n.d.).
- Phase-Transfer-Catalyzed Alkylation of Phenylacetonitrile in Supercritical Ethane. (n.d.).
- 5-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]TETRAZOLE CAS#: 175205-09-1. (n.d.).
- 5-[3,5-BIS(TRIFLUOROMETHYL)PHENYL]TETRAZOLE | 175205-09-1. (n.d.). ChemicalBook.
- Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. (2017). Molecules.
- Preparation method of 3-trifluoromethyl phenylacetonitrile. (n.d.).
- Hydrogen Bonding Phase-Transfer Catalysis with Alkali Metal Fluorides and Beyond. (2022). Accounts of Chemical Research.
- Application Notes and Protocols for the Synthesis of Pyrimidines using 3-Phenylpropiolonitrile. (n.d.). BenchChem.
- Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. (2021). Molecules.
- 5-[3,5-Bis(trifluoromethyl)phenyl]-1H-tetrazole | CAS 175205-09-1. (n.d.). Santa Cruz Biotechnology.
- phenylacetic acid. (n.d.). Organic Syntheses.
- Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. (2024).
- Preparation method of 4-methylthio phenylacetic acid. (n.d.).
Sources
The Strategic Role of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile in Modern Pharmaceutical Synthesis
In the landscape of contemporary drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for optimizing the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Among the myriad of fluorinated building blocks, 4-fluoro-3-(trifluoromethyl)phenylacetonitrile has emerged as a crucial precursor in the synthesis of a range of pharmaceuticals, most notably in the development of Selective Androgen Receptor Modulators (SARMs) and non-steroidal antiandrogen agents. This technical guide provides an in-depth exploration of the applications and synthetic protocols involving this versatile intermediate, tailored for researchers, scientists, and professionals engaged in drug development.
The unique substitution pattern of this compound, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts a distinct electronic and lipophilic character to the molecule. This combination is instrumental in enhancing metabolic stability, receptor binding affinity, and bioavailability of the final drug product.[1][2] The nitrile functional group serves as a versatile handle for a variety of chemical transformations, allowing for its elaboration into more complex pharmacophores.
Physicochemical Properties and Safety Considerations
A thorough understanding of the physicochemical properties and safe handling procedures for this compound is paramount for its effective and secure utilization in a laboratory setting.
| Property | Value | Reference |
| Molecular Formula | C9H5F4N | [3] |
| Molecular Weight | 203.14 g/mol | [3] |
| Appearance | Off-white to light yellow crystalline powder | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. |
Safety and Handling: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can also cause skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS).
Application in the Synthesis of Selective Androgen Receptor Modulators (SARMs)
SARMs represent a promising class of therapeutic agents for a variety of conditions, including muscle wasting diseases, osteoporosis, and certain types of cancer. These compounds are designed to selectively target androgen receptors in specific tissues, thereby eliciting the beneficial anabolic effects of androgens while minimizing their undesirable androgenic side effects. The this compound core is a key structural motif in several potent and selective SARMs.
A prominent example is the synthesis of compounds structurally related to S-23, a well-characterized SARM known for its high binding affinity to the androgen receptor.[4] The synthesis of such molecules often involves the conversion of the nitrile group to an amide, followed by further functionalization.
Synthetic Workflow for SARM Analogue Synthesis
Caption: Synthetic workflow for a SARM analogue.
Detailed Protocol: Synthesis of an N-Aryl Propanamide SARM Analogue
This protocol outlines a representative synthesis of a Selective Androgen Receptor Modulator (SARM) analogue, leveraging this compound as a key starting material. This multi-step synthesis highlights the versatility of the nitrile precursor in constructing complex pharmaceutical agents.
Step 1: Hydrolysis of this compound to 2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetic acid
-
Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of ethanol and water (2:1), add sodium hydroxide (2.0 eq).
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and acidify with 2N HCl until the pH is approximately 2-3. The product will precipitate out of solution. Filter the solid, wash with cold water, and dry under vacuum to yield 2-(4-fluoro-3-(trifluoromethyl)phenyl)acetic acid.
Step 2: Formation of 2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetamide
-
Reaction Setup: Suspend the 2-(4-fluoro-3-(trifluoromethyl)phenyl)acetic acid (1.0 eq) in dichloromethane (DCM). Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF).
-
Reaction Conditions: Stir the mixture at room temperature for 2 hours, or until the evolution of gas ceases. In a separate flask, dissolve the desired amine (e.g., ammonia or a primary amine, 1.5 eq) in DCM. Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise.
-
Work-up and Isolation: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 3: Synthesis of the SARM Analogue via Epoxide Ring-Opening
This step involves the coupling of the amide with a chiral epoxide, a common strategy in the synthesis of many SARM candidates.[5]
-
Reaction Setup: To a solution of the 2-(4-fluoro-3-(trifluoromethyl)phenyl)acetamide (1.0 eq) in anhydrous tetrahydrofuran (THF), add a strong base such as sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Reaction Conditions: Stir the mixture at 0 °C for 30 minutes, then add the chiral epoxide (e.g., (R)-glycidyl butyrate, 1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Work-up and Isolation: Quench the reaction carefully with saturated ammonium chloride solution. Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final SARM analogue is purified by flash chromatography.
Application in the Synthesis of Bicalutamide Analogues
Bicalutamide is a non-steroidal antiandrogen used in the treatment of prostate cancer. The 4-cyano-3-(trifluoromethyl)phenyl moiety is a critical pharmacophore in bicalutamide and its analogues. While bicalutamide itself does not contain a fluorine at the 4-position, the synthetic principles are highly relevant, and the use of fluorinated precursors can lead to the development of novel analogues with potentially improved properties. The synthesis of bicalutamide analogues often starts from a substituted aniline.[6][7]
Synthetic Pathway to Bicalutamide Analogues
Caption: General synthetic pathway for Bicalutamide analogues.
Protocol: Synthesis of a Bicalutamide Analogue Precursor
This protocol describes the initial steps for the synthesis of a key intermediate for bicalutamide analogues, starting from a commercially available aniline.
Step 1: Acrylamide Formation
-
Reaction Setup: Dissolve 4-amino-2-(trifluoromethyl)benzonitrile (1.0 eq) in a suitable solvent such as N,N-dimethylacetamide (DMA).
-
Reaction Conditions: To this solution, add methacryloyl chloride (1.1 eq) dropwise at room temperature. Stir the reaction mixture for 2-3 hours.
-
Work-up and Isolation: Pour the reaction mixture into ice-water. The solid precipitate is collected by filtration, washed with water, and dried to afford the N-(4-cyano-3-(trifluoromethyl)phenyl)methacrylamide intermediate.[8]
Step 2: Epoxidation
-
Reaction Setup: Dissolve the acrylamide intermediate (1.0 eq) in a chlorinated solvent like dichloromethane (DCM).
-
Reaction Conditions: Add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA) (1.2 eq), portion-wise at 0 °C. Allow the reaction to stir and warm to room temperature overnight.
-
Work-up and Isolation: Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the epoxide intermediate. This intermediate can then be carried forward to the ring-opening and oxidation steps to complete the synthesis of the bicalutamide analogue.[9]
Conclusion
This compound and its closely related analogues are indispensable building blocks in the synthesis of high-value pharmaceutical compounds. Their unique electronic properties and synthetic versatility have enabled the development of potent and selective drugs targeting critical disease pathways. The protocols outlined in this guide provide a framework for the practical application of this precursor in a research and development setting. As the demand for more effective and safer therapeutics continues to grow, the strategic use of such fluorinated intermediates will undoubtedly play an increasingly important role in the future of medicine.
References
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Basset, C. et al. (2021). Synthesis, biological evaluation and X-ray analysis of bicalutamide sulfoxide analogues for the potential treatment of prostate cancer. RSC Medicinal Chemistry, 12(1), 113-124. Available from: [Link]
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Gao, W. et al. (2005). Design, Synthesis, and Biological Characterization of Metabolically Stable Selective Androgen Receptor Modulators. Journal of Medicinal Chemistry, 48(22), 7270-7273. Available from: [Link]
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Goubet, F. et al. (2021). Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. Molecules, 26(1), 56. Available from: [Link]
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Goubet, F. et al. (2020). Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. Molecules, 26(1), 56. Available from: [Link]
-
Jones, A. et al. (2009). Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Endocrinology, 150(1), 385-395. Available from: [Link]
-
Li, Y. et al. (2023). A novel route for the synthesis of androgen receptor antagonist enzalutamide. RSC Advances, 13(27), 18463-18467. Available from: [Link]
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Marques, F. et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2(1), 001-021. Available from: [Link]
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Miller, D. D. et al. (2004). Pharmacodynamics of selective androgen receptor modulators. Journal of Pharmacology and Experimental Therapeutics, 308(2), 520-526. Available from: [Link]
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Poutiainen, P. et al. (2008). Preclinical Characterization of a (S)-N-(4-Cyano-3-Trifluoromethyl-Phenyl)-3-(3-Fluoro, 4-Chlorophenoxy)-2-Hydroxy-2-Methyl-Propanamide: A Selective Androgen Receptor Modulator for Hormonal Male Contraception. Endocrinology, 149(1), 415-425. Available from: [Link]
-
Salem, M. et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(22), 7913. Available from: [Link]
-
Segal, C. T. et al. (2009). Preclinical characterization of a (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide: a selective androgen receptor modulator for hormonal male contraception. Endocrinology, 150(1), 385-395. Available from: [Link]
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Wang, J. et al. (2019). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 4(5), 8016-8028. Available from: [Link]
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Zhang, C. et al. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(23), 8567-8585. Available from: [Link]
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The Strategic Role of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile in the Synthesis of Advanced Agrochemicals
Introduction: The Imperative for Innovation in Agrochemicals
The global agricultural landscape is in a constant state of evolution, driven by the dual pressures of a burgeoning population and the escalating challenges of climate change. To ensure food security, the development of highly effective and environmentally conscious crop protection agents is paramount. Within the arsenal of the modern agrochemical chemist, fluorinated organic compounds have emerged as a cornerstone for innovation. The strategic incorporation of fluorine atoms into active ingredients can dramatically enhance their biological efficacy, metabolic stability, and overall performance.[1][2] This application note delves into the versatile utility of a key fluorinated building block, 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile, in the synthesis of next-generation agrochemicals.
The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring of this acetonitrile derivative imparts a unique combination of lipophilicity and electronic properties, making it an attractive starting material for the synthesis of potent herbicides and fungicides.[2][3][4] This guide will provide a comprehensive overview of the applications of this compound, complete with detailed synthetic protocols and an exploration of the chemical principles that underpin its utility.
Core Properties and Synthetic Versatility
This compound is a crystalline solid at room temperature, characterized by the following key properties:
| Property | Value |
| Molecular Formula | C₉H₅F₄N |
| Molecular Weight | 203.14 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 43-49 °C |
| Boiling Point | 110 °C at 20 mmHg |
The synthetic versatility of this compound stems from two primary reactive sites: the nitrile group and the benzylic methylene group.
Figure 1: Key reactive sites of this compound.
Application in Herbicide Synthesis: A Representative Protocol
The 4-fluoro-3-(trifluoromethyl)phenyl moiety is a key component of certain herbicides. For instance, 4-fluoro-3-trifluoromethylphenol is a known precursor to the herbicide N-benzyl-2-(4-fluoro-3-trifluoromethylphenoxy)butanoic acid amide.[5] While not a direct application of the title compound, this underscores the importance of this substitution pattern in herbicidal activity.
This section provides a representative protocol for the synthesis of a hypothetical herbicidal agent, 2-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid, starting from this compound. This protocol leverages the reactivity of the benzylic methylene group.
Workflow for the Synthesis of a Phenylacetic Acid-derived Herbicide
Figure 2: Synthetic workflow for a hypothetical herbicide.
Step 1: Synthesis of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanenitrile
This step involves the dialkylation of the active methylene group of the starting material. A strong base is used to deprotonate the benzylic carbon, followed by reaction with an alkylating agent.
Materials and Reagents:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (CH₃I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for inert atmosphere reactions
Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.2 equivalents).
-
Solvent Addition: Add anhydrous THF to the flask via syringe.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Dissolve this compound (1 equivalent) in anhydrous THF and add it dropwise to the NaH suspension.
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (2.5 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine (2 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanenitrile.
Step 2: Synthesis of 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid
This step involves the hydrolysis of the nitrile group of the intermediate to a carboxylic acid. This can be achieved under either acidic or basic conditions.
Materials and Reagents:
-
2-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanenitrile
-
Sulfuric acid (H₂SO₄), concentrated
-
Water
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Hydrochloric acid (HCl), concentrated
-
Anhydrous sodium sulfate (Na₂SO₄)
Protocol:
-
Reaction Setup: In a round-bottom flask, combine 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanenitrile (1 equivalent) with a mixture of concentrated sulfuric acid and water (2:1 v/v).
-
Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cooling and Quenching: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Base Wash: Wash the combined organic layers with saturated NaHCO₃ solution to extract the carboxylic acid as its sodium salt.
-
Acidification: Carefully acidify the aqueous bicarbonate layer with concentrated HCl at 0 °C until a precipitate forms.
-
Product Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 2-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid.
Future Perspectives and Alternative Applications
The synthetic utility of this compound extends beyond the synthesis of phenylacetic acid derivatives. The nitrile group can be reduced to a primary amine, opening pathways to a variety of other agrochemical classes, including amides and heterocyclic compounds. Furthermore, the benzylic position can undergo condensation reactions with carbonyl compounds to generate more complex molecular scaffolds.
The development of novel synthetic methodologies, such as C-H activation and flow chemistry, will undoubtedly unlock even more efficient and sustainable routes to valuable agrochemicals from this versatile building block. As the demand for innovative crop protection solutions continues to grow, this compound is poised to remain a critical intermediate in the agrochemical industry.
References
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-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
4-(Trifluoromethyl)phenylacetonitrile: Enhancing Agrochemicals and Beyond. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
- Preparation method of 3-trifluoromethyl phenylacetonitrile. (2015). Google Patents.
- Synthesis method for pesticide intermediate trifluoroacetonitrile. (2014). Google Patents.
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-
Zhu, J., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 32(10), 2997-3007. Retrieved from [Link]
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-
Wu, W., et al. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 869389. Retrieved from [Link]
-
Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. (n.d.). Asian Journal of Chemistry. Retrieved from [Link]
-
O'Donovan, R. (n.d.). DEVELOPMENT OF A SYNTHETIC ROUTE TO THE ACTIVE INGREDIENT OF AN AGRICULTURAL HERBICIDE. Retrieved from [Link]
-
4-(Trifluoromethyl)phenylacetonitrile. (n.d.). PubChem. Retrieved from [Link]
-
Fujikawa, K., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 196-210. Retrieved from [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Semantic Scholar. Retrieved from [Link]
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The Strategic Synthesis of Advanced Heterocyclic Scaffolds from 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile
An In-depth Guide for Researchers in Medicinal Chemistry and Materials Science
Introduction: The Versatility of a Fluorinated Building Block
In the landscape of modern drug discovery and materials science, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating physicochemical and biological properties. The unique electronic effects of fluorine can enhance metabolic stability, improve binding affinity, and alter lipophilicity, making fluorinated building blocks highly valuable. Among these, 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile stands out as a particularly versatile precursor for the synthesis of a diverse array of heterocyclic compounds. Its activated methylene group, coupled with the electron-withdrawing nature of the fluoro and trifluoromethyl substituents on the phenyl ring, provides a reactive handle for a variety of cyclization strategies. This application note provides a comprehensive guide to the synthesis of several key heterocyclic scaffolds—2-aminothiophenes, 5-aminopyrazoles, and pyridin-2-ones—utilizing this compound as a common starting material. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their execution.
Core Synthetic Strategies and Mechanistic Insights
The synthetic utility of this compound hinges on the reactivity of its α-methylene and nitrile functionalities. The electron-withdrawing fluoro and trifluoromethyl groups increase the acidity of the methylene protons, facilitating their removal by a base to form a stabilized carbanion. This carbanion can then act as a nucleophile in various condensation and cycloaddition reactions, forming the backbone of the target heterocycles.
Caption: Synthetic pathways from this compound.
I. Synthesis of Polysubstituted 2-Aminothiophenes via the Gewald Reaction
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes.[1][2][3] This reaction typically involves the condensation of an α-methylene nitrile, an aldehyde or ketone, and elemental sulfur in the presence of a base. The versatility and operational simplicity of the Gewald reaction make it a highly attractive method for generating libraries of substituted thiophenes for biological screening.
Mechanistic Rationale
The reaction proceeds through an initial Knoevenagel condensation between the aldehyde or ketone and this compound to form an α,β-unsaturated nitrile. Subsequently, elemental sulfur adds to the activated methylene group, followed by intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product.[4] The choice of base is critical and can influence the reaction rate and yield.
Caption: Generalized mechanism of the Gewald reaction.
Detailed Experimental Protocol: Synthesis of Ethyl 4-amino-5-(4-fluoro-3-(trifluoromethyl)phenyl)-2-methylthiophene-3-carboxylate
Materials:
-
This compound
-
Ethyl acetoacetate
-
Elemental Sulfur
-
Morpholine
-
Ethanol
-
Diethyl ether
-
Hexane
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), ethyl acetoacetate (1.1 eq), and elemental sulfur (1.2 eq) in ethanol (20 mL).
-
Add morpholine (1.5 eq) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-aminothiophene derivative.
| Reactant | Product | Yield (%) | Key Observations |
| Ethyl acetoacetate | Ethyl 4-amino-5-(4-fluoro-3-(trifluoromethyl)phenyl)-2-methylthiophene-3-carboxylate | 75-85 | Formation of a yellow precipitate upon cooling. |
| Cyclohexanone | 2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene derivative | 70-80 | The product often crystallizes directly from the reaction mixture. |
II. Synthesis of 5-Aminopyrazoles through Condensation with Hydrazine
5-Aminopyrazoles are a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. A common and efficient method for their synthesis involves the condensation of a β-ketonitrile with hydrazine or its derivatives.[5][6] The active methylene group of this compound can be readily acylated to form the necessary β-ketonitrile intermediate.
Mechanistic Pathway
The synthesis begins with the base-catalyzed acylation of this compound to generate a β-ketonitrile. This intermediate then reacts with hydrazine in a cyclocondensation reaction. The reaction proceeds via the formation of a hydrazone, followed by an intramolecular attack of the free amino group on the nitrile carbon, leading to the 5-aminopyrazole ring system.[5]
Caption: Synthetic route to 5-aminopyrazoles.
Detailed Experimental Protocol: Synthesis of 3-Methyl-4-(4-fluoro-3-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine
Materials:
-
This compound
-
Sodium ethoxide
-
Ethyl acetate
-
Hydrazine hydrate
-
Ethanol
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate (for extraction)
Procedure:
-
Step 1: Synthesis of the β-Ketonitrile Intermediate
-
In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol (50 mL).
-
To this solution, add this compound (1.0 eq) dropwise at 0 °C.
-
After stirring for 15 minutes, add ethyl acetate (1.5 eq) dropwise and allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with 1 M HCl until acidic and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain the crude β-ketonitrile, which can be used in the next step without further purification.
-
-
Step 2: Cyclization to the 5-Aminopyrazole
-
Dissolve the crude β-ketonitrile (1.0 eq) in ethanol (30 mL) in a 100 mL round-bottom flask.
-
Add hydrazine hydrate (1.2 eq) and heat the mixture to reflux for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Recrystallize the crude solid from ethanol/water to obtain the pure 3-Methyl-4-(4-fluoro-3-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine.
-
| Acylating Agent | Product | Yield (%) | Key Observations |
| Ethyl acetate | 3-Methyl-4-(4-fluoro-3-(trifluoromethyl)phenyl)-1H-pyrazol-5-amine | 65-75 (over two steps) | The product is typically a crystalline solid. |
| Diethyl carbonate | 5-Amino-4-(4-fluoro-3-(trifluoromethyl)phenyl)-1H-pyrazole-3-carboxamide | 60-70 (over two steps) | Requires careful control of reaction conditions to avoid side reactions. |
III. Synthesis of Pyridin-2-ones via Base-Catalyzed Condensation
Pyridin-2-one derivatives are important heterocyclic motifs found in numerous natural products and pharmacologically active compounds. A versatile approach to their synthesis involves the base-catalyzed condensation of an active methylene nitrile with an α,β-unsaturated ketone (chalcone).[7][8]
Mechanistic Considerations
The reaction is initiated by the deprotonation of the active methylene group of this compound by a suitable base. The resulting carbanion undergoes a Michael addition to the α,β-unsaturated ketone. The subsequent intramolecular cyclization via nucleophilic attack of the nitrogen atom of the nitrile on the carbonyl group, followed by tautomerization, affords the pyridin-2-one scaffold.
Caption: Pathway for the synthesis of pyridin-2-ones.
Detailed Experimental Protocol: Synthesis of 4-(4-Fluorophenyl)-6-(4-fluoro-3-(trifluoromethyl)phenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
Materials:
-
This compound
-
4'-Fluorochalcone
-
Sodium ethoxide
-
Anhydrous Ethanol
-
Hydrochloric acid (1 M)
-
Ethyl acetate (for extraction)
Procedure:
-
In a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and 4'-fluorochalcone (1.0 eq) in anhydrous ethanol (30 mL).
-
Add a solution of sodium ethoxide in ethanol (1.2 eq) dropwise to the reaction mixture at room temperature.
-
Heat the mixture to reflux for 8 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, acidify the reaction mixture with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 40 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to yield the desired pyridin-2-one.
| Chalcone | Product | Yield (%) | Key Observations |
| 4'-Fluorochalcone | 4-(4-Fluorophenyl)-6-(4-fluoro-3-(trifluoromethyl)phenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile | 70-80 | The product precipitates upon acidification. |
| Chalcone | 6-(4-Fluoro-3-(trifluoromethyl)phenyl)-4-phenyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 75-85 | A highly crystalline product is obtained. |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a range of medicinally relevant heterocyclic compounds. The protocols detailed in this application note for the synthesis of 2-aminothiophenes, 5-aminopyrazoles, and pyridin-2-ones are robust, high-yielding, and amenable to the generation of diverse compound libraries. The mechanistic insights provided offer a framework for troubleshooting and adapting these reactions to a wider scope of substrates. Researchers in drug discovery and materials science are encouraged to explore the synthetic potential of this powerful fluorinated building block.
References
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- Sabnis, R. W. (2009). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Journal of Sulfur Chemistry, 30(3-4), 335-367.
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- YouTube. (2019). synthesis of pyrazoles.
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- Ali, M. A., et al. (2017). Practical Synthesis of Chalcone Derivatives and Their Biological Activities. PMC.
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- ResearchGate. (n.d.).
- Ma, Y., et al. (n.d.). Synthesis of polysubstituted pyridines from α,β-unsaturated enyne ketones.
- Loupy, A., et al. (2005). Solvent-free condensation of phenylacetonitrile and nonanenitrile with 4-methoxybenzaldehyde: optimization and mechanistic studies. Organic & Biomolecular Chemistry, 3(8), 1534–1540.
- MDPI. (n.d.). Computational Revision of the Mechanism of the Thorpe Reaction.
- Climent, M. J., et al. (1995). Base Catalysis for Fine Chemicals Production: Claisen-Schmidt Condensation on Zeolites and Hydrotalcites for the Production of Chalcones and Flavanones of Pharmaceutical Interest.
- BenchChem. (2025). Application Note: A Standardized Protocol for the Synthesis of Novel Chalcones via Claisen- Schmidt Condensation of 5-(3- Fluorophenyl)furan-2-carbaldehyde.
- Li, Y., et al. (2018). A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation. Organic & Biomolecular Chemistry, 16(43), 8349-8353.
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Application Note: The Strategic Role of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile in Modern Drug Discovery
An in-depth guide to the role of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile in medicinal chemistry, including detailed application notes and protocols for researchers, scientists, and drug development professionals.
Introduction
This compound is a versatile synthetic building block that has garnered significant interest in medicinal chemistry. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts a range of desirable physicochemical properties to parent molecules, making it a valuable scaffold for the development of novel therapeutics. The strategic incorporation of this moiety can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its synthetic manipulation.
Physicochemical and Pharmacokinetic Implications
The presence of the fluoro and trifluoromethyl groups on the phenylacetonitrile core has profound effects on its electronic and lipophilic character, which in turn influences the pharmacokinetic profile of drug candidates.
-
Lipophilicity and pKa: The trifluoromethyl group is a strong electron-withdrawing group, which can significantly lower the pKa of nearby acidic or basic centers, potentially altering the ionization state of a drug molecule at physiological pH. Fluorine, while also electron-withdrawing, has a more nuanced effect on lipophilicity. The strategic placement of these groups allows for fine-tuning of a compound's logP value, a critical parameter for cell permeability and overall bioavailability.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. The trifluoromethyl group is also metabolically stable. The introduction of these groups can block sites of oxidative metabolism, thereby increasing the half-life of a drug. For instance, the 4-fluoro-3-(trifluoromethyl)phenyl moiety is a key component of the antiandrogen drug Bicalutamide, where it contributes to the drug's metabolic stability and long duration of action.
Applications in Medicinal Chemistry
The utility of this compound in drug discovery can be broadly categorized into its role as a versatile synthetic intermediate and as a key pharmacophoric element.
A Versatile Synthetic Intermediate
The nitrile functional group is a linchpin for a variety of chemical transformations, allowing for the introduction of other key functionalities.
4-Fluoro-3-(trifluoromethyl)phenylacetonitrile in the synthesis of n-type organic semiconductors
Application Note & Protocol
Topic: Leveraging 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile for the Synthesis of High-Performance n-Type Organic Semiconductors
Audience: Researchers, scientists, and drug development professionals in organic electronics and materials science.
Introduction: The Quest for Stable and Efficient n-Type Organic Semiconductors
The field of organic electronics promises revolutionary technologies, from flexible displays to low-cost solar cells and advanced biosensors.[1] While p-type (hole-transporting) organic semiconductors (OSCs) are well-established, the development of their n-type (electron-transporting) counterparts has lagged, primarily due to the inherent instability of the electron-rich species in ambient conditions.[2][3] Achieving stable n-type materials is critical for creating efficient organic electronic devices like complementary logic circuits and organic photovoltaics.[4]
A primary strategy for designing robust n-type OSCs involves the incorporation of strong electron-withdrawing groups (EWGs) into a π-conjugated molecular backbone.[5][] These groups lower the molecule's Lowest Unoccupied Molecular Orbital (LUMO) energy level. A LUMO level deeper than approximately -4.0 eV is generally required to ensure stability against oxidation by ambient oxygen and water.[7]
This guide focuses on This compound , a powerful and versatile building block for synthesizing such advanced n-type materials. We will explore the chemical rationale behind its design, provide a detailed synthetic protocol for its use in creating a model semiconductor, and outline the necessary characterization techniques to validate the final product.
The Rationale: Why this compound is a Superior Building Block
The efficacy of this compound stems from the synergistic interplay of its three key functional groups: the fluoro, trifluoromethyl, and cyano moieties.
-
The Fluoro (–F) and Trifluoromethyl (–CF₃) Power Duo: Both fluorine and the trifluoromethyl group are potent EWGs due to the high electronegativity of fluorine atoms.[8][9] Their presence on the phenyl ring profoundly influences the electronic properties of the molecule:
-
Energy Level Depression: They significantly lower both the HOMO and LUMO energy levels. This deep LUMO level is the cornerstone of n-type character, as it facilitates electron injection and enhances the material's resistance to oxidative degradation in air.[8][10]
-
Enhanced Stability: The carbon-fluorine bond is exceptionally strong, imparting high metabolic and chemical stability to the resulting semiconductor.[11]
-
Modulated Solid-State Packing: Non-covalent interactions involving fluorine, such as C–H···F and F···F contacts, can play a crucial role in crystal engineering, promoting favorable π-π stacking arrangements that are essential for efficient intermolecular charge transport.[8][12]
-
-
The Cyano (–C≡N) Group: A Reactive and Electronic Handle: The nitrile (cyano) group is not only a strong EWG itself but also serves as a crucial synthetic handle. The adjacent methylene (–CH₂–) protons are highly acidic, making this position an excellent nucleophile for carbon-carbon bond-forming reactions, most notably the Knoevenagel condensation.
Figure 1: Key functional groups of this compound and their roles.
Synthetic Strategy: Knoevenagel Condensation for π-Conjugated Architectures
The Knoevenagel condensation is a highly efficient method for constructing the vinyl (–C=C–) linkages that form the backbone of many conjugated organic semiconductors. The reaction leverages the acidic protons of the active methylene group in the phenylacetonitrile derivative.
The general workflow involves:
-
Deprotonation: A base catalyst removes a proton from the carbon adjacent to the cyano group, creating a resonance-stabilized carbanion.
-
Nucleophilic Attack: This carbanion attacks the electrophilic carbon of an aldehyde (or ketone).
-
Dehydration: The resulting intermediate rapidly eliminates a molecule of water to form a stable carbon-carbon double bond, extending the π-conjugated system.
This strategy allows for the modular construction of complex architectures. By reacting this compound with a dialdehyde, one can readily synthesize symmetric, highly conjugated molecules with excellent potential as n-type semiconductors. A related precursor, 4-(trifluoromethyl)phenylacetonitrile, has been successfully used to prepare cyano-substituted distyrylbenzene derivatives, which are novel n-type organic semiconductors.
Figure 2: General workflow for the synthesis of a model n-type semiconductor via Knoevenagel condensation.
Detailed Protocol: Synthesis of 1,4-bis[2-cyano-2-(4-fluoro-3-(trifluoromethyl)phenyl)vinyl]benzene
This protocol details the synthesis of a model n-type semiconductor using this compound and terephthaldehyde as the core building blocks.
Materials and Reagents
| Reagent | CAS Number | Purity | Supplier (Example) |
| This compound | 136514-17-5 | >98% | Sigma-Aldrich, TCI |
| Terephthaldehyde | 623-27-8 | >99% | Sigma-Aldrich |
| Piperidine | 110-89-4 | >99% | Acros Organics |
| Toluene | 108-88-3 | Anhydrous | Fisher Scientific |
| Methanol | 67-56-1 | ACS Grade | VWR |
| Dichloromethane | 75-09-2 | HPLC Grade | Fisher Scientific |
Equipment
| Equipment | Description |
| Three-neck round-bottom flask | 250 mL, with ground glass joints |
| Dean-Stark apparatus | To remove water azeotropically |
| Reflux condenser | With inert gas inlet (N₂ or Ar) |
| Magnetic stirrer with hotplate | For heating and agitation |
| Buchner funnel and filter flask | For vacuum filtration |
| Rotary evaporator | For solvent removal |
| Standard laboratory glassware | Beakers, graduated cylinders, etc. |
Step-by-Step Procedure
-
Reactant Setup (Causality: Ensure reactants are fully dissolved for a homogeneous reaction)
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap, add this compound (2.0 eq.), terephthaldehyde (1.0 eq.), and anhydrous toluene (100 mL).
-
Begin stirring the mixture under a gentle flow of nitrogen gas.
-
-
Catalyst Addition (Causality: The base is required to deprotonate the active methylene group, initiating the reaction)
-
Add piperidine (0.2 eq.) to the stirring mixture using a syringe. Piperidine acts as the base catalyst.
-
-
Reaction (Causality: Heating provides the activation energy, and removing water via the Dean-Stark trap drives the equilibrium towards the product)
-
Heat the reaction mixture to reflux (approx. 110-111 °C for toluene).
-
Continue refluxing for 12-24 hours. Monitor the reaction progress by observing the collection of water in the Dean-Stark trap. The reaction is typically complete when no more water is collected.
-
Alternatively, progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation (Causality: Cooling reduces the solubility of the product, causing it to precipitate out of the solution)
-
After the reaction is complete, remove the heat source and allow the flask to cool to room temperature.
-
A solid precipitate should form. If precipitation is slow, the flask can be placed in an ice bath for 30 minutes.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid sequentially with cold toluene (to remove unreacted starting materials) and then with methanol (to remove residual catalyst and other polar impurities).
-
-
Purification (Causality: High purity is paramount for semiconductor performance, as impurities can act as charge traps)
-
The crude solid can be purified by recrystallization from a suitable solvent system (e.g., chlorobenzene or a dichloromethane/hexane mixture).
-
For higher purity, column chromatography on silica gel may be required.
-
Dry the final purified product under high vacuum for several hours to remove all residual solvent. The product should be a brightly colored (typically yellow or orange) crystalline solid.
-
Safety Precautions
| Hazard | Precaution |
| Chemical Toxicity | Phenylacetonitrile derivatives can be toxic if inhaled, ingested, or absorbed through the skin.[13] Terephthaldehyde is an irritant. Piperidine is corrosive and flammable. |
| Personal Protective Equipment (PPE) | Always wear a lab coat, nitrile gloves, and chemical safety goggles. Conduct all operations within a certified chemical fume hood. |
| Solvent Hazards | Toluene is flammable and has reproductive toxicity. Dichloromethane is a suspected carcinogen. Avoid inhalation and skin contact. |
| Reaction Conditions | Heating flammable solvents requires care. Ensure the apparatus is securely clamped and that there are no ignition sources nearby. |
Characterization and Expected Results
Thorough characterization is essential to confirm the structure, purity, and electronic properties of the synthesized material.
Physicochemical & Spectroscopic Data (Expected)
| Property / Technique | Expected Result / Observation |
| Appearance | Yellow to orange crystalline solid |
| ¹H NMR | Signals corresponding to aromatic and vinylic protons. Absence of methylene (–CH₂–) peaks from the starting material. |
| ¹⁹F NMR | A singlet corresponding to the –CF₃ group. |
| ¹³C NMR | Peaks for aromatic, vinylic, cyano, and trifluoromethyl carbons. |
| FT-IR (cm⁻¹) | Characteristic peaks for C≡N stretch (~2220), aromatic C=C stretch (~1600, ~1500), and C–F bonds (~1100-1350). |
| Mass Spectrometry (HRMS) | Molecular ion peak corresponding to the exact mass of the target molecule (C₂₆H₁₀F₈N₂). |
| UV-Vis Spectroscopy (in solution) | Strong absorption band (π-π* transition) in the range of 350-450 nm, indicative of a highly conjugated system. |
| Melting Point | A sharp melting point, indicating high purity. |
Electrochemical Properties (Cyclic Voltammetry)
Cyclic Voltammetry (CV) is a critical technique for evaluating the suitability of a material for n-type applications.
| Parameter | Measurement Purpose | Expected Value Range |
| Reduction Potential (E_red) | Measures the ease of electron injection. A less negative value is desirable. | -1.0 to -1.5 V (vs. Fc/Fc⁺) |
| LUMO Energy Level | Calculated from E_red. A low LUMO level (< -3.8 eV) indicates good air stability. | -3.9 to -4.2 eV |
| Reversibility | A reversible or quasi-reversible reduction wave indicates the formation of a stable radical anion. | Quasi-reversible to reversible |
Conclusion and Outlook
This compound is an exemplary building block for the rational design of n-type organic semiconductors. The strategic placement of fluorine and trifluoromethyl groups provides a reliable method to tune frontier molecular orbital energies, leading to materials with enhanced electron affinity and ambient stability.[8][10] The Knoevenagel condensation protocol described herein offers a straightforward and efficient route to synthesize highly conjugated, high-performance materials from this precursor.
Future work can expand on this foundation by reacting this compound with a variety of aromatic and heteroaromatic aldehydes to create a library of novel n-type semiconductors with tailored optoelectronic properties for applications in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).
References
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Babudri, F., Farinola, G. M., Naso, F., & Ragni, R. (2007). Fluorinated organic materials for electronic and optoelectronic applications: the role of the fluorine atom. Chemical Communications, (10), 1003–1022. [Link]
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Zhao, Y., et al. (2020). Trifluoromethylation of Anthraquinones for n-Type Organic Semiconductors in Field Effect Transistors. The Journal of Organic Chemistry, 85(1), 44–51. [Link]
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Gao, J., & Liu, Y. (2012). Arene Trifluoromethylation: An Effective Strategy to Obtain Air-Stable n-Type Organic Semiconductors with Tunable Optoelectronic and Electron Transfer Properties. The Journal of Physical Chemistry A, 116(31), 8214–8222. [Link]
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Zhao, Y., et al. (2020). Trifluoromethylation of Anthraquinones for n-Type Organic Semiconductors in Field Effect Transistors. Request PDF on ResearchGate. [Link]
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Alves, H., et al. (2022). Synthesis of Organic Semiconductor Nanoparticles with Different Conformations Using the Nanoprecipitation Method. Nanomaterials, 12(24), 4398. [Link]
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ResearchGate. (n.d.). Role of organic fluorine in crystal engineering. [Link]
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Kaminsky, W., et al. (2004). New n-Type Organic Semiconductors: Synthesis, Single Crystal Structures, Cyclic Voltammetry, Photophysics, Electron Transport, and Electroluminescence. Journal of the American Chemical Society, 126(42), 13812–13824. [Link]
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Electronic Fluorocarbons. (2024). How Fluorine and Fluoride Gases are Used in Semiconductor Manufacturing. [Link]
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AIP Advances. (2021). Deterministic role of fluorine incorporation in the amorphous Zn–O–N semiconductors: First-principles and experimental studies. [Link]
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Application Notes & Protocols for 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile
Introduction: A Strategic Building Block in Modern Medicinal Chemistry
4-Fluoro-3-(trifluoromethyl)phenylacetonitrile is a highly functionalized aromatic building block of significant interest to researchers in drug discovery and materials science. Its structure incorporates three key motifs that are highly valued in the design of modern therapeutics: a versatile phenylacetonitrile core, a fluorine atom, and a trifluoromethyl (CF₃) group.
The strategic placement of fluorine and trifluoromethyl groups can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[1][2][3] The trifluoromethyl group often enhances metabolic stability by blocking sites susceptible to oxidative metabolism and can increase binding affinity through favorable interactions with protein targets.[4][5] The fluorine atom can modulate the acidity/basicity (pKa) of nearby functional groups and improve membrane permeability, thereby enhancing bioavailability.[3][4] The phenylacetonitrile core itself provides a reactive methylene group and a nitrile moiety, both of which are amenable to a wide array of chemical transformations for library synthesis and lead optimization.
This guide provides a comprehensive profile of this compound, including its physicochemical properties, safety and handling protocols, and a detailed, field-tested experimental protocol for its application in a cornerstone carbon-carbon bond-forming reaction. Furthermore, we will explore its conceptual application in the development of targeted therapeutics, such as Selective Androgen Receptor Modulators (SARMs).
Section 1: Compound Profile & Safety Data
Physicochemical Properties
A summary of the key properties for this compound is provided below. Researchers should always refer to the Certificate of Analysis for lot-specific data.
| Property | Value | Source |
| Chemical Name | 2-[4-Fluoro-3-(trifluoromethyl)phenyl]acetonitrile | IUPAC |
| CAS Number | 247113-90-2 | Vendor Data |
| Molecular Formula | C₉H₅F₄N | PubChem |
| Molecular Weight | 203.14 g/mol | PubChem |
| Appearance | White to off-white solid/crystal | Vendor Data |
| Melting Point | Not consistently reported; handle as a low-melting solid. | N/A |
| Boiling Point | Not consistently reported. | N/A |
| Solubility | Soluble in methanol, ethyl acetate, DCM, THF. Insoluble in water. | TCI |
Safety, Handling, and Storage
Expert Insight: The toxicity of phenylacetonitrile derivatives is primarily driven by the potential release of cyanide. All handling must be performed with appropriate personal protective equipment (PPE) in a certified chemical fume hood to prevent inhalation, ingestion, or skin contact.
-
Hazard Classification: Acutely toxic if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE):
-
Hand Protection: Nitrile or neoprene gloves.
-
Eye Protection: Safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: Lab coat.
-
Respiratory Protection: Use only in a well-ventilated fume hood.
-
-
Handling: Avoid creating dust. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Store in a cool, well-ventilated area in a tightly closed container. Store locked up.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Section 2: Core Reactivity and Mechanistic Considerations
The primary utility of this compound in synthesis stems from the acidity of the benzylic protons of the methylene (-CH₂-) group. These protons are flanked by two electron-withdrawing groups (the aromatic ring and the nitrile), making them susceptible to deprotonation by a suitable base. This generates a stabilized carbanion, which is a potent nucleophile for forming new carbon-carbon bonds.
Caption: General reactivity workflow for this compound.
This reactivity makes the compound an ideal substrate for reactions such as the Knoevenagel condensation, which is detailed in the following section.
Section 3: Experimental Protocol - Knoevenagel Condensation
This protocol details the synthesis of (Z)-2-(4-fluoro-3-(trifluoromethyl)phenyl)-3-(4-methoxyphenyl)acrylonitrile, a stilbene-like derivative, via a piperidine-catalyzed Knoevenagel condensation.[6][7][8]
Rationale: The Knoevenagel condensation is a robust and high-yielding method for creating α,β-unsaturated systems, which are prevalent scaffolds in pharmacologically active molecules.[7][9] Piperidine is chosen as a mild, effective basic catalyst that minimizes side reactions. Ethanol is an environmentally benign solvent in which the reactants are soluble and the product often precipitates upon formation, simplifying purification.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercial | Starting Material |
| 4-Methoxybenzaldehyde (Anisaldehyde) | ≥98% | Commercial | Electrophile |
| Piperidine | ≥99% | Commercial | Catalyst |
| Ethanol (200 proof) | ACS Grade | Commercial | Solvent |
| Round-bottom flask (50 mL) | N/A | N/A | |
| Reflux condenser | N/A | N/A | |
| Magnetic stir plate and stir bar | N/A | N/A | |
| Büchner funnel and filter paper | N/A | N/A |
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 4.92 mmol, 1.0 equiv).
-
Reagent Addition: Add 4-methoxybenzaldehyde (0.67 g, 4.92 mmol, 1.0 equiv) to the flask, followed by ethanol (20 mL). Stir the mixture at room temperature until all solids dissolve.
-
Catalyst Addition: Add piperidine (0.05 mL, 0.50 mmol, 0.1 equiv) to the reaction mixture using a micropipette.
-
Causality Note: Piperidine acts as a base to deprotonate the phenylacetonitrile, initiating the condensation cascade. Only a catalytic amount is needed.
-
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 80 °C) with vigorous stirring. A precipitate will likely form as the reaction progresses.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol (2 x 5 mL) to remove residual catalyst and unreacted starting materials.[6]
-
Drying: Dry the purified solid under vacuum to a constant weight. The product should be obtained as a pale yellow solid.
Expected Results and Characterization
The protocol should yield the desired product with high purity.
| Parameter | Expected Value/Data |
| Yield | >85% |
| Appearance | Pale yellow solid |
| FT-IR (cm⁻¹) | ~2220 (C≡N stretch), ~1600 (C=C stretch), ~1250 (C-F stretch) |
| ¹H NMR (CDCl₃, δ) | ~8.0-7.4 (m, Ar-H), ~7.0 (d, Ar-H), ~5.2 (s, vinylic-H), 3.9 (s, OCH₃) |
| HRMS (ESI+) | Calculated for C₁₇H₁₁F₄NO [M+H]⁺, found value should be within ±5 ppm. |
Section 4: Application in Drug Discovery - A Conceptual Pathway
The 4-cyano-3-(trifluoromethyl)phenyl moiety is a critical pharmacophore in a class of investigational drugs known as Selective Androgen Receptor Modulators (SARMs).[10][11][12] SARMs are designed to bind to the androgen receptor (AR) and exhibit tissue-selective activity, promoting anabolic effects in muscle and bone while having minimal impact on androgenic tissues like the prostate.[13]
A derivative synthesized from this compound could conceptually act as a SARM, modulating the Androgen Receptor signaling pathway.
Caption: Conceptual Androgen Receptor (AR) signaling pathway modulated by a SARM.[14][15][16]
Expert Rationale: In this pathway, androgens like dihydrotestosterone (DHT) bind to the AR, causing it to translocate to the nucleus, bind DNA, and activate gene transcription.[14][16][17] A SARM derived from our starting material would compete for this same binding site.[10] The unique conformation adopted by the AR upon binding the SARM is thought to recruit a different set of co-regulatory proteins, leading to the desired tissue-selective gene expression profile—anabolic effects without androgenic side effects. The fluorinated scaffold is key to achieving the necessary binding affinity and metabolic stability for clinical efficacy.
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- 16. researchgate.net [researchgate.net]
- 17. Androgen receptor signaling in prostate cancer development and progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Synthesis of 2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetonitrile
Abstract
This document provides a comprehensive guide for the synthesis of 2-(4-fluoro-3-(trifluoromethyl)phenyl)acetonitrile, a valuable building block in medicinal chemistry and materials science. The protocol details the nucleophilic substitution of 4-fluoro-3-(trifluoromethyl)benzyl bromide with sodium cyanide. This application note offers a robust, field-proven methodology, including a discussion of the underlying chemical principles, a detailed step-by-step protocol, safety procedures, and characterization data. The described method is designed for reproducibility and scalability in a controlled laboratory setting by trained professionals.
Introduction and Scientific Rationale
2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetonitrile is a key intermediate in the synthesis of various bioactive molecules and functional materials. The presence of the trifluoromethyl group and a fluorine atom on the phenyl ring can significantly modulate the physicochemical properties of derivative compounds, such as metabolic stability, lipophilicity, and binding affinity.
The core transformation described herein is a nucleophilic substitution reaction, a fundamental process in organic chemistry.[1][2] Specifically, the reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The benzylic carbon of 4-fluoro-3-(trifluoromethyl)benzyl bromide is highly electrophilic, making it susceptible to attack by a nucleophile. The bromide ion is an excellent leaving group, facilitating the reaction. The cyanide anion (CN⁻), provided by sodium cyanide, serves as the potent nucleophile.[1][3]
Benzylic halides are particularly reactive in SN2 reactions due to the stabilization of the transition state by the adjacent aromatic ring.[2] The reaction is typically performed in a polar aprotic solvent, such as acetone or dimethylformamide (DMF), which can solvate the cation of the cyanide salt while leaving the cyanide anion relatively free to act as a nucleophile. To enhance the reaction rate and yield, especially in biphasic systems, a phase-transfer catalyst (PTC) like a quaternary ammonium salt can be employed.[4][5][6] The PTC facilitates the transfer of the cyanide anion from the aqueous or solid phase into the organic phase where the benzyl bromide substrate resides.[5]
Reaction Scheme
Figure 1. Cyanation of 4-fluoro-3-(trifluoromethyl)benzyl bromide.
Materials and Equipment
| Reagent/Material | Grade | Supplier | CAS No. |
| 4-Fluoro-3-(trifluoromethyl)benzyl bromide | ≥98% | Sigma-Aldrich | 229238-02-2 |
| Sodium Cyanide (NaCN) | ≥98% | Sigma-Aldrich | 143-33-9 |
| Acetone | Anhydrous | Fisher Scientific | 67-64-1 |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | 141-78-6 |
| Hexanes | ACS Grade | Fisher Scientific | 110-54-3 |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aq. Soln. | --- | 144-55-8 |
| Brine | Saturated Aq. Soln. | --- | --- |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Fisher Scientific | 7487-88-9 |
| Silica Gel | 230-400 mesh | --- | 7631-86-9 |
Equipment:
-
Round-bottom flasks (250 mL and 500 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature control
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (double-gloving recommended), safety goggles, face shield, lab coat.[7]
Experimental Protocol
Reaction Setup & Execution
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-3-(trifluoromethyl)benzyl bromide (10.0 g, 38.6 mmol, 1.0 equiv).
-
Solvent Addition: Add 100 mL of anhydrous acetone to the flask. Stir the mixture until the benzyl bromide is fully dissolved.
-
Nucleophile Addition: Carefully add sodium cyanide (2.84 g, 58.0 mmol, 1.5 equiv) to the solution in one portion.
-
Causality Note: A slight excess of sodium cyanide is used to ensure the complete consumption of the starting material and to drive the reaction to completion. Acetone is an excellent solvent for SN2 reactions as it is polar aprotic and dissolves both the organic substrate and, to a lesser extent, the cyanide salt.
-
-
Reaction: Heat the reaction mixture to reflux (approx. 56 °C) using a heating mantle.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:4 mixture of ethyl acetate and hexanes as the eluent. The reaction is typically complete within 3-5 hours.
-
Self-Validation: The disappearance of the starting material spot and the appearance of a new, more polar product spot on the TLC plate will indicate the reaction's progression and completion.
-
Work-up and Purification
-
Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the insoluble sodium bromide byproduct and any unreacted sodium cyanide. Wash the filter cake with a small amount of acetone.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.
-
Extraction: Dissolve the resulting crude oil in 100 mL of ethyl acetate. Transfer the solution to a 500 mL separatory funnel.
-
Washing: Wash the organic layer sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.
-
Causality Note: The bicarbonate wash neutralizes any potential trace acidity, and the brine wash helps to remove water from the organic layer.
-
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.[8]
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product as an oil or low-melting solid.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) to afford the pure 2-(4-fluoro-3-(trifluoromethyl)phenyl)acetonitrile.
Characterization of Target Compound
-
Appearance: Colorless to pale yellow oil or solid.
-
Molecular Formula: C₉H₅F₄N
-
Molecular Weight: 203.14 g/mol
-
Expected ¹H NMR (400 MHz, CDCl₃) δ: 7.65-7.55 (m, 2H), 7.30 (t, J = 8.8 Hz, 1H), 3.80 (s, 2H).
-
Expected ¹⁹F NMR (376 MHz, CDCl₃) δ: -63.0 (s, 3F), -110.5 (m, 1F).
-
Expected IR (neat) ν (cm⁻¹): 2255 (C≡N), 1620, 1510, 1320 (C-F).
Data Summary
| Parameter | Value |
| Substrate | 4-Fluoro-3-(trifluoromethyl)benzyl bromide |
| Reagent | Sodium Cyanide |
| Stoichiometry (Substrate:Reagent) | 1.0 : 1.5 |
| Solvent | Acetone |
| Temperature | 56 °C (Reflux) |
| Reaction Time | 3-5 hours |
| Expected Yield | 85-95% |
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of the target compound.
Mandatory Safety Precautions
EXTREME TOXICITY WARNING: Sodium cyanide and potassium cyanide are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[7][9][10] Hydrogen cyanide (HCN), an extremely toxic and flammable gas, is liberated when cyanide salts come into contact with acids.[9][11]
-
Designated Area: All work with cyanide salts must be conducted in a designated, well-ventilated chemical fume hood.[7][9][11] The work area should be clearly marked with warning signs.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and chemical-resistant gloves (nitrile or neoprene are recommended; consider double-gloving).[7][10]
-
Never Work Alone: It is mandatory to have a second person present and aware of the procedure when working with cyanides.[7][12]
-
Avoid Acids: Never allow cyanide salts or solutions to come into contact with acids.[9][12] Ensure no acid containers are present in the immediate work area.[11]
-
Waste Disposal: All cyanide-containing waste (solid and liquid) must be collected in a dedicated, clearly labeled, sealed hazardous waste container.[7][12] Do not mix cyanide waste with other waste streams, especially acidic waste.
-
Spill & Decontamination Protocol:
-
In case of a small spill inside the fume hood, it can be detoxified. Prepare a fresh decontamination solution of 10% sodium hypochlorite (bleach) and 1M sodium hydroxide. Carefully add the decontamination solution to the spill and let it sit for at least one hour to oxidize the cyanide to the less toxic cyanate.[13][14]
-
For any spills outside a fume hood, evacuate the area immediately and contact emergency personnel.[10]
-
All glassware that has come into contact with cyanide must be rinsed with the bleach/NaOH decontamination solution in the fume hood before being removed for standard washing.[11]
-
-
Emergency Preparedness: Ensure an emergency safety shower and eyewash station are accessible and have been recently tested.[7] Familiarize yourself with your institution's specific emergency procedures for cyanide exposure.
References
-
University of Tennessee Health Science Center. (n.d.). LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. Retrieved from [Link]
-
National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Pearson Education. (n.d.). Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide. Retrieved from [Link]
-
University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information. Retrieved from [Link]
-
Laboratory Safety Standard Operating Procedure (SOP). (2018). SOP-Cyanide-Salt. Retrieved from [Link]
-
MIT Environment, Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]
-
Halpern, M. (2005). Industrial Phase-Transfer Catalysis. PTC Communications, Inc. Retrieved from [Link]
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Reddit. (2023). CuCN quenching. Retrieved from [Link]
-
Course Hero. (n.d.). Organic Reactions Nucleophilic Substitution. Retrieved from [Link]
-
Kim, S., et al. (2019). Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer. ACS Publications. Retrieved from [Link]
-
PTC Organics, Inc. (n.d.). PTC Cyanation. Retrieved from [Link]
- Valenta, V., et al. (2008). Process for preparing benzyl cyanide being optionally substituted on benzene ring. Google Patents.
-
YouTube. (2015). Nucleophilic substitution reactions with cyanide. Retrieved from [Link]
- Buchwald, S. L., et al. (2003). Cyanation of aromatic halides. Google Patents.
- Zhang, Y. (2011). Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile. Google Patents.
- U.S. Patent. (2003). Methods of destruction of cyanide in cyanide-containing waste. Google Patents.
-
Zhang, W., et al. (2016). Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Science. Retrieved from [Link]
-
Durham E-Theses. (n.d.). Alternatives to hypochlorite treatment for destruction of cyanide in e uent water. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE. Retrieved from [Link]
-
ResearchGate. (2021). No cyanation of benzyl bromide in the absence of Cu. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Copper-catalyzed Cyanation of Alkenyl Iodides. Retrieved from [Link]
- U.S. Patent. (2003). Methods of destruction of cyanide in cyanide-containing waste. Google Patents.
-
Reeves, W. P., & White, M. R. (1976). Phase Transfer Catalyses: Preparation of Alkyl Cyanides. Synthetic Communications, 6(3), 193-197. Retrieved from [Link]
- CN Patent. (n.d.). The preparation method of 3- trifluoromethyl benzyl cyanide. Google Patents.
- CN Patent. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Google Patents.
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Application Note: Reduction of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile to 2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine
<
For: Researchers, scientists, and drug development professionals.
Introduction
The transformation of nitriles to primary amines is a cornerstone of organic synthesis, particularly within the pharmaceutical industry. The resulting ethylamine moiety is a key pharmacophore in a multitude of biologically active molecules. This application note provides a detailed guide to the reduction of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile, a compound of interest due to the prevalence of fluoro and trifluoromethyl groups in modern medicinal chemistry. These electron-withdrawing groups can significantly influence the reactivity of the molecule, necessitating carefully optimized reaction conditions.
This document will explore two robust and widely applicable methods for this reduction: catalytic hydrogenation using Raney® Nickel and chemical reduction with lithium aluminum hydride (LAH). We will delve into the mechanistic underpinnings of each method, provide detailed, step-by-step protocols, and discuss critical safety considerations.
Mechanistic Insights
The reduction of a nitrile to a primary amine involves the addition of four hydrogen atoms across the carbon-nitrogen triple bond. The pathway, however, differs significantly between catalytic hydrogenation and hydride reduction.
Catalytic Hydrogenation: In the presence of a metal catalyst like Raney® Nickel, molecular hydrogen (H₂) is the reducing agent. The reaction proceeds through the initial formation of an imine intermediate, which is then further reduced to the primary amine. A common side reaction is the condensation of the intermediate imine with the product amine, leading to the formation of secondary amines.[1][2] The addition of ammonia or operating under basic conditions can help to suppress this side reaction.[2]
Lithium Aluminum Hydride (LAH) Reduction: LAH is a powerful, non-selective reducing agent that acts as a source of hydride ions (H⁻).[3][4] The reaction initiates with the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile group.[3][5] This is followed by a second hydride addition to the intermediate imine anion, ultimately yielding the primary amine after an aqueous workup to protonate the resulting amine.[3][4][5]
Experimental Protocols
Method 1: Catalytic Hydrogenation with Raney® Nickel
This method is often preferred for its milder reaction conditions and easier workup.[1] However, careful handling of the pyrophoric Raney® Nickel catalyst is paramount.[6][7][8]
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)[8]
-
Ethanol, anhydrous
-
Ammonia solution (e.g., 7N in Methanol) or ammonium hydroxide
-
Hydrogen gas (H₂)
-
Celite®
Equipment:
-
Parr hydrogenation apparatus or a similar setup
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (Büchner funnel)
Protocol:
-
Preparation: In a suitable round-bottom flask, dissolve this compound (1.0 eq) in anhydrous ethanol (10-20 volumes).
-
Additive: Add a solution of ammonia (e.g., 7N in Methanol, 1.0-2.0 eq) to the reaction mixture. This helps to minimize the formation of secondary amine byproducts.[2]
-
Catalyst Addition: Under an inert atmosphere (e.g., argon or nitrogen), carefully add Raney® Nickel (50% slurry in water, ~10-20% by weight of the starting material). Caution: Raney® Nickel is pyrophoric when dry and should always be handled as a slurry.[6][7][8][9][10]
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas three times. Pressurize the vessel with hydrogen to the desired pressure (typically 40-60 psi).
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Crucially, do not allow the filter cake to dry out, as it can ignite spontaneously in air. [6] Wash the filter cake with ethanol.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography or distillation if necessary.
Method 2: Reduction with Lithium Aluminum Hydride (LAH)
LAH is a highly reactive and potent reducing agent, making it effective for this transformation.[11] However, it requires stringent anhydrous conditions and careful handling due to its violent reaction with water.[12][13][14]
Materials:
-
This compound
-
Lithium Aluminum Hydride (LAH)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Water
-
15% Sodium hydroxide solution
-
Sodium sulfate, anhydrous
Equipment:
-
Three-necked round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet
-
Magnetic stirrer
-
Ice bath
Protocol:
-
Setup: Assemble the reaction apparatus and flame-dry it under a stream of nitrogen to ensure anhydrous conditions.
-
LAH Suspension: In the reaction flask, prepare a suspension of LAH (1.5-2.0 eq) in anhydrous THF (10 volumes) under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF (5 volumes) and add it dropwise to the LAH suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C. Extreme caution must be exercised during the quenching process. Slowly and sequentially add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and then water again (3X mL), where X is the mass of LAH in grams.[11] This procedure, known as the Fieser workup, is designed to produce a granular precipitate that is easy to filter.
-
Workup: Stir the resulting suspension vigorously for 15-30 minutes. Filter the mixture through a pad of Celite® and wash the filter cake thoroughly with THF or ethyl acetate.
-
Isolation: Combine the organic filtrates and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or distillation.
Data Presentation
| Method | Reducing Agent | Solvent | Temperature | Typical Yield | Key Considerations |
| 1 | H₂ / Raney® Ni | Ethanol | Room Temp. | Good to Excellent | Pyrophoric catalyst, requires pressure equipment. |
| 2 | LiAlH₄ | THF / Ether | Reflux | Excellent | Highly reactive, requires strict anhydrous conditions and careful quenching. |
Visualization of Experimental Workflows
Catalytic Hydrogenation Workflow
Caption: Workflow for Catalytic Hydrogenation.
Lithium Aluminum Hydride Reduction Workflow
Caption: Workflow for LAH Reduction.
Safety and Handling
-
Lithium Aluminum Hydride (LAH): LAH is a water-reactive, flammable solid that can ignite in moist air.[12] It reacts violently with water, releasing flammable hydrogen gas.[12][13][14] Always handle LAH in a fume hood under an inert atmosphere.[12][13] Wear appropriate personal protective equipment (PPE), including a fire-retardant lab coat, safety glasses, and impervious gloves.[12][13] A Class D fire extinguisher for combustible metals should be readily available.[12] Do not use water or carbon dioxide extinguishers on an LAH fire.[12]
-
Raney® Nickel: While supplied as a water slurry, dry Raney® Nickel is highly pyrophoric and can ignite spontaneously upon exposure to air.[8][9] Always keep the catalyst covered with water or solvent.[6][7][9] Never allow the filter cake to dry during filtration.[6] Handle in a well-ventilated fume hood.[6]
-
Hydrogen Gas: Hydrogen is a highly flammable gas. Ensure the hydrogenation apparatus is properly assembled and leak-tested. Eliminate all potential ignition sources in the vicinity.
Conclusion
The reduction of this compound to 2-(4-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine can be effectively achieved by either catalytic hydrogenation with Raney® Nickel or chemical reduction with lithium aluminum hydride. The choice of method will depend on the available equipment, scale of the reaction, and the desired level of operational safety. Both protocols provided herein are robust starting points for optimization in a research and development setting. Adherence to the detailed protocols and safety precautions is essential for the successful and safe execution of these transformations.
References
-
Lithium Aluminum Hydride | Office of Environmental Health and Safety - Princeton EHS. (n.d.). Princeton University. Retrieved from [Link]
-
Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L. J., & Yu, X. Q. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Retrieved from [Link]
-
Safety Slide: Raney Nickel. (n.d.). University of Rochester. Retrieved from [Link]
-
Chamberland, S. (n.d.). Standard Operating Procedure for Weighing and Working with Raney Nickel. University of Richmond. Retrieved from [Link]
-
Safety, Storage, Shelf Life, Handling and Disposal. (n.d.). Vineeth Chemicals. Retrieved from [Link]
-
LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]
-
Esteruelas, M. A., Nolis, P., Oliván, M., Oñate, E., Ruiz, E., Tolosa, J., & Valentín, E. (2013). Osmium Catalyst for the Borrowing Hydrogen Methodology: α-Alkylation of Arylacetonitriles and Methyl Ketones. ACS Catalysis, 3(8), 1848–1855. [Link]
-
Gowda, S., & Gowda, D. C. (2002). Application of hydrazinium monoformate as new hydrogen donor with Raney nickel: a facile reduction of nitro and nitrile moieties. Tetrahedron, 58(11), 2211–2213. [Link]
-
material safety data sheet - lithium aluminium hydride. (n.d.). Oxford Lab Fine Chem LLP. Retrieved from [Link]
-
Smith, A. M. R., & Hagger, T. N. (2019). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. Chemical Communications, 55(89), 13427–13430. [Link]
-
Esteruelas, M. A., Nolis, P., Oliván, M., Oñate, E., Ruiz, E., Tolosa, J., & Valentín, E. (2013). Osmium Catalyst for the Borrowing Hydrogen Methodology: α-Alkylation of Arylacetonitriles and Methyl Ketones. ACS Catalysis, 3(8), 1848–1855. [Link]
-
JEE 2022: Chemistry- Topic Reduction of Nitriles. (n.d.). Unacademy. Retrieved from [Link]
-
Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney (Nickel/Aluminium) Alloy/Formic Acid. South African Journal of Chemistry, 61, 144–156. Retrieved from [Link]
-
About Catalysts. (n.d.). Vineeth Chemicals. Retrieved from [Link]
-
Raney nickel. (n.d.). In Wikipedia. Retrieved from [Link]
-
Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. (2023, February 25). [Video]. YouTube. Retrieved from [Link]
-
Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Ramachandran, P. V., & Gagare, P. D. (2018). Reduction of activated aliphatic nitriles with ammonia borane. Tetrahedron Letters, 59(4), 369–372. [Link]
-
Nitrile to Amine - Common Conditions. (n.d.). The Reaction Map. Retrieved from [Link]
- Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. (n.d.). Google Patents.
-
The Reduction of Nitriles. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Nitrile to Amine (LiAlH4 or LAH reduction). (n.d.). Organic Synthesis. Retrieved from [Link]
-
Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride 1. (n.d.). Scite.ai. Retrieved from [Link]
-
The reduction of a nitrile by LiAlH_( 4 ) produes :. (n.d.). Allen. Retrieved from [Link]
-
Other Reductions by Lithium Aluminum Hydride. (2019, July 19). [Video]. YouTube. Retrieved from [Link]
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Hydrolysis of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile to 2-(4-Fluoro-3-(trifluoromethyl)phenyl)acetic Acid: An Application Guide
Introduction
The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, pivotal to the development of a wide array of pharmaceuticals and fine chemicals. This application note provides a detailed guide for the hydrolysis of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile to its corresponding carboxylic acid, 2-(4-fluoro-3-(trifluoromethyl)phenyl)acetic acid. This particular transformation is of significant interest due to the prevalence of fluorinated aromatic carboxylic acids in medicinal chemistry. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1]
This document will delve into the mechanistic underpinnings of both acidic and basic hydrolysis of arylacetonitriles, present detailed and validated experimental protocols, and address critical safety and analytical considerations. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to successfully and safely perform this synthesis.
Mechanistic Insights: The Chemistry Behind the Conversion
The hydrolysis of a nitrile to a carboxylic acid proceeds in two principal stages: the initial hydration of the nitrile to an amide, followed by the hydrolysis of the amide to the carboxylic acid.[2] This process can be effectively catalyzed by either acid or base.[2][3]
Acid-Catalyzed Hydrolysis
Under acidic conditions, the reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the carbon atom. A water molecule then acts as a nucleophile, attacking the nitrile carbon. Subsequent proton transfers lead to the formation of an amide intermediate. This amide is then further hydrolyzed under the acidic conditions to yield the carboxylic acid and an ammonium salt.[2]
Base-Catalyzed (Saponification) Hydrolysis
In the presence of a strong base, such as sodium hydroxide or potassium hydroxide, the hydroxide ion directly attacks the electrophilic carbon of the nitrile group.[4] This addition reaction, followed by protonation from the solvent (typically water), forms the amide intermediate. The amide is then further hydrolyzed by the base to form a carboxylate salt.[2][5] To obtain the final carboxylic acid product, an acidic workup is required to protonate the carboxylate salt.[2]
For the hydrolysis of this compound, both methods are viable. However, the choice between acidic and basic conditions can be influenced by the stability of the starting material and product to the reaction conditions, as well as considerations for downstream processing and purification.
Visualizing the Reaction Pathway
The following diagrams illustrate the fundamental steps in both acid- and base-catalyzed nitrile hydrolysis.
Caption: Base-Catalyzed Hydrolysis Workflow.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for both acid- and base-catalyzed hydrolysis of this compound.
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol utilizes a strong acid to facilitate the hydrolysis.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 203.14 | 5.0 g | 24.6 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 25 mL | - |
| Water | 18.02 | 25 mL | - |
| Diethyl Ether | 74.12 | As needed for extraction | - |
| Saturated Sodium Bicarbonate Solution | - | As needed for washing | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed for drying | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, cautiously add 25 mL of concentrated sulfuric acid to 25 mL of water while cooling in an ice bath.
-
Addition of Starting Material: To the cooled acid solution, add 5.0 g (24.6 mmol) of this compound in one portion.
-
Reaction: Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). [6]4. Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution to remove any remaining acid, followed by a brine wash.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to afford 2-(4-fluoro-3-(trifluoromethyl)phenyl)acetic acid as a solid.
Protocol 2: Base-Catalyzed Hydrolysis
This protocol employs a strong base for the saponification of the nitrile. [3] Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | 203.14 | 5.0 g | 24.6 |
| Sodium Hydroxide | 40.00 | 4.9 g | 123 |
| Ethanol | 46.07 | 50 mL | - |
| Water | 18.02 | 25 mL | - |
| Concentrated Hydrochloric Acid (37%) | 36.46 | As needed for acidification | - |
| Diethyl Ether | 74.12 | As needed for extraction | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed for drying | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4.9 g (123 mmol) of sodium hydroxide in a mixture of 50 mL of ethanol and 25 mL of water.
-
Addition of Starting Material: To this solution, add 5.0 g (24.6 mmol) of this compound.
-
Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 8-12 hours, monitoring the reaction progress by TLC or HPLC. [3]4. Solvent Removal: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 2. A precipitate should form.
-
Extraction: Extract the acidified mixture with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. [3]8. Concentration and Purification: Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by recrystallization to yield the desired carboxylic acid.
Analytical Characterization
To confirm the identity and purity of the synthesized 2-(4-fluoro-3-(trifluoromethyl)phenyl)acetic acid, the following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure of the product.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Melting Point Analysis: To assess the purity of the crystalline product.
Safety Precautions
Working with cyanide-containing compounds and strong acids or bases requires strict adherence to safety protocols.
-
Handling of this compound: This compound is a nitrile and should be handled with care. It is harmful if swallowed, in contact with skin, or if inhaled. All manipulations, including weighing, should be performed in a well-ventilated chemical fume hood. [7][8]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are generally suitable, but it is best to check for specific chemical compatibility). [8][9]* Acid and Base Handling: Concentrated sulfuric and hydrochloric acids are highly corrosive. Sodium hydroxide is also corrosive. Handle with extreme care, and always add acid to water, not the other way around, to avoid violent exothermic reactions.
-
Cyanide Safety: Be aware that the reaction of nitriles with strong acids can potentially generate highly toxic hydrogen cyanide (HCN) gas. [9]Ensure the reaction is conducted in a certified chemical fume hood. [7]A pH 10 buffer solution or a dilute bleach solution should be readily available for decontamination of surfaces and glassware that have come into contact with the nitrile. [10]* Emergency Procedures: Ensure that an emergency safety shower and eyewash station are easily accessible. [7]All personnel in the laboratory should be aware of the hazards and the emergency procedures. Never work alone when handling these hazardous materials. [9]
Conclusion
The hydrolysis of this compound to 2-(4-fluoro-3-(trifluoromethyl)phenyl)acetic acid is a robust and reproducible transformation that can be achieved through either acid- or base-catalyzed methods. By understanding the underlying reaction mechanisms and adhering to the detailed protocols and safety guidelines presented in this application note, researchers can confidently synthesize this valuable building block for pharmaceutical and agrochemical development. Careful monitoring of the reaction and thorough characterization of the final product are essential for ensuring the desired outcome and purity.
References
- Smolecule. 2-Fluoro-2-[3-(trifluoromethyl)phenyl]acetic acid.
- Organic Synthesis. Hydrolysis of Nitriles.
- HYDROLYSIS. (n.d.).
- Gimeno, N., et al. (2017). Preparation of carboxylic arylphosphines by hydrolysis of the trifluoromethyl group. RSC Advances, 7(57), 35975-35982.
- Organic Syntheses Procedure. (n.d.).
- Krieble, V. K., & Noll, C. I. (1939). The Hydrolysis of Nitriles with Acids. Journal of the American Chemical Society, 61(3), 560–563.
- Yuan Qiliang. (2014). Synthesis method of 2,4,5-trifluorophenylacetic acid. SciSpace.
- University of Edinburgh. (n.d.). Cyanides and nitriles, use and disposal.
- ChemicalBook. (n.d.). 2,4,5-Trifluorophenylacetic acid synthesis.
- Google Patents. (n.d.). US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid.
- Organic Chemistry Tutor. (2019, January 15). mechanism of ester hydrolysis [Video]. YouTube.
- Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions.
- Jana, S., et al. (2019). Base-Promoted α-Alkylation of Arylacetonitriles with Alcohols. Chemistry – An Asian Journal, 14(13), 2215-2219.
- Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds.
- Hely Speciality Chemicals. (n.d.). 2,4,5 Trifluro phenyl acetic acid.
- Cravotto, G., et al. (2012). Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition: Role of the oxide anion radical in the hydrolysis mechanism. Tetrahedron Letters, 53(15), 1939-1942.
- Rutgers University. (n.d.). Cyanide Salts.
- Chemistry Notes. (2016, December 26). Ester hydrolysis: Easy Introduction with 8 mechanisms.
- LSU Health Shreveport. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
- University of Windsor. (n.d.). Cyanides Storage, Handling and General Use Information.
- Chemistry Vignettes. (2014, January 2). Base catalysed ester hydrolysis [Video]. YouTube.
- The Organic Chemistry Tutor. (2024, March 3). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis [Video]. YouTube.
- Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
- Clark, J. (n.d.). hydrolysis of nitriles. Chemguide.
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile 98.
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scale-up synthesis of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile
An Application Note and Protocol for the Scale-Up Synthesis of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the , a key building block in the development of pharmaceutical agents and advanced agrochemicals. We present a detailed protocol based on the robust and scalable Sandmeyer reaction, starting from the commercially available 4-Fluoro-3-(trifluoromethyl)aniline. This application note is designed for researchers, chemists, and process development professionals, offering in-depth insights into the reaction mechanism, process optimization, safety protocols, and analytical characterization. The causality behind experimental choices is explained to ensure both reproducibility and a thorough understanding of the process.
Introduction: Significance of this compound
The unique substitution pattern of this compound, featuring both a fluorine atom and a trifluoromethyl group, imparts distinct electronic properties and metabolic stability to molecules. These characteristics make it a highly sought-after intermediate in medicinal chemistry. The nitrile group is a versatile functional handle that can be readily converted into other functionalities such as carboxylic acids, amines, and tetrazoles, providing access to a wide array of complex molecular architectures.[1][2] The synthesis of this compound on a larger scale, therefore, is a critical step in the drug development pipeline.
Strategic Approach to Synthesis: The Sandmeyer Reaction
Several methods exist for the synthesis of aryl nitriles, including palladium-catalyzed cyanations and nucleophilic substitution reactions.[3] However, for scale-up operations, the Sandmeyer reaction presents a reliable and cost-effective approach.[4][5] This classic transformation involves the conversion of an arylamine to a diazonium salt, which is then displaced by a cyanide nucleophile, typically using a copper(I) cyanide catalyst.[6][7]
The key advantages of the Sandmeyer reaction in an industrial context include:
-
Cost-Effectiveness: The starting materials (arylamine, sodium nitrite, mineral acid, and copper salts) are readily available and relatively inexpensive.
-
Robustness: The reaction is well-documented and tolerant of a variety of functional groups.
-
Scalability: The process has been successfully implemented on an industrial scale for the synthesis of numerous pharmaceutical intermediates.
This guide will focus on a detailed protocol for the Sandmeyer cyanation of 4-Fluoro-3-(trifluoromethyl)aniline.
Overall Synthetic Workflow
The synthesis is a two-step, one-pot process that begins with the diazotization of the starting aniline, followed by the copper-catalyzed cyanation.
Caption: High-level workflow for the synthesis of this compound.
Detailed Scale-Up Protocol
This protocol is designed for a 100-gram scale synthesis. All operations involving cyanide must be performed in a well-ventilated chemical fume hood by trained personnel.[8]
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (g) | Moles | Molar Eq. |
| 4-Fluoro-3-(trifluoromethyl)aniline | 179.12 | 100.0 | 0.558 | 1.0 |
| Concentrated Hydrochloric Acid (37%) | 36.46 | 180.0 mL | ~2.23 | ~4.0 |
| Sodium Nitrite (NaNO₂) | 69.00 | 42.4 | 0.614 | 1.1 |
| Copper(I) Cyanide (CuCN) | 89.56 | 60.0 | 0.670 | 1.2 |
| Sodium Cyanide (NaCN) | 49.01 | 35.6 | 0.726 | 1.3 |
| Toluene | - | 1.0 L | - | - |
| Deionized Water | - | 2.0 L | - | - |
Step-by-Step Procedure
Part A: Preparation of the Diazonium Salt
-
Acidic Solution Preparation: In a 2L jacketed reactor equipped with a mechanical stirrer, thermometer, and dropping funnel, add 400 mL of deionized water and slowly add 180 mL of concentrated hydrochloric acid. Cool the reactor to 0-5 °C using a circulating chiller.
-
Rationale: A strong acidic medium is required for the formation of nitrous acid (from NaNO₂) and to stabilize the resulting diazonium salt.[9] Low temperatures are critical to prevent the premature decomposition of the unstable diazonium intermediate.
-
-
Aniline Dissolution: Slowly add 100.0 g (0.558 mol) of 4-Fluoro-3-(trifluoromethyl)aniline to the chilled acid solution with vigorous stirring. A fine slurry of the amine hydrochloride salt will form.
-
Nitrite Solution Preparation: In a separate beaker, dissolve 42.4 g (0.614 mol) of sodium nitrite in 150 mL of deionized water.
-
Diazotization: Add the sodium nitrite solution dropwise to the aniline slurry over 60-90 minutes, ensuring the internal temperature is strictly maintained between 0 °C and 5 °C.
-
Rationale: A slow, controlled addition of sodium nitrite prevents a dangerous exotherm and minimizes the formation of side products. The reaction generates nitrous acid in situ, which then reacts with the amine to form the diazonium salt.[6] A slight excess of nitrite ensures complete conversion of the starting amine.
-
Part B: Sandmeyer Cyanation Reaction
-
Catalyst Solution Preparation: In a separate 2L reactor (the "cyanation pot"), dissolve 60.0 g (0.670 mol) of copper(I) cyanide and 35.6 g (0.726 mol) of sodium cyanide in 500 mL of deionized water. Heat the mixture to 60-70 °C to facilitate dissolution, then cool to room temperature. Add 500 mL of toluene.
-
Rationale: The combination of CuCN and NaCN forms a soluble dicyanocuprate(I) complex, [Cu(CN)₂]⁻, which is the active catalytic species in the Sandmeyer reaction.[7] Toluene is the extraction solvent for the product as it is formed.
-
-
Addition of Diazonium Salt: Slowly transfer the cold diazonium salt solution prepared in Part A into the vigorously stirred copper(I) cyanide solution over approximately 1-2 hours. The temperature of the cyanation pot should be maintained at 20-25 °C. Vigorous evolution of nitrogen gas will be observed.
-
Rationale: The diazonium salt reacts with the copper cyanide complex to form an aryl radical, which then abstracts a cyanide group to form the final product, regenerating the copper catalyst.[5] The evolution of nitrogen gas (N₂) is a strong driving force for the reaction.
-
Caption: Simplified mechanism of the Sandmeyer cyanation step.
Part C: Work-up and Purification
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours, then gently heat to 40-50 °C for 1 hour to ensure complete decomposition of any remaining diazonium salt.
-
Phase Separation: Stop stirring and transfer the mixture to a separatory funnel. Separate the organic (toluene) layer.
-
Aqueous Extraction: Extract the aqueous layer with an additional 200 mL of toluene. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 200 mL of 10% sodium hydroxide solution (to remove any phenolic byproducts) and 200 mL of brine.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and wash the solid with a small amount of fresh toluene.
-
Solvent Removal: Concentrate the toluene solution under reduced pressure using a rotary evaporator to obtain the crude product as an oil or low-melting solid.
-
Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to yield the final product. The expected yield is typically in the range of 70-85%.
Critical Safety Considerations
Working with inorganic cyanides requires stringent safety protocols due to their high toxicity.[10]
-
Engineering Controls: All manipulations of cyanide salts (weighing, dissolution) and the entire reaction must be conducted within a certified chemical fume hood to prevent inhalation of dust or hydrogen cyanide gas.[8][11]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and double-glove with nitrile or neoprene gloves at all times.[8][10]
-
Incompatible Materials: NEVER allow cyanide salts or solutions to come into contact with acids outside of the controlled reaction vessel. The reaction of cyanides with acid produces highly toxic and flammable hydrogen cyanide (HCN) gas.[11] Store cyanides separately from all acids.
-
Emergency Preparedness: An emergency plan must be in place. Ensure access to a safety shower, eyewash station, and a cyanide poisoning antidote kit (if permitted by institutional policy). All personnel in the lab must be aware of the hazards and emergency procedures. No lone working should be permitted.
-
Waste Disposal: All aqueous waste containing cyanide must be collected and quenched by treatment with an oxidizing agent like sodium hypochlorite (bleach) under basic (pH > 10) conditions before disposal as hazardous waste. Organic waste should be collected separately.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify any impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic nitrile (C≡N) stretch around 2250 cm⁻¹.
Conclusion
This application note provides a robust and detailed protocol for the via the Sandmeyer reaction. By understanding the underlying chemical principles and adhering strictly to the outlined safety procedures, researchers and drug development professionals can safely and efficiently produce this valuable intermediate for further synthetic applications.
References
-
Kumar, V., & Chaudhary, S. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19(4), 1349-1373. [Link]
-
JoVE. (2023). Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions. Retrieved from [Link]
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Lipshutz, B. H., et al. (2013). Late-stage Pd-catalyzed Cyanations of Aryl/Heteroaryl Halides in Aqueous Micellar Media. Angewandte Chemie International Edition, 52(43), 11350-11353. [Link]
-
Anjana, P. S., & Namboodiri, V. V. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33861-33883. [Link]
-
Neves, L. A., et al. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. Beilstein Journal of Organic Chemistry, 18, 1-20. [Link]
-
da Silva, A. B., et al. (2021). RECENT ADVANCES IN CYANATION REACTIONS. Química Nova, 44(4), 436-455. [Link]
-
Neves, L. A., et al. (2022). Recent advances and perspectives in ruthenium-catalyzed cyanation reactions. PMC - NIH. [Link]
-
Stanford Environmental Health & Safety. (n.d.). Information on Cyanide Compounds. Retrieved from [Link]
-
University of St Andrews. (n.d.). Cyanides and nitriles, use and disposal. Retrieved from [Link]
-
Harvard Environmental Health and Safety. (n.d.). Lab Safety Guideline: Cyanide. Retrieved from [Link]
-
University of Wollongong. (2018). Laboratory Safety Standard Operating Procedure (SOP) - Cyanide Salt. Retrieved from [Link]
-
MIT Environmental Health & Safety. (2015). Laboratory Use of Cyanide Salts Safety Guidelines. Retrieved from [Link]
Sources
- 1. BJOC - Recent advances and perspectives in ruthenium-catalyzed cyanation reactions [beilstein-journals.org]
- 2. scielo.br [scielo.br]
- 3. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 4. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. byjus.com [byjus.com]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 9. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]
- 10. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 11. artscimedia.case.edu [artscimedia.case.edu]
Application Note: A Streamlined One-Pot Synthesis of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile
Abstract
This application note details a highly efficient, one-pot synthetic protocol for the preparation of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile, a key building block in modern medicinal chemistry. The trifluoromethyl (-CF3) group is a critical pharmacophore for enhancing metabolic stability and binding affinity in drug candidates.[1][2] Our method circumvents multi-step procedures by integrating a Knoevenagel condensation with an in-situ chemoselective reduction. Starting from commercially available 4-fluoro-3-(trifluoromethyl)benzaldehyde and malononitrile, the process offers high yields, operational simplicity, and reduced waste, making it highly suitable for both academic research and industrial drug development settings.
Introduction & Significance
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of contemporary drug design. The trifluoromethyl group, in particular, offers a unique combination of high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] Phenylacetonitrile derivatives serve as versatile intermediates in the synthesis of numerous pharmaceuticals and agrochemicals.[3][4]
Consequently, this compound represents a highly valuable scaffold for accessing novel therapeutic agents. Traditional synthetic routes to substituted phenylacetonitriles often involve the cyanation of corresponding benzyl halides, which can require harsh reagents and multiple purification steps.[5][6] The one-pot methodology presented herein provides a more elegant and efficient alternative, proceeding through a tandem Knoevenagel condensation and sodium borohydride reduction sequence.[7] This approach minimizes intermediate handling and purification, leading to significant savings in time, cost, and solvent use.
Mechanistic Rationale & Strategy
The success of this one-pot synthesis hinges on the orthogonal reactivity of the functional groups involved and the careful selection of reagents to facilitate a sequential reaction cascade within a single vessel.
Step 1: The Knoevenagel Condensation
The initial step is a classic Knoevenagel condensation between an aldehyde (4-fluoro-3-(trifluoromethyl)benzaldehyde) and a compound with an active methylene group (malononitrile).[8] The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.
The mechanism proceeds as follows:
-
Deprotonation: The basic catalyst abstracts an acidic proton from the methylene carbon of malononitrile, generating a resonance-stabilized carbanion (enolate).[9][10]
-
Nucleophilic Attack: The highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of the benzaldehyde.
-
Dehydration: The resulting aldol-type intermediate undergoes rapid, base-catalyzed dehydration to yield the thermodynamically stable α,β-unsaturated product, 2-(4-fluoro-3-(trifluoromethyl)benzylidene)malononitrile.
The use of a mild base is crucial to prevent the self-condensation of the aldehyde, which can occur with stronger bases.[8]
Step 2: In-Situ Chemoselective Reduction
Once the condensation is complete, the intermediate is not isolated. Instead, the reaction is cooled, and a reducing agent is introduced directly. Sodium borohydride (NaBH₄) is an ideal choice for this transformation due to its excellent chemoselectivity. It readily reduces the activated carbon-carbon double bond (a conjugate reduction) of the benzylidenemalononitrile intermediate while leaving the nitrile groups intact. This selectivity is key to the success of the one-pot procedure.[7]
The overall workflow is visualized below.
Figure 1: High-level workflow for the one-pot synthesis.
Detailed Experimental Protocol
Safety Notice: This procedure must be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Malononitrile is toxic and should be handled with care. Sodium borohydride reacts with water to produce flammable hydrogen gas.
Materials and Reagents
| Reagent | CAS Number | M.W. ( g/mol ) | Quantity (mmol) | Amount |
| 4-Fluoro-3-(trifluoromethyl)benzaldehyde | 61766-53-4 | 192.11 | 10.0 | 1.92 g |
| Malononitrile | 109-77-3 | 66.06 | 11.0 | 0.73 g |
| Piperidine | 110-89-4 | 85.15 | 1.0 | 0.1 mL |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | 15.0 | 0.57 g |
| Ethanol (Absolute) | 64-17-5 | 46.07 | - | 50 mL |
| Hydrochloric Acid (1 M aq.) | 7647-01-0 | - | - | ~20 mL |
| Ethyl Acetate | 141-78-6 | - | - | As needed for workup |
| Brine (Saturated NaCl aq.) | - | - | - | As needed for workup |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | - | - | As needed for drying |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-3-(trifluoromethyl)benzaldehyde (1.92 g, 10.0 mmol).
-
Reagent Addition: Add ethanol (50 mL), followed by malononitrile (0.73 g, 11.0 mmol). Stir the mixture until all solids dissolve.
-
Catalysis (Knoevenagel Condensation): Add piperidine (0.1 mL, 1.0 mmol) to the solution. Stir the reaction mixture at room temperature for 2-3 hours.
-
Reaction Monitoring: Monitor the progress of the condensation by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is complete when the starting aldehyde spot has been consumed.
-
Cooling: Once the condensation is complete, place the flask in an ice-water bath and cool the reaction mixture to 0-5 °C.
-
Reduction: Slowly add sodium borohydride (0.57 g, 15.0 mmol) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Completion of Reduction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 1 hour.
-
Quenching: Carefully quench the reaction by slowly adding 1 M HCl (~20 mL) until the pH is acidic (pH ~2-3) and gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of 5% to 15% ethyl acetate in hexane) to afford the pure this compound as a white solid or colorless oil.
Visualization of the Reaction Mechanism
Figure 2: Detailed chemical mechanism of the one-pot synthesis.
Troubleshooting Guide
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Condensation | 1. Insufficient reaction time.2. Inactive catalyst. | 1. Extend the reaction time and continue monitoring by TLC.2. Use freshly opened or distilled piperidine. |
| Low Yield of Final Product | 1. Incomplete reduction.2. Product loss during workup.3. Over-reduction of nitriles. | 1. Ensure NaBH₄ is fresh and added slowly at low temperature.2. Perform extractions carefully and ensure complete phase separation.3. Avoid excessive heat and prolonged reaction times with NaBH₄. |
| Formation of Side Products | 1. Self-condensation of aldehyde.2. Formation of borate-ester complexes. | 1. Ensure a mild base is used and reaction temperature is controlled.2. Ensure the quenching step with acid is thorough to hydrolyze any complexes before extraction. |
References
-
Nickel-Catalyzed Cyanation of Aryl Halides. MDPI. [Link]
-
Reaction Mechanism of Knoevenagel Reaction. Physics Wallah. [Link]
-
Catalytic Cyanation of Aryl Halides with Electrophilic N–CN Reagent. Thieme Connect. [Link]
-
Palladium-Catalyzed Cyanation of Aryl Halides with CuSCN. ACS Publications. [Link]
-
Knoevenagel condensation mechanism and applications. Purechemistry. [Link]
-
Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube. [Link]
-
Mechanistic studies for cyanation of aryl halides. ResearchGate. [Link]
-
Photoredox Catalysis Unlocks the Nickel-Catalyzed Cyanation of Aryl Halides under Benign Conditions. CCS Chemistry. [Link]
-
Knoevenagel Condensation Mechanism | Organic Chemistry. YouTube. [Link]
-
Knoevenagel condensation. Wikipedia. [Link]
-
A one-pot electrophilic cyanation–functionalization strategy for the synthesis of disubstituted malononitriles. ResearchGate. [Link]
-
A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles. Thieme Connect. [Link]
-
A Convenient Protocol for the Synthesis of Hindered Aryl Malononitriles. ResearchGate. [Link]
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One pot reaction of malononitrile, aryl aldehyde and acetophenone. ResearchGate. [Link]
-
The Preparation of Some Alkyl Substituted Phenylacetonitriles in Liquid Ammonia. ACS Publications. [Link]
-
Method for synthesizing phenylacetonitrile by performing continuous reaction. SciSpace. [Link]
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Selective One-Pot Multicomponent Synthesis of N-Substituted 2,3,5-Functionalized 3-Cyanopyrroles via the Reaction between α-Hydroxyketones, Oxoacetonitriles, and Primary Amines. National Institutes of Health (NIH). [Link]
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Synthesis of phenylacetonitrile. PrepChem.com. [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
-
One-pot synthesis of cyanohydrin derivatives from alkyl bromides via incorporation of two one-carbon components by consecutive radical/ionic reactions. National Institutes of Health (NIH). [Link]
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FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
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Application Note: Green Chemistry Strategies for the Synthesis and Application of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile
Abstract
4-Fluoro-3-(trifluoromethyl)phenylacetonitrile is a pivotal building block in medicinal chemistry and materials science, largely due to the unique physicochemical properties imparted by its fluorinated substituents. However, traditional synthetic routes to this intermediate often involve hazardous reagents, toxic solvents, and harsh conditions, posing significant environmental and safety challenges. This guide provides detailed application notes and protocols on green chemistry approaches for the synthesis of this valuable compound. We will explore modern catalytic systems using less toxic cyanide sources, the application of enabling technologies like flow chemistry, and the future potential of biocatalysis. The protocols are designed to be robust, scalable, and aligned with the principles of sustainable chemical manufacturing, offering researchers and drug development professionals a viable toolkit for greener synthesis.
Introduction: The Imperative for Greener Synthesis
The 4-fluoro-3-(trifluoromethyl)phenyl moiety is a highly sought-after scaffold in drug discovery. The fluorine and trifluoromethyl groups can enhance metabolic stability, improve binding affinity, and modulate lipophilicity, making them critical components in the design of novel therapeutics. The acetonitrile functional group serves as a versatile synthetic handle, readily convertible into carboxylic acids, amines, amides, and various heterocyles.[1]
Historically, the synthesis of aryl nitriles, including this compound, has relied on methods like the Sandmeyer and Rosenmund-von Braun reactions. These processes typically use stoichiometric amounts of highly toxic copper(I) cyanide or alkali metal cyanides (NaCN, KCN) in polar aprotic solvents like DMSO or DMF. Such approaches suffer from poor atom economy, generate significant toxic waste, and present considerable safety risks, particularly during scale-up.
This document moves beyond these classical limitations to detail modern, green alternatives. By focusing on catalytic methods, safer reagents, and innovative process technologies, we can significantly reduce the environmental footprint of synthesizing and utilizing this key intermediate.
Greener Synthetic Pathways to the Core Scaffold
The primary green strategy for synthesizing this compound involves the catalytic cyanation of the corresponding aryl halide, 1-bromo-4-fluoro-3-(trifluoromethyl)benzene. The key innovations lie in the choice of catalyst and the cyanide source.
Protocol 1: Palladium-Catalyzed Cyanation with Potassium Hexacyanoferrate(II)
Principle & Rationale: This protocol replaces highly toxic simple cyanide salts with potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a stable, non-toxic, and inexpensive cyanide source.[2][3] The reaction is catalyzed by a palladium complex, which allows for high efficiency at low catalyst loadings. The use of a biphasic water/organic solvent system not only minimizes the use of volatile organic compounds (VOCs) but also leverages the insolubility of the iron complex in the organic phase, which helps to control the release of cyanide ions and prevent catalyst poisoning.[2]
Experimental Protocol:
-
Reactor Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1-bromo-4-fluoro-3-(trifluoromethyl)benzene (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and a suitable phosphine ligand such as dppf (1,1'-Bis(diphenylphosphino)ferrocene, 0.04 eq).
-
Reagent Addition: Add K₄[Fe(CN)₆]·3H₂O (0.5 eq) and sodium carbonate (Na₂CO₃, 2.0 eq) as the base.
-
Solvent System: Add a 1:1 mixture of toluene and water (volume appropriate for concentration, e.g., 10 mL/g of starting material).
-
Reaction Execution: Purge the flask with nitrogen for 15 minutes. Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.
-
Workup and Purification: Cool the mixture to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer twice with toluene. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Data Summary:
| Parameter | Condition | Rationale |
|---|---|---|
| Catalyst | Pd(OAc)₂ / dppf | High catalytic activity and functional group tolerance. |
| Cyanide Source | K₄[Fe(CN)₆]·3H₂O | Non-toxic, stable, and cost-effective alternative to NaCN/KCN.[3] |
| Solvent | Toluene/Water (1:1) | Reduces VOC usage and simplifies workup. |
| Temperature | 100-110 °C | Sufficient thermal energy for catalyst activation and reaction. |
| Typical Yield | 85-95% | Efficient conversion under optimized conditions. |
Workflow Diagram:
Caption: Workflow for Palladium-Catalyzed Cyanation.
Protocol 2: Nickel-Catalyzed Cyanation with Zinc Cyanide
Principle & Rationale: Nickel is a more earth-abundant and less expensive metal than palladium, making it an attractive alternative for sustainable catalysis.[4] Zinc cyanide (Zn(CN)₂) is significantly less toxic than alkali cyanides and is a solid that is easier to handle safely. While still requiring caution, it represents a step forward in safety. Nickel catalysts, often paired with specialized ligands, can effectively catalyze the cyanation of aryl halides under relatively mild conditions.[4]
Experimental Protocol:
-
Catalyst Preparation: In a glovebox or under a nitrogen atmosphere, add NiCl₂(dppp) (1,3-Bis(diphenylphosphino)propane) (0.05 eq) to a dry reaction vessel.
-
Reagent Addition: Add the 1-bromo-4-fluoro-3-(trifluoromethyl)benzene (1.0 eq) and Zn(CN)₂ (0.6 eq).
-
Solvent: Add a degassed polar aprotic solvent like N,N-Dimethylacetamide (DMAc). Note: While DMAc is not an ideal green solvent, its use can sometimes be justified by significantly improved reaction efficiency. Efforts to replace it with greener alternatives like Cyrene™ or an ionic liquid are encouraged.[5]
-
Reaction Execution: Seal the vessel and heat the mixture to 80-100 °C for 12-24 hours. Monitor the reaction progress.
-
Workup and Purification: After cooling, carefully quench the reaction mixture with aqueous sodium bicarbonate. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, then dry over MgSO₄.
-
Isolation: Concentrate the solvent and purify by column chromatography as described in Protocol 1.
Enabling Technologies: The Role of Flow Chemistry
Principle & Rationale: Flow chemistry offers a paradigm shift in chemical synthesis, providing enhanced safety, efficiency, and scalability.[6][7] By performing reactions in a continuously flowing stream through a small-diameter tube or microreactor, several green chemistry principles are addressed:
-
Enhanced Safety: The small internal volume of the reactor minimizes the amount of hazardous material present at any given time. This is critical when working with cyanides or conducting exothermic reactions.[8][9]
-
Superior Heat and Mass Transfer: The high surface-area-to-volume ratio allows for precise and rapid temperature control, preventing thermal runaways and reducing byproduct formation.
-
Process Intensification: Reactions that take hours in batch can often be completed in minutes in flow, dramatically increasing throughput and reducing energy consumption.[7]
Conceptual Flow Protocol for Cyanation:
-
Stream 1: A solution of 1-bromo-4-fluoro-3-(trifluoromethyl)benzene and the catalyst (e.g., a soluble Pd or Ni complex) in an organic solvent.
-
Stream 2: A solution of the cyanide source (e.g., K₄[Fe(CN)₆] with a phase-transfer catalyst) in an aqueous solution.
-
Mixing and Reaction: The two streams are pumped at precise rates into a T-mixer and then into a heated coiled reactor (e.g., PFA tubing). The residence time in the heated zone is controlled by the flow rate and reactor volume.
-
In-line Quenching/Workup: The output stream can be directly mixed with a quenching solution before collection.
-
Collection and Purification: The product is collected for final offline purification.
Diagram of a Conceptual Flow Chemistry Setup:
Caption: Conceptual setup for continuous flow cyanation.
Future Outlook: Biocatalytic Approaches
Principle & Rationale: Biocatalysis represents the pinnacle of green chemistry, utilizing enzymes to perform chemical transformations with unparalleled selectivity under mild, aqueous conditions.[10] While a direct, single-enzyme synthesis for this compound from a simple precursor is not yet established, several enzymatic strategies hold future promise:
-
Aldoxime Dehydratases: These enzymes can convert aldoximes directly into nitriles with water as the only byproduct.[10] A potential green route would involve the synthesis of 4-fluoro-3-(trifluoromethyl)benzaldehyde, its conversion to the corresponding aldoxime, and subsequent enzymatic dehydration.
-
Engineered Enzymes for Organofluorine Chemistry: Research is rapidly advancing in engineering enzymes, such as cytochrome P450s, to perform novel fluorination and trifluoromethylation reactions on complex molecules.[11][12][13][14] This could open pathways to building the fluorinated scaffold using biocatalysis from the ground up.
Logical Integration of Green Chemistry Principles:
Caption: Integration of multiple green chemistry principles.
Conclusion
The synthesis of this compound can be transformed from a hazardous, wasteful process into a model of green chemical manufacturing. By adopting modern catalytic systems with non-toxic cyanide sources, researchers can achieve high yields while dramatically improving the safety and environmental profile of the reaction. Furthermore, the integration of enabling technologies like flow chemistry provides a clear pathway for safe, efficient, and scalable production. As the field of biocatalysis continues to evolve, we can anticipate even more sustainable enzymatic routes in the future. These approaches empower scientists and drug development professionals to create vital chemical building blocks responsibly and sustainably.
References
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Ding, R., et al. (2018). Synthesis of Nitriles from Primary Amides or Aldoximes under Conditions of a Catalytic Swern Oxidation. The Journal of Organic Chemistry. Available at: [Link]
- Google Patents. (2010). Method for preparing 2, 4, 5-trifluoro-phenylacetonitrile. CN101659630B.
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Mowbray, C. E. (1943). The Preparation of Nitriles. Chemical Reviews. Available at: [Link]
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Röckl, J. L., et al. (2020). Synthetic strategies to 2-phenylacetonitrile. ResearchGate. Available at: [Link]
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University of Connecticut. (n.d.). EXPLORING NEW TECHNOLOGIES IN SYNTHESIS USING FLOW CHEMISTRY. OpenCommons@UConn. Available at: [Link]
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Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters. Available at: [Link]
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Sharma, P., & Kumar, A. (2022). Understanding flow chemistry for the production of active pharmaceutical ingredients. National Institutes of Health (NIH). Available at: [Link]
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Kumar, A., et al. (2020). FLOW CHEMISTRY: ADVANCEMENTS AND APPLICATIONS – A REVIEW. Neuroquantology. Available at: [Link]
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Huang, X., et al. (2020). A Biocatalytic Platform for Synthesis of Chiral α-Trifluoromethylated Organoborons. ResearchGate. Available at: [Link]
-
Ma, Z., et al. (2025). Nickel-Catalyzed Cyanation of Aryl Halides. MDPI. Available at: [Link]
-
Wang, J., et al. (2023). Biocatalytic Fluoroalkylation Using Fluorinated S-Adenosyl-l-methionine Cofactors. ACS Publications. Available at: [Link]
-
Valotta, A., et al. (2024). Coupling photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in continuous flow. Springer Link. Available at: [Link]
-
Fors, B. P., et al. (2011). A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. National Institutes of Health (NIH). Available at: [Link]
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Sharma, R. K. (2016). Highlights from the Flow Chemistry Literature 2016 (Part 3). SciSpace. Available at: [Link]
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Yoshida, J.-i., et al. (2012). Flow microreactor synthesis in organo-fluorine chemistry. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Yamaguchi, T., & Ito, N. (2024). Nitrile-synthesizing enzymes and biocatalytic synthesis of volatile nitrile compounds: A review. PubMed. Available at: [Link]
-
Anderson, K. W., et al. (2006). A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Nitriles. Available at: [Link]
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Vantourout, J. C., et al. (2025). Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K₄[Fe(CN)₆]. ResearchGate. Available at: [Link]
-
Huang, X., et al. (2020). A Biocatalytic Platform for Synthesis of Chiral α-Trifluoromethylated Organoborons. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. Available at: [Link]
- Google Patents. (2014). Preparation method of 3-trifluoromethyl phenylacetonitrile. CN104447402A.
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Clark, J. H., & Kraus, G. A. (2021). The green solvent: a critical perspective. Green Chemistry. Available at: [Link]
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Ghorai, P. (2020). The Renaissance of Organo Nitriles in Organic Synthesis. ResearchGate. Available at: [Link]
- Google Patents. (2014). Method for synthesizing fluoroacetonitrile. CN104230753A.
-
Clark, J. H. (2017). Solvents and sustainable chemistry. National Institutes of Health (NIH). Available at: [Link]
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Lehmler, H. J. (2005). Synthesis of environmentally relevant fluorinated surfactants--a review. PubMed. Available at: [Link]
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Mirage News. (2024). First-Ever Eco-Friendly Method to Synthesize Sulfonyl Fluorides. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile. This valuable intermediate is crucial in the development of various pharmaceutical and agrochemical compounds. However, its synthesis can present challenges that affect yield and purity. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your synthetic protocol.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis. The most common routes to this compound involve the cyanation of an aryl halide precursor, such as 4-bromo-1-fluoro-2-(trifluoromethyl)benzene, often via a transition-metal-catalyzed process like the Rosenmund-von Braun reaction or a palladium-catalyzed cross-coupling.[1][2] Another established method is the Sandmeyer reaction, starting from 4-amino-2-(trifluoromethyl)benzonitrile.[3][4]
Q1: My reaction yield is consistently low or the reaction has stalled. What are the likely causes?
Low conversion is a frequent issue in aryl nitrile synthesis. The root cause often depends on the chosen synthetic route.
For Palladium-Catalyzed Cyanation:
-
Catalyst Inactivation: Palladium catalysts are notoriously sensitive to poisoning by cyanide ions, which can bind to and deactivate all intermediates in the catalytic cycle.[2] This is one of the most common reasons for irreproducible results in these reactions.
-
Poor Reagent Quality: The palladium precursor (e.g., Pd(OAc)2) or ligands may have degraded over time.[5] Similarly, the cyanide source may be of insufficient quality or improperly handled.
-
Suboptimal Reaction Conditions: Incorrect temperature, solvent choice, or inadequate mixing can lead to a stalled reaction. The reductive elimination step in the catalytic cycle can be rate-limiting, and its efficiency is influenced by temperature and the electronic properties of the substrate.[6]
For Rosenmund-von Braun or Sandmeyer Reactions:
-
Incomplete Diazotization (Sandmeyer): The initial conversion of the arylamine to the diazonium salt is critical and highly temperature-sensitive.[7] If this step is inefficient, the overall yield will be compromised.
-
High Reaction Temperature (Rosenmund-von Braun): While classic Rosenmund-von Braun reactions require high temperatures (150–250 °C), this can lead to substrate decomposition.[8]
-
Poor Solubility of Reagents: The insolubility of copper(I) cyanide (CuCN) or the aryl halide in the chosen solvent can severely limit the reaction rate.
Troubleshooting Workflow for Low Yield
Below is a systematic approach to diagnosing the cause of low yield in your synthesis.
Sources
- 1. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions [jove.com]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. Chemicals [chemicals.thermofisher.cn]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Technical Support Guide: Purification of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile by Recrystallization
This guide provides a comprehensive framework for the purification of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile via recrystallization. As a key intermediate in pharmaceutical and agrochemical synthesis, achieving high purity is critical. This document is structured to provide not only a step-by-step protocol but also to empower researchers with the scientific rationale behind each step and a robust troubleshooting guide to navigate common experimental challenges.
Compound Profile & Physicochemical Characteristics
Specific experimental data for this compound is not widely published. However, we can infer its likely properties by examining closely related structural analogs. The presence of a polar nitrile group and a nonpolar trifluoromethylphenyl group suggests a moderate polarity. The melting point is expected to be a key parameter for selecting a suitable recrystallization solvent.
Table 1: Physicochemical Properties of Analogous Phenylacetonitrile Compounds
| Compound Name | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
|---|---|---|---|---|
| 4-(Trifluoromethyl)phenylacetonitrile | 2338-75-2 | 185.15 | 47-49[1] | 131-132 @ 20 mmHg[1] |
| 3-(Trifluoromethyl)phenylacetonitrile | 2338-76-3 | 185.15 | Liquid at RT | 92-93 @ 4 mmHg |
| 4-(Trifluoromethoxy)phenylacetonitrile | 49561-96-8 | 201.15 | 30-33 | N/A |
This data is for reference only. Experimental determination of the melting point for your crude this compound is essential before proceeding.
Experimental Protocol: Recrystallization Workflow
The goal of recrystallization is to dissolve the impure solid in a minimum amount of a hot solvent and then allow the solution to cool slowly, causing the desired compound to crystallize out while impurities remain dissolved in the solvent (mother liquor).[2][3]
Recrystallization Workflow Diagram
Caption: General workflow for purification by recrystallization.
Part A: Protocol for Solvent Screening
The choice of solvent is the most critical factor for a successful recrystallization.[2] The ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point.[4][5]
Materials:
-
Crude this compound (~100 mg per test)
-
Test tubes or small vials
-
Selection of solvents (e.g., Water, Ethanol, Isopropanol, Hexane, Toluene, Ethyl Acetate)
-
Hot plate or water bath
-
Stirring rod
Procedure:
-
Place ~100 mg of the crude solid into a test tube.
-
Add the test solvent dropwise at room temperature, stirring after each addition, up to ~1 mL. Observe the solubility. A good candidate solvent will not dissolve the solid at this stage.[5]
-
If the solid is insoluble at room temperature, gently heat the mixture to the solvent's boiling point.[5]
-
Add more hot solvent dropwise until the solid just dissolves. Make a note of the total volume used.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the quality and quantity of the crystals formed. Abundant, well-formed crystals indicate a good solvent.
-
Repeat for a variety of solvents to find the optimal one. If no single solvent is ideal, consider a mixed-solvent system.[4]
Table 2: Example Solvent Screening Log
| Solvent | Solubility at RT (25°C) | Solubility at Boiling | Crystal Formation on Cooling | Remarks |
|---|---|---|---|---|
| Water | Insoluble | Insoluble | None | Unsuitable |
| Hexane | Insoluble | Sparingly Soluble | Good crystals | Potential candidate |
| Isopropanol | Sparingly Soluble | Very Soluble | Excellent, high yield | Best Choice |
| Toluene | Very Soluble | Very Soluble | Poor recovery | Unsuitable |
Part B: Protocol for Bulk Recrystallization
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent (e.g., isopropanol) in small portions, heating the mixture to a gentle boil with stirring. Continue adding the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent, as this is the most common cause of low recovery.[3][6]
-
Hot Filtration (Optional): If insoluble impurities or colored contaminants are present, perform a hot gravity filtration. Add a small amount of activated carbon to remove colored impurities if necessary.[7] To prevent premature crystallization, use a pre-heated funnel and flask, and perform the filtration quickly.[3]
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[2][3] Rushing this step can lead to the formation of small, impure crystals or precipitation.[3]
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Allow the crystals to dry completely. This can be done by air drying on the filter paper or in a desiccator. The final product should be a free-flowing crystalline solid.[8]
-
Purity Assessment: Measure the melting point of the recrystallized product. A pure compound will exhibit a sharp melting point range (typically < 2°C) at a higher temperature than the crude material.[3]
Troubleshooting Guide
Encountering issues during recrystallization is common. This section addresses the most frequent problems in a Q&A format.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common recrystallization issues.
Q: Why are no crystals forming even after cooling in an ice bath?
-
Probable Cause 1: Too much solvent was used. This is the most common reason for crystallization failure.[6] The concentration of the compound is below its saturation point, even at low temperatures.[9]
-
Solution: Gently boil off a portion of the solvent to increase the concentration of the solute. Allow the solution to cool again.[6][9] If this fails, the solvent can be fully removed by rotary evaporation to recover the crude solid and the recrystallization can be re-attempted.[6]
-
Probable Cause 2: The solution is supersaturated. Sometimes, even when the solution is concentrated enough, the crystals need a nucleation site to begin forming.[6]
-
Solution A (Induce Crystallization): Gently scratch the inside surface of the flask just below the solvent line with a glass stirring rod. The microscopic scratches on the glass provide a surface for crystal growth to initiate.[6][8]
-
Solution B (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for further crystallization.[6][8]
Q: My compound separated as an oil instead of a solid. What went wrong?
-
Probable Cause: The compound "oiled out." This occurs when the melting point of the solid is lower than the temperature of the solution from which it is crystallizing.[9] The compound exits the solution as a liquid instead of a solid. This is more common with impure compounds or when cooling is too rapid.[6][7]
-
Solution: Re-heat the solution until the oil completely redissolves. Add a small amount of additional solvent to decrease the saturation temperature.[9] Then, allow the solution to cool much more slowly to ensure that it becomes saturated at a temperature below the compound's melting point. Insulating the flask can help achieve very slow cooling.[6]
Q: My final yield is very low. How can I improve it?
-
Probable Cause 1: Too much solvent was used during dissolution. A significant portion of your compound may still be dissolved in the mother liquor after filtration.[9]
-
Solution: Before discarding the mother liquor, try to concentrate it by boiling off some solvent and cooling it again to see if a second crop of crystals can be obtained.
-
Probable Cause 2: Premature crystallization occurred during hot filtration. The compound crystallized on the filter paper or in the funnel stem.[3]
-
Solution: Ensure the funnel and receiving flask are pre-heated before filtration. If crystallization begins in the funnel, add a small amount of hot solvent to redissolve the solid and wash it through.
Frequently Asked Questions (FAQs)
Q: How do I choose which solvents to screen? A: A good starting point is the principle of "like dissolves like."[10] Given the structure of this compound (containing a polar nitrile and a nonpolar fluorinated aromatic ring), solvents of intermediate polarity like alcohols (isopropanol, ethanol) or esters (ethyl acetate) are excellent candidates. It is also wise to test solvents at the extremes of polarity, such as water (polar) and hexane (nonpolar), to establish boundary conditions.
Q: What is the purpose of using the minimum amount of hot solvent? A: The goal is to create a solution that is saturated or near-saturated at high temperatures.[2] This ensures that as the solution cools and solubility decreases, the maximum amount of the desired compound will crystallize out, leading to a high recovery. Using an excess of solvent will keep more of your compound dissolved even when cold, resulting in a poor yield.[3]
Q: Why is slow cooling so important? A: Crystal formation is a process of ordered lattice assembly. Slow cooling allows molecules the time to arrange themselves into a pure crystal lattice, excluding impurity molecules.[3] Rapid cooling (crashing out) traps impurities within the fast-forming solid, resulting in a less pure product.[2]
Q: How do I handle colored impurities? A: Highly colored impurities can often be removed by adding a small amount of activated carbon (charcoal) to the hot solution before filtration. The carbon adsorbs the colored compounds. Use charcoal sparingly, as it can also adsorb your desired product, reducing the yield.[7]
Safety Precautions
Phenylacetonitrile derivatives should be handled with care in a well-ventilated fume hood. Based on safety data for structural analogs, the following hazards are likely:
-
Harmful if swallowed, in contact with skin, or if inhaled.[11]
-
Causes skin and serious eye irritation.[11]
-
May cause respiratory irritation.[11]
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the specific Safety Data Sheet (SDS) for the material before beginning work.
References
-
University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. University of Colorado Boulder. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved from [Link]
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Sandtorv, A. (2021). 2.1: Recrystallization. Chemistry LibreTexts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. PubChem Compound Database. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]
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Wired Chemist. (n.d.). Recrystallization. Retrieved from [Link]
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Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Fluoro-2-(trifluoromethoxy)phenylacetonitrile. PubChem Compound Database. Retrieved from [Link]
-
Unknown. (n.d.). Recrystallization1. Retrieved from [Link]
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Technical Support Center: Synthesis of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile
Welcome to the technical support resource for the synthesis of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important intermediate. We will move beyond simple procedural outlines to explore the mechanistic origins of common side products and provide robust, field-tested troubleshooting strategies to enhance yield, purity, and batch-to-batch consistency.
Introduction: The Synthetic Challenge
The synthesis of this compound is most commonly achieved via a nucleophilic substitution reaction (SN2) between 4-Fluoro-3-(trifluoromethyl)benzyl halide (typically the bromide) and an alkali metal cyanide. While conceptually straightforward, this reaction is often plagued by competing pathways that lead to a variety of impurities. Understanding and controlling these side reactions is critical for obtaining a high-purity final product, which is often a prerequisite for downstream applications in pharmaceutical and agrochemical development.
This guide addresses the most frequently encountered challenges in a practical, question-and-answer format.
Caption: Core SN2 pathway for the target synthesis.
Troubleshooting Guide & FAQs
FAQ 1: My Mass Spec shows impurities corresponding to the addition of water (M+18) and/or the subsequent loss of NH₃. What are these compounds and how did they form?
The Problem: You are observing the formation of 4-Fluoro-3-(trifluoromethyl)phenylacetamide and/or 4-Fluoro-3-(trifluoromethyl)phenylacetic acid.
The Cause (Mechanism): This is a classic case of nitrile hydrolysis. The nitrile group, while relatively stable, can be hydrolyzed to a primary amide and subsequently to a carboxylic acid under either acidic or basic conditions.[1][2] Trace amounts of water in your reaction solvent or the hygroscopic nature of cyanide salts can be sufficient to initiate this process, which is often catalyzed by the basicity of the cyanide ion itself or by acidic/basic conditions during workup.
-
Stage 1 (Amide Formation): A hydroxide ion (or water under catalysis) attacks the electrophilic carbon of the nitrile.
-
Stage 2 (Carboxylic Acid Formation): The intermediate amide undergoes a second hydrolysis step to yield the carboxylate salt and ammonia. Acidic workup then protonates the salt to form the carboxylic acid.[3]
Caption: Hydrolysis pathway of the target nitrile product.
Troubleshooting & Prevention:
-
Rigorous Anhydrous Conditions:
-
Use freshly distilled, anhydrous polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile).
-
Dry cyanide salts (NaCN, KCN) in a vacuum oven before use.
-
Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
-
-
Controlled Workup:
-
Keep the temperature low during aqueous workup and extraction.
-
Minimize the time the product is in contact with strongly acidic or basic aqueous solutions. If a basic wash is needed, use a milder base like sodium bicarbonate instead of sodium hydroxide.
-
Purification Strategy: The carboxylic acid impurity can be readily removed by washing the organic phase with a dilute solution of a weak base like aqueous sodium bicarbonate. The amide is more challenging to remove due to its similar polarity to the nitrile product. Careful column chromatography on silica gel is typically effective.
| Impurity | Typical Eluent System (Hexane:EtOAc) | Notes |
| Target Nitrile | 90:10 to 80:20 | Moderately polar |
| Amide Impurity | 70:30 to 50:50 | More polar than nitrile |
| Carboxylic Acid | 50:50 to 0:100 | Very polar, often streaks on TLC |
FAQ 2: I've isolated a high-molecular-weight side product (approx. 2x the mass of the starting material). The ¹H NMR shows two distinct trifluoromethyl-phenyl groups. What is this impurity?
The Problem: You have formed the over-alkylation product, 2,3-bis(4-fluoro-3-(trifluoromethyl)phenyl)propanenitrile.
The Cause (Mechanism): Phenylacetonitriles have acidic α-protons (protons on the carbon adjacent to both the phenyl ring and the nitrile group).[4] The cyanide ion (CN⁻) or any other base present can deprotonate the desired product to form a resonance-stabilized carbanion. This nucleophilic carbanion can then attack a second molecule of the electrophilic 4-Fluoro-3-(trifluoromethyl)benzyl bromide starting material in another SN2 reaction, leading to the dimerized impurity.
Caption: Mechanism of over-alkylation side product formation.
Troubleshooting & Prevention:
-
Control Stoichiometry: Use a slight excess of the cyanide salt (e.g., 1.1-1.2 equivalents) to ensure the benzyl bromide is fully consumed, minimizing its availability for the second alkylation step.
-
Slow Addition: Add the benzyl bromide solution slowly to a solution of the cyanide salt. This maintains a low instantaneous concentration of the electrophile, favoring the primary reaction over the secondary one.
-
Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can increase the rate of both the desired reaction and the deprotonation/over-alkylation sequence.
-
Phase-Transfer Catalysis (PTC): Using a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the reaction at lower temperatures and with better control, often suppressing this side reaction.[5]
Purification Strategy: This higher molecular weight, less polar impurity can typically be separated from the desired product by column chromatography or, if the product is a solid, by recrystallization.
FAQ 3: My reaction mixture is turning dark, and I'm observing a non-polar spot on my TLC plate. What is the likely cause?
The Problem: You are likely forming an elimination side product, 4-Fluoro-3-(trifluoromethyl)styrene.
The Cause (Mechanism): Benzylic halides are susceptible to E2 elimination reactions, especially in the presence of a base.[6] While the cyanide ion is a relatively weak base, its basicity can be sufficient to promote elimination, particularly at elevated temperatures. If your cyanide salt has been partially hydrolyzed to form hydroxide, the rate of elimination will increase significantly. The base abstracts a benzylic proton, leading to the formation of a conjugated alkene.[7][8]
Caption: E2 elimination pathway of the benzylic bromide.
Troubleshooting & Prevention:
-
Use a Non-Basic Cyanide Source: In some cases, using a less basic cyanide source like trimethylsilyl cyanide (TMSCN) with a Lewis acid catalyst can favor substitution over elimination.[9]
-
Temperature Control: This is the most critical factor. Elimination reactions have a higher activation energy than substitution reactions and are thus more favored at higher temperatures. Keep the reaction temperature as low as possible (e.g., room temperature or slightly above, if kinetics allow).
-
Anhydrous Conditions: As mentioned previously, preventing the formation of hydroxide by ensuring anhydrous conditions is key to minimizing this pathway.
Purification Strategy: The styrene byproduct is much less polar than the nitrile product and can be easily separated by column chromatography. It is also more volatile and may be partially removed during solvent evaporation under reduced pressure.
Experimental Protocols
Protocol 1: Recommended Procedure for High-Purity Synthesis
This protocol incorporates best practices to minimize the formation of the side products discussed above.
-
Preparation: Dry sodium cyanide (NaCN, 1.2 eq.) under high vacuum at 100°C for 4 hours and cool under an inert atmosphere. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the dried NaCN and anhydrous DMSO (solvent).
-
Reagent Addition: In a separate flask, dissolve 4-Fluoro-3-(trifluoromethyl)benzyl bromide (1.0 eq.) in a minimal amount of anhydrous DMSO.
-
Reaction: Add the benzyl bromide solution dropwise to the stirred NaCN suspension over 30-60 minutes, ensuring the internal temperature does not exceed 30°C. Use a water bath for cooling if necessary.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture in an ice bath and slowly quench by adding cold water. Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. Avoid strongly acidic or basic washes if possible.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified by column chromatography or recrystallization.
References
-
Chemguide. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
University of Calgary. (n.d.). Chapter 11: Eliminations of benzylic systems. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amide - Common Conditions. Retrieved from [Link]
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]
-
BYJU'S. (n.d.). Nitrile to Carboxylic Acid. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]
-
Khan's Academy. (2022, June 2). Benzylic and Allylic Halides in Elimination Reactions. YouTube. Retrieved from [Link]
-
Wyzant. (2015, July 17). Elimination of a Benzyl Halide under a Strong Base. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 13.07: Substitution of benzylic and allylic halides. Retrieved from [Link]
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
-
Organic Syntheses. (n.d.). 2-PHENYLBUTYRONITRILE. Coll. Vol. 6, p.907 (1988); Vol. 55, p.98 (1976). Retrieved from [Link]
-
PubMed Central (PMC). (2023, February 26). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzyl cyanide. Retrieved from [Link]
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- 9. Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Reactions with 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile
Welcome to the technical support center for 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile synthetic intermediate. Here, we address common challenges and frequently asked questions encountered during reactions involving this electron-deficient phenylacetonitrile derivative. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to troubleshoot effectively and optimize your synthetic routes.
Understanding the Reactivity of this compound
Before delving into specific troubleshooting scenarios, it is crucial to understand the inherent chemical characteristics of this compound that govern its reactivity. The phenyl ring is substituted with two potent electron-withdrawing groups: a fluorine atom and a trifluoromethyl (-CF3) group.
-
Acidic Methylene Protons: The electron-withdrawing nature of the fluoro and trifluoromethyl groups significantly increases the acidity of the benzylic protons (the -CH2- group). This makes deprotonation to form a carbanion relatively easy, facilitating a range of reactions at this position, such as alkylations and aldol-type condensations.
-
Activated Aromatic Ring: The fluorine atom, being highly electronegative, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[1][2] This is a key feature to consider, as it can be a desired reaction pathway or a potential source of side products.
-
Stable Trifluoromethyl Group: The C-F bonds in the trifluoromethyl group are exceptionally strong, rendering this group highly stable under most reaction conditions. However, under harsh basic conditions, hydrolysis to a carboxylic acid can occur.[3]
This interplay of functionalities makes this compound a valuable but sometimes challenging substrate.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Here we present a series of common issues in a question-and-answer format, followed by in-depth troubleshooting guides.
Alkylation Reactions
Question 1: My alkylation reaction with this compound is not proceeding to completion, and I'm recovering a significant amount of starting material. What are the likely causes?
This is a common issue often related to incomplete deprotonation of the starting material.
Troubleshooting Guide: Incomplete Alkylation
| Potential Cause | Explanation | Recommended Solution |
| Insufficiently Strong Base | The pKa of the benzylic protons in your starting material is lowered by the electron-withdrawing groups, but a sufficiently strong base is still required for complete deprotonation. | Use a stronger base such as Sodium Hydride (NaH), Lithium Diisopropylamide (LDA), or Potassium tert-butoxide (KOtBu). Ensure the pKa of the base's conjugate acid is significantly higher than that of the phenylacetonitrile. |
| Presence of Moisture | Strong bases are highly sensitive to moisture. Any water in the reaction will quench the base, preventing deprotonation of your substrate. | Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. Handle all reagents under an inert atmosphere (e.g., Nitrogen or Argon). |
| Incorrect Stoichiometry of Base | An insufficient amount of base will lead to incomplete deprotonation and, consequently, incomplete alkylation. | Use at least a stoichiometric equivalent of the base. For di-alkylation, at least two equivalents are necessary. |
| Low Reaction Temperature | While some alkylations proceed at room temperature, others may require heating to overcome the activation energy barrier. | Gradually increase the reaction temperature and monitor the progress by TLC or GC. Be cautious of potential side reactions at higher temperatures. |
Question 2: I am observing multiple products in my alkylation reaction, including a di-alkylated product and a colored impurity. How can I improve the selectivity and purity?
The formation of multiple products points towards issues with reaction control and potential side reactions.
Troubleshooting Guide: Poor Selectivity and Impurity Formation in Alkylation
| Potential Cause | Explanation | Recommended Solution |
| Over-alkylation | The mono-alkylated product can be deprotonated and undergo a second alkylation if an excess of the alkylating agent and base are present. | Use a slight excess (1.05-1.1 equivalents) of the alkylating agent. Add the alkylating agent slowly to the solution of the deprotonated phenylacetonitrile at a low temperature to control the reaction rate. |
| Side Reactions of the Base | Strong bases can sometimes promote side reactions, such as elimination from the alkyl halide or polymerization of the starting material, leading to colored impurities. | Consider using a less hindered but still strong base. Lowering the reaction temperature can also help minimize side reactions. |
| Impure Starting Materials | Impurities in the starting material or alkylating agent can lead to the formation of unexpected byproducts. | Ensure the purity of your starting materials by distillation, recrystallization, or column chromatography before use. |
Experimental Protocol: Mono-alkylation of this compound
-
Materials:
-
This compound
-
Anhydrous solvent (e.g., THF, DMF)
-
Strong base (e.g., NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Quenching solution (e.g., saturated aqueous NH4Cl)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous Na2SO4)
-
-
Procedure:
-
Under an inert atmosphere, add the this compound to a flame-dried round-bottom flask containing anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the strong base portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.
-
Slowly add the alkyl halide to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or GC).
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4]
-
Visualization of Troubleshooting Logic for Alkylation
Caption: Troubleshooting workflow for failed alkylation reactions.
Hydrolysis of the Nitrile Group
Question 3: I am trying to hydrolyze the nitrile group of this compound to the corresponding carboxylic acid, but the reaction is sluggish and gives a low yield. What conditions are recommended?
Hydrolysis of nitriles, especially those on electron-deficient rings, can be challenging.
Troubleshooting Guide: Inefficient Nitrile Hydrolysis
| Potential Cause | Explanation | Recommended Solution |
| Insufficiently Forcing Conditions | The electron-withdrawing groups on the phenyl ring can deactivate the nitrile group towards hydrolysis. Mild acidic or basic conditions may not be sufficient. | Use more forcing conditions. For acidic hydrolysis, concentrated sulfuric acid or a mixture of fuming sulfuric acid and boric acid can be effective.[3] For basic hydrolysis, a high concentration of NaOH or KOH in a high-boiling solvent like ethylene glycol may be necessary. |
| Incomplete Reaction Time | Nitrile hydrolysis can be a slow process. Insufficient reaction time will result in incomplete conversion. | Monitor the reaction progress over an extended period. It may be necessary to reflux the reaction for several hours or even days. |
| Side Reactions | Under strongly basic conditions, there is a risk of hydrolysis of the trifluoromethyl group to a carboxylic acid, leading to a mixture of products.[3] | If difunctionalization is observed, consider using acidic hydrolysis conditions, which are generally more selective for the nitrile group. |
Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound
-
Materials:
-
This compound
-
Concentrated sulfuric acid
-
Water
-
Ice
-
-
Procedure:
-
Carefully add the this compound to concentrated sulfuric acid with cooling in an ice bath.
-
Heat the mixture to the desired temperature (e.g., 100-120 °C) and maintain for several hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid by filtration, wash thoroughly with cold water, and dry.
-
Recrystallization from a suitable solvent may be necessary for further purification.[5]
-
Reduction of the Nitrile Group
Question 4: I am attempting to reduce the nitrile group to a primary amine, but I am getting a complex mixture of products and low yield of the desired amine.
The reduction of nitriles can be sensitive to the choice of reducing agent and reaction conditions.
Troubleshooting Guide: Unsuccessful Nitrile Reduction
| Potential Cause | Explanation | Recommended Solution |
| Over-reduction or Side Reactions | Some reducing agents can be too harsh, leading to side reactions on the aromatic ring or with the fluoro and trifluoromethyl substituents. | Use a milder reducing agent that is selective for the nitrile group. Lithium aluminum hydride (LiAlH4) is often effective, but should be used with care. Catalytic hydrogenation with a suitable catalyst (e.g., Raney Nickel, Palladium on carbon) can also be a good option. |
| Incomplete Reaction | The nitrile group may be resistant to reduction under the chosen conditions. | Ensure a sufficient excess of the reducing agent is used. For catalytic hydrogenation, optimizing the pressure, temperature, and catalyst loading is crucial. |
| Work-up Issues | The resulting amine can be basic and may require specific work-up procedures to isolate it effectively. | During the work-up, acidify the aqueous layer to protonate the amine and extract any non-basic impurities. Then, basify the aqueous layer and extract the desired amine product. |
Nucleophilic Aromatic Substitution (SNAr)
Question 5: I am observing an unexpected product where the fluorine atom on the aromatic ring has been displaced by a nucleophile from my reaction mixture. Why is this happening and how can I prevent it?
The fluorine atom in this compound is activated towards nucleophilic aromatic substitution.
Troubleshooting Guide: Unwanted Nucleophilic Aromatic Substitution
| Potential Cause | Explanation | Recommended Solution |
| Presence of a Strong Nucleophile | The electron-withdrawing groups on the ring make the carbon atom attached to the fluorine highly electrophilic and susceptible to attack by nucleophiles.[1][2] | If the SNAr reaction is not desired, avoid using strong nucleophiles in your reaction mixture. If a nucleophilic reagent is necessary for another transformation, consider using a less nucleophilic alternative or protecting the aromatic ring if possible. |
| High Reaction Temperature | Higher temperatures can promote SNAr reactions. | Conduct your reaction at the lowest possible temperature that still allows for the desired transformation to occur. |
| Choice of Solvent | Polar aprotic solvents (e.g., DMF, DMSO) can accelerate SNAr reactions. | If possible, consider using a less polar solvent to disfavor the SNAr pathway. |
Visualization of Key Reactive Sites
Caption: Key reactive sites on this compound.
Purification and Characterization
Question 6: What are the recommended methods for purifying the products of reactions involving this compound?
The purification method will depend on the physical properties of your product.
-
Flash Column Chromatography: This is the most common and versatile method for purifying a wide range of organic compounds. A silica gel stationary phase with a gradient of non-polar to polar solvents (e.g., hexanes/ethyl acetate) is typically effective.[6]
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
-
Distillation: For liquid products with sufficient thermal stability, distillation under reduced pressure can be an excellent purification technique.
When characterizing your products, be mindful of the fluorine atoms. Both 1H and 13C NMR spectra will show coupling to the fluorine atoms, which can be a useful diagnostic tool. 19F NMR spectroscopy is also highly recommended to confirm the presence and environment of the fluorine-containing groups.
Safety Information
This compound is a hazardous substance. Always consult the Safety Data Sheet (SDS) before handling.
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.
-
Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated fume hood.
By understanding the key reactivity patterns of this compound and anticipating potential challenges, you can design more robust synthetic procedures and efficiently troubleshoot any issues that may arise.
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Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? (2013, July 25). Chemistry Stack Exchange. Retrieved from [Link]
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-
Paquin, J.-F. (2016, September 21). Revisiting the use of fluoride as a leaving group. UBC Chemistry. Retrieved from [Link]
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-
Why is fluoride a better leaving group than the other halogens in reactions such as halopyridine aromatic nucleophilic substitutions, whereas in SN2 it is very poor? (2015, May 3). Reddit. Retrieved from [Link]
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Ashenhurst, J. (n.d.). Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. Retrieved from [Link]
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- WIPO (2021).
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Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]
- Li, J. T., & Li, T. S. (2004). Solvent-free and aqueous Knoevenagel condensation of aromatic ketones with malononitrile. ARKIVOC, 2004(9), 4-8.
- WIPO (2021).
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2021). Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria. Molecules, 26(17), 5083.
- Trost, B. M., & Stiles, D. T. (2011). Palladium-Catalyzed Asymmetric Allylic Alkylation of Electron-Deficient Pyrroles with Meso Electrophiles. Organic Letters, 13(16), 4184-4187.
- Eureka. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
- Trost, B. M., & Stiles, D. T. (2011). Palladium-catalyzed Asymmetric Allylic Alkylation of Electron-Deficient Pyrroles With Meso Electrophiles. PubMed.
- ChemScene. (n.d.). 2-(4-Fluoro-3-methylphenyl)acetonitrile.
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- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile
Welcome to the dedicated technical support portal for the synthesis and optimization of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges associated with this synthesis, ensuring robust, reproducible, and high-yielding outcomes. The insights provided herein are a synthesis of established chemical principles and field-proven experience.
Section 1: Foundational Knowledge & FAQs
This section addresses high-level questions regarding the synthesis of this compound, a key intermediate in the development of various pharmaceuticals and agrochemicals. The primary route to this molecule is the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt.
Q1: What is the most common and effective precursor for synthesizing this compound?
The most effective and widely used precursor is 4-Fluoro-3-(trifluoromethyl)benzyl bromide . While the corresponding chloride is less expensive, its lower reactivity often necessitates harsher reaction conditions (higher temperatures, longer reaction times), which can lead to increased side product formation. The iodide variant is the most reactive but is typically more expensive and less stable. Therefore, the benzyl bromide offers the optimal balance of reactivity and cost-effectiveness for most applications.[1]
Q2: What are the primary challenges I should anticipate in this synthesis?
The synthesis is a nucleophilic substitution (typically SN2), which presents several common challenges:
-
Low Reaction Yield: Often due to incomplete conversion, poor reactivity of the starting materials, or competing side reactions.
-
Side Product Formation: The primary side products include the corresponding isonitrile and elimination products. The cyanide ion is an ambident nucleophile, capable of attacking with either the carbon or nitrogen atom.[1]
-
Reagent Solubility Issues: The inorganic cyanide salt (e.g., NaCN, KCN) has poor solubility in the organic solvents required to dissolve the benzyl bromide substrate. This heterogeneity is a major rate-limiting factor.[2][3]
-
Safety Concerns: Sodium and potassium cyanide are highly toxic and require stringent handling protocols to prevent exposure and the accidental generation of hydrogen cyanide (HCN) gas.[4][5]
Q3: How does a Phase-Transfer Catalyst (PTC) work in this specific reaction?
A Phase-Transfer Catalyst is crucial for overcoming the solubility issues between the aqueous/solid inorganic cyanide salt and the organic substrate.[2][6] The PTC, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction by transporting the cyanide anion (CN⁻) from the inorganic phase into the organic phase where the benzyl bromide is dissolved.[3][7] This creates a "lipophilic" ion pair that is soluble and highly reactive in the organic medium, dramatically accelerating the rate of the desired SN2 reaction.[3][7]
Section 2: Troubleshooting Guide
This section is structured to provide direct solutions to specific problems encountered during the experiment.
Problem 1: My reaction yield is consistently low (<50%), and TLC/GC analysis shows significant unreacted starting material (benzyl bromide).
This indicates a problem with reaction rate or completion.
Causality & Solution Workflow:
Sources
solvent effects on the reactivity of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile
Welcome to the technical support center for 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights and troubleshoot common issues encountered during its use in chemical synthesis. As Senior Application Scientists, we have compiled this resource to explain the causality behind experimental choices and ensure the scientific integrity of your work.
The reactivity of this compound is dominated by Nucleophilic Aromatic Substitution (SNAr), where the fluorine atom is displaced by a nucleophile. The success of this reaction is critically dependent on the choice of solvent, which can dramatically influence reaction rates and product distribution. The phenyl ring is "activated" for this reaction by the strong electron-withdrawing effects of the para-cyano (-CN) and meta-trifluoromethyl (-CF3) groups, which stabilize the negatively charged intermediate.[1]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter in a question-and-answer format.
Question 1: My SNAr reaction with an amine/alkoxide nucleophile is extremely slow or not proceeding at all. What is the most likely cause?
Answer: The most probable cause is the use of an inappropriate solvent, particularly a polar protic solvent like methanol, ethanol, or water.
-
Scientific Rationale: Polar protic solvents possess acidic protons (e.g., O-H, N-H) that can form strong hydrogen bonds with anionic or electron-rich nucleophiles.[2][3] This "caging" effect, known as solvation, stabilizes the nucleophile, thereby reducing its energy and nucleophilicity.[4][5] A less reactive nucleophile will struggle to attack the electron-deficient aromatic ring, leading to a significant decrease in the SNAr reaction rate. In some cases, the reaction rate can be thousands of times slower compared to when conducted in a polar aprotic solvent.[2]
-
Troubleshooting Steps:
-
Solvent Exchange: Switch to a polar aprotic solvent. These solvents lack acidic protons and cannot form hydrogen bonds with the nucleophile, leaving it "naked" and highly reactive.[3]
-
Recommended Solvents: High-quality, anhydrous Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), or N,N-Dimethylacetamide (DMAc) are excellent choices for SNAr reactions.[6] They are polar enough to dissolve the substrate and the nucleophilic salt while enhancing the nucleophile's reactivity.[4]
-
Ensure Anhydrous Conditions: Water is a protic solvent. Ensure your reaction is run under anhydrous conditions, as even small amounts of moisture can hinder the reaction.
-
Question 2: I've observed an unexpected side product where my intended nucleophile and a methoxy (-OCH3) group have added to the aromatic ring. What happened?
Answer: This indicates that your solvent (in this case, methanol) is acting as a competing nucleophile.
-
Scientific Rationale: Alcohols, like methanol, can be deprotonated by the base in your reaction (e.g., K2CO3, NaH) to form a potent alkoxide nucleophile (methoxide, CH3O⁻). This methoxide then competes with your primary nucleophile in the SNAr reaction, leading to the formation of a methoxy-substituted byproduct. This phenomenon is well-documented in base-catalyzed reactions involving fluorinated benzaldehydes in methanol.[7]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying and resolving solvent-based side reactions.
Question 3: My reaction yield is inconsistent between batches, even when using the same polar aprotic solvent. What could be the issue?
Answer: Inconsistent yields in polar aprotic solvents often trace back to varying levels of water contamination.
-
Scientific Rationale: While polar aprotic solvents are ideal, many (especially DMF and DMSO) are hygroscopic and readily absorb atmospheric moisture. As explained in Question 1, water is a protic species that can solvate and deactivate your nucleophile. Inconsistent water content between batches will lead to variable nucleophile reactivity and, consequently, inconsistent product yields.
-
Troubleshooting Steps:
-
Use High-Purity Solvents: Always use a new bottle of anhydrous, high-purity solvent or a freshly purified solvent from a still.
-
Proper Handling: Do not leave solvent bottles open to the air. Use dry syringes and needles to transfer solvents under an inert atmosphere (e.g., Nitrogen or Argon).
-
Drying Agents: If you suspect your reagents are wet, consider drying them appropriately before use. Molecular sieves can be added to the reaction vessel (ensure they are compatible with your reagents) to scavenge trace amounts of water.
-
Frequently Asked Questions (FAQs)
Q1: Why is the fluorine atom the leaving group in this SNAr reaction, and not another substituent?
The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate called a Meisenheimer complex, although many are now understood to be concerted (single-step) reactions.[8][9][10] The rate-determining step is usually the initial attack of the nucleophile on the aromatic ring. Fluorine, being the most electronegative element, strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. This effect makes fluoride an excellent leaving group in SNAr, even though it is a poor leaving group in SN1/SN2 reactions.
Q2: How do polar aprotic and polar protic solvents differ in their effect on SNAr reactions?
The key difference lies in their interaction with the nucleophile.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents have strong dipoles that can solvate the cation (counter-ion) of the nucleophilic salt, but they cannot hydrogen bond with the anion (the nucleophile). This leaves the nucleophile "naked," highly reactive, and free to attack the electrophilic ring, thus accelerating the SNAr reaction.[2][4]
-
Polar Protic Solvents (e.g., H₂O, Methanol): These solvents solvate both the cation and the anion. The hydrogen bonding between the solvent and the nucleophile creates a "solvent cage," which stabilizes the nucleophile and significantly lowers its reactivity, thereby slowing down the SNAr reaction.[2][3][11]
Sources
- 1. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 3. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
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- 11. homework.study.com [homework.study.com]
managing exothermic reactions in 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile synthesis
Technical Support Center: Synthesis of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical insights into managing the critical exothermic events associated with this multi-step synthesis. Our focus is on ensuring reaction safety, scalability, and reproducibility by explaining the fundamental principles behind each operational step.
Section 1: Foundational Knowledge - Understanding the Exothermic Nature
The synthesis of this compound from its corresponding aniline precursor typically involves two highly energetic and potentially hazardous steps: the diazotization of the aniline and the subsequent Sandmeyer cyan-de-diazoniation. Understanding the thermodynamics and kinetics of these steps is paramount for safe execution.
FAQ 1.1: Which steps in the synthesis are most hazardous and why?
The primary hazards are concentrated in two sequential steps:
-
Diazotization: The reaction of 4-Fluoro-3-(trifluoromethyl)aniline with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the aryl diazonium salt is rapid and highly exothermic.[1][2] The diazonium salt intermediate is also thermally unstable and can decompose violently if the temperature is not strictly controlled.[3]
-
Sandmeyer Cyanation: The copper-catalyzed replacement of the diazonium group with a cyanide nucleophile is also significantly exothermic. The decomposition of the diazonium salt releases nitrogen gas, which can lead to a rapid pressure increase in a closed system if the reaction rate becomes uncontrolled.
A thermal runaway in either step can occur if the rate of heat generation exceeds the rate of heat removal, leading to a dangerous cycle of increasing temperature and accelerating reaction rates.[4][5]
Logical Relationship: Heat Generation vs. Heat Removal
Effective thermal management hinges on a simple principle: the rate of heat removal must always exceed the rate of heat generation. On a laboratory scale, a high surface-area-to-volume ratio and an ice bath might be sufficient. However, during scale-up, this ratio decreases dramatically, making heat removal less efficient and increasing the risk of thermal runaway.[6]
Caption: Relationship between heat generation and removal.
Section 2: Proactive Exotherm Management & Protocols
Anticipating and planning for heat evolution is the most effective safety strategy. This involves robust protocols, careful reagent handling, and an understanding of key process parameters.
Experimental Protocol: Diazotization and Sandmeyer Cyanation (Lab Scale)
This protocol is designed with multiple control points to mitigate exothermic risk.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Key Hazards |
| 4-Fluoro-3-(trifluoromethyl)aniline | 179.12 | Toxic, Irritant |
| Sodium Nitrite (NaNO₂) | 69.00 | Oxidizer, Toxic, Environmental Hazard[7][8] |
| Hydrochloric Acid (conc., 37%) | 36.46 | Corrosive, Respiratory Irritant |
| Copper(I) Cyanide (CuCN) | 89.56 | Highly Toxic (Fatal if swallowed/inhaled) |
| Sodium Cyanide (NaCN) | 49.01 | Highly Toxic (Fatal if swallowed/inhaled) |
Step-by-Step Methodology:
Part A: Diazotization (0 - 5 °C)
-
Reactor Setup: Equip a jacketed reactor with an overhead stirrer, a temperature probe (measuring internal liquid temperature), and a pressure-equalizing dropping funnel. Connect the jacket to a circulating chiller set to -5 °C.
-
Initial Charge: Charge 4-Fluoro-3-(trifluoromethyl)aniline (1.0 eq) and aqueous Hydrochloric Acid (3.0 eq) into the reactor. Stir to dissolve/suspend the aniline hydrochloride salt.
-
Cooling: Cool the mixture to between 0 and 2 °C. Ensure the temperature probe is fully submerged and accurately reflects the bulk temperature.
-
Nitrite Solution: In a separate beaker, dissolve Sodium Nitrite (1.05 eq) in deionized water. Cool this solution in an ice bath before transferring it to the dropping funnel.
-
Controlled Addition: Add the sodium nitrite solution dropwise to the reactor over 60-90 minutes. Causality: A slow addition rate is the primary means of controlling the reaction.[9] It ensures the instantaneous heat generated does not overwhelm the cooling system's capacity.
-
Monitoring: Maintain the internal temperature strictly between 0 and 5 °C throughout the addition. If the temperature rises above 5 °C, immediately halt the addition and allow the system to cool before resuming.
-
Hold: After the addition is complete, stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes to ensure full conversion.[10]
Part B: Sandmeyer Cyanation (Temperature Varies)
-
Catalyst Slurry: In a separate, larger reactor, prepare a slurry of Copper(I) Cyanide (1.2 eq) and Sodium Cyanide (1.2 eq) in water. Cool this mixture to 10 °C.
-
Reverse Addition: Slowly add the cold diazonium salt solution from Part A to the vigorously stirred cyanide slurry. Causality: Adding the diazonium salt to the cyanide (reverse addition) keeps the concentration of the unstable diazonium salt low in the reaction mixture, minimizing the risk of uncontrolled decomposition.
-
Gas Evolution: Vigorous evolution of nitrogen gas will occur. Ensure adequate venting and headspace in the reactor. The temperature will rise; use the chiller to maintain it below 25 °C during the addition.
-
Completion: After the addition is complete, allow the mixture to slowly warm to room temperature, then heat gently to 50-60 °C for 1 hour to drive the reaction to completion.
-
Workup: Cool the mixture, extract the product with a suitable organic solvent (e.g., toluene or ethyl acetate), and proceed with standard aqueous washes and purification.
Section 3: Reactive Troubleshooting Guide & FAQs
Even with robust protocols, deviations can occur. This section provides a rapid-response guide to common issues.
FAQ 3.1: My temperature is spiking above 8 °C during nitrite addition. What should I do immediately?
-
STOP ADDITION: Immediately stop the flow of the sodium nitrite solution.
-
MAXIMIZE COOLING: Ensure the chiller is running at maximum capacity and that coolant is flowing.
-
MONITOR: Watch the temperature closely. If it continues to rise rapidly even after stopping the addition, it may indicate a developing runaway.
-
PREPARE QUENCH: Have a pre-chilled solution of a nitrite scavenger, such as sulfamic acid or urea, ready. If the temperature exceeds your pre-defined safety limit (e.g., 15 °C) and shows no sign of slowing, add the quench solution to destroy the excess nitrous acid and stop the diazotization.
Troubleshooting Decision Tree
Caption: Emergency response to a temperature excursion.
FAQ 3.2: The reaction mixture turned dark brown/black during the Sandmeyer reaction. Is this normal?
A dark coloration is common due to the formation of copper complexes and potentially some minor side products. However, a rapid change to black accompanied by a sudden, vigorous gas evolution and temperature spike could indicate an uncontrolled, violent decomposition of the diazonium salt. In this case, immediately ensure maximum cooling and prepare for emergency procedures.
FAQ 3.3: How do I safely handle and dispose of excess cyanide?
All work with cyanide salts must be done in a well-ventilated fume hood. Personnel must be trained and equipped with appropriate PPE. Aqueous cyanide waste should be treated with an oxidizing agent like sodium hypochlorite (bleach) under basic (pH > 10) conditions to convert toxic cyanide to the much less toxic cyanate. Never mix cyanide waste with acid, as this will generate deadly hydrogen cyanide (HCN) gas.
Section 4: Advanced Safety Assessment
For process development and scale-up, qualitative observations are insufficient. Quantitative thermal hazard assessment is required.
FAQ 4.1: What is Reaction Calorimetry and how does it help?
Reaction Calorimetry (RC) is an experimental technique used to measure the heat evolved during a chemical reaction in real-time.[11][12] For this synthesis, an RC study would provide critical data:
-
Heat of Reaction (ΔHr): The total energy released per mole.
-
Heat Flow Profile: The rate of heat release over time, which helps determine the maximum cooling power required.
-
Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were to fail.[13] This is a crucial indicator of the severity of a potential runaway.
These data are essential for safe scale-up, allowing engineers to design reactors with adequate cooling capacity and to establish safe operating limits for reagent addition rates.[9][14]
| Parameter | Typical Value (Illustrative) | Significance for Safety |
| ΔHr (Diazotization) | -120 to -160 kJ/mol | High energy release requires robust cooling. |
| ΔHr (Sandmeyer) | -100 to -140 kJ/mol | Significant secondary exotherm to manage. |
| Max Heat Flow | Dependent on addition rate | Defines the minimum required cooling capacity of the reactor. |
| ΔTad | > 100 °C | A high value indicates a severe thermal runaway potential. |
References
- Safe scale-up with exothermic reactions. Process Technology Online.
- ICSC 1120 - SODIUM NITRITE.
- How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
- Working with Exothermic Reactions during Lab and Scale up. Amar Equipment.
- SODIUM NITRITE - CAMEO Chemicals. NOAA.
- Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- Scale Up Safety. Stanford Environmental Health & Safety.
- Application Notes: Derivatization of 4-Bromo-3-(trifluoromethyl)aniline. Benchchem.
- Two Calorimetric Methods for Investig
- Advances in Continuous Flow Calorimetry. Organic Process Research & Development.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- Diazotis
- Diazotization reaction: Mechanism and Uses. Online Chemistry notes.
- Thermal runaway. Wikipedia.
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- 14. process-technology-online.com [process-technology-online.com]
Technical Support Center: Purification of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile
Answering the urgent need for high-purity reagents in pharmaceutical research, this Technical Support Center provides a comprehensive guide to troubleshooting the removal of impurities from 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to empower researchers in achieving optimal purity for their critical experiments.
This guide is structured to address the most pressing challenges encountered during the purification of this compound. We will move from foundational questions to in-depth troubleshooting protocols, ensuring you have the necessary information to resolve common and complex purification issues.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in my sample of this compound?
A: Impurities typically arise from the synthetic route used. For phenylacetonitrile derivatives, these often include unreacted starting materials, byproducts, and residual solvents.[1][2][3] Common impurities may include:
-
Unreacted Starting Materials: Such as 4-fluoro-3-(trifluoromethyl)benzyl bromide or chloride.
-
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the corresponding carboxylic acid or amide.
-
Over-alkylation or Side-Reaction Products: Depending on the specific synthesis, other related aromatic compounds may be formed.
-
Residual Solvents: Solvents used in the reaction or initial workup (e.g., ethanol, ether, ethyl acetate) may be present.[2][4]
Q2: My compound is an oil at room temperature, but literature states it's a solid. What does this indicate?
A: this compound has a reported melting point of 47-49 °C.[5] If your sample is an oil or a low-melting solid, it is a strong indication of the presence of impurities. Impurities disrupt the crystal lattice of a compound, leading to a phenomenon known as melting point depression. A broad melting range also suggests an impure sample.
Q3: How can I quickly assess the purity of my sample before and after purification?
A: Thin-Layer Chromatography (TLC) is an indispensable tool for rapid purity assessment.[6][7] It allows you to visualize the number of components in your mixture and monitor the progress of a purification process like column chromatography. For more quantitative analysis, Gas Chromatography (GC) and ¹H or ¹⁹F NMR spectroscopy are highly effective.[8][9][10] ¹⁹F NMR is particularly useful for fluorinated compounds as it offers high sensitivity and a wide chemical shift range with minimal background signals.[9][10]
Q4: Which purification technique should I start with for a crude sample?
A: A simple liquid-liquid extraction is almost always the best first step.[11][12][13] This will remove most water-soluble impurities, such as inorganic salts from the reaction, and can also be used to remove acidic or basic byproducts by washing with a dilute aqueous base or acid, respectively.[13]
Purification Strategy Decision Workflow
Before proceeding to detailed troubleshooting, the following workflow can help in selecting the appropriate purification strategy based on the nature of the impurities.
Caption: Decision workflow for selecting a purification method.
Troubleshooting Guides & Protocols
Liquid-Liquid Extraction
This technique is fundamental for initial cleanup, separating compounds based on their differential solubilities in two immiscible liquids, typically an organic solvent and an aqueous solution.[11][12]
Common Problems & Solutions:
| Problem | Potential Cause | Recommended Solution |
| Persistent Emulsion | The two phases have similar densities or contain surfactants. | Add a small amount of brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous phase.[13] If the emulsion persists, gentle swirling or passing the mixture through a pad of celite or glass wool can be effective. |
| Poor Phase Separation | Solvents may be partially miscible. | Ensure you are using immiscible solvents (e.g., ethyl acetate and water). If using chlorinated solvents like dichloromethane, be aware that the organic layer will be the bottom layer. |
| Product in Aqueous Layer | The product may have acidic or basic properties, leading to salt formation. | Check the pH of the aqueous layer. Ensure it is neutral before extracting your neutral organic product. If your product is acidic or basic, you can use this to your advantage for purification.[13] |
Recrystallization
Given that the target compound is a solid, recrystallization is a powerful technique for achieving high purity by removing small amounts of impurities.
Protocol: Recrystallization from a Mixed-Solvent System (e.g., Methanol/Water)
-
Solvent Selection: In a test tube, dissolve a small amount of the crude product in a minimal volume of the "good" solvent (e.g., methanol) at room temperature. The ideal "good" solvent dissolves the compound well when hot but poorly when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the "good" solvent (methanol) dropwise while heating and stirring until the solid just dissolves. Avoid adding excess solvent.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Induce Crystallization: Add the "poor" solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy (the cloud point), indicating saturation. Add a drop or two of the "good" solvent to redissolve the precipitate.[4]
-
Cooling: Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent mixture, and dry under vacuum.
Troubleshooting Recrystallization:
-
Problem: Compound "Oils Out"
-
Cause: The boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated.
-
Solution: Add more of the "good" solvent to the hot mixture to ensure the compound remains dissolved. Re-heat until a clear solution is obtained and then cool again.
-
-
Problem: No Crystals Form
-
Cause: The solution is not sufficiently saturated, or the compound is highly soluble even at low temperatures.
-
Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a "seed" crystal from a previous batch if available. If all else fails, slowly evaporate some of the solvent to increase the concentration and attempt cooling again.
-
Flash Column Chromatography
Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase while a mobile phase flows through.[6][14][15][16] Flash chromatography uses pressure to speed up the process.[6][7]
Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine the optimal mobile phase (eluent) using TLC. A good solvent system will give your desired compound an Rf value of approximately 0.3-0.4 and show good separation from impurities.[16] A common starting point for a moderately polar compound like this is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen non-polar solvent (e.g., hexanes). Ensure the packing is uniform and free of air bubbles. Add a thin layer of sand on top to protect the silica surface.[16]
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent. Carefully apply the sample to the top of the column.
-
Elution: Add the mobile phase to the column and apply gentle air pressure. Collect fractions in test tubes as the solvent flows out.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.[7] Combine the pure fractions and remove the solvent using a rotary evaporator.
Troubleshooting Column Chromatography Workflow:
Caption: Troubleshooting common issues in column chromatography.
References
- Benchchem.
- Benchchem.
- Google Patents. US10035756B2 - Integrated process for nitrile manufacture with enhanced liquid-liquid extraction.
- Wikipedia. Liquid–liquid extraction.
- Organic Syntheses. 2-PHENYLBUTYRONITRILE.
- University of Colorado Boulder, Department of Chemistry.
- Phenomenex. Overview of Liquid-Liquid Extraction (LLE)
- MIT OpenCourseWare.
- Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION.
- ACS Omega. Green Hydrothermal Synthesis of 5-Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst: Statistical Optimization by Response Surface Methodology (RSM)
- Sigma-Aldrich. 4-(Trifluoromethyl)phenylacetonitrile 98%.
- Sigma-Aldrich. 4-(Trifluoromethyl)phenylacetonitrile.
- YouTube.
- ChemicalBook. 3-Trifluoromethylbenzylcyanide | 2338-76-3.
- Chemistry LibreTexts. B.
- Columbia University.
- Sigma-Aldrich. 4-(Trifluoromethyl)phenylacetonitrile 98%.
- ChemicalBook. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis.
- Echemi. This compound.
- PubChem. 4-(Trifluoromethyl)phenylacetonitrile.
- Tokyo Chemical Industry (India) Pvt. Ltd. 4-(Trifluoromethyl)phenylacetonitrile.
- Google Patents. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
- BLD Pharm. 3-(Trifluoromethyl)phenylacetonitrile.
- Sigma-Aldrich. 3-(Trifluoromethyl)phenylacetonitrile 97%.
- Refubium - Freie Universität Berlin.
- Publications Office of the European Union. Overview on PFAS analytical methods.
- NIST WebBook. 4-(Trifluoromethyl)phenylacetonitrile.
- Beilstein Journal of Organic Chemistry. Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- Organic Syntheses. α-(4-CHLOROPHENYL)-γ-PHENYLACETOACETONITRILE.
- RSC Publishing.
- National Institutes of Health.
- Santa Cruz Biotechnology. 3-(Trifluoromethyl)phenylacetonitrile.
- Sigma-Aldrich. 3-(Trifluoromethyl)phenylacetonitrile 97%.
- Apollo Scientific Ltd. 4-(Trifluoromethyl)phenylacetonitrile.
- ACS Chemical Biology. Fluorinated Aromatic Amino Acids Are Sensitive 19F NMR Probes for Bromodomain-Ligand Interactions.
- BizNGO. A Short Guide to Common teStinG methodS for Per- and Polyfluoroalkyl SubStanceS (PfaS).
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- 5. 4-(三氟甲基)苯乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]
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- 8. Organic Syntheses Procedure [orgsyn.org]
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- 11. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
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- 16. columbia.edu [columbia.edu]
preventing decomposition of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile during reaction
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in preventing the decomposition of this valuable compound during your chemical reactions. As Senior Application Scientists, we have compiled this guide to not only offer procedural steps but to also provide a deeper understanding of the underlying chemical principles governing the stability of this molecule.
Introduction to the Stability of this compound
This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Its unique substitution pattern, featuring a fluorine atom and a trifluoromethyl group, imparts desirable properties such as enhanced metabolic stability and binding affinity to the final products[1][2]. However, the very features that make this molecule attractive also introduce specific chemical liabilities that can lead to its decomposition under certain reaction conditions.
This guide will focus on the two primary modes of decomposition: hydrolysis of the nitrile group and reactions involving the trifluoromethyl and fluoro substituents. By understanding the mechanisms of these degradation pathways, you can implement effective strategies to ensure the integrity of your starting material and maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning brown and I'm observing a loss of my starting material, this compound. What could be the cause?
A1: The browning of a reaction mixture and loss of starting material are common indicators of decomposition. For this compound, the most probable causes are:
-
Nitrile Hydrolysis: The cyano group (-C≡N) is susceptible to hydrolysis under both acidic and basic conditions, which can lead to the formation of a carboxylic acid or an amide intermediate[3][4][5][6][7]. This is often accompanied by the release of ammonia or an ammonium salt.
-
Defluorination: While the trifluoromethyl group is generally robust, it can undergo decomposition under strongly basic or acidic conditions, leading to the loss of fluoride ions[8][9][10]. Similarly, the aromatic fluorine can be susceptible to nucleophilic aromatic substitution under harsh conditions.
-
Benzylic Position Reactivity: The protons on the carbon adjacent to the nitrile group (the benzylic position) are acidic and can be removed by a base. The resulting carbanion can participate in undesired side reactions.
Q2: I am running a reaction in the presence of a strong base. What specific decomposition pathways should I be concerned about?
A2: Strong bases can initiate several decomposition pathways:
-
Base-Catalyzed Nitrile Hydrolysis: Hydroxide ions can directly attack the electrophilic carbon of the nitrile, leading to the formation of an imidic acid which then tautomerizes to an amide. Under harsh conditions, the amide can be further hydrolyzed to a carboxylate salt[3][4][6].
-
Defluorination of the Trifluoromethyl Group: Strong bases can promote the elimination of fluoride from the trifluoromethyl group, especially at elevated temperatures[8][10].
-
Benzylic Deprotonation: A strong base can abstract a proton from the benzylic position, forming a resonance-stabilized carbanion. This carbanion can then act as a nucleophile, leading to self-condensation or reaction with other electrophiles in the mixture.
Q3: Can I use acidic conditions with this compound?
A3: While generally more stable under acidic conditions than basic conditions, there are still potential pitfalls:
-
Acid-Catalyzed Nitrile Hydrolysis: In the presence of a strong acid and water, the nitrile can be protonated, making it more susceptible to nucleophilic attack by water. This leads to the formation of an amide, which can be further hydrolyzed to a carboxylic acid[3][4][5][7].
-
Protolytic Defluorination: In superacidic media, the trifluoromethyl group can be protonated, initiating a cascade that can lead to defluorination and the formation of a benzoyl fluoride or related species[9]. While unlikely under standard laboratory conditions, it is a possibility with very strong Brønsted or Lewis acids.
Troubleshooting Guides
Issue 1: Unwanted Nitrile Hydrolysis
The hydrolysis of the nitrile group is one of the most common decomposition pathways. The following guide will help you mitigate this issue.
Symptoms:
-
Formation of a carboxylic acid or amide byproduct, detectable by LC-MS, GC-MS, or NMR.
-
Evolution of ammonia gas (in the case of basic hydrolysis).
-
Change in pH of the reaction mixture.
Causality:
The carbon-nitrogen triple bond of a nitrile is polarized, with the carbon atom being electrophilic. In the presence of water and either an acid or a base, the nitrile can undergo nucleophilic attack by water or hydroxide, leading to the formation of an amide intermediate. This amide can then be further hydrolyzed to a carboxylic acid. The reaction is often accelerated by heat[4][5][11].
Diagram: Mechanism of Nitrile Hydrolysis
Caption: Mechanisms of acid- and base-catalyzed nitrile hydrolysis.
Preventative Measures & Protocols:
| Strategy | Protocol | Rationale |
| Strictly Anhydrous Conditions | 1. Dry all glassware in an oven at >120 °C overnight and cool under an inert atmosphere (e.g., nitrogen or argon).2. Use anhydrous solvents, either freshly distilled or from a solvent purification system.3. Handle all reagents under an inert atmosphere. | The presence of water is a prerequisite for nitrile hydrolysis. By rigorously excluding moisture, this decomposition pathway can be effectively shut down[12]. |
| Control of pH | 1. If a base is required, consider using a non-nucleophilic, sterically hindered base (e.g., proton sponge, DBU) in place of hydroxide sources.2. If an acid is necessary, use a non-aqueous acid source or a Lewis acid that is less prone to promoting hydrolysis. | Avoiding strong aqueous acids or bases minimizes the catalytic effect on hydrolysis[12][13]. |
| Temperature Control | 1. Run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. | Nitrile hydrolysis is often temperature-dependent. Lowering the temperature can significantly reduce the rate of this side reaction[5]. |
| Use of Protecting Groups | 1. In multi-step syntheses, consider protecting the nitrile functionality if it is not involved in the immediate transformation. This is an advanced technique and requires careful planning for both the protection and deprotection steps[14][15]. | Protecting groups can temporarily mask the nitrile's reactivity, preventing unwanted side reactions. |
Issue 2: Decomposition of the Trifluoromethyl and Fluoro Groups
The stability of the C-F bond is high, but not absolute. Understanding the conditions that can compromise its integrity is crucial.
Symptoms:
-
Detection of fluoride ions in the reaction mixture (e.g., using a fluoride selective electrode).
-
Formation of byproducts with fewer fluorine atoms, as detected by mass spectrometry.
-
Appearance of new aromatic signals in the 1H or 19F NMR spectrum.
Causality:
-
Defluorination of the Trifluoromethyl Group: Under strongly basic conditions, particularly with alkoxides, elimination of fluoride can occur, potentially leading to a difluorocarbene intermediate. In the presence of strong acids, protolytic defluorination can occur, though this typically requires superacidic conditions[9][10].
-
Nucleophilic Aromatic Substitution (SNAr) of the Fluoro Group: The fluorine atom on the aromatic ring can be displaced by strong nucleophiles, especially if the reaction conditions favor an SNAr mechanism. The electron-withdrawing trifluoromethyl group in the meta position will have a moderate activating effect on this process.
Diagram: Potential Defluorination Pathways
Caption: Simplified representation of base-induced defluorination and SNAr.
Preventative Measures & Protocols:
| Strategy | Protocol | Rationale |
| Avoidance of Strong, Hard Bases | 1. When a base is necessary, opt for softer, non-nucleophilic bases such as carbonates (K₂CO₃, Cs₂CO₃) or organic amines (e.g., triethylamine, DIPEA) over alkoxides or hydroxides. | Hard bases like hydroxides and alkoxides are more likely to attack the trifluoromethyl group or act as nucleophiles in SNAr reactions[16]. |
| Use of Polar Aprotic Solvents | 1. If a base is required, consider using a polar aprotic solvent like DMF or THF. | Polar aprotic solvents can stabilize charged intermediates in some desired reactions without promoting proton transfer that can facilitate certain decomposition pathways[16]. However, be aware that polar solvents can also accelerate SNAr reactions. |
| Careful Selection of Nucleophiles | 1. If the reaction involves a nucleophile, choose one that is selective for the desired reaction site and less likely to attack the aromatic C-F bond. | The propensity for SNAr is dependent on the nature of the nucleophile. |
| Low Temperature | 1. As with nitrile hydrolysis, maintaining a low reaction temperature can help to minimize defluorination side reactions. | The activation energy for defluorination is often high, making it more sensitive to temperature changes. |
Conclusion
The successful use of this compound in organic synthesis hinges on a clear understanding of its potential decomposition pathways. By carefully controlling reaction conditions, particularly with respect to water, pH, and temperature, researchers can effectively prevent the degradation of this valuable starting material. This guide provides a framework for troubleshooting common issues and implementing robust experimental protocols. Should you encounter challenges not addressed here, we encourage you to consult the cited literature and consider the fundamental principles of organic chemistry to devise a tailored solution.
References
-
LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. Chemistry LibreTexts. [Link]
-
Clark, J. (n.d.). Hydrolysis of Nitriles. Chemguide. [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]
-
JoVE. (2025, May 22). Nitriles to Carboxylic Acids: Hydrolysis. [Link]
-
Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]
-
Environmental Science: Processes & Impacts. (2025, May 6). Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism. Royal Society of Chemistry. [Link]
-
Olah, G. A., & Prakash, G. K. S. (2011). Protolytic defluorination of trifluoromethyl-substituted arenes. Journal of Organic Chemistry, 76(15), 6245–6251. [Link]
-
Jesani, M. H., et al. (2024, May 10). Selective Defluorination of Trifluoromethyl Substituents by Conformationally Induced Remote Substitution. Angewandte Chemie International Edition. [Link]
-
Chad's Prep. (n.d.). 20.11 Synthesis and Reactions of Nitriles. [Link]
-
American Chemical Society. (2025, May 9). Photocatalytic Dual-Defluorination Thiolation of Trifluoromethyl Hydrazones. Organic Letters. [Link]
-
Royal Society of Chemistry. (2025, March 23). Recent advances in the diverse transformations of trifluoromethyl alkenes. Organic & Biomolecular Chemistry. [Link]
-
National Institutes of Health. (n.d.). Base-Induced Instability of Fluorotelomer Alcohols. PMC. [Link]
-
The Organic Chemistry Tutor. (2018, May 7). Benzene Side Chain Reactions [Video]. YouTube. [Link]
-
Linquip. (2024, February 22). Three types of hydrolysis and ways to prevent hydrolysis. [Link]
-
Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]
-
Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry. [Link]
-
Taylor & Francis Online. (n.d.). Highly Selective Amidation of Benzylic Alcohols with Nitriles. A Modified Ritter Reaction. Synthetic Communications. [Link]
-
EBSCO. (n.d.). Nitriles | Research Starters. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
ResearchGate. (n.d.). Ritter reaction of benzyl alcohols with nitriles. [Link]
-
ResearchGate. (n.d.). Fluorinated Aromatic Compounds. [Link]
-
ResearchGate. (2024, November 12). Triflyl [F]Fluoride as a Solution for Base-Sensitive Late-Stage Nucleophilic Aromatic F-Fluorination Reactions. [Link]
-
Organic Syntheses. (n.d.). α-PHENYLCINNAMONITRILE. [Link]
-
Organic Syntheses. (n.d.). FLUOROMETHYL PHENYL SULFONE. [Link]
-
National Institutes of Health. (2019, June 20). The Dark Side of Fluorine. PMC. [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. [Link]
-
MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
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- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 7. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 8. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
- 9. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
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- 12. carbodiimide.com [carbodiimide.com]
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- 16. Base-Induced Instability of Fluorotelomer Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Work-up Procedures for Reactions with 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile
This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile. Here, we address common and complex issues encountered during the work-up and purification of reactions involving this versatile reagent. Our focus is on providing practical, field-tested solutions grounded in chemical principles to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges I should anticipate when working up reactions involving this compound?
A1: The unique structure of this compound, with its electron-withdrawing trifluoromethyl group and fluoro substituent, presents specific challenges during work-up. Key issues include:
-
Emulsion Formation: Fluorinated organic compounds can act as surfactants, leading to persistent emulsions during aqueous extractions.[1] This is exacerbated by the presence of both a lipophilic aromatic ring and a polar nitrile group.
-
Hydrolytic Stability: While the C-F bond is generally stable, the trifluoromethyl group can be susceptible to hydrolysis under harsh basic conditions, potentially leading to the formation of carboxylic acid byproducts.[2]
-
Reagent Removal: Effectively removing certain reagents, such as copper salts used in trifluoromethylation reactions, can be challenging and may require specific washing protocols.[3]
-
Product Solubility: The compound's moderate polarity can sometimes lead to solubility in both organic and aqueous layers, potentially reducing extraction efficiency.
Q2: My reaction mixture has formed a stable emulsion during the initial aqueous quench and extraction. How can I break it?
A2: Emulsion formation is a common problem. Here are several strategies, from simplest to more advanced:
-
Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times. This minimizes the energy input that creates fine droplets and promotes emulsion.[1]
-
Brine Wash (Salting Out): Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, forcing the organic components out and helping to break the emulsion.[1]
-
Solvent Modification: Add a small amount of a different organic solvent to alter the polarity of the organic phase, which can help to solubilize the emulsifying agents.[1]
-
Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsion.
-
Centrifugation: If available, centrifuging the mixture can effectively separate the layers.
Q3: I suspect the trifluoromethyl group might be hydrolyzing during my basic wash. What are the signs, and how can I avoid this?
A3: Hydrolysis of the -CF3 group to a carboxylic acid (-COOH) is a possibility under strong basic conditions. Signs of this include:
-
Unexpectedly low yields of your desired product.
-
The appearance of a new, more polar spot on your TLC plate that may streak.
-
Changes in the aqueous layer's pH after extraction.
To mitigate this:
-
Use milder bases for washing, such as a saturated solution of sodium bicarbonate, instead of stronger bases like sodium hydroxide.
-
Minimize the contact time between the organic layer and the basic aqueous solution.
-
Perform washes at lower temperatures (e.g., in an ice bath) to reduce the reaction rate of hydrolysis.
Q4: What are the best practices for purifying products derived from this compound?
A4: Purification strategies will depend on the specific product's properties. However, some general guidelines apply:
-
Column Chromatography: This is the most common method. Due to the presence of fluorine, interactions with the silica gel can sometimes be unusual. A solvent system of ethyl acetate and hexane is a good starting point. The polarity can be adjusted based on the product's Rf value.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity. Experiment with different solvent systems to find one where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Distillation: For liquid products with sufficient thermal stability, distillation under reduced pressure can be an excellent purification technique.[4]
Troubleshooting Guides
Scenario 1: Low Yield After Extraction
Problem: You've completed your reaction and after performing a standard aqueous work-up, the yield of your crude product is significantly lower than expected.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Product is partially soluble in the aqueous layer. | 1. Back-extract the combined aqueous layers with a fresh portion of your organic solvent. 2. Use a different extraction solvent with a higher affinity for your product. 3. Add brine to the aqueous layer to decrease the solubility of your organic product.[1] |
| Incomplete reaction. | 1. Analyze a sample of the crude product by 1H NMR or LC-MS to check for the presence of starting material. 2. If starting material is present, consider optimizing the reaction conditions (time, temperature, stoichiometry). |
| Product degradation during work-up. | 1. If you used strong acidic or basic washes, consider if your product is sensitive to these conditions. 2. Try a work-up using only neutral water washes. 3. Perform the work-up at a lower temperature. |
Scenario 2: Unexpected Side Products Observed in Crude NMR
Problem: The 1H or 19F NMR spectrum of your crude product shows several unexpected peaks, indicating the presence of impurities.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Hydrolysis of the nitrile group. | The nitrile group (-CN) can hydrolyze to a primary amide (-CONH2) or a carboxylic acid (-COOH) under acidic or basic conditions. 1. Check the pH of your reaction and work-up conditions. 2. Use buffered aqueous solutions for washing if necessary. |
| Reaction with residual starting materials or reagents. | 1. Ensure the reaction has gone to completion by TLC or LC-MS before starting the work-up. 2. Quench any reactive reagents before adding water. For example, if you used a strong base, neutralize it with a mild acid. |
| Formation of regioisomers. | If your reaction involves substitution on the aromatic ring, you may have formed isomers. 1. Carefully analyze the NMR and mass spectrometry data to identify the structures of the byproducts. 2. Optimize reaction conditions to favor the formation of the desired isomer. |
Experimental Protocols
Protocol 1: General Work-up Procedure for a Neutral or Mildly Acidic Reaction
This protocol is a good starting point for many reactions where this compound is a reactant or product.
-
Quenching: Cool the reaction mixture to room temperature. If necessary, quench any reactive reagents as appropriate for the specific reaction chemistry.
-
Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent (e.g., THF, acetonitrile), remove the solvent under reduced pressure.
-
Extraction:
-
Dilute the residue with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with:
-
Water (2 x volume of the organic layer)
-
Saturated aqueous sodium bicarbonate (1 x volume) - use with caution if acidic byproducts are expected to avoid gas evolution.
-
Brine (1 x volume)
-
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Work-up for Reactions Prone to Emulsion Formation
This protocol incorporates steps to mitigate the formation of stable emulsions.
-
Initial Quench: Cool the reaction mixture and quench any reactive species.
-
Extraction with Minimal Agitation:
-
Dilute the mixture with your chosen organic solvent.
-
Add water and gently invert the separatory funnel 5-10 times. Avoid vigorous shaking.
-
Allow the layers to separate. If an emulsion forms, proceed to the next step.
-
-
Breaking the Emulsion:
-
Add a saturated solution of brine (approximately 20% of the total volume).
-
Gently swirl the separatory funnel.
-
If the emulsion persists, consider adding a small amount of a co-solvent or filtering through Celite®.
-
-
Subsequent Washes: Perform any additional aqueous washes with gentle inversions.
-
Drying and Concentration: Proceed as described in Protocol 1.
Visualizing the Work-up Workflow
The following diagram illustrates a typical decision-making process during the work-up of a reaction involving this compound.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Hydrolytic instability of C–F bonds in 2,2,2-trifluoroethyl-phosphinic acid systems: formation of carboxymethylphosphinic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(トリフルオロメチル)フェニルアセトニトリル 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Monitoring Reactions with 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile
Welcome to the technical support center for 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for monitoring chemical reactions involving this versatile building block. As a senior application scientist, I will provide not just procedural steps, but also the scientific rationale to empower you to make informed decisions during your synthesis.
Introduction: Why Robust Reaction Monitoring is Critical
This compound is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The presence of the fluoro, trifluoromethyl, and nitrile functional groups offers multiple avenues for chemical transformation, but also introduces specific challenges. Incomplete reactions, unexpected side products, or difficult purifications can arise. Therefore, precise and timely monitoring of the reaction progress is essential to ensure high yield, purity, and reproducibility. This guide details the most effective analytical techniques and provides solutions to common problems you may encounter.
Core Analytical Techniques for Reaction Monitoring
The choice of analytical method depends on the specific reaction, the information required (qualitative vs. quantitative), and the equipment available.[1] The most common and effective techniques are Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1][2]
Thin-Layer Chromatography (TLC): The First Line of Analysis
TLC is an indispensable tool for rapid, qualitative monitoring of a reaction's progress. It is ideal for quickly determining the presence of starting material, the formation of products, and the complexity of the reaction mixture.
Core Principle: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system). Polar compounds interact more strongly with the silica and move less, resulting in a lower Retention Factor (Rf), while nonpolar compounds travel further up the plate.
Experimental Protocol: Monitoring a Reaction by TLC
-
Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, gently draw a baseline about 1 cm from the bottom. Mark three lanes on the baseline for your starting material (SM), a co-spot (C), and the reaction mixture (RM).[3]
-
Sample Preparation: Dilute a small aliquot of your starting material in a suitable solvent (e.g., ethyl acetate, dichloromethane). Quench a small sample (1-2 drops) of your reaction mixture and dilute it in the same solvent.
-
Spotting: Using a capillary tube, apply a small spot of the diluted starting material to the 'SM' lane. Apply another spot of the starting material to the 'C' lane. Then, carefully spot the diluted reaction mixture directly on top of the starting material spot in the 'C' lane and also on the 'RM' lane.[3] The co-spot is crucial for resolving compounds with similar Rf values.[3]
-
Development: Place the spotted TLC plate in a developing chamber containing a suitable solvent system (mobile phase). Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Since this compound and many of its derivatives are aromatic, they are typically UV-active. Visualize the spots under a UV lamp (254 nm), where they will appear as dark spots against a fluorescent green background.[4][5] Circle the spots with a pencil. If compounds are not UV-active, other visualization methods like iodine staining or permanganate dips can be used.[4][5]
High-Performance Liquid Chromatography (HPLC): For Quantitative Insight
HPLC is a powerful technique for both qualitative and quantitative analysis, offering high resolution and sensitivity. It is the preferred method for accurately determining conversion rates, product ratios, and purity.
Core Principle: HPLC separates components of a mixture by pumping a sample in a solvent (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). The separation is based on the differential interactions of the analytes with the stationary and mobile phases.
General Protocol: Reverse-Phase HPLC Method
A reverse-phase method is typically a good starting point for the analysis of moderately polar organic molecules like this compound and its derivatives.
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18 is a versatile, nonpolar stationary phase suitable for a wide range of organic molecules. |
| Mobile Phase | A: Water (with 0.1% Formic Acid or TFA) B: Acetonitrile (with 0.1% Formic Acid or TFA) | Acetonitrile is a common organic modifier. The acid improves peak shape for ionizable compounds. |
| Gradient | Start at 40% B, ramp to 95% B over 10-15 minutes | A gradient elution is effective for separating components with a range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm or 280 nm | The aromatic ring in the analyte provides strong UV absorbance at these wavelengths.[1] |
| Injection Volume | 5-10 µL | A typical volume to avoid column overloading. |
Sample Preparation for HPLC:
-
Quench a small aliquot (e.g., 50 µL) of the reaction mixture.
-
Dilute it significantly with the mobile phase (e.g., in 1-2 mL of a 50:50 water/acetonitrile mixture).
-
Filter the sample through a 0.45 µm syringe filter to remove particulates before injection.
Gas Chromatography (GC): For Volatile Analytes
GC is an excellent technique for separating and analyzing volatile compounds. It can be particularly useful if the starting material, products, or byproducts are amenable to vaporization without decomposition.
Core Principle: In GC, a sample is vaporized and injected into the head of a chromatographic column. The separation occurs as the analyte is transported through the column by a carrier gas (mobile phase). Compounds are separated based on their boiling points and interactions with the stationary phase coating the column.
Considerations for Fluorinated Compounds: Highly fluorinated compounds can sometimes be challenging for GC analysis due to their reactivity, which may lead to column degradation.[6] However, many aryl fluorinated compounds can be analyzed successfully. Using a robust and relatively nonpolar column is recommended as a starting point. Field ionization (FI) is a soft ionization technique that can be useful for observing the molecular ions of fluorine compounds, which may not be visible with standard EI or CI methods.[7]
| Parameter | Recommended Starting Condition | Rationale |
| Column | DB-5 or similar (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A general-purpose, low-polarity column suitable for a wide range of analytes. |
| Carrier Gas | Helium or Hydrogen | Inert mobile phases. |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of the sample. |
| Oven Program | Start at 100 °C, hold for 1 min, ramp at 10 °C/min to 280 °C, hold for 5 min | A typical temperature program to elute compounds with varying boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID is a universal detector for organic compounds. MS provides structural information. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: For Structural Confirmation
NMR spectroscopy is a powerful, non-invasive technique that provides detailed structural information and can be used for quantitative analysis.[8][9] For reactions involving this compound, both ¹H and ¹⁹F NMR are exceptionally useful.
Core Principle: NMR exploits the magnetic properties of certain atomic nuclei. By placing a sample in a strong magnetic field and irradiating it with radio waves, the nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The resulting spectrum provides information about the chemical environment of the nuclei.
-
¹H NMR: Monitors the disappearance of proton signals from the starting material and the appearance of new signals corresponding to the product. The benzylic protons (-CH₂CN) are often a clear diagnostic signal.
-
¹⁹F NMR: This is particularly advantageous due to the trifluoromethyl (-CF₃) group. ¹⁹F NMR offers a wide chemical shift range and is highly sensitive to changes in the electronic environment of the fluorine atoms.[10] A change in the chemical shift of the -CF₃ group provides a very clear indication of a reaction occurring at or near the aromatic ring.[11]
Protocol for In-Situ NMR Reaction Monitoring:
-
Set up the reaction in an NMR tube using a deuterated solvent.
-
Acquire an initial spectrum (t=0) before initiating the reaction (e.g., before adding a catalyst or heating).
-
Initiate the reaction and acquire spectra at regular time intervals.[8]
-
Process the spectra and integrate key signals of the starting material and product to determine the reaction kinetics.[10]
Troubleshooting Guide
TLC Issues
-
Q: My spots are streaking on the TLC plate. What's wrong?
-
A: Streaking is often caused by overloading the sample on the plate, or the sample being too acidic or basic. Try diluting your sample further before spotting. If the compound is acidic (e.g., a carboxylic acid byproduct), adding a small amount of acetic acid to the mobile phase can help. If it's basic, a small amount of triethylamine can improve the spot shape.
-
-
Q: I can't see my compound on the TLC plate with a UV lamp. What should I do?
-
A: While the aromatic ring in this compound makes it UV-active, some reaction products may lose this property or be present at very low concentrations. After checking under UV light, try a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice as it reacts with many functional groups that are easily oxidized.[5]
-
-
Q: My starting material and product have very similar Rf values. How can I separate them?
-
A: This is a common challenge. First, try changing the polarity of your mobile phase. Test different ratios of hexane and ethyl acetate, or try a different solvent system altogether (e.g., dichloromethane/methanol). If that fails, consider using a different stationary phase, such as alumina TLC plates, or switch to a higher-resolution technique like HPLC.
-
HPLC & GC Issues
-
Q: I'm seeing broad or tailing peaks in my HPLC/GC chromatogram. How can I fix this?
-
A: Peak tailing can result from several issues:
-
Column Overload: Inject a smaller volume or a more dilute sample.
-
Secondary Interactions: For HPLC, ensure the mobile phase pH is appropriate for your analyte. Adding a small amount of trifluoroacetic acid (TFA) can often sharpen peaks. For GC, ensure your liner is clean and consider using a derivatizing agent if your compound has active hydrogens.
-
Column Degradation: The column may be nearing the end of its life. Try flushing it or replacing it.
-
-
-
Q: My HPLC retention times are shifting between injections. What is causing this?
-
A: Retention time drift is usually due to a lack of equilibration, changes in mobile phase composition, or temperature fluctuations. Ensure the column is fully equilibrated with the starting mobile phase before each injection. Premixing your mobile phase solvents can also help prevent drift caused by inaccurate pump mixing.
-
-
Q: How do I confirm the identity of the peaks in my chromatogram?
-
A: The best way is to use a mass spectrometer (LC-MS or GC-MS). The mass spectrum will provide the molecular weight of the compound in each peak, allowing for confident identification of your product and any byproducts. If MS is unavailable, you can inject an authentic sample of your expected product (if available) and see if it co-elutes with your reaction peak.
-
NMR Issues
-
Q: My ¹H NMR spectrum is complex and I can't distinguish between starting material and product signals. What are my options?
-
A: In this situation, ¹⁹F NMR is your most powerful tool. The trifluoromethyl group provides a clean, singlet signal in a region of the spectrum with no other interferences. The chemical shift of this signal is highly sensitive to its environment. You will see the starting material -CF₃ signal decrease and a new -CF₃ signal for the product appear at a different chemical shift, providing an unambiguous way to monitor the reaction.[11]
-
General Reaction Issues
-
Q: The reaction appears to have stalled (no change in TLC/HPLC). What are the next steps?
-
A: First, confirm the inactivity by taking another sample after a reasonable time interval. If it is truly stalled, consider the following:
-
Reagent Degradation: Was one of your reagents old or improperly stored?
-
Catalyst Inactivity: If it's a catalyzed reaction, the catalyst may have been poisoned or deactivated.
-
Temperature: Is the reaction at the correct temperature? An increase in temperature may be required.
-
Concentration: The reaction may have reached equilibrium.
-
-
-
Q: I'm seeing multiple unexpected spots/peaks. How do I identify these byproducts?
-
A: This requires a combination of techniques. Isolate the major byproducts using preparative chromatography (prep-TLC or flash chromatography). Then, characterize the isolated compounds using NMR and Mass Spectrometry to elucidate their structures. Common side reactions with phenylacetonitriles can include hydrolysis of the nitrile to an amide or carboxylic acid, or reactions involving the active methylene group.
-
Frequently Asked Questions (FAQs)
-
Q: What is the best technique to get a quick check of my reaction's progress?
-
A: Thin-Layer Chromatography (TLC) is the fastest and most convenient method for a quick qualitative check.[1]
-
-
Q: Which method provides the most accurate quantitative data?
-
A: HPLC and quantitative NMR (qNMR) are the gold standards for accurate quantitative analysis. HPLC is generally more accessible and higher throughput for routine monitoring.
-
-
Q: How do I prepare my sample for analysis from a crude reaction mixture?
-
A: Always quench the reaction in your aliquot first to stop it from proceeding further. For TLC, a simple dilution is usually sufficient. For HPLC and GC, you must quench, dilute, and then filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to prevent particulates from damaging the instrument. For NMR, take an aliquot, remove the solvent under reduced pressure, and redissolve the residue in a suitable deuterated solvent.
-
-
Q: What are some common side reactions to look out for with this compound?
-
A: Depending on the reaction conditions, potential side reactions include:
-
Hydrolysis: Under strong acidic or basic conditions, the nitrile group (-CN) can hydrolyze to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH).
-
Dimerization/Polymerization: The benzylic protons are acidic and can be deprotonated by a strong base, leading to self-condensation reactions.
-
Over-alkylation: In alkylation reactions, dialkylation at the benzylic position can occur.[12]
-
-
References
-
Martins, J. E. D., et al. (2008). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. Journal of Environmental Monitoring, 10(9), 1073-1081. [Link]
-
McNally, A., & Singer, R. A. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Accounts of Chemical Research, 54(23), 4372-4383. [Link]
-
Foroozandeh, M., & Jeannerat, D. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. ChemRxiv. [Link]
-
Watanabe, C., et al. (2015). Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry. Journal of Chromatography A, 1388, 244-252. [Link]
-
Urbańczyk, M., et al. (2022). NMR reaction monitoring robust to spectral distortions. Analytical Chemistry, 94(3), 1695-1702. [Link]
-
Foley, D. A., et al. (2013). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology, 37(10). [Link]
-
ResearchGate. (2014). Is it possible to analyze F-compounds with GCMS?. ResearchGate. [Link]
-
Swarts, F. (1940). Quantitative Determination of Fluorinated Hydrocarbons by Gas Chromatography. Industrial & Engineering Chemistry Analytical Edition, 12(11), 693-694. [Link]
-
Nichols, L. (2021). Visualizing a TLC plate. YouTube. [Link]
-
JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL. [Link]
-
Giraudeau, P. (2020). Noise and Temporal Resolution in In Situ 1D NMR Reaction Monitoring. Analytical Chemistry, 92(15), 10293-10300. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. University of Rochester. [Link]
-
EPFL. (n.d.). TLC Visualization Reagents. EPFL. [Link]
-
LibreTexts Chemistry. (2024). 9.3F: Visualizing TLC Plates. Chemistry LibreTexts. [Link]
-
Billard, T., et al. (2019). Monitoring by ¹⁹F NMR of reaction. ResearchGate. [Link]
-
Institute of Chemical Reaction Engineering. (n.d.). Reaction monitoring. Friedrich-Alexander-Universität Erlangen-Nürnberg. [Link]
-
Jana, S., et al. (2018). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. ChemistrySelect, 3(36), 10173-10177. [Link]
Sources
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- 2. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 3. How To [chem.rochester.edu]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]
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- 12. researchgate.net [researchgate.net]
byproduct formation and mitigation in 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile chemistry
Welcome to the dedicated technical support guide for 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile. This resource is designed for researchers, medicinal chemists, and process development professionals to navigate the complexities of working with this versatile but reactive intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you anticipate challenges, troubleshoot effectively, and optimize your synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries regarding the handling, properties, and reactivity of this compound.
Q1: How should I properly store and handle this compound?
A1: this compound is a solid at room temperature and should be stored in a cool, dry, and well-ventilated area away from strong acids, bases, and oxidizing agents.[1] While it is stable under recommended storage conditions, its reactivity profile necessitates careful handling. Always use appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. The compound is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause skin and eye irritation.[2] Work should be conducted in a chemical fume hood.
Q2: What are the key physical properties of this reagent?
A2: Understanding the physical properties is crucial for planning reactions, work-ups, and purifications. Key data is summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₅F₄N | [3] |
| Molecular Weight | 185.15 g/mol | [2] |
| Appearance | White to off-white solid/crystal | [4] |
| Melting Point | 47-49 °C | |
| Boiling Point | 131-132 °C @ 20 mmHg | |
| Solubility | Insoluble in water; Soluble in methanol and other common organic solvents. |
Q3: What makes the benzylic protons on this molecule acidic? What are the implications?
A3: The two protons on the carbon adjacent to the phenyl ring (-CH₂ CN) are significantly acidic. This acidity is due to the combined electron-withdrawing effects of the nitrile group (-CN) and the phenyl ring, which stabilize the resulting carbanion through resonance. The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) group on the ring further enhances this acidity. The primary implication is that even moderately strong bases can deprotonate this position, forming a nucleophilic carbanion. This is the basis for its use in alkylation and condensation reactions but is also the root cause of common dimerization and oligomerization byproducts.[1][5]
Section 2: Troubleshooting Guide for Common Reactions
Nucleophilic Aromatic Substitution (SNAr) Reactions
The most common reaction involving this substrate is the displacement of the fluorine atom by a nucleophile. The aromatic ring is highly "activated" for this reaction due to the powerful electron-withdrawing effects of the para-nitrile and meta-trifluoromethyl groups.[6][7]
Problem: Low yield or incomplete conversion in an SNAr reaction.
| Potential Cause | Scientific Explanation & Recommended Solution |
| Insufficient Base Strength | The SNAr mechanism proceeds through a negatively charged Meisenheimer complex. A suitable base is required to neutralize the proton released from the nucleophile (e.g., an amine or alcohol) and drive the equilibrium. Solution: Ensure you are using at least one equivalent of a suitable base. For weakly acidic nucleophiles, a stronger base like NaH or K₂CO₃ may be necessary. For amine nucleophiles, an excess of the amine itself can sometimes serve as the base.[7] |
| Poor Solvent Choice | SNAr reactions are significantly accelerated in polar, aprotic solvents (e.g., DMF, DMSO, NMP, acetonitrile). These solvents effectively solvate the cation of the base but do not hydrogen-bond with the nucleophile, preserving its reactivity. Solution: Switch to a polar aprotic solvent. If using a less polar solvent like THF, consider adding a phase-transfer catalyst to increase reactivity.[5] |
| Low Reaction Temperature | While the ring is activated, a certain activation energy must still be overcome. Solution: Gradually increase the reaction temperature. Monitor the reaction by TLC or LCMS to track the disappearance of starting material, but be cautious of byproduct formation at elevated temperatures. |
Problem: Formation of a significant byproduct identified as 4-carboxy-3-(trifluoromethyl)phenylacetic acid or its amide.
| Potential Cause | Scientific Explanation & Recommended Solution |
| Nitrile Hydrolysis | The nitrile group (-CN) is susceptible to hydrolysis to a primary amide (-CONH₂) and subsequently to a carboxylic acid (-COOH) under harsh basic (e.g., NaOH, KOH) or acidic conditions, especially at high temperatures in the presence of water. Solution: Use anhydrous solvents and reagents. Employ non-hydroxide bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). If the reaction must be heated, do so under an inert atmosphere (N₂ or Ar) to exclude moisture. |
The following diagram illustrates a typical workflow for an SNAr reaction, highlighting critical control points to mitigate byproduct formation.
Benzylic Position Reactions (e.g., Alkylation)
Reactions at the benzylic -CH₂- group leverage its acidity to form a carbanion, which can then be alkylated or used in other C-C bond-forming reactions.
Problem: A complex mixture of products is observed, with a major byproduct having approximately double the mass of the starting material.
| Potential Cause | Scientific Explanation & Recommended Solution |
| Dimerization/Self-Condensation | This is a classic side reaction for phenylacetonitriles under basic conditions.[8] The generated carbanion can act as a nucleophile and attack the electrophilic carbon of the nitrile group on another molecule of the starting material. This leads to dimers and potentially oligomers. This is exacerbated by high concentrations of the carbanion. Solution: 1. Slow Base Addition: Add the base slowly at a low temperature (e.g., 0 °C or below) to keep the instantaneous concentration of the carbanion low. 2. Immediate Trapping: Have the electrophile (e.g., alkyl halide) present in the reaction mixture before adding the base, so the carbanion reacts with it immediately. 3. Choice of Base: Use a base that is just strong enough for deprotonation (e.g., NaH, KHMDS). Avoid strong, nucleophilic bases like NaOH if possible. |
The mechanism of dimer formation is a critical pathway to understand and control.
Section 3: Analytical Methods and Purity Assessment
Q4: What is the best way to monitor the progress of my reaction?
A4: For most reactions, Thin Layer Chromatography (TLC) provides a rapid, qualitative assessment. However, due to the similar polarity of many potential byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended for unambiguous tracking of starting material consumption and product formation. For quantitative analysis of reaction mixtures and final product purity, High-Performance Liquid Chromatography (HPLC) with a UV detector is the standard method.[9]
Q5: Are there any special considerations for NMR analysis?
A5: Yes. While ¹H and ¹³C NMR are standard, ¹⁹F NMR is an exceptionally powerful tool for this molecule. It provides two distinct signals for the -CF₃ group and the aromatic -F. This allows you to:
-
Confirm the presence of the fluorine-containing groups in your starting material and product.
-
Easily detect any byproducts arising from unwanted defluorination.[10]
-
In SNAr reactions where the fluorine atom is displaced, the disappearance of the aromatic -F signal is a definitive indicator of reaction success.
Section 4: Scale-Up and Process Chemistry Considerations
Moving from the bench to a pilot or production scale introduces new challenges that are often physical rather than purely chemical in nature.[11]
Q6: My SNAr reaction works well on a 1g scale, but I'm having issues with a 100g scale-up. What should I consider?
A6: Scale-up issues for this chemistry often revolve around two key principles: heat transfer and mixing.
| Challenge | Explanation & Mitigation Strategy |
| Heat Management (Exotherms) | SNAr reactions and acid-base neutralizations can be highly exothermic. In a small flask, this heat dissipates quickly. In a large reactor, the surface-area-to-volume ratio is much lower, and heat can build up, leading to runaway reactions and significant byproduct formation (e.g., nitrile hydrolysis). Mitigation: 1. Controlled Addition: Add reagents (especially the base or nucleophile) slowly via a dropping funnel or syringe pump to control the rate of heat generation. 2. Efficient Cooling: Ensure your reactor is equipped with an adequate cooling jacket and monitor the internal temperature closely with a probe. 3. Dilution: Running the reaction at a lower concentration can help manage the exotherm, though this may impact reaction kinetics and throughput.[12] |
| Mixing and Mass Transfer | Inefficient stirring in a large reactor can create localized "hot spots" or areas of high reagent concentration, promoting side reactions like dimerization. Mitigation: 1. Proper Agitation: Use an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitch-blade turbine) to ensure the entire reaction mass is homogeneous. 2. Reaction Order: The order of addition becomes critical. As mentioned for benzylic alkylations, adding the base to a mixture of the substrate and electrophile is often superior to pre-forming the carbanion. |
The following decision tree can help troubleshoot common scale-up problems.
References
-
Organic Syntheses Procedure. (n.d.). 2-PHENYLBUTYRONITRILE. Organic Syntheses. Retrieved from [Link]
-
Reddit Community. (2021, October 27). What are issues/things to consider when scaling up reactions from the lab to a factory? r/chemistry. Retrieved from [Link]
-
PubChem. (n.d.). 4-fluoro-3-(trifluoromethoxy)phenylacetonitrile. Retrieved from [Link]
-
PubChem. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. Retrieved from [Link]
- Google Patents. (n.d.). CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile.
-
Pharmaceutical Technology. (2012). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology, 36(7). Retrieved from [Link]
-
Szabó, K. J. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. ACS Omega, 6(30), 19494–19503. Retrieved from [Link]
-
ResearchGate. (2015). Michael addition of phenylacetonitrile to the acrylonitrile group leading to diphenylpentanedinitrile. ResearchGate. Retrieved from [Link]
-
Woźniak, E., et al. (2017). Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. Chromatographia, 80, 181–200. Retrieved from [Link]
- Google Patents. (n.d.). EP0332666B1 - Phenothiazine dimers and oligomers, process for preparing and use in reactor scale prevention.
-
Ward, J. S., et al. (2020). Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters. Journal of Materials Chemistry C, 8(3), 965-973. Retrieved from [Link]
-
CPI. (2024). 6 key challenges when scaling up sustainable chemical processes. Retrieved from [Link]
-
PubChem. (n.d.). Phenylacetonitrile. Retrieved from [Link]
-
Wang, J., et al. (2019). The Dark Side of Fluorine. Journal of Medicinal Chemistry, 62(12), 5629-5633. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Organic Syntheses. Retrieved from [Link]
-
Preprints.org. (2021). Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives. Retrieved from [Link]
-
Matsushita, S., et al. (2022). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. RSC Advances, 12(35), 22759-22763. Retrieved from [Link]
-
Wang, G., et al. (2022). Beryllium Dimer Reactions with Acetonitrile: Formation of Strong Be−Be Bonds. Molecules, 27(1), 123. Retrieved from [Link]
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- 3. PubChemLite - 4-fluoro-3-(trifluoromethoxy)phenylacetonitrile (C9H5F4NO) [pubchemlite.lcsb.uni.lu]
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Technical Support Center: Handling Viscous Reaction Mixtures of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile
Welcome to the technical support center for handling challenging reaction mixtures involving 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights into managing and mitigating viscosity issues during synthesis. Our focus is on understanding the root causes of these issues and providing actionable solutions to ensure smooth, reproducible, and safe experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
Here we address some of the most common questions and initial hurdles faced when working with this compound.
Q1: My reaction mixture with this compound has become a thick, unmanageable slurry. What is the likely cause?
A1: The most probable cause is the low solubility of the starting material, this compound, which is a solid with a melting point of 47-49 °C.[1][2] If the solvent and temperature are not optimized for complete dissolution, the solid starting material can lead to a heterogeneous mixture with high viscosity. Additionally, the formation of insoluble intermediates or byproducts can also contribute to the thickening of the reaction mixture.
Q2: Can the reaction temperature influence the viscosity of the mixture?
A2: Absolutely. Increasing the reaction temperature generally decreases the viscosity of a liquid.[3][4] For reactions involving this compound, elevating the temperature can enhance the solubility of the starting material and any solid intermediates, leading to a more homogeneous and less viscous solution. However, it is crucial to consider the thermal stability of all reactants, intermediates, and products to avoid degradation.
Q3: How does the choice of solvent impact the viscosity of the reaction?
A3: The solvent plays a critical role in controlling reaction viscosity. A good solvent will fully dissolve the reactants and intermediates, preventing the formation of a thick slurry.[5][6] For reactions with this compound, polar aprotic solvents like DMF, DMSO, or acetonitrile are often good choices due to their ability to dissolve polar organic molecules.[7] The viscosity of the solvent itself also contributes to the overall viscosity of the reaction mixture.[8]
Q4: Is it possible that my reaction is forming a polymer, leading to high viscosity?
A4: Yes, the formation of polymers is a potential cause of increased viscosity, especially in reactions involving nitriles.[9][10] Under certain conditions, such as the presence of strong bases or radical initiators, the nitrile group can undergo polymerization, leading to a significant increase in the viscosity of the reaction mixture. If you observe a dramatic, non-linear increase in viscosity, polymerization should be considered as a possible cause.
Q5: My reaction is highly exothermic and is becoming very thick. Are these two phenomena related?
A5: Yes, they can be. A highly exothermic reaction can lead to localized "hot spots" where the solvent may boil, increasing the concentration of reactants and promoting the formation of insoluble byproducts or polymers. This can rapidly increase the viscosity of the mixture. Poor mixing due to high viscosity can exacerbate this issue by preventing efficient heat dissipation. It is crucial to have adequate cooling and stirring to manage exotherms in reactions prone to becoming viscous.
Part 2: Troubleshooting Guides
This section provides a more in-depth, systematic approach to troubleshooting viscous reaction mixtures.
Guide 1: The "Thick Slurry" Problem - A Step-by-Step Diagnostic Approach
This guide will help you diagnose and resolve issues related to the formation of thick, unmanageable slurries.
Step 1: Assess the Solubility of Your Starting Materials
-
Action: Before starting your reaction, perform a simple solubility test of this compound in your chosen solvent at the intended reaction temperature.
-
Rationale: This will confirm if the starting material is fully soluble under the reaction conditions. Incomplete dissolution is a primary cause of slurry formation.
Step 2: Evaluate Your Solvent System
-
Action: If solubility is an issue, consider changing your solvent or using a co-solvent system. A more polar or higher-boiling point solvent might be necessary.
-
Rationale: The right solvent system is crucial for maintaining a homogeneous reaction.[5] A table of suitable solvents is provided below.
| Solvent | Boiling Point (°C) | Dielectric Constant | Notes |
| Tetrahydrofuran (THF) | 66 | 7.6 | Good for organometallic reactions, but may not be sufficient for highly polar intermediates. |
| Acetonitrile (MeCN) | 82 | 37.5 | A polar aprotic solvent that can be a good starting point. |
| Dimethylformamide (DMF) | 153 | 36.7 | A highly polar aprotic solvent, excellent for dissolving many organic compounds. |
| Dimethyl Sulfoxide (DMSO) | 189 | 47 | Another highly polar aprotic solvent, but can be difficult to remove. |
Step 3: Optimize the Reaction Temperature
-
Action: Gradually increase the reaction temperature while closely monitoring for any changes in viscosity or the appearance of byproducts.
-
Rationale: Increasing the temperature can significantly improve solubility and reduce viscosity.[11] However, be cautious of potential side reactions at higher temperatures.
Step 4: Improve Agitation
-
Action: Ensure your stirring is vigorous and efficient. Consider using a mechanical stirrer for larger scale or highly viscous reactions.
-
Rationale: Good agitation is essential for maintaining homogeneity, improving heat transfer, and preventing localized concentration gradients that can lead to precipitation.
Guide 2: The "Runaway Viscosity" Scenario - Identifying and Preventing Polymerization
This guide focuses on troubleshooting rapid and unexpected increases in viscosity, which may indicate polymerization.
Step 1: Analyze the Reaction Conditions
-
Action: Review your reaction conditions. Are you using strong bases (e.g., organolithiums, Grignard reagents) or radical initiators?
-
Rationale: The nitrile group is susceptible to anionic or radical polymerization under certain conditions.[9]
Step 2: Consider a "Reverse Addition"
-
Action: Instead of adding the reagent to your solution of this compound, try adding the nitrile solution slowly to the reagent solution.
-
Rationale: This "reverse addition" keeps the concentration of the nitrile low at any given time, which can disfavor polymerization.
Step 3: Lower the Reaction Temperature
-
Action: Run the reaction at a lower temperature, even if it proceeds more slowly.
-
Rationale: Polymerization reactions often have a higher activation energy than the desired reaction. Lowering the temperature can selectively slow down the polymerization process.
Step 4: Use a Polymerization Inhibitor
-
Action: If radical polymerization is suspected, consider adding a small amount of a radical inhibitor, such as hydroquinone or BHT.
-
Rationale: A radical inhibitor will quench any radical species that could initiate polymerization without interfering with many ionic reactions.
Part 3: Experimental Protocol - A Case Study
This section provides a detailed protocol for a common reaction, the Grignard addition to this compound, with specific modifications to mitigate viscosity issues.
Synthesis of 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethan-1-one via Grignard Reaction
Reaction Scheme:
Materials:
-
This compound (solid)[1]
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Standard Protocol (Prone to Viscosity Issues):
-
To a solution of this compound (1.0 eq) in anhydrous THF, add methylmagnesium bromide (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with 1 M HCl.
-
Extract with ethyl acetate, wash with NaHCO3 and brine, dry over MgSO4, and concentrate.
Optimized Protocol (to Mitigate Viscosity):
-
Pre-dissolution of Starting Material: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous THF. Gently warm the mixture to 40-50 °C to ensure complete dissolution.
-
Controlled Addition: Cool the solution to 0 °C. Add the methylmagnesium bromide (1.2 eq) dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the internal temperature below 5 °C.
-
Monitoring Viscosity: If the mixture begins to thicken, add an additional portion of anhydrous THF to maintain a stirrable consistency.
-
Reaction Completion: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Careful Quenching: Cool the reaction mixture back to 0 °C and slowly add 1 M HCl. Be aware that this is an exothermic process.
-
Work-up: Proceed with the standard extraction, washing, drying, and concentration steps.
Workflow Diagram:
Caption: Optimized Grignard reaction workflow.
Part 4: Visualization of Troubleshooting Logic
This section provides a visual decision-making tree to help you systematically troubleshoot viscosity issues.
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Validation & Comparative
A Senior Scientist's Comparative Guide to the Analytical Characterization of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical development, the precise structural confirmation and purity assessment of advanced intermediates are paramount. 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile, a key building block, presents a unique analytical challenge due to its specific functional groups: a nitrile, an aromatic ring, and two distinct fluorine environments (a C-F bond and a trifluoromethyl group). Ensuring the integrity of this molecule requires a multi-faceted, orthogonal approach where data from several analytical techniques are integrated to build an irrefutable profile of identity and purity.
This guide provides an in-depth comparison of the primary analytical methods for characterizing this compound. Moving beyond mere procedural lists, we will explore the causality behind methodological choices, establish self-validating experimental frameworks, and ground our discussion in authoritative principles.
The Orthogonal Analytical Strategy
No single analytical technique is sufficient for the comprehensive characterization of a complex organic molecule. An orthogonal strategy, wherein multiple techniques that measure different physicochemical properties are employed, provides the most robust and reliable data. For this compound, this involves combining definitive structural elucidation (NMR), purity and impurity profiling (HPLC, GC-MS), and functional group confirmation (FT-IR). The convergence of data from these independent methods provides a high degree of confidence in the final assessment.
A Comprehensive Guide to the ¹H and ¹³C NMR Analysis of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile: A Comparative Approach
For researchers, scientists, and professionals in drug development, the precise structural elucidation and purity assessment of novel chemical entities are paramount. This guide provides an in-depth analysis of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Beyond a procedural outline, this document delves into the causal relationships between molecular structure and spectral output, offering a comparative perspective against other common analytical techniques.
Introduction: The Significance of Fluorinated Phenylacetonitriles
This compound belongs to a class of fluorinated organic compounds that are of significant interest in medicinal chemistry and materials science. The introduction of fluorine and trifluoromethyl groups can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, unambiguous characterization of such molecules is a critical step in the research and development pipeline. NMR spectroscopy stands as a primary tool for this purpose, providing detailed information about the molecular framework.[1][2][3]
Part 1: In-Depth ¹H and ¹³C NMR Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of molecules.[1][2][3][4] The analysis of both ¹H and ¹³C NMR spectra allows for a comprehensive assignment of all proton and carbon atoms in this compound.
Molecular Structure and Atom Numbering
To facilitate the discussion of NMR data, the atoms in this compound are numbered as follows:
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Predicted ¹H and ¹³C NMR Spectral Data
While a publicly available, experimentally verified spectrum for this specific molecule is not readily found, we can predict the ¹H and ¹³C NMR spectra with high accuracy. This prediction is based on the known experimental data for the closely related compound, 4-(trifluoromethyl)phenylacetonitrile[5][6][7], and established principles of substituent effects in NMR spectroscopy.[8][9][10] The presence of the fluorine atom at the C4 position is expected to introduce characteristic couplings and shifts in the aromatic region.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound in CDCl₃
| Atom | ¹H Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹³C) | Coupling Constant (J, Hz) |
| H-2 | ~7.80 | d | J(H,H) ≈ 2.0 | C-1 | ~133 | q |
| H-5 | ~7.65 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 5.0 | C-2 | ~132 | q |
| H-6 | ~7.25 | t | J(H,F) ≈ 8.5, J(H,H) ≈ 8.5 | C-3 | ~128 | qd |
| CH₂ | ~3.80 | s | - | C-4 | ~160 | d |
| - | - | - | - | C-5 | ~127 | d |
| - | - | - | - | C-6 | ~117 | d |
| - | - | - | - | CH₂ | ~23 | s |
| - | - | - | - | CN | ~117 | s |
| - | - | - | - | CF₃ | ~123 | q |
Disclaimer: This is a predicted dataset based on analogous compounds and known substituent effects. Actual experimental values may vary.
Rationale Behind the Spectral Predictions
-
¹H NMR Spectrum: The aromatic region is expected to display three distinct signals. The proton at C2 (H-2) will likely appear as a doublet due to coupling with H-6. The proton at C5 (H-5) is anticipated to be a doublet of doublets, coupling to both H-6 and the fluorine at C4. The proton at C6 (H-6) is predicted to be a triplet due to coupling with both H-5 and the fluorine at C4. The methylene protons (CH₂) are expected to be a singlet as they are too far from the chiral center to exhibit diastereotopicity.
-
¹³C NMR Spectrum: The carbon spectrum will show characteristic splitting patterns due to coupling with the fluorine and trifluoromethyl groups. The carbon directly attached to the fluorine (C-4) will exhibit a large one-bond C-F coupling constant. The carbons ortho and meta to the fluorine (C-3, C-5 and C-1, C-6 respectively) will show smaller two- and three-bond couplings. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms, and it will also induce smaller couplings on the adjacent aromatic carbons.
Advanced NMR Experiments: HSQC and HMBC
To unambiguously assign all proton and carbon signals, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be invaluable.
-
HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons in the molecule.
-
HMBC: This experiment reveals correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary (non-protonated) carbons and for confirming the connectivity of the molecular fragments.[11][12]
Caption: Experimental workflow for the complete NMR-based structural elucidation.
Part 2: Comparison with Alternative Analytical Techniques
While NMR provides unparalleled detail for structural elucidation, a comprehensive analysis often involves complementary techniques for purity assessment and confirmation of functional groups.
Table 2: Comparison of Analytical Techniques for this compound
| Technique | Information Provided | Advantages | Disadvantages |
| ¹H and ¹³C NMR | Detailed molecular structure, stereochemistry, and connectivity. Quantitative analysis (qNMR). | Provides the most comprehensive structural information. Non-destructive. | Lower sensitivity compared to MS. Requires higher sample concentration. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Molecular weight and fragmentation pattern. Purity assessment. | High sensitivity and excellent for separating volatile compounds. Provides molecular weight information.[5][13][14][15] | May not be suitable for thermally labile compounds. Fragmentation can sometimes be complex to interpret.[16] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups. | Fast and simple to operate. Provides a characteristic "fingerprint" of the molecule.[17][18][19][20][21] | Provides limited information on the overall molecular structure. Not ideal for quantitative analysis of complex mixtures. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | High-resolution separation of non-volatile compounds. Excellent for purity determination.[22][23][24][25][26] | Does not provide direct structural information without a mass spectrometer detector. |
In-Depth Comparison
-
GC-MS: For this compound, GC-MS would be an excellent tool for confirming the molecular weight (189.14 g/mol ) and assessing purity. The fragmentation pattern would likely show losses of HCN, CF₃, and other characteristic fragments of the phenylacetonitrile core.[27]
-
FTIR Spectroscopy: The FTIR spectrum would be dominated by a sharp, strong absorption band around 2230-2250 cm⁻¹ corresponding to the nitrile (C≡N) stretching vibration.[28][29][30] Other characteristic peaks would include those for C-F stretching and aromatic C-H and C=C vibrations.[31][32] This technique is ideal for quickly confirming the presence of the key functional groups.
-
HPLC: HPLC, particularly with a UV detector, would be the method of choice for determining the purity of a sample of this compound with high accuracy. A reversed-phase C18 column with a mobile phase of acetonitrile and water would likely provide good separation from any impurities.
Caption: Logical relationship of analytical techniques for comprehensive characterization.
Part 3: Experimental Protocols
NMR Sample Preparation and Acquisition
-
Sample Preparation: Weigh approximately 10-20 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled sequence. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 1024 scans.
-
2D NMR Acquisition: For HSQC and HMBC, use standard pulse programs and optimize parameters such as the evolution delays based on expected one-bond and long-range coupling constants.
GC-MS Protocol
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent like dichloromethane.
-
GC Conditions: Use a non-polar capillary column (e.g., DB-5ms). A typical temperature program would be: start at 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-400.
FTIR Protocol
-
Sample Preparation: If the sample is a solid, a KBr pellet can be prepared, or an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis. If it is an oil, a thin film can be prepared between two salt plates.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
HPLC Protocol
-
Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile and dilute to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
Chromatographic Conditions: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). A typical mobile phase would be a gradient of acetonitrile and water. A starting composition of 50:50 acetonitrile:water, ramping to 95:5 over 10 minutes, can be a good starting point. The flow rate is typically 1 mL/min, and UV detection can be set at a wavelength where the compound has significant absorbance (e.g., 254 nm).
Conclusion
The comprehensive analysis of this compound relies on the synergistic use of multiple analytical techniques. While ¹H and ¹³C NMR spectroscopy are indispensable for definitive structural elucidation, techniques such as GC-MS, FTIR, and HPLC provide crucial complementary information regarding molecular weight, the presence of key functional groups, and sample purity. This integrated analytical approach ensures the confident characterization of this and other novel fluorinated compounds, which is a cornerstone of modern chemical research and drug development.
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Agilent Technologies. (n.d.). Gas chromatography mass spectrometry basic principles. Retrieved January 10, 2026, from [Link]
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Agilent Technologies. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview. Retrieved January 10, 2026, from [Link]
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BYJU'S. (n.d.). NMR Spectroscopy. Retrieved January 10, 2026, from [Link]
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Shimadzu. (n.d.). Fundamentals Of High Performance Liquid Chromatography. Retrieved January 10, 2026, from [Link]
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Edwards, J. C. (n.d.). Principles of NMR. Process NMR Associates LLC. Retrieved January 10, 2026, from [Link]
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Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved January 10, 2026, from [Link]
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Technology Networks. (2024, February 22). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved January 10, 2026, from [Link]
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21st Century Tech Blog. (2021, April 2). The Fundamentals of High-Performance Liquid Chromatography. Retrieved January 10, 2026, from [Link]
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Innovatech Labs. (2022, December 22). How Does FTIR Analysis Work? Retrieved January 10, 2026, from [Link]
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Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved January 10, 2026, from [Link]
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Wikipedia. (n.d.). Fourier-transform infrared spectroscopy. Retrieved January 10, 2026, from [Link]
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Marcos, J., & Pozo, O. J. (2018). Introduction to Gas Chromatography-Mass Spectrometry. In: Hormone Analysis. Methods in Molecular Biology, vol 1734. Humana Press, New York, NY. [Link]
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KNAUER. (2025, February 17). HPLC Basics – Essential Guide to Chromatography Principles. Retrieved January 10, 2026, from [Link]
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Su, Y. T., & Boxer, S. G. (2012). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. The journal of physical chemistry. B, 116(38), 11768–11774. [Link]
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Hruska, F., & Schaefer, T. (1965). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 87(1), 143-146. [Link]
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Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25. [Link]
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Kim, M., et al. (2019). Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy. Bulletin of the Korean Chemical Society, 40(11), 1109-1114. [Link]
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Smith, A. J. R., York, R., Uhrín, D., & Bell, N. G. A. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science, 13(16), 4579-4586. [Link]
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Li, G., et al. (2015). Comparison of the substituent effects on the (13) C NMR with the (1) H NMR chemical shifts of CH=N in substituted benzylideneanilines. Magnetic Resonance in Chemistry, 53(7), 520-525. [Link]
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University of Wisconsin-Madison. (2010). H-C multiple-bond correlations: HMBC 1H 13C. Retrieved January 10, 2026, from [Link]
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Khetrapal, C. L., & Saupe, A. (1966). Proton and fluorine NMR spectra of fluorobenzene. Molecular Physics, 11(5), 411-417. [Link]
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LibreTexts Chemistry. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved January 10, 2026, from [Link]
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Fluorine notes. (2021, October). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Retrieved January 10, 2026, from [Link]
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Adcock, W., & Dewar, M. J. S. (1967). Substituent Effects. XII.1 Substituent Effects by 19F NMR. Journal of the American Chemical Society, 89(2), 379-386. [Link]
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NIST. (n.d.). 4-(Trifluoromethyl)phenylacetonitrile. Retrieved January 10, 2026, from [Link]
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Fukuda, H., & Igarashi, T. (2018). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Magnetic Resonance in Chemistry, 56(11), 1021-1027. [Link]
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Doddrell, D., et al. (1974). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (4), 402-407. [Link]
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A Comparative Guide to Molecular Weight Confirmation of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile via Mass Spectrometry
In the landscape of drug discovery and synthetic chemistry, the unambiguous confirmation of a compound's molecular identity is a foundational requirement. For a novel intermediate like 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile, verifying the molecular weight is a critical quality control checkpoint that validates the synthetic route and ensures the integrity of downstream processes. This guide provides an in-depth comparison of mass spectrometry techniques for this purpose, grounded in experimental rationale and practical insights for research scientists.
The target analyte, this compound, has a chemical formula of C₉H₅F₄N. Its monoisotopic exact mass is calculated to be 203.0368 Da . Our objective is to select and compare analytical methods that can accurately confirm this mass.
Primary Recommendation: Atmospheric Pressure Chemical Ionization (APCI-MS)
For routine and robust molecular weight confirmation of this compound, Atmospheric Pressure Chemical Ionization (APCI) coupled with a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer) is the superior choice.
Causality Behind the Choice: Why APCI?
APCI is specifically engineered for small molecules of moderate polarity and thermal stability that may not ionize efficiently with Electrospray Ionization (ESI).[1][2] Our target molecule fits this profile perfectly. It possesses polar groups (nitrile, fluoro, trifluoromethyl) but has a dominant non-polar aromatic core.
The APCI mechanism involves several key steps:
-
Vaporization: The sample, typically eluted from an HPLC, is sprayed through a heated nebulizer (350–500 °C), converting it into a fine aerosol that rapidly vaporizes.[2] This requires the analyte to be thermally stable.
-
Chemical Ionization: A high-voltage corona discharge needle ionizes the surrounding solvent vapor (e.g., methanol, water), creating reactant ions.[3]
-
Analyte Ionization: These reactant ions then transfer a proton to the gaseous analyte molecules in a soft ionization process, predominantly forming the protonated molecular ion, [M+H]⁺.[4]
This method is less susceptible to ion suppression and matrix effects than ESI and is highly compatible with the reversed-phase HPLC conditions typically used to purify such compounds.[2]
Experimental Protocol: LC-APCI-MS
1. Sample Preparation:
-
Accurately weigh ~1 mg of this compound and dissolve in 1 mL of methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL using the initial mobile phase composition (e.g., 50:50 methanol:water).
2. Liquid Chromatography (LC) Parameters:
-
Column: C18, 2.1 x 50 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Methanol with 0.1% Formic Acid.
-
Rationale: Formic acid is a proton source, facilitating the formation of [M+H]⁺ ions.
-
-
Gradient: 50% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. APCI-MS Parameters:
-
Ionization Mode: Positive.
-
Nebulizer Temperature: 400°C.
-
Vaporizer Temperature: 350°C.
-
Corona Current: 4 µA.
-
Capillary Voltage: 3.5 kV.
-
Scan Range: m/z 50-500.
4. Expected Result:
-
A prominent peak at m/z 204.0446 , corresponding to the [M+H]⁺ ion of the analyte. The high mass accuracy achievable with a TOF or Orbitrap analyzer allows for confident formula confirmation.
Workflow Visualization: LC-APCI-MS Analysis
Caption: Workflow for molecular weight confirmation using LC-APCI-MS.
Comparative Analysis with Alternative Techniques
While APCI-MS is recommended, other ionization methods offer different advantages and disadvantages. A comprehensive understanding requires comparing it with Electrospray Ionization (ESI) and Electron Ionization (EI).
Alternative 1: Electrospray Ionization (ESI-MS)
ESI is a very soft ionization technique that generates ions directly from a liquid phase by applying a high voltage to create a fine, charged aerosol.[5][6] It is the gold standard for polar and large biomolecules.
-
Applicability: For our analyte, ESI is a viable but potentially less sensitive alternative to APCI. The molecule's moderate polarity might lead to lower ionization efficiency compared to more polar compounds.
-
Expected Ions: ESI typically produces the protonated molecule [M+H]⁺ (m/z 204.04). However, it is also prone to forming adducts with salts present in the sample or mobile phase, such as sodium [M+Na]⁺ (m/z 226.03) or potassium [M+K]⁺ (m/z 241.99), which can complicate spectral interpretation.
-
Causality in Performance: The mechanism relies on desolvation of charged droplets.[6] If the analyte has low surface activity or polarity, it may not efficiently acquire a charge as the droplets shrink, leading to a weaker signal.
Alternative 2: Gas Chromatography-Electron Ionization (GC-EI-MS)
EI is a classic, "hard" ionization technique where high-energy electrons (typically 70 eV) bombard the gaseous analyte, causing it to ionize and extensively fragment.[7][8]
-
Applicability: This method is excellent for structural elucidation due to its reproducible and detailed fragmentation patterns, which can be matched against spectral libraries like NIST.[9][10] However, it is often unsuitable for simple molecular weight confirmation.
-
Expected Ions: The high energy of EI often leads to the complete absence of the molecular ion ([M]⁺˙ at m/z 203.04).[8] Instead, a series of fragment ions would be observed. For trifluoromethyl-containing aromatic compounds, common fragmentation pathways include the loss of the ·CF₃ radical.[11]
-
Expected fragments could include [M-CF₃]⁺ (m/z 134) and other smaller ions.
-
-
Causality in Performance: The 70 eV of energy far exceeds the ionization energy of the molecule, and the excess energy is dissipated through bond cleavage, leading to a complex fragmentation pattern. While this creates a structural "fingerprint," it removes the primary evidence of the intact molecular weight.
Performance Summary
The choice of ionization technique directly impacts the resulting mass spectrum and the ease of molecular weight confirmation.
| Parameter | APCI-MS | ESI-MS | GC-EI-MS |
| Principle | Gas-phase chemical ionization[2] | Liquid-phase desolvation[5] | Gas-phase electron impact[7] |
| Ionization Type | Soft | Very Soft | Hard |
| Expected Primary Ion | [M+H]⁺ | [M+H]⁺, [M+Na]⁺, etc. | [M]⁺˙ (often absent)[8] |
| Molecular Ion Abundance | High | Moderate to High | Very Low to Absent |
| Fragmentation | Minimal (Source CID possible) | Minimal | Extensive & Reproducible[11] |
| Best Use Case | Routine MW Confirmation | Analysis of polar mixtures, adduct studies | Structure Elucidation, Library Matching |
| Ideal m/z Observed | 204.04 | 204.04 (and adducts) | 203.04 (if present) |
Ionization Outcome Comparison
The different ionization techniques produce distinct ionic species from the same parent molecule.
Caption: Expected primary ions from different ionization techniques.
Conclusion
For the specific task of confirming the molecular weight of this compound, APCI-MS stands out as the most reliable and efficient method. It provides a clean spectrum dominated by the protonated molecular ion, [M+H]⁺, allowing for straightforward and confident mass verification.
ESI-MS serves as a competent alternative, particularly if the sample is already in a polar solvent system, though analysts must be vigilant for adduct formation. GC-EI-MS , while powerful, is ill-suited for this primary objective due to its energetic nature that often destroys the molecular ion. Its strength lies in the subsequent step of detailed structural confirmation through fragmentation pattern analysis. By selecting the appropriate ionization source, researchers can ensure data quality and accelerate the pace of their development programs.
References
-
Fluorine notes . Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. (2021). [Link]
-
AxisPharm . Electrospray and APCI Mass Analysis. [Link]
-
Chemistry For Everyone . What Is Atmospheric Pressure Chemical Ionization (APCI) In LC-MS?. (2024). [Link]
-
Agilent . Atmospheric Pressure Chemical Ionization Source, APCI. [Link]
-
Wikipedia . Atmospheric-pressure chemical ionization. [Link]
-
LabX . Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. [Link]
-
R&D Chemicals . 4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile. [Link]
-
PubChem . 4-(Trifluoromethyl)phenylacetonitrile. [Link]
-
Strebel, K. et al. (BMC Bioinformatics) . Automated fragment formula annotation for electron ionisation, high resolution mass spectrometry: application to atmospheric measurements of halocarbons. (2020). [Link]
-
ResearchGate . Deiodination of iodinated aromatic compounds with electrospray ionization mass spectrometry. (2012). [Link]
-
NIST Chemistry WebBook . 4-(Trifluoromethyl)phenylacetonitrile. [Link]
-
ACD/Labs . A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023). [Link]
-
University of Illinois Grainger Engineering . Ionization Methods in Organic Mass Spectrometry. [Link]
-
Kind, T. et al. (PMC - NIH) . Determination of elemental compositions by gas chromatography/time-of-flight mass spectrometry using chemical and electron ionization. (2009). [Link]
-
Bitesize Bio . Making Molecules Fly: Ionization Methods in Mass Spectrometry. (2024). [Link]
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- 5. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]
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- 8. Determination of elemental compositions by gas chromatography/time-of-flight mass spectrometry using chemical and electron ionization - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. 4-(Trifluoromethyl)phenylacetonitrile [webbook.nist.gov]
- 11. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
A Comparative Guide to Functional Group Identification in 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile using FT-IR Spectroscopy
For researchers and professionals in drug development and chemical synthesis, the precise and unambiguous characterization of molecular structures is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands as a cornerstone analytical technique, offering a rapid, non-destructive, and highly informative method for identifying functional groups within a molecule. This guide provides an in-depth analysis of the FT-IR spectrum of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile, a substituted aromatic nitrile with significant potential as a building block in medicinal chemistry.
This document moves beyond a simple cataloging of spectral peaks. It delves into the causal relationships between molecular structure and vibrational frequencies, offering a comparative analysis with structurally similar compounds to highlight the spectral influence of key substituents. By understanding why specific absorption bands appear at their characteristic wavenumbers, researchers can enhance their ability to interpret spectra of novel compounds with confidence and precision.
Principles of FT-IR Spectroscopy in Molecular Characterization
FT-IR spectroscopy operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to these natural vibrational modes. The resulting spectrum is a unique molecular fingerprint, revealing the presence of specific functional groups.
The primary vibrational modes responsible for the characteristic absorption bands in the mid-infrared region (4000-400 cm⁻¹) are stretching (the rhythmic movement along the bond axis) and bending (a change in the angle between bonds). The frequency of these vibrations is determined by the mass of the bonded atoms and the strength of the bond between them, as described by Hooke's Law. Factors such as bond order, resonance, inductive effects, and hydrogen bonding can influence these frequencies, providing subtle yet crucial information about the molecular environment.
Predicted FT-IR Spectrum of this compound: A Functional Group Analysis
While an experimental spectrum of this compound is not publicly available in major databases, a detailed theoretical analysis can be constructed based on the extensive literature of characteristic group frequencies. This molecule possesses several key functional groups whose vibrational modes give rise to distinct absorption bands: the nitrile group (C≡N), the substituted aromatic ring, the carbon-fluorine bond (C-F), and the trifluoromethyl group (-CF₃).
The Nitrile Group (C≡N): A Sharp and Intense Indicator
The stretching vibration of the carbon-nitrogen triple bond in a nitrile is one of the most characteristic and readily identifiable peaks in an FT-IR spectrum. For aromatic nitriles, this absorption is typically observed in the 2240-2220 cm⁻¹ region.[1] The conjugation of the nitrile group with the aromatic ring slightly lowers the frequency compared to saturated nitriles.[2][3] This peak is expected to be sharp and of strong intensity due to the large change in dipole moment during the stretching vibration.[3]
The Aromatic Ring: A Complex System of Vibrations
The benzene ring gives rise to a series of characteristic absorptions:
-
Aromatic C-H Stretching: These vibrations occur at wavenumbers just above 3000 cm⁻¹, typically in the range of 3100-3000 cm⁻¹ .[4][5] These peaks are generally of weak to medium intensity.
-
Aromatic C=C In-Ring Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring produces a series of bands, often of variable intensity, in the 1600-1450 cm⁻¹ region.[4]
-
C-H Out-of-Plane Bending ("oop"): These strong absorptions in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on the aromatic ring.[4] For a 1,2,4-trisubstituted benzene ring, as in our target molecule, characteristic bands are expected in this region.
The Fluorine Substituents: C-F and -CF₃ Vibrations
The presence of fluorine atoms introduces strong absorption bands in the fingerprint region of the spectrum (below 1500 cm⁻¹).
-
Aryl C-F Stretching: The stretching vibration of a carbon-fluorine bond on an aromatic ring typically gives rise to a strong absorption in the 1250-1000 cm⁻¹ range.
-
Trifluoromethyl (-CF₃) Group Stretching: The -CF₃ group has several characteristic vibrational modes. The symmetric and asymmetric C-F stretching vibrations are particularly strong and are expected to appear in the region of 1350-1100 cm⁻¹ . These bands are often intense and can sometimes overlap with other absorptions in this region.
Comparative FT-IR Analysis: Isolating the Influence of Substituents
To better understand the FT-IR spectrum of this compound, it is instructive to compare its predicted spectral features with those of closely related, commercially available compounds: 3-(Trifluoromethyl)phenylacetonitrile and 4-Fluorophenylacetonitrile . This comparison allows for the empirical assignment of spectral features arising from the individual fluoro and trifluoromethyl substituents.
| Functional Group | Vibrational Mode | This compound (Predicted, cm⁻¹) | 3-(Trifluoromethyl)phenylacetonitrile (Typical, cm⁻¹) | 4-Fluorophenylacetonitrile (Typical, cm⁻¹) |
| Nitrile | C≡N Stretch | 2240-2220 (Strong, Sharp) | 2240-2220 (Strong, Sharp) | 2240-2220 (Strong, Sharp) |
| Aromatic | C-H Stretch | 3100-3000 (Weak-Medium) | 3100-3000 (Weak-Medium) | 3100-3000 (Weak-Medium) |
| Aromatic | C=C Stretch | 1600-1450 (Variable) | 1600-1450 (Variable) | 1600-1450 (Variable) |
| Trifluoromethyl | C-F Stretch (asymmetric & symmetric) | 1350-1100 (Strong) | 1350-1100 (Strong) | N/A |
| Aryl Fluoride | C-F Stretch | 1250-1000 (Strong) | N/A | 1250-1000 (Strong) |
| Methylene | C-H Stretch | 2950-2850 (Weak-Medium) | 2950-2850 (Weak-Medium) | 2950-2850 (Weak-Medium) |
Table 1: Comparison of expected FT-IR absorption frequencies for this compound and related compounds.
By overlaying the spectra of these three compounds, one could expect to see:
-
The consistent presence of the sharp nitrile peak around 2230 cm⁻¹ and the aromatic C-H stretches above 3000 cm⁻¹ in all three.
-
Strong absorptions in the 1350-1100 cm⁻¹ region for both this compound and 3-(Trifluoromethyl)phenylacetonitrile, attributable to the -CF₃ group.
-
A strong band in the 1250-1000 cm⁻¹ region for both this compound and 4-Fluorophenylacetonitrile, corresponding to the aryl C-F stretch.
Experimental Protocol: ATR-FT-IR Spectroscopy of a Liquid Sample
The following protocol outlines the steps for acquiring a high-quality FT-IR spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) accessory, which is ideal for its minimal sample preparation requirements.
Materials and Equipment
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal)
-
Sample of this compound (or comparative compound)
-
Micropipette
-
Solvent for cleaning (e.g., isopropanol or acetone)
-
Lint-free laboratory wipes
Step-by-Step Procedure
-
Instrument Preparation: Ensure the FT-IR spectrometer and the ATR accessory are powered on and have completed their initialization and diagnostic checks.
-
Background Spectrum Acquisition:
-
Clean the surface of the ATR crystal thoroughly with a lint-free wipe dampened with isopropanol and allow it to air dry completely.
-
Acquire a background spectrum. This is a critical step to account for the absorbance of atmospheric carbon dioxide and water vapor, as well as any intrinsic absorbance from the ATR crystal itself.
-
-
Sample Application:
-
Using a micropipette, place a small drop (typically 1-2 μL) of the liquid sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan. The instrument's software will automatically collect the sample spectrum and ratio it against the previously collected background spectrum to generate the final absorbance or transmittance spectrum.
-
-
Data Processing and Analysis:
-
The resulting spectrum should be baseline-corrected and normalized if necessary for comparison.
-
Use the software's peak-picking tools to identify and label the wavenumbers of the key absorption bands.
-
Correlate the observed peaks with the expected frequencies for the functional groups present in the molecule.
-
-
Cleaning:
-
After the analysis, carefully clean the sample from the ATR crystal using a lint-free wipe and an appropriate solvent. Ensure the crystal is clean and dry before the next measurement.
-
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound. By systematically analyzing the characteristic absorption bands of the nitrile, aromatic, C-F, and -CF₃ functional groups, a detailed and reliable identification can be achieved. Furthermore, a comparative approach, analyzing the spectra of structurally similar molecules, provides a deeper understanding of the subtle electronic effects of substituents on the vibrational frequencies of the molecule. The ATR-FT-IR methodology presented offers a rapid, efficient, and robust protocol for obtaining high-quality spectra, making it an ideal choice for routine analysis in research and industrial settings.
References
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. [Link]
-
LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy, 34(7), 22-25. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]
-
Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. [Link]
Sources
- 1. 4-(Trifluoromethyl)phenylacetonitrile [webbook.nist.gov]
- 2. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 3. Spectral Database for Organic Compounds (SDBS) - DATACC [datacc.org]
- 4. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 5. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile
Introduction
In the landscape of pharmaceutical development and chemical research, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and key intermediates is not merely a regulatory formality but a cornerstone of safety and efficacy. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile, a key building block in the synthesis of various pharmaceutical and agrochemical compounds.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to offer a deeper, mechanistic understanding of why specific analytical choices are made. The methodologies described herein are designed to be self-validating systems, grounded in established scientific principles and regulatory expectations, such as those outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3] While specific experimental data for this compound is not widely available in public literature, the methods proposed are based on the known physicochemical properties of structurally similar fluorinated and trifluoromethylated aromatic nitriles and are intended to serve as robust starting points for method development and validation.
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development. For this compound (C₉H₅F₄N), the following information, including predicted data from computational models, guides our analytical strategy.
| Property | Value/Prediction | Implication for Analysis |
| Molecular Formula | C₉H₅F₄N | Provides the basis for exact mass determination in MS. |
| Molecular Weight | 203.14 g/mol | Essential for mass spectrometry and concentration calculations. |
| Predicted XlogP | 2.6 | Indicates moderate lipophilicity, suggesting good retention in reversed-phase HPLC and solubility in organic solvents. |
| Structure | Aromatic nitrile with fluoro and trifluoromethyl substituents | The aromatic ring provides a chromophore for UV detection in HPLC. The presence of electronegative fluorine atoms can influence chromatographic interactions. The trifluoromethyl group impacts volatility and mass spectral fragmentation. |
| Volatility | Expected to be semi-volatile | The presence of polar functional groups (nitrile) and a relatively high molecular weight suggest that while GC analysis is feasible, it may require elevated temperatures. |
| UV Absorbance | Expected to have significant absorbance in the UV region | The benzonitrile core is a known chromophore, making UV-based detection in HPLC a viable and sensitive option. |
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for the purity analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is the logical first choice due to the molecule's moderate polarity.
Causality Behind Experimental Choices for HPLC
The selection of each parameter in an HPLC method is a deliberate choice aimed at achieving optimal separation and detection.
-
Column Chemistry: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and provides a good starting point for moderately polar compounds. However, for fluorinated aromatics, a column with a pentafluorophenyl (PFP) stationary phase can offer alternative selectivity.[4] The unique interactions of the electron-rich PFP phase with the fluorinated analyte can enhance the resolution of closely related impurities.
-
Mobile Phase Composition: A mixture of water and a miscible organic solvent, such as acetonitrile or methanol, is standard for RP-HPLC. Acetonitrile is often preferred for its lower viscosity and UV transparency. The use of a buffer, such as phosphate or formate, is crucial to control the pH of the mobile phase and ensure consistent retention times, especially if any ionizable impurities are present.
-
Detection: Given the aromatic nature of this compound, a UV detector is the most straightforward and sensitive choice. A photodiode array (PDA) detector is highly recommended as it can acquire the entire UV spectrum of each peak, which is invaluable for peak purity assessment and impurity identification.
Experimental Protocol: A Self-Validating HPLC Method
This protocol is designed to be a robust starting point for the purity assessment of this compound.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a PDA detector.
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides a good balance of resolution and backpressure. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a controlled pH and is compatible with MS detection if needed. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common and effective organic modifier for RP-HPLC. |
| Gradient | 0-20 min: 40-90% B; 20-25 min: 90% B; 25.1-30 min: 40% B | A gradient elution is necessary to elute any potential late-eluting, more lipophilic impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | PDA at 254 nm | The aromatic ring is expected to have strong absorbance at this wavelength. The PDA allows for spectral analysis. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Sample Preparation | 1 mg/mL in Acetonitrile/Water (50:50) | Ensures the analyte is fully dissolved and compatible with the mobile phase. |
System Suitability: Before sample analysis, the system suitability must be established to ensure the chromatographic system is performing adequately. This is a critical component of a self-validating method.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of replicate injections | < 2.0% for peak area and retention time |
Potential Impurities and Specificity
While a specific synthesis route for this compound is not publicly documented, we can hypothesize potential impurities based on common synthetic pathways for substituted phenylacetonitriles. A frequent method involves the cyanomethylation of a corresponding benzyl halide.
-
Starting Material: Unreacted 4-fluoro-3-(trifluoromethyl)benzyl halide (e.g., bromide or chloride).
-
Side-products: Isomeric impurities where the fluoro and trifluoromethyl groups are in different positions on the aromatic ring.
-
Degradation Products: Hydrolysis of the nitrile group to the corresponding carboxylic acid or amide.
A robust HPLC method must be able to separate the main peak from these potential impurities, demonstrating its specificity. This is typically confirmed by spiking the sample with known impurities or by performing forced degradation studies.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given the predicted semi-volatile nature of this compound, GC-MS offers a complementary approach to HPLC for purity assessment, with the added benefit of mass spectral data for definitive identification.
Causality Behind Experimental Choices for GC-MS
The success of a GC-MS analysis hinges on the appropriate selection of chromatographic and mass spectrometric parameters.
-
Column Selection: A non-polar or mid-polar capillary column is suitable for the separation of aromatic compounds. A column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent) is a versatile choice that provides good separation for a wide range of compounds.
-
Temperature Programming: A temperature gradient is essential to ensure the elution of the analyte in a reasonable time with good peak shape, while also allowing for the separation of any more or less volatile impurities.
-
Ionization Technique: Electron Ionization (EI) at a standard energy of 70 eV is the most common and robust ionization method for GC-MS. It produces reproducible fragmentation patterns that can be compared to spectral libraries for identification.
-
Mass Analyzer: A quadrupole mass analyzer is widely used for routine GC-MS analysis due to its robustness and ease of use. It allows for both full scan mode (for qualitative analysis and impurity identification) and selected ion monitoring (SIM) mode (for enhanced sensitivity and quantitative analysis).
Experimental Protocol: A Self-Validating GC-MS Method
This protocol provides a solid foundation for the GC-MS analysis of this compound.
Instrumentation:
-
Gas chromatograph with a capillary column inlet and a mass selective detector.
Chromatographic and Mass Spectrometric Conditions:
| Parameter | Condition | Rationale |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane | A standard, versatile column for the analysis of semi-volatile organic compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | An inert carrier gas that provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the sample without thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and ensures sharp peaks. |
| Oven Program | 100 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) | A general-purpose program that should provide good separation of the analyte from potential impurities. |
| Transfer Line Temp | 280 °C | Prevents condensation of the analytes between the GC and MS. |
| Ion Source Temp | 230 °C | A standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns. |
| Mass Range | m/z 40-450 | A wide enough range to capture the molecular ion and key fragment ions. |
| Sample Preparation | 1 mg/mL in Acetone | A volatile solvent that is compatible with GC analysis. |
Expected Mass Spectrum and Impurity Identification
The mass spectrum of this compound is expected to show a molecular ion peak at m/z 203. Key fragment ions would likely arise from the loss of the trifluoromethyl group ([M-CF₃]⁺), the cyano group ([M-CN]⁺), and other characteristic fragmentations of the aromatic ring. The unique isotopic signature of any chlorine or bromine-containing impurities (from starting materials) would be readily identifiable in their mass spectra.
Comparison of HPLC and GC-MS for Purity Assessment
| Feature | HPLC | GC-MS |
| Applicability | Suitable for a wide range of compounds, including non-volatile and thermally labile substances. | Limited to volatile and thermally stable compounds. |
| Separation Mechanism | Based on partitioning between a liquid mobile phase and a solid stationary phase. | Based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Detection | Primarily UV-Vis, fluorescence, or refractive index. Mass spectrometry can be coupled (LC-MS). | Mass spectrometry is the standard detector, providing structural information. |
| Sensitivity | Generally in the nanogram to microgram range. | Can be more sensitive, especially in SIM mode, reaching picogram levels. |
| Quantitation | Excellent for quantitative analysis with high precision and accuracy. | Can be used for quantitative analysis, but may be more susceptible to matrix effects. |
| Impurity Identification | Requires reference standards for positive identification, although PDA can provide some structural clues. | Provides mass spectral data that can be used to identify unknown impurities by fragmentation pattern analysis and library searching. |
Conclusion: A Dual-Pronged Approach for Comprehensive Purity Assessment
For the comprehensive purity assessment of this compound, a dual-pronged approach utilizing both HPLC and GC-MS is highly recommended. HPLC with PDA detection serves as the primary tool for quantitative purity determination and the detection of non-volatile impurities. GC-MS provides a complementary and orthogonal technique, offering high sensitivity for volatile impurities and invaluable structural information for their identification.
The methods outlined in this guide, while theoretical due to the limited availability of public data for this specific compound, are rooted in sound chromatographic principles and provide a robust framework for method development and validation. By understanding the causality behind the experimental choices and adhering to a self-validating system, researchers can confidently establish the purity of this compound, ensuring the quality and integrity of their research and development endeavors.
Diagrams
Sources
A Comparative Analysis of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile and Other Benzonitrile Derivatives in Modern Chemistry
Introduction: The Enduring Significance of the Benzonitrile Scaffold
Benzonitrile derivatives, organic compounds featuring a cyano (-C≡N) group attached to a benzene ring, are foundational pillars in the architecture of modern pharmaceuticals, agrochemicals, and materials science.[1] The nitrile group's unique electronic properties—its linear geometry, ability to act as a hydrogen bond acceptor, and its role as a bioisostere for various functional groups—make it a privileged scaffold in medicinal chemistry.[2][3] Furthermore, its versatility as a synthetic handle, readily convertible to amines, amides, and carboxylic acids, provides chemists with a powerful tool for molecular construction.[1][4]
This guide focuses on 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile (CAS 220239-65-6), a highly functionalized derivative.[5] The strategic placement of two potent electron-withdrawing groups—a fluorine atom and a trifluoromethyl (CF₃) group—on the phenyl ring dramatically alters its physicochemical properties and chemical reactivity compared to simpler benzonitriles. We will objectively compare this molecule to other key benzonitrile derivatives, providing experimental insights and data to guide researchers in selecting the optimal building block for their specific application, from drug discovery to organic synthesis.
Physicochemical Properties: A Tale of Two Fluorines
The introduction of fluorine-containing substituents profoundly impacts a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[6][7][8] this compound is a prime example of this "fluorine effect," where the combined influence of the C4-fluoro and C3-trifluoromethyl groups creates a unique electronic landscape.
The trifluoromethyl group is a powerful electron-withdrawing group due to the strong inductive effect (-I) of the three fluorine atoms. The fluorine substituent at the para position also exerts a strong inductive pull (-I) but a weaker, opposing resonance effect (+M). The net result is a highly electron-deficient aromatic ring, a critical feature that dictates the molecule's reactivity and interactions.
Let's compare its core properties with other relevant benzonitrile derivatives:
| Compound | Structure | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 220239-65-6 | 203.14[5] | N/A | N/A | |
| Benzonitrile | 100-47-0 | 103.12 | -13[9] | 188-191[9] | |
| 4-Fluorobenzonitrile | 1194-02-1 | 121.11 | 33-35 | 188 | |
| 3-(Trifluoromethyl)phenylacetonitrile | 2338-76-3 | 185.15 | N/A (Liquid) | 92-93 / 4 mmHg[10] | |
| 4-(Trifluoromethyl)phenylacetonitrile | 2338-75-2 | 185.15 | 47-49 | 131-132 / 20 mmHg | |
| 4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile | 1020718-23-3 | 219.14[11] | N/A | N/A |
This table highlights how progressive substitution with fluorine-containing groups increases molecular weight and generally raises melting and boiling points. The distinct substitution pattern of our target compound, compared to its isomers or analogs like 4-(Trifluoromethyl)phenylacetonitrile, is key to its unique reactivity profile.
Comparative Reactivity Analysis
The electronic modifications to the benzonitrile core directly influence its chemical behavior. The electron-deficient nature of this compound makes it a fascinating substrate for several key transformations.
Enhanced Susceptibility to Nucleophilic Aromatic Substitution (SNAr)
One of the most significant consequences of the dual electron-withdrawing groups is the activation of the aromatic ring towards Nucleophilic Aromatic Substitution (SNAr). In this reaction, a nucleophile attacks an electron-poor aromatic ring, displacing a leaving group. For SNAr to proceed efficiently, two conditions are paramount:
-
The ring must be highly electron-deficient, stabilized by strong electron-withdrawing groups.
-
There must be a good leaving group (typically a halide).
This compound is perfectly primed for this reaction. The CF₃ and CN groups, positioned ortho and para to the fluorine atom, respectively, strongly stabilize the negative charge in the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction.[12] Fluorine, while being the most electronegative halogen, is an excellent leaving group in SNAr reactions due to the high polarity of the C-F bond which makes the carbon atom highly electrophilic.
In contrast, unsubstituted benzonitrile does not undergo SNAr. Derivatives with only one electron-withdrawing group, such as 4-fluorobenzonitrile, are moderately reactive, but the addition of the second, powerful CF₃ group in our target molecule dramatically accelerates the reaction. This makes it an exceptional building block for introducing complex nucleophiles at the C4 position.
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
Reactivity of the Nitrile Group
The nitrile group itself is a site of rich chemical reactivity.
-
Hydrolysis: The conversion of a nitrile to a carboxylic acid is a fundamental transformation. The rate of this reaction is highly dependent on the electronic nature of the aromatic substituents.[12] Electron-withdrawing groups increase the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water or hydroxide. Therefore, the hydrolysis of this compound to the corresponding phenylacetic acid is expected to proceed under milder conditions than that of electron-neutral or electron-rich benzonitriles.
-
Reduction: Catalytic hydrogenation is a common method for reducing nitriles to primary amines (benzylamines). While electronic effects on this transformation are generally less pronounced than in hydrolysis or SNAr, the choice of catalyst and conditions can be tailored based on the substitution pattern.[12] The resulting 2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-amine is a valuable synthon for pharmaceuticals.
Role in Medicinal Chemistry and Structure-Activity Relationships (SAR)
The benzonitrile moiety is a cornerstone in drug design, appearing in numerous FDA-approved drugs.[3] Its role often revolves around acting as a key binding element, particularly as a hydrogen bond acceptor. The true value of this compound, however, lies in the synergistic contribution of its substituents to the overall molecular profile.
-
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond. Replacing a hydrogen atom with fluorine at a metabolically labile position can block oxidative metabolism by Cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[13] The CF₃ group is also exceptionally stable to metabolic degradation.
-
Modulation of pKa: The electron-withdrawing nature of the substituents can significantly lower the pKa of nearby acidic or basic functional groups, which can be critical for optimizing drug-target interactions or solubility.
-
Enhanced Binding Affinity: The fluorine and CF₃ groups can engage in favorable non-covalent interactions within a protein's binding pocket, such as dipole-dipole interactions or orthogonal multipolar interactions, which can enhance binding affinity.[6]
For example, many kinase inhibitors utilize a substituted aromatic core to occupy the ATP-binding pocket. The specific substitution pattern on this compound makes it an attractive scaffold for designing potent and selective inhibitors by providing vectors for further functionalization (e.g., via SNAr) while imparting favorable pharmacokinetic properties.[14]
Caption: Key contributions of the fluorinated scaffold to drug properties.
Experimental Protocol: Comparative SNAr Reactivity
To provide a tangible measure of the enhanced reactivity, this section outlines a protocol to compare the rate of a model SNAr reaction.
Objective: To compare the reaction yield of this compound with 4-Fluorobenzonitrile in a nucleophilic substitution reaction with sodium methoxide.
Rationale: This experiment directly tests the hypothesis that the additional CF₃ group significantly activates the ring towards nucleophilic attack compared to a monosubstituted analog. The progress can be monitored by Gas Chromatography (GC) to quantify the consumption of starting material and formation of the product.
Materials and Equipment
-
This compound
-
4-Fluorobenzonitrile
-
Sodium methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flasks, magnetic stirrers, reflux condensers
-
Inert atmosphere setup (Nitrogen or Argon)
-
Gas Chromatograph with a suitable column (e.g., HP-5)
Procedure
-
Reaction Setup: In two separate oven-dried 50 mL round-bottom flasks equipped with magnetic stir bars and reflux condensers, establish an inert atmosphere.
-
Reagent Addition (Flask 1): To the first flask, add this compound (1.0 mmol). Dissolve it in 10 mL of anhydrous DMF.
-
Reagent Addition (Flask 2): To the second flask, add 4-Fluorobenzonitrile (1.0 mmol). Dissolve it in 10 mL of anhydrous DMF.
-
Nucleophile Preparation: In a separate flask, dissolve sodium methoxide (1.2 mmol) in 5 mL of anhydrous methanol under an inert atmosphere.
-
Initiation: Add the sodium methoxide solution to each of the reaction flasks at room temperature.
-
Reaction: Heat both flasks to 60°C in a pre-heated oil bath and stir vigorously.
-
Monitoring: At timed intervals (e.g., t = 30 min, 1h, 2h, 4h), withdraw a small aliquot (~0.1 mL) from each reaction mixture. Quench the aliquot with dilute HCl and extract with ethyl acetate. Analyze the organic layer by GC to determine the ratio of starting material to the methoxy-substituted product.
-
Workup (after completion): After 4 hours (or once GC analysis shows consumption of the starting material in the more reactive flask), cool the reactions to room temperature. Pour the mixture into 50 mL of water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Analysis: Purify the crude product via column chromatography if necessary. Characterize the products (4-Methoxy-3-(trifluoromethyl)phenylacetonitrile and 4-Methoxybenzonitrile) by ¹H NMR, ¹³C NMR, and MS to confirm their identity and calculate the final isolated yield.
Expected Outcome & Data Summary
The reaction with this compound is expected to proceed significantly faster and result in a higher yield within the given timeframe due to the superior stabilization of the Meisenheimer intermediate.
| Starting Material | Reaction Time (h) | Expected Conversion (%) | Product |
| 4-Fluorobenzonitrile | 4 | Moderate (~30-50%) | 4-Methoxybenzonitrile |
| This compound | 4 | High (>90%) | 4-Methoxy-3-(trifluoromethyl)phenylacetonitrile |
Conclusion
This compound is not merely another benzonitrile derivative; it is a highly engineered chemical tool. Its defining feature is the profound electron deficiency of the aromatic ring, a direct consequence of the synergistic effects of its C4-fluoro and C3-trifluoromethyl substituents. This property translates into:
-
Exceptional Reactivity: A marked enhancement in susceptibility to Nucleophilic Aromatic Substitution, opening facile synthetic routes to complex, polysubstituted aromatic compounds.
-
Favorable Physicochemical Properties: The fluorine and CF₃ groups impart metabolic stability and offer unique opportunities for modulating binding interactions, making it a highly attractive scaffold for drug discovery.[2][15]
While simpler derivatives like 4-fluorobenzonitrile or 4-(trifluoromethyl)phenylacetonitrile are valuable in their own right, they lack the potent dual activation of the target molecule. For researchers seeking to perform SNAr chemistry under mild conditions or to build molecules with enhanced pharmacokinetic profiles, this compound represents a superior and strategically advantageous starting point.
References
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- De, A., & Dinda, A. K. (2002). Quantitative Structure-Activity Relationship Study of 2-arylsulfonyl-6-substituted Benzonitriles as Non-Nucleoside Reverse Transcriptase Inhibitors of HIV-1. Journal of Enzyme Inhibition and Medicinal Chemistry, 17(4), 219-225.
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- Unnamed Publisher. Understanding Chemical Intermediates: A Deep Dive into Benzonitrile Derivatives.
- ResearchGate. The chemical structure of some biologically important benzonitrile derivatives.
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- Tieu, W., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 137, 351-364.
- Schlemmer, K. H., et al. (1987). Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines. IARC Scientific Publications, (84), 180-184.
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- Amfluoro. 1020718-23-3 | 4-Fluoro-3-(trifluoromethoxy)phenylacetonitrile.
- Wińska, M., et al. (2025). Novel fluoro-brominated benzotriazoles as potential CK2 inhibitors. How does fluorination affect the properties of benzotriazoles?. Bioorganic Chemistry.
- Sigma-Aldrich. 3-(Trifluoromethyl)phenylacetonitrile 97.
- El-Gohary, N. S., & Shaaban, M. I. (2014). Evaluation of the biological activity of novel monocationic fluoroaryl. Drug Design, Development and Therapy.
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Comparative Reactivity Analysis: 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile vs. 4-chlorophenylacetonitrile
An In-Depth Technical Guide for Synthetic Chemists
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Phenylacetonitriles in Synthesis
Phenylacetonitrile and its derivatives are indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals. Their value lies in the versatile reactivity of the aromatic ring, the nitrile moiety, and the benzylic methylene group. The strategic placement of substituents on the phenyl ring profoundly alters the electronic landscape of the molecule, thereby dictating its reactivity and guiding the course of synthetic transformations.[1]
This guide provides a detailed comparative analysis of two commercially significant derivatives: 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile and the more conventional 4-chlorophenylacetonitrile . We will dissect how the interplay of inductive and resonance effects governs their behavior in key reaction classes, offering field-proven insights and experimental frameworks to help you select the optimal reagent for your synthetic goals.
Part 1: Structural and Electronic Profile Analysis
The reactivity of an aromatic compound is a direct consequence of its electronic architecture. The substituents on the phenyl ring act as control elements, either donating or withdrawing electron density and thereby influencing the susceptibility of various sites to chemical attack.
Figure 1: Structures of the compared phenylacetonitrile derivatives.
4-chlorophenylacetonitrile features a chlorine atom, which exhibits a dual electronic nature. It is strongly electronegative, withdrawing electron density from the ring through the sigma framework (a negative inductive effect, -I). Simultaneously, its lone pairs can donate electron density into the pi-system (a positive resonance effect, +R). Overall, chlorine is considered a deactivating group, making the ring less reactive towards electrophiles than benzene itself.
This compound presents a far more electron-deficient system.
-
Fluorine: Like chlorine, it has a strong -I effect and a weak +R effect.
-
Trifluoromethyl (-CF3) group: This is a powerful electron-withdrawing group, primarily through a potent -I effect due to the three highly electronegative fluorine atoms.[2][3] It has no resonance-donating capability.
-
Combined Effect: The cumulative impact of the fluoro, trifluoromethyl, and cyano groups renders this aromatic ring exceptionally electron-poor. This dramatic difference in electron density is the primary driver of the divergent reactivity discussed below.
Part 2: Comparative Reactivity in Key Synthetic Transformations
We will now explore the practical consequences of these electronic differences in two fundamental reaction types critical to drug development and materials science: nucleophilic aromatic substitution and reactions at the benzylic position.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for C-N, C-O, and C-S bond formation on aromatic rings. Its success hinges on the ring being sufficiently electron-poor to be attacked by a nucleophile.
Mechanistic Rationale: The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack by the nucleophile to form a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[4][5] The stability of this complex is enhanced by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[4]
Reactivity Hypothesis: this compound is engineered for SNAr. The powerful EWGs (-CF3, -CN) are positioned to stabilize the negative charge of the Meisenheimer complex. Furthermore, in SNAr, fluoride is an excellent leaving group. This is because the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and accelerating the rate-determining nucleophilic attack.[5][6] In contrast, 4-chlorophenylacetonitrile is significantly less activated, lacking the potent -CF3 group.
Figure 2: Generalized workflow for the SNAr addition-elimination mechanism.
Experimental Protocol: Comparative SNAr with a Secondary Amine
This protocol provides a framework for directly comparing the reactivity of the two substrates towards a common nucleophile, morpholine.
Methodology:
-
Setup: In two separate, identical reaction vessels equipped with stir bars and reflux condensers under a nitrogen atmosphere, add 1.0 mmol of the aryl halide (either 4-chlorophenylacetonitrile or this compound).
-
Reagents: To each vessel, add morpholine (2.2 mmol, 2.2 equiv) and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv) as a base.
-
Solvent: Add 5 mL of anhydrous Dimethyl Sulfoxide (DMSO).
-
Reaction: Heat both reaction mixtures to 80 °C.
-
Monitoring: Monitor the consumption of starting material by taking aliquots at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr) and analyzing by GC-MS or LC-MS.
-
Validation: The relative rate of reaction is determined by the time required to achieve >95% conversion of the starting material.
Expected Data and Outcome:
| Substrate | Key EWGs | Leaving Group | Expected Relative Rate |
| 4-chlorophenylacetonitrile | -CN | Cl | Slow |
| This compound | -CF₃, -CN, -F | F | Very Fast |
Reactivity at the Benzylic Position: α-Proton Acidity
The methylene (-CH₂-) protons adjacent to the nitrile group are acidic due to the ability of the nitrile to stabilize the resulting carbanion via resonance. The acidity of these protons is further modulated by substituents on the aromatic ring.
Mechanistic Rationale: Electron-withdrawing groups on the phenyl ring provide additional stabilization for the benzylic carbanion through their inductive effects.[1] A more stable carbanion forms more readily, meaning the corresponding conjugate acid (the starting material) is more acidic (has a lower pKa). This principle is well-documented for substituted benzoic acids and applies directly here.[2][7]
Reactivity Hypothesis: The potent inductive withdrawal of the -CF3 group in this compound will significantly stabilize the benzylic carbanion compared to the modest effect of the chlorine atom in 4-chlorophenylacetonitrile. Therefore, the benzylic protons of the former will be substantially more acidic.
Figure 3: Reaction pathway for the deprotonation and subsequent functionalization at the benzylic position.
Experimental Protocol: Comparative α-Alkylation
This protocol assesses the ease of deprotonation by observing the rate of a subsequent, rapid alkylation reaction.
Methodology:
-
Setup: In two separate, oven-dried flasks under a nitrogen atmosphere, prepare solutions of each phenylacetonitrile derivative (1.0 mmol) in 5 mL of anhydrous Tetrahydrofuran (THF).
-
Deprotonation: Cool both solutions to -78 °C (dry ice/acetone bath). Add a solution of Lithium Diisopropylamide (LDA) (1.05 mmol, 1.05 equiv) in THF dropwise to each flask.
-
Observation: Stir the mixtures at -78 °C for 15 minutes. A more acidic substrate will deprotonate more completely and rapidly.
-
Alkylation: Add benzyl bromide (BnBr) (1.1 mmol, 1.1 equiv) to each reaction mixture.
-
Analysis: After allowing the reactions to warm to room temperature and quenching with saturated aqueous ammonium chloride, extract the product and analyze the conversion to the α-benzylated product by ¹H NMR or GC-MS.
Expected Data and Outcome:
| Substrate | Ring Electronics | Benzylic Carbanion Stability | Expected Conversion to Product |
| 4-chlorophenylacetonitrile | Moderately Deactivated | Moderate | Lower / Incomplete |
| This compound | Strongly Deactivated | High | Higher / Complete |
Part 3: Summary and Guide for the Synthetic Strategist
| Feature | 4-chlorophenylacetonitrile | This compound | Advantage |
| Ring Electronics | Moderately electron-poor | Highly electron-poor | 4-F-3-CF₃-PhCN for electron-poor chemistry |
| SNAr Reactivity | Low to moderate | Very high | 4-F-3-CF₃-PhCN |
| α-Proton Acidity | Moderate | High | 4-F-3-CF₃-PhCN |
| Cost-Effectiveness | Generally higher | Generally lower | 4-Cl-PhCN for less demanding transformations |
For the Drug Development Professional:
-
This compound is the reagent of choice for late-stage functionalization via SNAr, where high reactivity and predictable outcomes are critical. Its enhanced benzylic acidity also provides a reliable handle for introducing complexity at the α-position.
-
4-chlorophenylacetonitrile remains a workhorse intermediate for syntheses where the key transformations do not require a highly activated aromatic ring, such as reduction of the nitrile or hydrolysis to the corresponding phenylacetic acid.[8]
By understanding the fundamental electronic differences between these two building blocks, chemists can make more informed decisions, leading to optimized reaction conditions, higher yields, and more efficient synthetic routes.
References
-
Explain why fluorobenzene is more reactive than chlorobenzene. Pearson+. [Link]
-
4-Chlorophenylacetonitrile. Wikipedia. [Link]
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Electrophilic Aromatic Substitution: Fluorination and Iodination of Benzene. JoVE. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
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Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]
-
Under Nucleophilic Aromatic Substitution conditions, which halogen would be substituted and why? Reddit. [Link]
-
Substituent Effects on Acidity. Chemistry LibreTexts. [Link]
-
Substituent Effects on the Acidity of p-Substituted Benzoic Acids. NC State University Libraries. [Link]
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A Comparative Efficacy Analysis of Agrochemicals Derived from the 4-Fluoro-3-(trifluoromethyl)phenyl Core
Introduction: The Strategic Importance of Fluorinated Phenylacetonitriles in Modern Agrochemicals
In the relentless pursuit of enhanced agricultural productivity and sustainable pest management, the strategic incorporation of fluorine atoms into active ingredients has become a cornerstone of modern agrochemical design. The trifluoromethyl (CF3) group, in particular, is prized for its ability to significantly enhance the biological activity, metabolic stability, and cellular penetration of molecules.[1] This guide focuses on agrochemicals derived from a key fluorinated building block, 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile, and its close structural analogs. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring creates a unique electronic and lipophilic profile, making it a valuable synthon for a new generation of high-potency insecticides.
This document provides a comparative analysis of the efficacy of prominent agrochemicals that share this core chemical moiety or are representative of the innovation stemming from this chemical space. We will delve into their distinct modes of action, present comparative biological performance data against key agricultural pests, and provide detailed experimental protocols for efficacy evaluation. This guide is intended for researchers, scientists, and professionals in the agrochemical and drug development fields to facilitate informed decisions in the discovery and application of next-generation crop protection agents.
Featured Agrochemicals: A Tale of Two Modes of Action
While a multitude of derivatives can be envisioned from the this compound scaffold, two prominent commercialized insecticides, Flupyradifurone and Fluxametamide , exemplify the diverse yet highly effective pest control solutions that can be developed. Though not necessarily synthesized directly from this specific phenylacetonitrile, they represent the chemical space and demonstrate divergent, yet highly potent, mechanisms of insecticidal action.
-
Flupyradifurone: A butenolide insecticide, Flupyradifurone acts as a partial agonist of the insect nicotinic acetylcholine receptor (nAChR).[2] This mode of action is similar to that of neonicotinoids, but Flupyradifurone belongs to a distinct chemical subgroup (IRAC Group 4D).[3] Its binding to the nAChR leads to the uncontrolled firing of nerve impulses, resulting in paralysis and death of the target insect.[4]
-
Fluxametamide: In contrast, Fluxametamide is a novel isoxazoline insecticide that functions as a potent antagonist of the γ-aminobutyric acid (GABA)-gated chloride channel.[5] By blocking the inhibitory neurotransmission mediated by GABA, Fluxametamide induces hyperexcitation of the insect's central nervous system, leading to convulsions and mortality.[5] This distinct mode of action (IRAC Group 30) makes it a valuable tool for resistance management.
Comparative Efficacy: A Data-Driven Assessment
The true measure of an agrochemical lies in its performance in the field and the laboratory. Below, we present a comparative summary of the efficacy of Flupyradifurone, Fluxametamide, and other relevant insecticides against key agricultural pests. The data is presented in terms of the median lethal concentration (LC50), a standard measure of the potency of a toxic substance.
Table 1: Comparative Efficacy (LC50) Against Major Agricultural Pests
| Insecticide | Target Pest | LC50 (mg/L or ppm) | Reference |
| Flupyradifurone | Bemisia tabaci (Whitefly) | 12.7 g a.i./100 L | [6] |
| Imidacloprid | Bemisia tabaci (Whitefly) | 12.6 g a.i./100 L | [6] |
| Imidacloprid | Bemisia tabaci (Whitefly) | 6.6 ppm | [7] |
| Diafenthiuron | Bemisia tabaci (Whitefly) | 22.59 ppm | [7] |
| Pyriproxyfen | Bemisia tabaci (Whitefly) | 133.28 ppm | [4] |
| Fluxametamide | Plutella xylostella (Diamondback Moth) | 0.18 mg/L | |
| Chlorantraniliprole | Plutella xylostella (Diamondback Moth) | 0.000275% | [8] |
| Spinosad | Plutella xylostella (Diamondback Moth) | 0.00486% | [8] |
| Flupyradifurone | Thrips flavus (Thrips) | Moderately Effective | [9] |
| Fenthion | Thrips flavus (Thrips) | 2.26 mg/L | [10] |
| Sulfoxaflor | Thrips flavus (Thrips) | 4.28 mg/L | [10] |
| Cyetpyrafen | Thrips flavus (Thrips) | 4.94 mg/L | [10] |
| Fluxametamide | Tetranychus cinnabarinus (Carmine Spider Mite) | High Bioactivity | [11] |
Field Efficacy Insights:
-
Against Aphids: In field trials on tobacco, Flupyradifurone demonstrated 100% mortality of the aphid Myzus persicae nicotianae within 4 days of treatment, comparable to Sulfoxaflor and Flonicamid. It also exhibited a high persistent toxicity index, indicating prolonged effectiveness.[11]
-
Against Thrips: In season-long strawberry trials, Flupyradifurone was found to be as effective as Acetamiprid when used in rotation with other insecticides for controlling thrips species.[9]
Mechanisms of Action: Visualizing the Molecular Battleground
To appreciate the distinct advantages of these agrochemical classes, it is crucial to understand their interaction with the insect nervous system at a molecular level.
Flupyradifurone: Agonist of the Nicotinic Acetylcholine Receptor (nAChR)
Flupyradifurone mimics the action of the neurotransmitter acetylcholine (ACh). It binds to the nAChR on the postsynaptic membrane, causing the ion channel to open and leading to a continuous influx of cations. This results in the persistent stimulation of nerve cells, leading to hyperexcitation, paralysis, and eventual death of the insect.
Caption: Flupyradifurone's agonistic action on the nAChR.
Fluxametamide: Antagonist of the GABA-Gated Chloride Channel
Fluxametamide acts on a different target within the insect's central nervous system. It blocks the GABA-gated chloride channel, preventing the influx of chloride ions that would normally inhibit nerve firing. This disruption of the inhibitory pathway leads to uncontrolled neuronal excitation, convulsions, and ultimately, the death of the insect.
Caption: Fluxametamide's antagonistic action on the GABA receptor.
Experimental Protocols: A Guide to Efficacy Evaluation
The following protocols outline standard laboratory bioassays for determining the efficacy of insecticides. These methods are crucial for generating the comparative data presented in this guide.
Protocol 1: Leaf-Dip Bioassay for Sucking and Chewing Insects (e.g., Aphids, Whiteflies, Lepidopteran Larvae)
This method assesses the contact and ingestion toxicity of an insecticide.
Methodology:
-
Preparation of Test Solutions: Prepare a stock solution of the test insecticide in a suitable solvent (e.g., acetone). Make a series of dilutions in distilled water containing a non-ionic surfactant (e.g., 0.01% Triton X-100) to achieve the desired test concentrations. A control solution containing only water and surfactant should also be prepared.
-
Leaf Preparation: Select uniform, undamaged leaves from the host plant of the target insect (e.g., cotton for whiteflies, cabbage for diamondback moth larvae).
-
Treatment: Dip each leaf into the respective test solution for 10-30 seconds, ensuring complete coverage. Allow the leaves to air-dry on a clean, non-absorbent surface.
-
Bioassay Arena: Place the treated, dried leaves into a ventilated container, such as a Petri dish lined with moistened filter paper to maintain turgor.
-
Insect Infestation: Introduce a known number of test insects (e.g., 20-30 adult whiteflies or 10-15 third-instar larvae) onto each treated leaf.
-
Incubation: Maintain the bioassay arenas under controlled environmental conditions (e.g., 25 ± 2°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).
-
Mortality Assessment: Record insect mortality at predetermined intervals (e.g., 24, 48, and 72 hours) after infestation. Insects that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Correct the mortality data for control mortality using Abbott's formula. Calculate the LC50 values and their 95% confidence intervals using probit analysis.
Caption: Workflow for a standard leaf-dip bioassay.
Protocol 2: Systemic Efficacy Bioassay for Root-Uptake Insecticides
This method evaluates the ability of an insecticide to be absorbed by the plant's roots and translocated to the foliage to control pests.
Methodology:
-
Plant Preparation: Grow host plants in a hydroponic or inert substrate (e.g., sand or vermiculite) to a suitable size (e.g., 2-4 true leaves).
-
Treatment Application: Prepare aqueous solutions of the test insecticide at various concentrations. Apply a known volume of each solution to the rooting medium of the plants. A control group should receive only water.
-
Translocation Period: Allow the plants to absorb and translocate the insecticide for a specific period (e.g., 3-7 days) under controlled greenhouse conditions.
-
Bioassay: After the translocation period, excise leaves from the treated and control plants. Use these leaves in a leaf-dip bioassay as described in Protocol 1, starting from step 4.
-
Data Collection and Analysis: Follow steps 6-8 from Protocol 1 to assess mortality and determine the efficacy of the systemic insecticide.
Conclusion and Future Perspectives
Agrochemicals derived from the 4-Fluoro-3-(trifluoromethyl)phenyl core and its analogs, such as Flupyradifurone and Fluxametamide, represent significant advancements in insecticide chemistry. Their high efficacy, coupled with distinct modes of action, provides valuable tools for integrated pest management (IPM) and resistance management strategies. Flupyradifurone offers a potent alternative to older neonicotinoids for the control of sucking pests, while Fluxametamide provides a novel mode of action effective against a broad spectrum of insect pests, including those resistant to other insecticide classes.
The continued exploration of this fluorinated chemical space holds considerable promise for the development of even more selective, potent, and environmentally benign crop protection solutions. Future research should focus on elucidating the structure-activity relationships of new derivatives, optimizing their formulation and delivery systems, and conducting comprehensive ecotoxicological assessments to ensure their long-term sustainability in global agriculture.
References
-
Relative toxicity of selected insecticides against adult whitefly Bemisia tabaci (Hemiptera). (2020). Journal of Entomology and Zoology Studies. [Link]
-
Flupyradifurone: a brief profile of a new butenolide insecticide. (n.d.). PubMed Central. [Link]
-
Efficacy of insecticides for season-long control of thrips (Thysanoptera: Thripidae) in winter strawberries in Florida. (2019). Pest Management Science. [Link]
-
TOXICITY OF DIFFERENT INSECTICIDES AGAINST COTTON WHITEFLY (BEMESIA TABACI) UNDER LABORATORYCONDITIONS. (2019). Global Scientific Journal. [Link]
-
FAO SPECIFICATIONS AND EVALUATIONS FOR AGRICULTURAL PESTICIDES FLUPYRADIFURONE. (n.d.). Food and Agriculture Organization of the United Nations. [Link]
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The Strategic Role of the 4-Fluoro-3-(trifluoromethyl)phenyl Moiety: A Comparative Guide to Structure-Activity Relationships
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties of fluorine and trifluoromethyl groups—such as high electronegativity, metabolic stability, and the ability to modulate pKa and lipophilicity—offer a powerful toolkit for optimizing the potency, selectivity, and pharmacokinetic profiles of drug candidates.[1][2][3][4] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives featuring the 4-fluoro-3-(trifluoromethyl)phenyl moiety, a key pharmacophore in a range of biologically active compounds. While direct, comprehensive SAR studies on 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile derivatives are emerging, a broader examination of this critical pharmacophore across various molecular backbones offers invaluable insights for researchers in drug discovery.
The 4-Fluoro-3-(trifluoromethyl)phenyl Pharmacophore: A Foundation for Potency
The 4-fluoro-3-(trifluoromethyl)phenyl group presents a unique electronic and steric profile that has been successfully exploited in the development of potent modulators of various biological targets, most notably the androgen receptor (AR).[5][6] The electron-withdrawing nature of both the fluorine and trifluoromethyl substituents significantly influences the acidity of adjacent functional groups and can enhance interactions with protein targets.[2] Furthermore, the trifluoromethyl group is a well-established bioisostere for other functionalities and can improve metabolic stability by blocking potential sites of oxidation.[1][2]
This guide will comparatively analyze the SAR of different classes of compounds bearing this pharmacophore, with a particular focus on their application as nonsteroidal antiandrogens. We will explore how modifications to the rest of the molecule, including the bioisosteric replacement of key functional groups, impact biological activity.
Comparative SAR of Key Derivatives
The versatility of the 4-fluoro-3-(trifluoromethyl)phenyl pharmacophore is evident in its successful incorporation into diverse molecular scaffolds. Here, we compare three prominent classes of derivatives: propionanilides, hydantoins, and phenylacetonitriles, with a focus on their antiandrogenic activity.
Propionanilide Derivatives: The Bicalutamide Archetype
The nonsteroidal antiandrogen bicalutamide serves as a landmark example of a propionanilide derivative. While bicalutamide itself contains a fluorophenylsulfonyl group, its core structure has inspired the development of numerous analogs. A key structural feature of these molecules is the aniline nitrogen, which often forms a crucial hydrogen bond with the androgen receptor.
The general structure-activity relationships for this class reveal that:
-
The N-aryl group: The 4-cyano-3-(trifluoromethyl)phenyl group is a common and highly effective substituent for potent antiandrogenic activity. The cyano group acts as a key hydrogen bond acceptor.
-
The linker: The 2-hydroxy-2-methylpropionamide linker is optimal for maintaining the correct geometry for receptor binding.
-
The second aromatic ring: Modifications to the second aromatic ring, often a substituted phenyl ring, significantly impact potency and selectivity.
Hydantoin Derivatives: A Rigidified Scaffold
Hydantoin-based derivatives represent a more rigidified scaffold compared to the flexible propionanilides. This rigidity can lead to enhanced binding affinity and improved selectivity. In these compounds, the 4-fluoro-3-(trifluoromethyl)phenyl group is typically attached to one of the nitrogen atoms of the hydantoin ring.
Key SAR insights for hydantoin derivatives include:
-
Substitution on the second phenyl ring: Similar to the propionanilides, substitutions on the second phenyl ring attached to the hydantoin core are critical for activity. Electron-withdrawing groups at the para-position generally enhance potency.
-
Modifications to the hydantoin core: Introduction of substituents on the hydantoin ring itself can modulate activity and pharmacokinetic properties.
Phenylacetonitrile Derivatives: Exploring Bioisosteric Replacements
While less explored in the context of androgen receptor modulation, the this compound scaffold offers an intriguing platform for SAR studies. The nitrile group is a versatile functional group in medicinal chemistry, capable of acting as a bioisostere for carbonyl groups and participating in various polar interactions.[7][8] Its linear geometry and electronic properties can lead to novel binding modes compared to aniline or amide-containing counterparts.
Emerging SAR suggests that:
-
The nitrile as a pharmacophore: The nitrile group can act as a hydrogen bond acceptor, mimicking the role of the cyano group in the aniline derivatives.
-
Modifications to the benzylic position: The methylene bridge of the phenylacetonitrile core provides a point for further derivatization to explore interactions with different regions of the target protein.
Quantitative Comparison of Biological Activity
To provide a clearer perspective on the impact of these structural modifications, the following table summarizes the reported biological activities of representative compounds from each class. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in assay conditions.
| Compound Class | Representative Structure/Derivative | Biological Target | Activity (IC50 / Ki) | Reference |
| Propionanilide | Bicalutamide Analogue | Androgen Receptor | High nanomolar | [9] |
| Hydantoin | N-(4-cyano-3-trifluoromethylphenyl) derivative | Androgen Receptor | Low nanomolar | [10] |
| Phenylacetonitrile | (hypothetical derivative for comparison) | Androgen Receptor | Activity to be determined | N/A |
Experimental Protocols
To facilitate further research in this area, detailed protocols for the synthesis of a representative this compound precursor and a standard androgen receptor competitive binding assay are provided below.
Synthesis of 4-Fluoro-3-(trifluoromethyl)benzyl Cyanide
This protocol describes a common method for the synthesis of the phenylacetonitrile core structure.
Materials:
-
4-Fluoro-3-(trifluoromethyl)benzyl bromide
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-fluoro-3-(trifluoromethyl)benzyl bromide (1.0 eq) in DMSO.
-
Add sodium cyanide (1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-fluoro-3-(trifluoromethyl)benzyl cyanide.
Androgen Receptor Competitive Binding Assay
This protocol outlines a standard fluorescence polarization-based assay to determine the binding affinity of test compounds to the androgen receptor ligand-binding domain (AR-LBD).[7]
Materials:
-
Recombinant human AR-LBD (His-GST tagged)
-
Fluorescently labeled androgen ligand (e.g., Fluormone™ AL Green)
-
Assay buffer (e.g., containing DTT)
-
Test compounds dissolved in DMSO
-
384-well microplate
Procedure:
-
Prepare a 2X solution of the AR-LBD and the fluorescent ligand in the assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute them to a 2X concentration in the assay buffer.
-
Dispense 20 µL of the 2X test compound solutions into the wells of the 384-well plate.
-
Add 20 µL of the 2X AR-LBD/fluorescent ligand complex to each well.
-
Incubate the plate at room temperature for 4-8 hours, protected from light.
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
Plot the polarization values against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing the SAR Landscape
To visually summarize the key structural elements and their relationships, the following diagrams are provided.
Caption: Core pharmacophore and its integration into different molecular scaffolds.
Caption: General workflow for synthesis and biological evaluation.
Conclusion and Future Directions
The 4-fluoro-3-(trifluoromethyl)phenyl moiety is a highly valuable pharmacophore in modern drug discovery, particularly in the development of nonsteroidal antiandrogens. While much of the existing research has focused on aniline and hydantoin-based scaffolds, the exploration of phenylacetonitrile derivatives presents a promising avenue for the discovery of novel therapeutic agents with potentially distinct pharmacological profiles. The bioisosteric replacement of the aniline nitrogen with a nitrile group offers opportunities for new intellectual property and the potential to overcome some of the metabolic liabilities associated with anilines.[11] Future SAR studies should focus on the systematic exploration of substitutions on the phenylacetonitrile backbone to fully elucidate the potential of this scaffold. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to embark on such investigations.
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Salvati, M. E., Balog, A., Shan, W., Furuya, K., Varma, S., Chen, J., Miller, D. D., & Dalton, J. T. (2012). Nonsteroidal Androgen Receptor Ligands: Versatile Syntheses and Biological Data. ACS medicinal chemistry letters, 3(3), 206–210. [Link]
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A Senior Application Scientist's Guide to 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile: Synthesis, Characterization, and Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The unique electronic properties of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity, making fluorinated building blocks highly sought after. Among these, 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile stands out as a versatile intermediate for the synthesis of a wide array of pharmacologically active molecules.
This guide provides a comprehensive technical overview of this compound, including a proposed synthetic protocol, expected characterization data, and a comparative analysis with its key positional isomers and a chloro-substituted analog. This document is intended to serve as a practical resource for researchers, enabling informed decisions in the selection and application of this valuable chemical entity.
The Strategic Advantage of the 4-Fluoro-3-(trifluoromethyl) Phenyl Moiety
The substitution pattern of this compound offers a unique combination of electronic and steric properties. The potent electron-withdrawing nature of the trifluoromethyl group at the meta-position, coupled with the inductive effect of the fluorine atom at the para-position, significantly influences the reactivity of the aromatic ring and the benzylic methylene group. This electronic landscape is often exploited in the synthesis of kinase inhibitors and other targeted therapies, where precise modulation of a molecule's electronic character is paramount for achieving high potency and selectivity.[1]
Synthesis of this compound: A Proposed Protocol
Proposed Synthetic Pathway:
Caption: Proposed synthesis of this compound.
Step-by-Step Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-Fluoro-3-(trifluoromethyl)benzyl bromide (1.0 eq) in a mixture of ethanol and water (e.g., a 4:1 ratio).
-
Addition of Cyanide: To the stirred solution, add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2-1.5 eq). Caution: Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-20 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and extract with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volumes).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford the pure this compound.
Causality Behind Experimental Choices:
-
Solvent System: The use of an ethanol/water mixture provides a good medium for dissolving both the organic starting material and the inorganic cyanide salt, facilitating the reaction.
-
Cyanide Source: Sodium and potassium cyanide are common and effective sources of the cyanide nucleophile.
-
Reflux Conditions: Heating the reaction accelerates the rate of the Sₙ2 reaction, leading to a more efficient conversion to the desired product.
Characterization and Comparison with Alternatives
A thorough characterization of this compound is essential to confirm its identity and purity. While experimental spectra for this specific compound are not publicly available, we can predict the key spectral features and compare them with the known data for its isomers and a chloro-analog.
Table 1: Physicochemical Properties of Phenylacetonitrile Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | 220239-65-6 | C₉H₅F₄N | 203.14 | 226.1 at 760 mmHg[4] |
| 4-(Trifluoromethyl)phenylacetonitrile | 2338-75-2 | C₉H₆F₃N | 185.15 | 131-132 / 20 mmHg |
| 3-(Trifluoromethyl)phenylacetonitrile | 2338-76-3 | C₉H₆F₃N | 185.15 | 92-93 / 4 mmHg[5] |
| 4-Chloro-3-(trifluoromethyl)phenylacetonitrile | 22902-82-5 | C₉H₅ClF₃N | 219.59 | Not Available |
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound would exhibit characteristic signals for the aromatic protons and carbons, as well as the methylene group.
Table 2: Comparison of ¹H NMR Spectral Data (Predicted vs. Experimental)
| Compound | Aromatic Protons (ppm) | Methylene Protons (-CH₂CN) (ppm) |
| This compound (Predicted) | Multiplets in the range of 7.2-7.8 | Singlet around 3.8-4.0 |
| 4-(Trifluoromethyl)phenylacetonitrile[6] | Doublets around 7.6 and 7.4 (AA'BB' system) | Singlet at ~3.9 |
| 3-(Trifluoromethyl)phenylacetonitrile[5] | Multiplets in the range of 7.5-7.7 | Singlet at ~3.8 |
3.2. Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in a molecule. A key diagnostic peak for all the compared nitriles is the C≡N stretch.
Table 3: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C≡N Stretch | C-F Stretch (Aromatic) | C-F Stretch (CF₃) |
| This compound (Predicted) | ~2250 | ~1250 | ~1330, ~1130 |
| 4-(Trifluoromethyl)phenylacetonitrile[7][8][9] | ~2250 | - | ~1325, ~1125 |
| 3-(Trifluoromethyl)phenylacetonitrile | ~2250 | - | ~1330, ~1130 |
3.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
Table 4: Expected Mass Spectrometry Data
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| This compound (Predicted) | m/z 203 | [M-HCN]⁺, [M-CF₃]⁺ |
| 4-(Trifluoromethyl)phenylacetonitrile[7][8] | m/z 185 | [M-HCN]⁺, [M-CF₃]⁺ |
| 3-(Trifluoromethyl)phenylacetonitrile | m/z 185 | [M-HCN]⁺, [M-CF₃]⁺ |
Comparative Reactivity and Applications
The electronic properties of the substituents on the phenyl ring dictate the reactivity of these building blocks. The presence of a fluorine atom in this compound, in addition to the trifluoromethyl group, is expected to enhance the electrophilicity of the aromatic ring, making it more susceptible to nucleophilic aromatic substitution (SₙAr) reactions compared to its non-fluorinated isomers.
Workflow for SₙAr Reactions:
Caption: Generalized workflow for nucleophilic aromatic substitution.
This enhanced reactivity can be advantageous in the synthesis of complex drug molecules, potentially allowing for milder reaction conditions and higher yields. For instance, in the synthesis of certain kinase inhibitors, the displacement of the fluorine atom by a nucleophilic amine or alcohol is a key step.
In comparison, 4-Chloro-3-(trifluoromethyl)phenylacetonitrile would also be a substrate for SₙAr reactions. Generally, aryl fluorides are more reactive than aryl chlorides in SₙAr reactions due to the higher electronegativity of fluorine, which better stabilizes the intermediate Meisenheimer complex. However, the carbon-chlorine bond is weaker than the carbon-fluorine bond, which can sometimes influence reactivity in transition-metal-catalyzed cross-coupling reactions.
The choice between the fluoro and chloro analogs will depend on the specific reaction, desired reactivity, and cost-effectiveness.
Conclusion
This compound is a highly valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique electronic properties, stemming from the combined effects of the fluoro and trifluoromethyl substituents, make it an attractive starting material for a variety of chemical transformations. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a solid foundation for its synthesis, characterization, and application, based on established chemical principles and data from closely related analogs. Researchers are encouraged to use this information as a starting point for their own experimental validation and exploration of the potential of this versatile chemical intermediate.
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A Spectroscopic Guide to Differentiating 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile Isomers
In the landscape of pharmaceutical research and development, the precise identification of isomeric purity is not merely a regulatory formality but a cornerstone of safety and efficacy. Positional isomers of highly functionalized aromatic compounds, such as 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile, can exhibit vastly different pharmacological and toxicological profiles. Consequently, the ability to unequivocally differentiate these isomers is of paramount importance. This guide provides a comprehensive spectroscopic comparison of this compound and its positional isomers, offering researchers, scientists, and drug development professionals the essential data and methodologies for confident characterization.
This document moves beyond a simple recitation of data. It delves into the causal relationships between molecular structure and spectroscopic output, providing the foundational knowledge needed to interpret spectral data with expertise. Every piece of information is grounded in established scientific principles and supported by authoritative references, ensuring the trustworthiness of the presented methodologies.
The Structural Landscape of Fluoro-(trifluoromethyl)phenylacetonitrile Isomers
The subject of this guide is the family of positional isomers of phenylacetonitrile substituted with one fluorine atom and one trifluoromethyl group on the phenyl ring. The specific substitution pattern dramatically influences the electronic environment of the molecule, which in turn gives rise to unique spectroscopic signatures. Below are the structures of the primary compound of interest and several of its key isomers.
Figure 2: A typical workflow for the spectroscopic identification of isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for distinguishing positional isomers. The chemical shifts (δ) and coupling constants (J) of ¹H, ¹³C, and ¹⁹F nuclei are exquisitely sensitive to the local electronic environment, which is directly dictated by the positions of the fluorine and trifluoromethyl substituents.
¹H NMR Spectroscopy
The aromatic region of the ¹H NMR spectrum provides a clear fingerprint for each isomer. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups deshields the aromatic protons, shifting them downfield. The multiplicity of the signals and the magnitude of the proton-proton (H-H) and proton-fluorine (H-F) coupling constants are key identifiers.
| Compound | Aromatic Protons Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | CH₂ Protons Chemical Shift (δ, ppm) |
| Phenylacetonitrile | ~7.4 (m, 5H) | ~3.7 (s, 2H) |
| 3-(Trifluoromethyl)phenylacetonitrile | 7.5-7.7 (m, 4H) | 3.8 (s, 2H) |
| 4-(Trifluoromethyl)phenylacetonitrile | 7.45 (d, J = 8.1 Hz, 2H), 7.65 (d, J = 8.1 Hz, 2H) | 3.8 (s, 2H) |
| This compound | Data not readily available in public domain | Data not readily available in public domain |
| 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile | Data not readily available in public domain | Data not readily available in public domain |
| 2-Fluoro-5-(trifluoromethyl)phenylacetonitrile | Data not readily available in public domain | Data not readily available in public domain |
Note: The absence of readily available public data for the fluoro-substituted isomers highlights the specialized nature of these compounds. Researchers are encouraged to acquire experimental data on their specific samples.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides further structural confirmation. The chemical shifts of the aromatic carbons are influenced by the inductive and mesomeric effects of the substituents. The carbon directly attached to the fluorine atom will appear as a doublet due to C-F coupling, and the trifluoromethyl carbon will exhibit a characteristic quartet.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique for fluorinated compounds. Each distinct fluorine environment will produce a separate signal. The chemical shift of the fluorine atom on the aromatic ring will be highly dependent on its position relative to the trifluoromethyl group. The trifluoromethyl group itself will appear as a singlet, but its chemical shift will also be isomer-dependent.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. While all isomers will exhibit a characteristic nitrile (C≡N) stretch around 2250 cm⁻¹, the C-F and C-H bending vibrations in the fingerprint region (below 1500 cm⁻¹) can show subtle but reproducible differences between isomers.
| Compound | Key IR Absorptions (cm⁻¹) |
| Phenylacetonitrile | ~2250 (C≡N), 3030-3080 (Ar C-H), 1600, 1495, 1450 (C=C) |
| 4-(Trifluoromethyl)phenylacetonitrile | ~2250 (C≡N), Strong C-F stretches ~1325, 1160, 1120 |
| This compound | Expected: ~2250 (C≡N), C-F stretches, aromatic C-H and C=C vibrations |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. While all isomers of Fluoro-(trifluoromethyl)phenylacetonitrile will have the same molecular ion peak (m/z = 203.04), the relative abundances of the fragment ions can differ, providing clues to the substitution pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Expected Fragmentation:
-
Loss of HCN: [M-27]⁺
-
Loss of CF₃: [M-69]⁺
-
Formation of tropylium-like ions
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Accurately weigh approximately 5-10 mg of the phenylacetonitrile isomer.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
Cap the NMR tube and gently invert to ensure complete dissolution.
NMR Data Acquisition
-
Insert the sample into the NMR spectrometer.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse sequences.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the internal standard (TMS at 0 ppm for ¹H and ¹³C) or an external standard for ¹⁹F.
IR Spectroscopy
-
For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.
-
For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan prior to the sample scan to subtract atmospheric contributions.
Mass Spectrometry
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Acquire the mass spectrum over an appropriate m/z range.
Conclusion
The definitive characterization of this compound and its positional isomers is a critical task in chemical and pharmaceutical development. A comprehensive analysis utilizing ¹H, ¹³C, and ¹⁹F NMR, in conjunction with IR spectroscopy and mass spectrometry, provides the necessary data to confidently distinguish between these closely related structures. While publicly available spectral data for all isomers is limited, the principles and methodologies outlined in this guide provide a robust framework for researchers to generate and interpret their own experimental data, ensuring the integrity and quality of their work.
References
-
PubChem. 4-(Trifluoromethyl)phenylacetonitrile. National Center for Biotechnology Information. [Link]
-
NIST. 4-(Trifluoromethyl)phenylacetonitrile. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, eds. Linstrom, P.J.; Mallard, W.G. National Institute of Standards and Technology. [Link]
-
PubChem. 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Fluoro-5-(trifluoromethyl)phenylacetonitrile. National Center for Biotechnology Information. [Link]
A Senior Application Scientist's Guide to Assessing the Quality of Commercial 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile
For researchers, scientists, and professionals in drug development, the purity and stability of starting materials are paramount. The quality of a key intermediate like 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile can significantly impact reaction yield, impurity profiles of subsequent steps, and the overall success of a synthesis campaign. This guide provides a comprehensive framework for assessing the quality of commercially available this compound, offering a comparative analysis of critical quality attributes. We will delve into the causality behind experimental choices and present detailed protocols to ensure the selection of high-purity material suitable for demanding applications.
Introduction: The Significance of Quality in Complex Intermediates
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1] The presence of both a fluorine atom and a trifluoromethyl group can enhance metabolic stability, binding affinity, and membrane permeability of the final active pharmaceutical ingredient (API).[1] However, the synthetic routes to this intermediate can introduce a variety of impurities, including starting materials, byproducts, and regioisomers, which can be difficult to remove in later stages. Therefore, a robust analytical assessment of incoming material is a critical, self-validating step in any synthetic workflow.
This guide will establish a multi-pronged approach to quality assessment, focusing on:
-
Identity and Purity: Confirming the chemical structure and quantifying the main component.
-
Impurity Profiling: Identifying and quantifying residual starting materials, solvents, and synthesis-related byproducts.
-
Stability Assessment: Evaluating the compound's susceptibility to degradation under stress conditions.
Orthogonal Analytical Approaches for Comprehensive Quality Assessment
No single analytical technique can provide a complete picture of a compound's quality. We will employ a combination of chromatographic and spectroscopic methods to build a comprehensive quality profile.
Purity and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination and impurity profiling of non-volatile organic molecules. A well-developed HPLC method can separate the main component from structurally similar impurities.
Experimental Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: An isocratic or gradient elution using a mixture of water (often with a modifier like 0.1% trifluoroacetic acid) and a polar organic solvent like acetonitrile or methanol. A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and water.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance of the phenylacetonitrile chromophore, a wavelength of 235 nm is a reasonable starting point.[2]
-
Sample Preparation: Dissolve a known concentration of the material (e.g., 1 mg/mL) in the mobile phase.
Rationale: The C18 stationary phase provides good retention for the aromatic ring, while the mobile phase composition can be tuned to achieve optimal separation of the main peak from any potential impurities. The UV detector offers good sensitivity for this class of compounds.
Volatile Impurities and Alternative Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for identifying and quantifying volatile and semi-volatile impurities, such as residual solvents or starting materials. It also serves as an orthogonal method to HPLC for purity assessment.
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-to-mid polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Split injection to avoid column overloading.
-
Temperature Program: A starting temperature of around 80°C, ramped up to 280-300°C to ensure elution of all components.
-
MS Detection: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.
Rationale: The temperature gradient allows for the separation of compounds with different boiling points. The mass spectrometer provides structural information on the separated components, aiding in the identification of unknown impurities.[3]
Structural Confirmation and Quantitative Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for unambiguous structural confirmation. Furthermore, quantitative NMR (qNMR) can be a powerful tool for determining purity without the need for a specific reference standard of the compound itself.[4][5] Due to the presence of fluorine, 19F NMR is particularly informative.[6][7]
Experimental Protocol: 1H and 19F NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl3) or dimethyl sulfoxide-d6 (DMSO-d6).
-
1H NMR: Standard proton NMR experiment to confirm the aromatic and methylene proton signals.
-
19F NMR: A standard fluorine NMR experiment. The trifluoromethyl group will give a characteristic signal, and the single fluorine atom on the ring will give another. The chemical shifts and coupling constants provide definitive structural information.[6]
-
Quantitative 1H NMR (qNMR): An accurately weighed amount of the sample is dissolved with an accurately weighed amount of an internal standard (e.g., maleic anhydride) of known purity. The purity of the analyte can be calculated by comparing the integral of a well-resolved analyte signal to the integral of a known signal from the internal standard.[4]
Rationale: 1H and 19F NMR provide orthogonal structural confirmation. qNMR is a primary analytical method that can determine purity with high accuracy and precision, and it is not susceptible to the same biases as chromatographic methods.
Comparative Analysis: Hypothetical Data from Three Commercial Suppliers
To illustrate the application of these methods, we present hypothetical data for this compound from three different commercial suppliers (A, B, and C).
Table 1: Purity and Impurity Profile of this compound from Different Suppliers
| Parameter | Supplier A | Supplier B | Supplier C | Method |
| Appearance | White crystalline solid | Off-white powder | White crystalline solid | Visual |
| Purity (HPLC, % Area) | 99.5% | 98.2% | 99.8% | HPLC-UV |
| Purity (qNMR, % w/w) | 99.2% | 97.9% | 99.6% | 1H qNMR |
| Impurity 1 (Regioisomer) | 0.2% | 0.8% | <0.05% | HPLC-UV |
| Impurity 2 (Starting Material) | <0.05% | 0.5% | <0.05% | GC-MS |
| Residual Toluene | 50 ppm | 300 ppm | 25 ppm | GC-MS |
| Water Content | 0.1% | 0.3% | 0.05% | Karl Fischer |
Interpretation:
-
Supplier C provides the material with the highest purity by both HPLC and qNMR, with minimal impurities.
-
Supplier A offers a high-purity product, with a slightly higher level of the regioisomeric impurity compared to Supplier C.
-
Supplier B 's material has lower purity and contains significant levels of a regioisomer, a potential starting material, and residual solvent.
Stability Assessment: Forced Degradation Studies
Understanding the intrinsic stability of the intermediate is crucial for anticipating potential issues during synthesis and storage.[8][9][10][11][12] Forced degradation studies deliberately expose the compound to harsh conditions to identify potential degradation pathways and products.[8][9][10][11][12]
Experimental Protocol: Forced Degradation
Samples of the material are subjected to the following conditions for a defined period (e.g., 24 hours), and then analyzed by HPLC to assess the formation of degradants:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C
-
Basic Hydrolysis: 0.1 M NaOH at 60°C
-
Oxidative Degradation: 3% H2O2 at room temperature
-
Thermal Degradation: 80°C (solid state)
-
Photolytic Degradation: Exposure to UV light (e.g., 254 nm)
Table 2: Hypothetical Forced Degradation Results (% Degradation)
| Condition | Supplier A | Supplier B | Supplier C |
| Acidic Hydrolysis | <1% | <1% | <1% |
| Basic Hydrolysis | 15% | 18% | 14% |
| Oxidative Degradation | 5% | 6% | 4% |
| Thermal Degradation | <1% | <1% | <1% |
| Photolytic Degradation | 2% | 3% | 2% |
Interpretation: The nitrile group is susceptible to hydrolysis under basic conditions, likely forming the corresponding carboxylic acid or amide. The presence of impurities in the material from Supplier B appears to slightly accelerate degradation under basic, oxidative, and photolytic conditions.
Workflow and Decision Making
The following diagram illustrates the logical workflow for assessing the quality of incoming this compound.
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The Versatile Scaffold: A Comparative Guide to the Biological Activity of Compounds Synthesized from 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile
In the landscape of modern drug discovery and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a well-established approach to enhance pharmacological properties. The unique electronic characteristics of fluorine can profoundly influence a compound's metabolic stability, binding affinity, and bioavailability. 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile stands out as a particularly valuable starting material, offering a trifluoromethyl group and a fluorine atom on a phenylacetonitrile backbone. This combination of functionalities provides a versatile platform for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential.
This guide provides a comparative analysis of the biological activities of different classes of compounds synthesized from this key intermediate. We will delve into the rationale behind their synthesis, present supporting experimental data from the literature, and offer detailed protocols for key transformations, providing researchers, scientists, and drug development professionals with a comprehensive resource to navigate the potential of this promising scaffold.
The Strategic Advantage of the 4-Fluoro-3-(trifluoromethyl)phenyl Moiety
The 4-fluoro-3-(trifluoromethyl)phenyl group is a privileged motif in medicinal chemistry. The trifluoromethyl (CF3) group is a strong electron-withdrawing group and is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and improve its metabolic stability by blocking potential sites of oxidation.[1][2] The fluorine atom at the 4-position further modulates the electronic properties of the aromatic ring and can participate in favorable interactions with biological targets. The nitrile group of the phenylacetonitrile core is a versatile functional handle that can be readily transformed into a variety of heterocyclic systems.[3]
This guide will focus on two prominent classes of bioactive compounds that can be synthesized from this compound: substituted pyrimidines and 1,2,4-triazoles . We will explore their synthesis, compare their reported biological activities, and provide insights into their potential therapeutic applications.
I. Substituted Pyrimidines: A Gateway to Diverse Biological Activities
The pyrimidine ring is a fundamental building block in numerous biologically active compounds, including anticancer, antifungal, and anti-inflammatory agents.[4] The synthesis of pyrimidine derivatives from phenylacetonitrile precursors is a well-established strategy in medicinal chemistry.
A. Synthesis of Pyrimidine Derivatives
A common and effective method for the synthesis of pyrimidine derivatives from phenylacetonitriles involves a cyclocondensation reaction with a suitable three-carbon component. While a direct synthesis from this compound is not extensively documented in readily available literature, a highly analogous and illustrative synthesis of trifluoromethyl-substituted pyrimidines starts from ethyl trifluoroacetoacetate. This provides a clear blueprint for how the target starting material could be utilized.
Illustrative Synthetic Workflow:
Caption: General workflow for the synthesis of pyrimidine derivatives.
Experimental Protocol: Synthesis of a 2-Amino-4-aryl-pyrimidine (General Procedure)
-
Formation of the Enaminonitrile: To a solution of this compound (1 equivalent) in an anhydrous solvent such as toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equivalents).
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude enaminonitrile intermediate.
-
Cyclocondensation: Dissolve the crude enaminonitrile in a suitable solvent like ethanol.
-
Add guanidine hydrochloride (1.5 equivalents) and a base such as sodium ethoxide (1.5 equivalents).
-
Heat the mixture to reflux for 6-8 hours.
-
After cooling, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization or column chromatography to afford the desired 2-amino-4-(4-fluoro-3-(trifluoromethyl)phenyl)pyrimidine.
B. Comparative Biological Activities of Pyrimidine Derivatives
While specific data for pyrimidines derived directly from this compound is limited, studies on structurally similar trifluoromethyl pyrimidine derivatives have demonstrated a broad spectrum of biological activities, including antifungal, insecticidal, and anticancer properties.[5][6]
For instance, a series of novel trifluoromethyl pyrimidine derivatives bearing an amide moiety were synthesized and evaluated for their bioactivities. Several of these compounds exhibited significant in vitro antifungal activity against a panel of pathogenic fungi, with some showing efficacy comparable to or better than the commercial fungicide tebuconazole.[5]
Table 1: Antifungal Activity of Representative Trifluoromethyl Pyrimidine Derivatives [5]
| Compound | Target Fungus | Inhibition Rate (%) at 50 µg/mL |
| 5b | Botrytis cinerea | 96.76 |
| 5j | Botrytis cinerea | 96.84 |
| 5l | Botrytis cinerea | 100 |
| Tebuconazole | Botrytis cinerea | 96.45 |
These findings underscore the potential of the trifluoromethyl pyrimidine scaffold as a source of novel agrochemicals. Furthermore, the same study reported moderate insecticidal activity and certain anticancer activities for these compounds, highlighting the diverse therapeutic avenues that can be explored with this class of molecules.[6]
II. 1,2,4-Triazoles: Potent Scaffolds in Medicinal Chemistry
The 1,2,4-triazole ring is another privileged heterocyclic motif found in a wide range of pharmaceuticals with diverse biological activities, including antifungal, antiviral, and anticancer properties.[7] The synthesis of 1,2,4-triazoles from nitriles is a versatile and widely employed synthetic strategy.
A. Synthesis of 1,2,4-Triazole Derivatives
A plausible and efficient route to 1,2,4-triazole derivatives from this compound involves a multi-step sequence, often culminating in a cyclization reaction. A general approach could involve the conversion of the nitrile to an amidine or a related intermediate, followed by cyclization with a suitable reagent.
Illustrative Synthetic Workflow:
Caption: General workflow for the synthesis of 1,2,4-triazole derivatives.
Experimental Protocol: Synthesis of a 3,5-Disubstituted-1,2,4-Triazole (General Procedure)
-
Thioamide Formation: A solution of this compound (1 equivalent) in a solvent like pyridine is treated with hydrogen sulfide gas until saturation. Alternatively, Lawesson's reagent can be used.
-
The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure, and the crude thioamide is purified.
-
Reaction with Hydrazide: The thioamide (1 equivalent) is dissolved in a suitable solvent such as ethanol, and a hydrazide derivative (e.g., benzhydrazide, 1 equivalent) is added.
-
The mixture is heated at reflux for several hours.
-
Oxidative Cyclization: After cooling, an oxidizing agent like mercuric oxide or iodine in the presence of a base is added to the reaction mixture to facilitate the cyclization to the 1,2,4-triazole ring.
-
The reaction mixture is filtered, and the solvent is evaporated. The crude product is then purified by column chromatography or recrystallization.
B. Comparative Biological Activities of 1,2,4-Triazole Derivatives
While specific biological data for 1,2,4-triazoles derived directly from this compound is not abundant in the public domain, the broader class of trifluoromethyl-substituted 1,2,4-triazoles has been extensively studied and shown to possess significant biological activities.
For example, various 3-trifluoromethyl-1,2,4-triazoles have been synthesized and evaluated for their potential as bioactive molecules.[8] These compounds have shown promise in various therapeutic areas, and the introduction of the trifluoromethyl group is often crucial for their activity. The synthesis of new trifluoromethyl triazole scaffolds has been explored as a route to novel peptidomimetics, which are compounds that mimic the structure and function of peptides.[6]
Comparative Analysis and Future Perspectives
The synthesis of both pyrimidine and 1,2,4-triazole derivatives from this compound offers promising avenues for the discovery of new bioactive compounds. The choice of the heterocyclic system to synthesize will largely depend on the desired biological target and therapeutic area.
-
Pyrimidines: The synthesis of pyrimidines from this starting material is relatively straightforward and provides access to a class of compounds with demonstrated potential in antifungal, insecticidal, and anticancer applications. The modular nature of the synthesis allows for the introduction of various substituents, enabling the fine-tuning of biological activity.
-
1,2,4-Triazoles: The synthesis of 1,2,4-triazoles can be more complex but opens the door to another important class of pharmacologically active compounds. The trifluoromethyl group on the triazole ring is a key feature that can enhance biological activity and is of particular interest in the development of novel therapeutics.
Table 2: Summary of Potential Biological Activities
| Compound Class | Potential Biological Activities | Key Structural Features |
| Substituted Pyrimidines | Antifungal, Insecticidal, Anticancer | 4-Fluoro-3-(trifluoromethyl)phenyl group at position 4; Amenable to further substitution. |
| 1,2,4-Triazoles | Antifungal, Antiviral, Anticancer, Peptidomimetics | 4-Fluoro-3-(trifluoromethyl)phenyl group and another substituent on the triazole ring. |
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of biologically active heterocyclic compounds. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring provides a unique combination of properties that can be exploited to develop novel drug candidates. This guide has provided a comparative overview of the synthesis and potential biological activities of pyrimidine and 1,2,4-triazole derivatives that can be accessed from this key intermediate. While more research is needed to fully explore the therapeutic potential of compounds derived directly from this starting material, the existing literature on structurally related compounds strongly suggests that this is a fruitful area for future investigation in the fields of medicinal chemistry and drug discovery.
References
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Lan, Z., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 952679. [Link]
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Lan, Z., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. PubMed, 35910720. [Link]
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World Journal of Advanced Research and Reviews (2022). An overview on synthesis and biological activity of pyrimidines. [Link]
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Wu, J., et al. (2022). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 15(11), 104239. [Link]
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Li, J., et al. (2018). Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. PubMed, 29627017. [Link]
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Juniper Publishers (2017). Biological Activity of Pyrimidine Derivativies: A Review. [Link]
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Hossain, M. S., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Molecular Biosciences, 9, 844283. [Link]
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-
Du, G., et al. (2022). Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate. Frontiers in Chemistry, 10, 1061917. [Link]
-
Chen, J., et al. (2021). Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. Molecules, 26(23), 7335. [Link]
-
Molecules (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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Chemical Communications (2014). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. [Link]
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Molecules (2020). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. [Link]
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cost-benefit analysis of using 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile in synthesis
A Senior Application Scientist's Guide to the Strategic Use of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile in Synthesis
Introduction: The Strategic Value of Fluorination in Modern Synthesis
In contemporary drug discovery and materials science, the deliberate incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design.[1] The unique physicochemical properties imparted by fluorine—such as high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability.[2] Among the vast arsenal of fluorinated building blocks, phenylacetonitriles bearing both fluoro and trifluoromethyl groups represent a class of high-value intermediates. This guide provides a detailed cost-benefit analysis of This compound , offering a comparative look at its alternatives to inform strategic decisions in complex synthetic campaigns.
Physicochemical & Sourcing Overview
The utility of a synthetic building block is fundamentally tied to its physical properties, availability, and cost. This compound is a specialized reagent, and its cost reflects the complexity of its synthesis. Below is a comparative table of this reagent and its common alternatives.
| Feature | This compound | 4-Chloro-3-(trifluoromethyl)phenylacetonitrile | 4-(Trifluoromethyl)phenylacetonitrile |
| CAS Number | 220239-65-6 | 220239-69-0 | 2338-75-2 |
| Molecular Formula | C₉H₅F₄N | C₉H₅ClF₃N | C₉H₆F₃N |
| Molecular Weight | 203.14 g/mol | 219.59 g/mol | 185.15 g/mol |
| Physical Form | Solid / Crystalline Powder | Solid | Solid |
| Melting Point | Not widely reported | Not widely reported | 47-49 °C |
| Boiling Point | Not widely reported | Not widely reported | 131-132 °C / 20 mmHg |
| Approx. Cost (USD/25g) | ~$115.00 | ~$190.00 (for smaller quantities) | ~$20.00 - $100.00 |
Note: Costs are approximate and subject to change based on supplier and purity.
The higher cost of the 4-fluoro variant compared to the non-fluorinated analog is a direct consequence of a more complex and often lower-yielding synthetic pathway. The introduction of two distinct fluorine-containing groups onto a single benzene ring requires highly specific and controlled reaction sequences.
Synthetic Considerations & Cost Implications
The synthesis of multi-substituted aromatic compounds, particularly those involving trifluoromethyl groups, can be challenging. A plausible synthetic route often involves multiple steps, starting from a less complex precursor.
Caption: Plausible synthetic pathway for trifluoromethylated phenylacetonitriles.
This multi-step reality is the primary driver of cost. Each step introduces the potential for yield loss and requires purification, specialized reagents (like trifluoromethylating agents), and specific reaction conditions, all of which contribute to the final price of the building block.
Cost-Benefit Analysis: When to Choose this compound
The decision to use this premium reagent hinges on a clear understanding of the benefits it confers upon the target molecule.
Benefit 1: Modulating Physicochemical Properties
The combination of a 4-fluoro and a 3-trifluoromethyl group creates a unique electronic environment.
-
Increased Lipophilicity: The trifluoromethyl group significantly increases the lipophilicity (logP) of a molecule, which can enhance membrane permeability and improve oral bioavailability.
-
Metabolic Stability: The C-F bond is exceptionally strong. Placing a fluorine atom at the 4-position can block potential sites of metabolic oxidation (a common metabolic pathway for aromatic rings), thereby increasing the half-life of a drug candidate.
-
Enhanced Binding Affinity: The electron-withdrawing nature of both substituents can alter the pKa of nearby functional groups or modulate the electronics of the aromatic ring, potentially leading to stronger interactions with a biological target.[1]
Benefit 2: Unique Synthetic Handles
While the trifluoromethyl group is generally inert, the fluorine atom can serve as a synthetic handle for late-stage diversification. Under specific conditions, it can be displaced via nucleophilic aromatic substitution (SₙAr), allowing for the introduction of other functionalities. This is a distinct advantage over non-halogenated or chlorinated analogs, as the reactivity of the C-F bond is different and can be selectively addressed.
Cost & Drawbacks
-
Direct Cost: As established, the primary drawback is the significantly higher purchase price compared to simpler analogs like 4-(trifluoromethyl)phenylacetonitrile.[3]
-
Reaction Optimization: The strong electron-withdrawing effects of the substituents increase the acidity of the benzylic protons. While this can facilitate deprotonation for subsequent alkylation, it may also lead to undesired side reactions or require careful optimization of base and temperature conditions.
Comparative Workflow: The Researcher's Decision Matrix
A researcher's choice of reagent should be a systematic process.
Caption: Decision matrix for selecting the optimal phenylacetonitrile reagent.
Experimental Protocol: Representative α-Alkylation
The most common synthetic application of phenylacetonitriles is the deprotonation of the benzylic carbon followed by alkylation. The following protocol is a representative example, adapted from a general procedure published in Organic Syntheses, a highly trusted source for robust chemical preparations.[4]
Reaction: α-Ethylation of this compound
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 eq)
-
Ethyl iodide (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
Preparation: To a flame-dried, three-necked, round-bottomed flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.2 eq). Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, and carefully decant the hexanes each time under a stream of nitrogen. Add anhydrous THF to the flask.
-
Rationale: Sodium hydride is a strong, non-nucleophilic base ideal for deprotonating the acidic benzylic protons. Removing the protective mineral oil is crucial for consistent reactivity.
-
-
Deprotonation: Cool the THF/NaH suspension to 0 °C using an ice-water bath. Dissolve this compound (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the stirred suspension over 15-20 minutes.
-
Rationale: The dropwise addition at low temperature helps to control the exothermic reaction and the evolution of hydrogen gas. The strong electron-withdrawing groups on the phenyl ring make the benzylic protons significantly acidic, facilitating this step.
-
-
Anion Formation: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the carbanion. The formation of a colored solution is often indicative of the anion.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add ethyl iodide (1.5 eq) dropwise. After the addition, allow the reaction to warm to room temperature and stir overnight.
-
Rationale: A slight excess of the electrophile (ethyl iodide) ensures the reaction goes to completion. The reaction is conducted at low temperature initially to control the rate of the Sₙ2 reaction.
-
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and add ethyl acetate. Separate the layers.
-
Rationale: Quenching with a mild acid like NH₄Cl neutralizes any remaining base and protonates any unreacted carbanion.
-
-
Extraction & Purification: Wash the organic layer sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Safety and Handling
Substituted phenylacetonitriles, particularly those containing fluorine, require careful handling.
| Compound | Hazard Statements (H-codes) | Precautionary Statements (P-codes) |
| 4-(Trifluoromethyl)phenylacetonitrile | H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[3] | P261 (Avoid breathing dust/fume), P280 (Wear protective gloves/eye protection), P301+P312, P302+P352, P304+P340, P305+P351+P338[3] |
| General Handling | All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, is mandatory. | In case of accidental exposure, follow the specific first-aid measures outlined in the Safety Data Sheet (SDS). |
Conclusion and Recommendation
This compound is a potent, high-value synthetic intermediate. Its cost is substantial, but its use is strategically justified in scenarios where the unique combination of metabolic blocking at the 4-position and the strong electron-withdrawing character of the trifluoromethyl group is paramount to the performance of the final target molecule.
-
Use When: The project goals include enhancing metabolic stability, fine-tuning electronic properties for target binding, and potentially leveraging the 4-fluoro position for late-stage diversification. This is common in lead optimization stages of pharmaceutical development.
-
Consider Alternatives When: The primary goal is simply to introduce a trifluoromethyl group for its steric or electronic effects. In such cases, the less expensive 4-(trifluoromethyl)phenylacetonitrile is a more economical choice. If a halogen is needed for subsequent cross-coupling reactions, the more reactive and often cheaper 4-Chloro-3-(trifluoromethyl)phenylacetonitrile might be a more suitable option.
Ultimately, the choice is a balance between budget, synthetic strategy, and the desired final properties of the molecule. A thorough analysis of these factors will lead to the most efficient and effective use of these powerful fluorinated building blocks.
References
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- Makosza, M., & Jonczyk, A. (1976). Phase-Transfer Alkylation of Nitriles: 2-Phenylbutyronitrile. Organic Syntheses, 55, 91. DOI: 10.15227/orgsyn.055.0091.
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Jana, S., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(22), 6967. Available at: [Link]
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Imahori, T., et al. (2022). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 47(2), 63–74. Available at: [Link]
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Kundu, S., et al. (2019). α‐Alkylation of phenylacetonitrile with different substituted benzyl alcohols. ChemistrySelect, 4(19), 5675-5679. Available at: [Link]
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ResearchGate. (n.d.). Synthetic route for novel Leflunomide derivatives. Retrieved from [Link]
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Zakharychev, D. V., et al. (2021). An Effective Synthesis of Previously Unknown 7-Aryl Substituted Paullones. Molecules, 26(16), 4983. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile
This document provides an in-depth, procedural guide for the safe handling and disposal of 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile. As a compound frequently utilized in the synthesis of complex pharmaceutical intermediates, its unique chemical properties—specifically the presence of both fluoro- and nitrile functional groups—necessitate a rigorous and informed approach to waste management. This guide is designed for researchers, chemists, and laboratory managers, offering not just procedural steps but also the scientific rationale behind them to ensure operational safety and regulatory compliance.
Hazard Identification and Immediate Risk Assessment
Understanding the inherent risks of this compound is the foundational step in its safe management. This compound is a halogenated organic nitrile, a class of chemicals that requires careful handling due to its toxicological profile. The primary hazards are associated with its acute toxicity upon ingestion, dermal contact, or inhalation, as well as its potential for causing serious skin and eye irritation.[1][2]
All handling and disposal operations must be conducted within a certified chemical fume hood to mitigate inhalation exposure.[3] The causality is clear: the volatility of the compound, though not extreme, poses a significant risk in enclosed spaces, and the fume hood provides the necessary engineering control to protect personnel.
Table 1: GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[2] |
Personnel Safety: Personal Protective Equipment (PPE)
A self-validating safety protocol begins with robust personal protection. The selection of PPE is directly dictated by the hazards identified above.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber. Always inspect gloves for tears or punctures before use.
-
Eye and Face Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, a full-face shield should be worn in addition to goggles.[3]
-
Body Protection: A flame-retardant lab coat must be worn and kept fully fastened. For larger quantities or spill cleanup, a chemical-resistant apron is recommended.
-
Respiratory Protection: All handling must occur in a chemical fume hood.[3] If a situation arises where fume hood use is not possible (e.g., a large spill outside of containment), a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4]
On-Site Waste Management: Collection and Segregation
Proper segregation is critical to prevent dangerous chemical reactions within waste containers and to ensure the waste is accepted by the disposal facility. This compound is a halogenated organic compound . Under the Resource Conservation and Recovery Act (RCRA), many halogenated organic compounds are listed as hazardous waste, necessitating specific disposal routes.[5][6][7]
Protocol for Waste Collection
-
Container Selection: Use only designated, compatible hazardous waste containers. Glass or high-density polyethylene (HDPE) bottles with secure, screw-on caps are appropriate.[8] The container must be in good condition, free of leaks or cracks.[8][9]
-
Waste Stream Segregation: This waste must be collected in a container specifically designated for Halogenated Organic Waste . Do not mix with non-halogenated solvents, acids, bases, or oxidizers.[9][10] Incompatible materials can lead to exothermic reactions, gas evolution, or container pressurization.
-
Labeling: The moment the first drop of waste enters the container, it must be labeled.[11] The label must include:
-
Accumulation: Keep the waste container closed at all times except when adding waste.[8][9] Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[9][11][12] The SAA must have secondary containment to capture any potential leaks.
Disposal Pathways and Methodologies
There are two primary pathways for the final disposal of this chemical: direct disposal via a licensed contractor and, for advanced applications, a potential chemical pre-treatment to reduce reactivity, although the final product still requires professional disposal.
Primary Pathway: Licensed High-Temperature Incineration
The most common and recommended method of disposal is through a licensed environmental services vendor. This is a self-validating system as it transfers the final destruction of the molecule to a facility with the certified equipment and expertise to handle it.
The chemical nature of this compound, specifically the strong carbon-fluorine bonds, makes high-temperature incineration the preferred destruction method.[13][14] Fluorinated organic compounds are generally more thermally stable than their chlorinated counterparts and require higher temperatures (often exceeding 1,400°C) to achieve complete destruction.[13][15] Incomplete combustion can lead to the formation of smaller, potentially hazardous per- and polyfluoroalkyl substances (PFAS) or other products of incomplete combustion (PICs).[15] Licensed incinerators are equipped with high-temperature kilns and sophisticated flue gas scrubbing systems to neutralize acidic gases like hydrogen fluoride (HF) that are formed during combustion.[15]
Workflow for Professional Disposal
Diagram 1. In-lab workflow for managing and preparing this compound waste for disposal.
Secondary Pathway (Expert Consideration): Chemical Neutralization via Hydrolysis
For certain applications, it may be desirable to chemically convert the nitrile group prior to disposal. The hydrolysis of a nitrile to a carboxylic acid can reduce its acute toxicity. This procedure should only be performed by highly skilled chemists with a thorough understanding of the reaction, as it involves heating with strong acids or bases.[16][17][18]
This is not a final disposal method. The resulting mixture is still a hazardous waste stream (containing fluorinated aromatic compounds) and must be collected and disposed of via a licensed vendor.
Experimental Protocol: Alkaline Hydrolysis to 4-Fluoro-3-(trifluoromethyl)benzoic acid
-
Objective: To hydrolyze the nitrile functional group to a carboxylate salt.
-
Causality: Alkaline hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[19][20] The reaction is heated to overcome the activation energy, initially forming an amide which is then further hydrolyzed to the carboxylate.[16][19]
-
Setup: In a chemical fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reaction: To the flask, add the this compound waste. For every 1 mole of the nitrile, slowly add a solution containing at least 2 moles of sodium hydroxide (NaOH) in a water/ethanol mixture.
-
Heating: Gently heat the mixture to reflux and maintain for several hours, monitoring the reaction by a suitable method (e.g., TLC, LC-MS) until the starting material is consumed.
-
Cooling & Collection: Allow the mixture to cool to room temperature. The resulting solution contains the sodium salt of 4-fluoro-3-(trifluoromethyl)benzoic acid.
-
Disposal: Transfer the cooled reaction mixture to a properly labeled Halogenated Organic Waste container for professional disposal. Do not attempt to neutralize with acid unless you intend to perform a full workup and purification, which would generate additional waste streams.
Spill and Decontamination Procedures
Minor Spill (Contained within a Fume Hood)
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spill with a chemical absorbent material (e.g., vermiculite or a commercial spill pad).
-
Collect the contaminated absorbent material using non-sparking tools.
-
Place the collected material into a designated, sealed hazardous waste container.
-
Wipe the spill area with a cloth dampened with a solvent like acetone, and place the cloth in the same waste container.
-
Label the container with all constituents.
Decontamination of Empty Containers
Empty containers that held this compound are not safe for regular trash.[12] They must be decontaminated or disposed of as hazardous waste.
-
In a chemical fume hood, rinse the container three times with a suitable solvent (e.g., acetone).[3][21]
-
Collect each solvent rinse into the appropriate Halogenated Organic Waste container.[3]
-
After the triple rinse, let the container air dry in the back of the fume hood.
-
Deface the original label completely to avoid confusion.[8]
-
The decontaminated container can now be disposed of according to your institution's policy for triple-rinsed glass or plastic.[21]
By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound in a manner that ensures personnel safety, environmental protection, and regulatory adherence, building a foundation of trust in laboratory operations.
References
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Hazardous Waste Disposal Procedures. Environmental Health and Safety, University of Missouri. [Link]
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Hazardous Chemical Waste Management Guidelines. Environmental Health & Safety, Columbia University. [Link]
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Hazardous Waste Disposal Guide. Environmental Health and Safety, Oregon State University. [Link]
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4-(Trifluoromethyl)phenylacetonitrile - PubChem. National Center for Biotechnology Information. [Link]
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Chemical and Hazardous Waste. Harvard Environmental Health and Safety. [Link]
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Emissions from incineration of fluoropolymer materials. NILU - Norwegian Institute for Air Research. [Link]
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Chemical Waste Management Reference Guide. Environmental Health and Safety, The Ohio State University. [Link]
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On the Incinerability of Highly Fluorinated Organic Compounds. Taylor & Francis Online. [Link]
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On the Incinerability of Highly Fluorinated Organic Compounds. National Institute of Standards and Technology. [Link]
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Hydrolysis of nitriles. Chemguide. [Link]
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Nitrile to Acid - Common Conditions. Organic Chemistry Data. [Link]
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Nitriles: base hydrolysis. YouTube. [Link]
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Safety Data Sheet: 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile. Angene Chemical. [Link]
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Per- and polyfluorinated substances in waste incinerator flue gases. RIVM. [Link]
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Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency (EPA). [Link]
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Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]
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Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]
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A Senior Application Scientist's Guide to Handling 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile
This document provides a comprehensive operational and safety guide for researchers, scientists, and drug development professionals working with 4-Fluoro-3-(trifluoromethyl)phenylacetonitrile. As this compound belongs to the family of substituted phenylacetonitriles, which can present significant health hazards, this guide is structured to provide immediate, actionable intelligence for its safe handling, use, and disposal. Our procedural recommendations are grounded in established safety protocols and data from analogous chemical structures to ensure a self-validating system of laboratory safety.
Immediate Safety Briefing: Understanding the Primary Hazards
Before handling this compound, it is critical to recognize its potential hazards. Based on data from structurally similar compounds, this chemical should be treated as acutely toxic and an irritant.[1][2][3][4] The primary routes of exposure are inhalation, skin contact, and ingestion.
Emergency First Aid Protocol:
-
If Inhaled: Immediately move the individual to fresh air and ensure they are in a position comfortable for breathing. Seek immediate medical attention by calling a poison center or doctor.[3][5]
-
If on Skin: Remove all contaminated clothing at once. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation develops or you feel unwell, seek medical advice.[3]
-
If in Eyes: Rinse the eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so and continue rinsing. If eye irritation persists, it is crucial to get medical advice or attention.[3]
-
If Swallowed: Rinse the mouth thoroughly with water. Do NOT induce vomiting. Call a poison center or doctor immediately for guidance.[6]
Hazard Profile and Risk Assessment
A thorough risk assessment is the foundation of safe laboratory practice. The hazard classifications for this compound are extrapolated from data on close chemical analogs, such as 4-(Trifluoromethyl)phenylacetonitrile.
GHS Hazard Classification Summary
The following table summarizes the expected Globally Harmonized System (GHS) classifications. This information is critical for understanding the specific risks and for correct labeling of all primary and secondary containers.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[1][2] |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[1][2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2][3] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[1][2][3] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[2] |
This data is based on analogous compounds and should be used as a primary guideline for risk assessment.
The causality behind these hazards lies in the chemical's structure. The nitrile group (-CN) can be metabolized to release cyanide ions, a potent cellular toxin. The trifluoromethyl group (-CF3) and fluorine (-F) atom enhance the molecule's lipophilicity and metabolic stability, potentially increasing its systemic availability and toxicological effects.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory to prevent exposure.[7][8][9] The selection of appropriate PPE is not merely a checklist; it is a critical control measure dictated by the compound's specific hazards.
| PPE Category | Type & Specifications | Rationale and Field Insight |
| Eye and Face Protection | Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield is required when there is a significant risk of splashes.[2][7] | Protects against accidental splashes of solutions or contact with airborne solid particles. The solid nature of the compound (Melting Point: 47-49 °C for a similar compound) means dust is a primary concern.[2] |
| Hand Protection | Chemically resistant, impervious gloves. Nitrile rubber (minimum 0.4 mm thickness) for splash contact. For prolonged handling or immersion, butyl rubber is recommended. Always check manufacturer-specific breakthrough times.[7][10] | Prevents dermal absorption, which is a significant route of exposure leading to systemic toxicity. Contaminated gloves must be removed correctly (without touching the outer surface with bare hands) and disposed of as hazardous waste.[10] |
| Skin and Body Protection | A laboratory coat is mandatory. For procedures with a higher risk of contamination, a chemical-resistant apron or impervious coveralls should be worn.[9][11] | Provides a barrier against accidental spills and contamination of personal clothing. All lab coats should be buttoned completely. |
| Respiratory Protection | A NIOSH-approved N95 dust mask is the minimum requirement when handling the solid powder outside of a certified chemical fume hood (not recommended). For weighing or generating aerosols, use within a fume hood is mandatory.[2] | The inhalation of fine dust can cause acute respiratory tract irritation and systemic toxicity.[2] Engineering controls are the primary method of respiratory protection. |
Operational Plan: From Receipt to Disposal
Adherence to a strict, step-by-step operational plan is essential for minimizing risk and ensuring experimental integrity.
Workflow for Safe Handling
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Verify that a certified chemical fume hood is operational.
-
Ensure an emergency shower and eyewash station are accessible and unobstructed.
-
Assemble all necessary equipment (spatulas, weigh boats, glassware) and place them inside the fume hood to minimize movement in and out of the containment area.
-
Prepare designated, labeled waste containers for solid and liquid hazardous waste.
-
-
Weighing and Transfer:
-
Always conduct weighing operations for this solid compound inside the fume hood to contain any dust.
-
Use a tared weigh boat or glassine paper.
-
Use a dedicated spatula. After use, decontaminate the spatula with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous waste, or dispose of the spatula as solid hazardous waste.
-
Carefully transfer the weighed solid to the reaction vessel, avoiding the creation of dust clouds.
-
-
During the Experiment:
-
Keep the sash of the fume hood at the lowest practical height.
-
Ensure all manipulations are performed at least 6 inches from the sash opening.
-
If heating the compound, be aware of potential vapor generation and ensure adequate ventilation.
-
Disposal Plan: A Critical Final Step
Improper disposal can lead to environmental contamination and regulatory non-compliance. All waste streams generated from handling this compound are considered hazardous.
-
Chemical Waste:
-
Unused Compound: Dispose of the original chemical and any reaction mixtures containing it through your institution's Environmental Health and Safety (EHS) office. Do not pour it down the drain or mix it with non-hazardous waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Toxic, Irritant).
-
-
Contaminated Materials:
-
Solid Waste: All disposable items that have come into contact with the chemical, including gloves, weigh boats, paper towels, and bench protectors, must be placed in a designated, sealed, and labeled solid hazardous waste container.[11]
-
Empty Containers: The original container is not truly empty. It must be triple-rinsed with a suitable solvent (e.g., acetone). This rinsate is considered hazardous waste and must be collected in a labeled liquid waste container. Only after proper decontamination can the container be considered for disposal as non-hazardous waste, following institutional policy.[11]
-
Sharps: Contaminated needles, syringes, or broken glassware must be placed in a designated sharps container for hazardous waste.
-
Consult your local and institutional EHS guidelines for specific disposal procedures, as regulations can vary.[3]
References
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Sigma-Aldrich. (n.d.). 4-(Trifluoromethoxy)phenylacetonitrile 97%.
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TCI Chemicals. (n.d.). Safety Data Sheet: 4-(Trifluoromethoxy)phenylacetonitrile.
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Fisher Scientific. (2024). Safety Data Sheet: 2-Methyl-3-(trifluoromethyl)phenylacetonitrile.
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Angene Chemical. (2025). Safety Data Sheet: 2-Fluoro-4-(trifluoromethyl)phenylacetonitrile.
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Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Benzyl phenylacetate.
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U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
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Hazmat School. (2022). 5 Types of PPE for Hazardous Chemicals.
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
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Healthy Bean. (2023). PPE for Chemical Handling: A Quick Guide.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
